molecular formula C9H19NO B1338441 (1-Isopropylpiperidin-4-yl)methanol CAS No. 280774-03-0

(1-Isopropylpiperidin-4-yl)methanol

Cat. No.: B1338441
CAS No.: 280774-03-0
M. Wt: 157.25 g/mol
InChI Key: FLKOJXQVRBGEES-UHFFFAOYSA-N
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Description

(1-Isopropylpiperidin-4-yl)methanol is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-propan-2-ylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(2)10-5-3-9(7-11)4-6-10/h8-9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKOJXQVRBGEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456848
Record name (1-Isopropylpiperidin-4-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280774-03-0
Record name (1-Isopropylpiperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(1-Isopropylpiperidin-4-yl)methanol: A Technical Guide for Chemical Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-Isopropylpiperidin-4-yl)methanol is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a piperidine core N-substituted with an isopropyl group and a primary alcohol at the 4-position, presents a versatile scaffold for the synthesis of a diverse range of compounds. The tertiary amine imparts basicity and potential for salt formation, influencing pharmacokinetic properties such as solubility and membrane permeability. The primary alcohol offers a handle for further functionalization, allowing for its incorporation into larger, more complex molecular architectures. This guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of this compound, tailored for researchers and scientists in the field of drug development.

Physicochemical and Basic Properties

The physicochemical properties of this compound are crucial for its handling, reaction setup, and its behavior in biological systems. While extensive experimental data is not widely published, a combination of information from commercial suppliers and computational predictions provides a solid foundation for its use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 280774-03-0[1][2]
Molecular Formula C₉H₁₉NO[1]
Molecular Weight 157.25 g/mol [1]
Appearance Solid, Off-white to light yellow oil[3]
Boiling Point 223.2 ± 13.0 °C (Predicted)[3]
Density 0.934 ± 0.06 g/cm³ (Predicted)[3]
pKa 14.94 ± 0.10 (Predicted)[3]
LogP 1.1 (Predicted)[4]

The basicity of the tertiary amine in the piperidine ring is a key characteristic. The predicted pKa of approximately 14.94 suggests that this compound will be protonated at physiological pH, a factor that significantly influences its solubility in aqueous media and its interactions with biological targets.[3]

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the reductive amination of 4-piperidinemethanol with acetone. This reaction proceeds in two main stages: the formation of an iminium ion intermediate, followed by its reduction to the corresponding tertiary amine.

Reaction Scheme

G cluster_reagents reactant1 4-Piperidinemethanol intermediate Iminium Ion Intermediate reactant1->intermediate reactant2 Acetone reactant2->intermediate product This compound reagents Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Solvent (e.g., DCM, MeOH) intermediate->product Reduction

Caption: General scheme for the synthesis of this compound via reductive amination.

Causality in Experimental Choices

The choice of reagents and conditions for reductive amination is critical for achieving high yield and purity.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent.[5][6] It is mild enough to not reduce the starting ketone (acetone) but is highly effective at reducing the intermediate iminium ion.[7][8] This selectivity minimizes side reactions and simplifies purification. Sodium cyanoborohydride (NaBH₃CN) is another common choice, particularly in protic solvents like methanol, as it is stable at mildly acidic pH, which can be optimal for iminium ion formation.[5][7]

  • Solvent: Dichloromethane (DCM) or other chlorinated solvents are frequently used with NaBH(OAc)₃ as it is sensitive to water and less compatible with methanol.[5] When using NaBH₃CN or NaBH₄, methanol is a suitable solvent.[5]

  • pH Control: The formation of the iminium ion is typically favored under slightly acidic conditions (pH 5-6), which can be achieved by the addition of a small amount of acetic acid.[8] This protonates the hydroxyl group of the hemiaminal intermediate, facilitating its departure as a water molecule.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination.[6][8]

Materials:

  • 4-Piperidinemethanol (1.0 eq)

  • Acetone (1.5 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-piperidinemethanol and anhydrous dichloromethane.

  • Add acetone to the solution and stir for 10-15 minutes at room temperature.

  • Optional: If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride in anhydrous dichloromethane.

  • Slowly add the reducing agent suspension to the reaction mixture. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra, this section provides predicted ¹H and ¹³C NMR data. These predictions are generated using computational algorithms and serve as a guide for the characterization of the synthesized compound.[9][10][11][12]

Predicted ¹H NMR Spectrum

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.45d2H-CH₂OH
~2.85d2HPiperidine H2, H6 (axial)
~2.70sept1H-CH(CH₃)₂
~2.10t2HPiperidine H2, H6 (equatorial)
~1.70m1HPiperidine H4
~1.60d2HPiperidine H3, H5 (axial)
~1.25q2HPiperidine H3, H5 (equatorial)
~1.00d6H-CH(CH₃)₂
Predicted ¹³C NMR Spectrum

Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~68.0-CH₂OH
~55.0-CH(CH₃)₂
~53.0Piperidine C2, C6
~40.0Piperidine C4
~30.0Piperidine C3, C5
~18.5-CH(CH₃)₂
Mass Spectrometry

For mass spectrometry, the expected molecular ion peak [M+H]⁺ would be observed at m/z 158.15.[4]

Applications in Drug Discovery

The this compound scaffold is a valuable building block in the synthesis of novel therapeutic agents. The piperidine ring is a common motif in many approved drugs, often contributing to favorable pharmacokinetic properties. The N-isopropyl group can influence the compound's lipophilicity and metabolic stability, while the hydroxymethyl group provides a point for further chemical elaboration to explore structure-activity relationships (SAR). While specific examples of its incorporation into named drug candidates are not readily found in public literature, its commercial availability from numerous suppliers of screening compounds and building blocks underscores its utility in discovery campaigns.[1][2]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Information:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statement: H302 - Harmful if swallowed.

Precautionary Measures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not ingest or inhale.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

In case of exposure, seek immediate medical attention. For detailed safety information, it is always recommended to consult a comprehensive Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via reductive amination is a robust and well-understood process. This technical guide provides a foundational understanding of its properties, synthesis, and characterization to aid researchers in its effective utilization in their synthetic and drug discovery endeavors. The combination of its structural features makes it an attractive scaffold for the development of novel therapeutics.

References

  • Amerigo Scientific. This compound. Retrieved from [Link]

  • Market Publishers. Global Market Report of 4-Piperidinemethanol,1-(1-methylethyl-(9CI). Retrieved from [Link]

  • ResearchGate. 1 H and 13 C NMR spectroscopic data for compound 16 in methanol-d4. Retrieved from [Link]

  • Organic Chemistry Portal. Reductive Amination. Retrieved from [Link]

  • PubChemLite. This compound. Retrieved from [Link]

  • Welch Medical Library. Reaxys. Retrieved from [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Retrieved from [Link]

  • Myers, A. G. Reductive Amination. Retrieved from [Link]

  • Elsevier. Reaxys Medicinal Chemistry. Retrieved from [Link]

  • SciVision Publishers. Structural Prediction of Bioactive Compound Elucidated Through 1H and 13C NMR Based Metabolomics from Physalis Minima. Retrieved from [Link]

  • National Center for Biotechnology Information. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • CAS. CAS SciFinder. Retrieved from [Link]

  • NIST. 4-Isopropyl-piperidine. Retrieved from [Link]

  • Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link]

  • Organic Chemistry Tutor. Reductive Amination. Retrieved from [Link]

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  • CASPRE. 13C NMR Predictor. Retrieved from [Link]

  • NIST. 4-Isopropyl-piperidine. Retrieved from [Link]

  • MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]

  • USPTO. Forms for patent applications. Retrieved from [Link]

  • Elsevier. Reaxys Medicinal Chemistry Flat File (RMCFF). Retrieved from [Link]

  • PubChem. Methanol. Retrieved from [Link]

  • RSC Medicinal Chemistry. Design, synthesis and evaluation of Pyrrolobenzodiazepine (PBD)-based PROTAC conjugates for the selective degradation of the NF-κB RelA/p65 subunit. Retrieved from [Link]

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  • NSF Public Access Repository. Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. Retrieved from [Link]

  • Google Patents. Compositions substantially free of galactomannan containing piperacillin and tazobactam.
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Sources

(1-Isopropylpiperidin-4-yl)methanol CAS 280774-03-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (1-Isopropylpiperidin-4-yl)methanol (CAS 280774-03-0): Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

This compound is a key heterocyclic building block highly valued in medicinal chemistry and drug discovery. Its structure, featuring a saturated piperidine ring functionalized with a primary alcohol and an N-isopropyl group, presents a versatile scaffold for creating diverse chemical libraries. The primary alcohol serves as a crucial handle for introducing a wide range of functional groups, while the N-isopropyl moiety modulates physicochemical properties such as lipophilicity and metabolic stability. This guide provides a comprehensive overview of its synthesis, detailed analytical characterization, strategic applications in drug development, and essential safety protocols, tailored for researchers and scientists in the pharmaceutical industry.

Introduction: The Significance of the Piperidine Scaffold

Saturated N-alkyl heterocycles are among the most prevalent structural motifs in pharmaceuticals and bioactive natural products.[1] The piperidine ring, in particular, is a foundational component in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties, including improved solubility and bioavailability, while providing a three-dimensional framework for precise ligand-receptor interactions. This compound, CAS 280774-03-0, embodies the utility of this scaffold, serving not as a therapeutic agent itself, but as a critical intermediate for the synthesis of more complex and potent drug candidates.[2][3]

Physicochemical Properties and Identifiers

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The key identifiers and properties for this compound are summarized below.

PropertyValueSource
CAS Number 280774-03-0[2]
Molecular Formula C₉H₁₉NO[2]
Molecular Weight 157.25 g/mol [2][4]
Appearance Solid[2]
SMILES CC(C)N1CCC(CO)CC1[2]
InChI 1S/C9H19NO/c1-8(2)10-5-3-9(7-11)4-6-10/h8-9,11H,3-7H2,1-2H3[2]
InChIKey FLKOJXQVRBGEES-UHFFFAOYSA-N[2]
MDL Number MFCD08059811[2]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that can be approached through several reliable routes. A common and efficient strategy involves two key transformations: N-alkylation of the piperidine ring and reduction of a carboxylate ester. The following workflow illustrates a logical synthetic pathway starting from the commercially available ethyl piperidine-4-carboxylate.

Synthesis_Workflow A Ethyl piperidine-4-carboxylate (Ethyl Isonipecotate) B Ethyl 1-isopropylpiperidine-4-carboxylate A->B Reductive Amination (Acetone, NaBH(OAc)₃) C This compound B->C Ester Reduction (LiAlH₄, THF)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a two-step synthesis starting from ethyl isonipecotate.

Step 1: Synthesis of Ethyl 1-isopropylpiperidine-4-carboxylate

  • Reagent Preparation: To a solution of ethyl piperidine-4-carboxylate (1 equiv.) in anhydrous dichloromethane (DCM), add acetone (1.5 equiv.).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes. Cool the reaction vessel to 0 °C using an ice bath.

  • Reductive Amination: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure intermediate product.

Step 2: Synthesis of this compound

  • Inert Atmosphere: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add a solution of ethyl 1-isopropylpiperidine-4-carboxylate (1 equiv.) in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0 °C. Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (1.5 equiv.) dropwise. Causality Note: LiAlH₄ is a potent reducing agent necessary for the efficient conversion of the ester to the primary alcohol.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Quenching (Fieser workup): Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water. This procedure is critical for safely neutralizing the reactive LiAlH₄ and precipitating aluminum salts for easy filtration.

  • Isolation: Stir the resulting slurry at room temperature for 1 hour, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Final Purification: Concentrate the filtrate under reduced pressure to yield the final product, this compound. Purity should be assessed by NMR and LC-MS. If necessary, further purification can be achieved via chromatography.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized compound.

Expected Spectroscopic Data
TechniqueExpected Characteristics
¹H NMR - Multiplet (septet) and doublet corresponding to the isopropyl group (CH and CH₃ protons). - Signals for the piperidine ring protons (axial and equatorial CH₂ groups). - A doublet for the hydroxymethyl protons (-CH₂OH). - A broad singlet for the hydroxyl proton (-OH).
¹³C NMR - Signals for the two distinct carbons of the isopropyl group. - Multiple signals in the aliphatic region for the piperidine ring carbons. - A signal for the hydroxymethyl carbon (-CH₂OH).
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 158.26.
Protocol: Sample Preparation for NMR Analysis
  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD) in a clean NMR tube.

  • Vortex the tube gently until the sample is fully dissolved.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an end product but a versatile scaffold. Its value lies in providing a robust framework that medicinal chemists can elaborate upon to generate novel chemical entities for biological screening.

  • Vector for Diversification: The primary alcohol is a key functional handle. It can be readily oxidized to an aldehyde for reductive amination or converted to a leaving group (e.g., mesylate or tosylate) for nucleophilic substitution, enabling the attachment of a vast array of other molecular fragments.

  • Modulation of Physicochemical Properties: The N-isopropyl group is a moderately lipophilic group that can enhance binding interactions in hydrophobic pockets of target proteins and influence the compound's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Scaffold in Bioactive Molecules: Piperidine derivatives are integral to drugs targeting the central nervous system, cardiovascular diseases, and more. For instance, related structures are found in potent 5-HT₂A receptor inverse agonists with potential antipsychotic utility and in inhibitors of the glycine transporter 1 (GlyT1).[5][6]

Drug_Discovery_Pipeline cluster_0 Chemical Synthesis cluster_1 Screening & Optimization A This compound (Building Block) B Library of Novel Derivatives A->B Parallel Synthesis/ Diversification C High-Throughput Screening (HTS) B->C D Hit-to-Lead Optimization C->D E Lead Candidate D->E

Caption: Role of building blocks in the drug discovery pipeline.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical substance.

  • Hazard Identification: this compound is classified as acutely toxic if swallowed (Acute Tox. 4, H302).[2] It may also cause skin and eye irritation. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before handling.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[8]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[10]

Conclusion

This compound (CAS 280774-03-0) is a valuable and versatile building block for drug discovery and development. Its straightforward synthesis, combined with the strategic placement of functional groups amenable to chemical modification, makes it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and safe handling procedures, as outlined in this guide, enables researchers to effectively leverage this scaffold in the rational design and synthesis of next-generation therapeutics.

References

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - MDPI. (2023-01-23). [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017-03-16). [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (2025-08-18). [Link]

  • CN104860870A - Preparation method of piperidines with different substituents - Google P
  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. [Link]

  • The impact of early ADME profiling on drug discovery and development strategy | Request PDF - ResearchGate. [Link]

  • Discovery of N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides as novel, selective and potent GlyT1 inhibitors - PubMed. [Link]

  • Safety Data Sheet: Methanol - Chemos GmbH&Co.KG. [Link]

  • Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil - Asian Journal of Chemistry. (2017-07-15). [Link]

  • [(3R)-1-propan-2-ylpiperidin-3-yl]methanol | C9H19NO | CID 26722498 - PubChem. [Link]

Sources

An In-depth Technical Guide to (1-Isopropylpiperidin-4-yl)methanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (1-Isopropylpiperidin-4-yl)methanol, a key heterocyclic compound with significant potential in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its chemical properties, synthesis, and analytical characterization.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, and its functionalization allows for the fine-tuning of pharmacological properties. The presence of an isopropyl group on the piperidine nitrogen and a hydroxymethyl group at the 4-position creates a molecule with specific steric and electronic features that are of interest in the design of novel therapeutic agents.

A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Weight 157.25 g/mol [1][2][3]
Molecular Formula C9H19NO[1][2][4]
CAS Number 280774-03-0[1][2]
Appearance Solid[2]
IUPAC Name (1-propan-2-ylpiperidin-4-yl)methanol[3]
SMILES CC(C)N1CCC(CO)CC1[1][2][4]
InChI Key FLKOJXQVRBGEES-UHFFFAOYSA-N[1][2]
Monoisotopic Mass 157.14667 Da[4]

Rationale and Methodologies for Synthesis

The synthesis of this compound can be approached through several established organic chemistry pathways. A common and logical strategy involves the N-alkylation of a pre-existing piperidine-4-yl)methanol precursor or the reductive amination of a piperidone followed by reduction of a carboxylate group.

A plausible and efficient synthetic route is the reductive amination of N-Boc-piperidin-4-one, followed by N-isopropylation and subsequent reduction. This method offers high yields and employs readily available starting materials.

Proposed Synthetic Workflow

Synthesis_Workflow A N-Boc-piperidin-4-one C Reductive Amination (e.g., NaBH(OAc)3) A->C B Isopropylamine B->C D N-Boc-4-aminopiperidine (Isopropyl substituted) C->D E Boc Deprotection (e.g., TFA or HCl) D->E F 4-amino-1-isopropylpiperidine E->F G Conversion to Hydroxymethyl (e.g., via Sandmeyer-type reaction or other functional group interconversion) F->G H This compound G->H

Caption: A potential synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Reductive Amination:

    • To a solution of N-Boc-piperidin-4-one in a suitable solvent (e.g., dichloromethane or methanol), add isopropylamine.

    • The mixture is stirred at room temperature to form the intermediate imine or enamine.

    • A reducing agent, such as sodium triacetoxyborohydride, is added portion-wise to reduce the intermediate in situ. The choice of a mild reducing agent is crucial to avoid side reactions.

    • The reaction is monitored by an appropriate technique (e.g., TLC or LC-MS) until completion.

    • Work-up involves quenching the reaction, extraction with an organic solvent, and purification (e.g., column chromatography) to yield the N-Boc protected isopropylamino-piperidine derivative.

  • Boc Deprotection:

    • The purified product from the previous step is dissolved in a solvent like dichloromethane.

    • An acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent, is added to cleave the Boc protecting group.

    • The reaction is typically rapid and proceeds at room temperature.

    • After completion, the solvent and excess acid are removed under reduced pressure to yield the deprotected secondary amine.

  • Conversion of the Amino Group to a Hydroxymethyl Group:

    • This transformation is more complex and can be achieved through various multi-step sequences. A plausible route involves the conversion of the amine to a more suitable functional group for substitution. For instance, the amine could be converted to a leaving group, followed by nucleophilic substitution with a protected hydroxymethyl equivalent.

    • Alternatively, a more direct, albeit potentially lower-yielding, approach could be investigated based on specific literature precedents for similar transformations.

Note: The synthesis of N-substituted-4-piperidones, which are key starting materials, can be achieved through methods like the ring-closing reaction of a primary amine with 1,5-dichloro-3-pentanone.[5]

Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of synthesized this compound, a suite of analytical techniques should be employed.

Workflow for Analytical Characterization

Analytical_Workflow A Synthesized This compound B Structural Confirmation A->B C Purity Assessment A->C D NMR Spectroscopy (¹H and ¹³C) B->D E Mass Spectrometry (e.g., ESI-HRMS) B->E F HPLC or GC C->F G Elemental Analysis C->G H Final Characterized Product D->H E->H F->H G->H

Caption: A standard workflow for the analytical characterization of the target compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum would show characteristic signals for the isopropyl group's methyl and methine protons, as well as signals for the piperidine ring protons and the methylene protons of the hydroxymethyl group. The carbon NMR would confirm the number and types of carbon atoms present.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which should correspond to its calculated monoisotopic mass.[4] This technique provides strong evidence for the elemental composition.

  • Chromatographic Techniques (HPLC/GC): High-performance liquid chromatography (HPLC) or gas chromatography (GC) are employed to assess the purity of the compound. By using a suitable column and mobile phase, impurities can be separated and quantified.

  • Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen, which should align with the calculated values for the molecular formula C9H19NO.

Applications in Research and Drug Discovery

The piperidine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound makes it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.

  • Scaffold for Novel Ligands: This compound can serve as a starting point for the development of ligands targeting a variety of receptors and enzymes. The hydroxyl group provides a convenient handle for further chemical modification, allowing for the attachment of other pharmacophoric groups.

  • Glycine Transporter (GlyT1) Inhibitors: Research into related piperidine structures has shown their potential as GlyT1 inhibitors.[6] GlyT1 inhibitors are being investigated for the treatment of neurological and psychiatric disorders.

  • Antitubercular Agents: The search for novel antitubercular drugs has led to the exploration of diverse chemical scaffolds. The principles of ligand-based virtual screening could be applied to derivatives of this compound to identify potential hits against targets like 1-deoxy-d-xylulose-5-phosphate synthase (DXPS) in Mycobacterium tuberculosis.[7]

The isopropyl group on the nitrogen atom can influence the compound's basicity, lipophilicity, and metabolic stability, which are critical parameters in drug design. The hydroxymethyl group can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.

Safety and Handling

While specific toxicity data for this compound is not extensively documented, it should be handled with the standard precautions for laboratory chemicals. It is classified as an acute toxicant (oral) and an irritant.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

References

  • This compound - Amerigo Scientific. [Link]

  • This compound (C9H19NO) - PubChemLite. [Link]

  • (1-Isopropylpiperidin-3-Yl)Methanol | C9H19NO | CID 23559485 - PubChem. [Link]

  • Discovery of N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides as novel, selective and potent GlyT1 inhibitors - PubMed. [Link]

  • Discovery of novel drug-like antitubercular hits targeting the MEP pathway enzyme DXPS by strategic application of ligand-based virtual screening - NIH. [Link]

  • CN102731369A - Synthesis method for N-substituted-4-piperidone - Google P

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(1-Isopropylpiperidin-4-yl)methanol structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of (1-Isopropylpiperidin-4-yl)methanol

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a foundational requirement for advancing any chemical entity through the development pipeline. Incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays. This guide provides a detailed, multi-technique approach to the structural elucidation of this compound, a heterocyclic building block. As a senior application scientist, my focus is not just on the "what" but the "why"—providing a rationale for the analytical choices and a framework for interpreting the resulting data with confidence.

Introduction to this compound

This compound is a substituted piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications. The subject of this guide possesses the following core attributes:

  • Molecular Formula: C₉H₁₉NO[1]

  • Molecular Weight: 157.25 g/mol [1]

  • CAS Number: 280774-03-0

The structure contains several key features that will be interrogated using spectroscopic methods: a tertiary amine, an isopropyl substituent, a primary alcohol, and a saturated heterocyclic ring system. Our objective is to use a suite of analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to confirm this proposed structure unequivocally.

Analytical Strategy: A Multi-Pronged Approach

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they create a self-validating system.

cluster_0 Structure Elucidation Workflow Proposed_Structure This compound H_NMR ¹H NMR (Proton Environment & Connectivity) Proposed_Structure->H_NMR Hypothesis C_NMR ¹³C NMR (Carbon Skeleton) Proposed_Structure->C_NMR Hypothesis MS Mass Spectrometry (Molecular Weight & Fragmentation) Proposed_Structure->MS Hypothesis IR IR Spectroscopy (Functional Groups) Proposed_Structure->IR Hypothesis Final_Confirmation Confirmed Structure H_NMR->Final_Confirmation Data Integration C_NMR->Final_Confirmation Data Integration MS->Final_Confirmation Data Integration IR->Final_Confirmation Data Integration

Caption: Overall workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will utilize both ¹H and ¹³C NMR.

¹H NMR: Mapping the Proton Landscape

¹H NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

  • Sample Preparation: Weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Methanol-d4 or Chloroform-d) in a clean NMR tube. The choice of solvent is critical; it must dissolve the compound without contributing interfering signals in the regions of interest.[2][3]

  • Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.0 ppm and provides a reference point.[4]

  • Acquisition: Acquire the spectrum on a 400 MHz or 500 MHz spectrometer.[5] Standard acquisition parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds.

Predicted ¹H NMR Data and Interpretation

The structure of this compound suggests the presence of multiple distinct proton signals. The table below outlines the expected data.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.45d, J = 6.5 Hz2H-CH₂OHProtons on the carbon bearing the hydroxyl group are deshielded by the electronegative oxygen.
~ 2.90d, J = 11.5 Hz2HPiperidine H (axial, adjacent to N)Protons on carbons adjacent to the nitrogen atom are deshielded.
~ 2.70sept, J = 6.6 Hz1H-CH(CH₃)₂The single proton is split by the six equivalent methyl protons into a septet.
~ 2.10t, J = 11.5 Hz2HPiperidine H (equatorial, adjacent to N)Diastereotopic protons adjacent to the nitrogen.
~ 1.80m1HPiperidine H (on C4)Complex multiplet due to coupling with multiple neighbors.
~ 1.65d2HPiperidine H (axial)Protons on the piperidine ring.
~ 1.25q2HPiperidine H (equatorial)Protons on the piperidine ring.
~ 1.05d, J = 6.6 Hz6H-CH(CH₃)₂The six equivalent protons of the two methyl groups are split by the single methine proton into a doublet.
¹³C NMR: Defining the Carbon Skeleton

¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Acquisition

The sample prepared for ¹H NMR can be used directly. The experiment is typically run with proton decoupling to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data and Interpretation

The molecule has 9 carbon atoms, and due to symmetry, we expect to see 7 unique signals.

Chemical Shift (δ, ppm)AssignmentRationale
~ 68.0-C H₂OHThe carbon atom bonded to the electronegative oxygen is significantly deshielded.
~ 55.0-C H(CH₃)₂The methine carbon of the isopropyl group.
~ 53.0Piperidine C (adjacent to N)Carbons directly attached to the nitrogen atom are deshielded.
~ 41.0Piperidine C4The methine carbon of the piperidine ring holding the methanol group.
~ 30.0Piperidine CThe remaining piperidine ring carbons.
~ 19.0-CH(C H₃)₂The two equivalent methyl carbons of the isopropyl group.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula. We will use Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules like this one.[6]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source or inject it through a liquid chromatography (LC) system.

  • Analysis: Analyze in positive ion mode to observe the protonated molecule, [M+H]⁺.

  • Data Acquisition: Acquire data on a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

Data Interpretation

  • Molecular Ion: The primary goal is to observe the protonated molecule.

    • Calculated Exact Mass for [C₉H₁₉NO + H]⁺: 158.1539

    • Observing a peak at or very near this m/z value (within 5 ppm) confirms the molecular formula.[7]

  • Fragmentation Analysis (MS/MS): By inducing fragmentation of the parent ion, we can gain further structural information. The fragmentation pattern provides a fingerprint of the molecule's structure.

cluster_1 Proposed MS/MS Fragmentation Pathway Parent [M+H]⁺ m/z = 158.15 Frag1 Loss of H₂O m/z = 140.14 Parent->Frag1 - H₂O Frag2 Loss of CH₂OH m/z = 126.13 Parent->Frag2 - •CH₂OH Frag3 Loss of Isopropyl m/z = 114.10 Parent->Frag3 - •CH(CH₃)₂

Caption: Key fragmentation pathways for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)

  • Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the spectrum. This technique requires minimal sample preparation.

Data Interpretation

The IR spectrum will confirm the presence of the alcohol and amine functionalities.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H stretchAlcohol (-OH)
2950 - 2850 (strong)C-H stretchAlkane (C-H)
1350 - 1260C-O stretchAlcohol (C-O)
1250 - 1020C-N stretchTertiary Amine (C-N)

The broadness of the O-H stretch is a classic indicator of hydrogen bonding, which is expected for an alcohol.[8] The presence of strong C-H stretching confirms the aliphatic nature of the molecule. The C-O and C-N stretches further corroborate the presence of the alcohol and tertiary amine groups, respectively.

Conclusion: Convergent Data for Unambiguous Elucidation

The structure of this compound is confidently assigned by integrating the data from these orthogonal analytical techniques.

cluster_2 Final Structure Confirmation Structure Final Confirmed Structure C₉H₁₉NO MS_Data MS: Correct Molecular Formula [M+H]⁺ = 158.1539 MS_Data->Structure Confirms IR_Data IR: Presence of -OH and C-N groups IR_Data->Structure Confirms NMR_Data NMR: Correct number and connectivity of C and H atoms NMR_Data->Structure Confirms

Caption: Integration of all spectroscopic data.

  • Mass Spectrometry established the correct molecular formula.

  • IR Spectroscopy confirmed the presence of the required alcohol and amine functional groups.

  • ¹H and ¹³C NMR Spectroscopy provided the definitive map of the carbon-hydrogen framework, showing the precise arrangement and connectivity of all atoms in the molecule.

Each technique validates the others, leaving no ambiguity. This rigorous, multi-faceted approach ensures the high degree of certainty required for advancing compounds in research and development.

References

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • This compound (C9H19NO). PubChemLite. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). NP-MRD. [Link]

  • 1 H and 13 C NMR spectroscopic data for compound 16 in methanol-d4. ResearchGate. [Link]

  • This compound. Amerigo Scientific. [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. [Link]

  • CH3OH infrared spectrum of methanol. Doc Brown's Advanced Organic Chemistry. [Link]

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Spectroscopic Profile of (1-Isopropylpiperidin-4-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Predicted Spectroscopic Overview

The structure of (1-Isopropylpiperidin-4-yl)methanol dictates its characteristic spectroscopic features. The molecule comprises a piperidine ring N-substituted with an isopropyl group and a hydroxymethyl group at the C4 position. This combination of a tertiary amine, a primary alcohol, and various aliphatic protons gives rise to a unique spectroscopic fingerprint.

Figure 1: 2D structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments.

Experimental Protocol (Hypothetical)

A standard ¹H NMR spectrum would be acquired on a 400 or 500 MHz spectrometer. A sample of this compound (5-10 mg) would be dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The data would be processed with appropriate phasing and baseline correction.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
(CH₃)₂CH-~1.0 - 1.2Doublet (d)6H
-CH₂- (Piperidine, axial)~1.2 - 1.4Multiplet (m)2H
-CH- (Piperidine, C4)~1.4 - 1.6Multiplet (m)1H
-CH₂- (Piperidine, equatorial)~1.7 - 1.9Multiplet (m)2H
-CH₂- (Piperidine, N-CH₂, axial)~2.0 - 2.2Multiplet (m)2H
(CH₃)₂CH-~2.7 - 2.9Septet (sept)1H
-CH₂- (Piperidine, N-CH₂, equatorial)~2.9 - 3.1Multiplet (m)2H
-CH₂OH~3.4 - 3.6Doublet (d)2H
-OHVariableSinglet (s, broad)1H
Interpretation and Rationale

The predicted chemical shifts are based on established empirical correlations. The isopropyl methyl protons are expected to be the most upfield, appearing as a doublet due to coupling with the adjacent methine proton. The piperidine ring protons would present as a complex series of overlapping multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) are deshielded and would appear further downfield compared to the other ring protons. The methine proton of the isopropyl group is expected to be a septet due to coupling with the six methyl protons. The methylene protons of the hydroxymethyl group (-CH₂OH) would be deshielded by the adjacent oxygen atom and appear as a doublet due to coupling with the C4 proton. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

Experimental Protocol (Hypothetical)

A ¹³C NMR spectrum would be acquired on a 100 or 125 MHz spectrometer using the same sample prepared for ¹H NMR. A proton-decoupled sequence would be used to simplify the spectrum to a series of singlets, one for each unique carbon environment.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (ppm)
(CH₃)₂CH-~18 - 20
-CH₂- (Piperidine, C3/C5)~28 - 32
-CH- (Piperidine, C4)~38 - 42
-CH₂- (Piperidine, C2/C6)~52 - 56
(CH₃)₂CH-~58 - 62
-CH₂OH~65 - 69
Interpretation and Rationale

The predicted chemical shifts are based on the shielding and deshielding effects of the substituents. The isopropyl methyl carbons are expected at the highest field. The piperidine ring carbons would appear in the aliphatic region, with the carbons adjacent to the nitrogen (C2/C6) being the most downfield due to the deshielding effect of the nitrogen atom. The methine carbon of the isopropyl group and the C4 carbon of the piperidine ring would appear in the mid-aliphatic region. The carbon of the hydroxymethyl group (-CH₂OH) would be the most deshielded aliphatic carbon due to the direct attachment of the electronegative oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (Hypothetical)

An IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet or the Attenuated Total Reflectance (ATR) technique would be employed. A liquid sample could be analyzed as a thin film between salt plates.

Predicted IR Data
Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H stretch (alcohol)3200 - 3600Strong, Broad
C-H stretch (aliphatic)2850 - 3000Strong
C-O stretch (primary alcohol)~1050Strong
N-C stretch (tertiary amine)1000 - 1250Medium
Interpretation and Rationale

The most prominent feature in the predicted IR spectrum would be a broad and strong absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol functional group. The broadening is due to hydrogen bonding. Strong C-H stretching vibrations from the aliphatic isopropyl and piperidine groups would be observed in the 2850-3000 cm⁻¹ range. A strong C-O stretching band for the primary alcohol is expected around 1050 cm⁻¹. The N-C stretching vibrations of the tertiary amine would likely appear in the fingerprint region between 1000 and 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (Hypothetical)

A mass spectrum could be obtained using an Electrospray Ionization (ESI) or Electron Impact (EI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). For ESI, the sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.

Predicted Mass Spectrometry Data

The predicted monoisotopic mass of this compound is 157.1467 Da.[1] In ESI-MS, the compound is expected to readily form a protonated molecular ion.

Ion Predicted m/z
[M+H]⁺158.1539
[M+Na]⁺180.1359

Data sourced from PubChem.[1]

Interpretation and Fragmentation

Under positive ion ESI, the base peak would likely be the protonated molecule [M+H]⁺ at m/z 158.15. Common adducts such as the sodium adduct [M+Na]⁺ at m/z 180.14 might also be observed. Under EI conditions, fragmentation would be more extensive. Key fragmentation pathways would likely involve the loss of the hydroxyl group as water, cleavage of the isopropyl group, and fragmentation of the piperidine ring.

fragmentation cluster_ei Electron Impact (EI) Fragmentation cluster_esi Electrospray Ionization (ESI) M [this compound]⁺ m/z = 157 F1 [M-CH₃]⁺ m/z = 142 M->F1 - •CH₃ F2 [M-C₃H₇]⁺ m/z = 114 M->F2 - •C₃H₇ F3 [M-CH₂OH]⁺ m/z = 126 M->F3 - •CH₂OH MH [M+H]⁺ m/z = 158

Figure 2: Predicted key fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a robust framework for the structural characterization of this important synthetic intermediate. While experimental verification is always the gold standard, this guide serves as a valuable resource for scientists working with this compound, enabling them to anticipate spectral features, confirm product identity, and assess purity with a high degree of confidence. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and are broadly applicable to the characterization of related small molecules in a drug discovery and development context.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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The Analytical Chemist's Guide to (1-Isopropylpiperidin-4-yl)methanol: A Predictive ¹H NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in modern drug discovery and chemical research. This in-depth technical guide provides a comprehensive, predictive analysis of the proton (¹H) NMR spectrum of (1-Isopropylpiperidin-4-yl)methanol. In the absence of a publicly available experimental spectrum, this document serves as an expert guide, synthesizing foundational NMR principles, conformational analysis of saturated heterocycles, and empirical data from analogous structures. We will deconstruct the molecule's structural components, predict the chemical shift, multiplicity, and coupling constants for each proton, and provide a robust, field-tested protocol for the experimental acquisition and validation of the spectrum. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for unambiguous structural characterization.

Foundational Principles: Structure and Stereochemistry

This compound, with the molecular formula C₉H₁₉NO, is a tertiary amine featuring a piperidine ring substituted at the nitrogen with an isopropyl group and at the C4 position with a hydroxymethyl group. Understanding its three-dimensional structure is paramount to interpreting its NMR spectrum.

The piperidine ring is not planar; it predominantly adopts a stable chair conformation to minimize torsional and steric strain.[1] This has profound consequences for the ¹H NMR spectrum, as it renders the protons on each methylene carbon diastereotopic—meaning they are chemically non-equivalent. For each methylene unit of the ring, one proton is in an axial position (pointing perpendicular to the ring's plane) and the other is in an equatorial position (pointing towards the periphery).

Due to steric considerations, both the large N-isopropyl group and the C4-hydroxymethyl group are expected to preferentially occupy the more stable equatorial positions . This locks the ring into a favored conformation, leading to distinct and predictable signals for the axial and equatorial protons.

Diagram 1: Favored Chair Conformation

Caption: Chair conformation of this compound with equatorial substituents.

Predictive ¹H NMR Spectral Analysis (500 MHz, CDCl₃)

The following is a detailed, proton-by-proton prediction of the ¹H NMR spectrum. Chemical shifts (δ) are predicted based on standard values, adjusted for the electronic effects of adjacent functional groups (the electron-donating nitrogen and the electron-withdrawing hydroxyl group).[2][3] Coupling constants (J) are estimated based on established dihedral angle relationships in chair conformers.[4]

The Isopropyl Group Protons
  • H₉ (6H, -C H(CH₃ )₂): These six protons of the two methyl groups are equivalent. They are coupled to the single methine proton (H₈).

    • Predicted Chemical Shift (δ): ~1.05 ppm. This is a typical region for alkyl protons.

    • Predicted Multiplicity: Doublet (d) . Following the n+1 rule, they are split by one proton (1+1=2).

    • Predicted Coupling Constant (³J₉,₈): ~6.5 Hz. This is a characteristic coupling for free rotation around a C-C single bond.

  • H₈ (1H, -C H(CH₃)₂): This methine proton is deshielded by the adjacent nitrogen atom. It is coupled to the six equivalent methyl protons (H₉).

    • Predicted Chemical Shift (δ): ~2.75 ppm. The direct attachment to the nitrogen atom causes a significant downfield shift compared to a standard alkyl methine.

    • Predicted Multiplicity: Septet (sept) or multiplet (m). According to the n+1 rule, it should be split by six equivalent protons into a septet (6+1=7). In practice, the outer lines of a septet are often low in intensity and may be difficult to resolve, causing the signal to appear as a multiplet.[5]

    • Predicted Coupling Constant (³J₈,₉): ~6.5 Hz.

The Piperidine Ring Protons

The chair conformation results in distinct signals for axial and equatorial protons. Generally, axial protons are more shielded (appear at a lower δ) than their equatorial counterparts on the same carbon, except for the protons at C2/C6 adjacent to the nitrogen.

  • H₂/H₆ - Equatorial (2H, N-C H₂-): These protons are deshielded by the adjacent nitrogen.

    • Predicted Chemical Shift (δ): ~2.85 - 2.95 ppm. This region is typical for protons alpha to a nitrogen in a saturated ring.[6]

    • Predicted Multiplicity: Multiplet (m) , likely a doublet of triplets or complex multiplet. They experience large geminal coupling (~11-12 Hz) to their axial partners and smaller vicinal couplings to the C3/C5 protons.

  • H₂/H₆ - Axial (2H, N-C H₂-): These protons are also alpha to the nitrogen.

    • Predicted Chemical Shift (δ): ~1.95 - 2.05 ppm.

    • Predicted Multiplicity: Multiplet (m) , likely a triplet of doublets. They show large axial-axial couplings to H₃ₐₓ/H₅ₐₓ (~10-13 Hz) and smaller couplings to other neighbors.

  • H₃/H₅ - Equatorial (2H, -C H₂-CH₂-N):

    • Predicted Chemical Shift (δ): ~1.70 - 1.80 ppm.

    • Predicted Multiplicity: Multiplet (m) . Broadened due to multiple small couplings.

  • H₃/H₅ - Axial (2H, -C H₂-CH₂-N):

    • Predicted Chemical Shift (δ): ~1.20 - 1.30 ppm.

    • Predicted Multiplicity: Multiplet (m) , likely a quartet of doublets or complex multiplet due to large axial-axial couplings with H₂ₐₓ/H₆ₐₓ and H₄ₐₓ.

  • H₄ - Axial (1H, -C H(CH₂OH)-): This proton is on the same carbon as the hydroxymethyl group.

    • Predicted Chemical Shift (δ): ~1.40 - 1.55 ppm.

    • Predicted Multiplicity: Multiplet (m) . This signal is often complex and broad, integrating to one proton, serving as a key landmark in the spectrum. It is coupled to four other protons (H₃ₐₓ, H₃ₑq, H₅ₐₓ, H₅ₑq).

The Hydroxymethyl Group Protons
  • H₇ (2H, -C H₂OH): These protons are attached to a carbon bearing an electron-withdrawing hydroxyl group, which causes a downfield shift.

    • Predicted Chemical Shift (δ): ~3.45 ppm. This value is consistent with data from the analog 4-piperidinemethanol.

    • Predicted Multiplicity: Doublet (d) . They are coupled to the single proton at C4 (H₄).

    • Predicted Coupling Constant (³J₇,₄): ~6.5 - 7.0 Hz.

  • H₁₀ (1H, -CH₂O H): The chemical shift of a hydroxyl proton is highly variable and depends on solvent, concentration, and temperature.

    • Predicted Chemical Shift (δ): Highly variable, typically a broad singlet from ~1.5 to 4.0 ppm.

    • Predicted Multiplicity: Broad Singlet (br s) . Coupling to H₇ is often not observed due to rapid chemical exchange. This signal can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -OH proton to exchange with deuterium, leading to the disappearance of this signal from the spectrum.

Summary of Predicted ¹H NMR Data

The predicted spectral parameters are consolidated in the table below for clarity and quick reference.

Proton AssignmentLabelIntegrationPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)
Isopropyl MethylH₉6H~1.05Doublet (d)J₉,₈ ≈ 6.5
Piperidine AxialH₃ₐₓ, H₅ₐₓ2H~1.20 - 1.30Multiplet (m)-
Piperidine MethineH₄ₐₓ1H~1.40 - 1.55Multiplet (m)-
Piperidine EquatorialH₃ₑq, H₅ₑq2H~1.70 - 1.80Multiplet (m)-
Piperidine AxialH₂ₐₓ, H₆ₐₓ2H~1.95 - 2.05Multiplet (m)J≈10-13 (ax-ax)
Isopropyl MethineH₈1H~2.75Septet (sept)J₈,₉ ≈ 6.5
Piperidine EquatorialH₂ₑq, H₆ₑq2H~2.85 - 2.95Multiplet (m)-
HydroxymethylH₇2H~3.45Doublet (d)J₇,₄ ≈ 6.5-7.0
HydroxylH₁₀1HVariableBroad Singlet (br s)-

Diagram 2: Key Spin-Spin Couplings

G H9 H₉ (CH₃)₂ ~1.05 ppm (d) H8 H₈ (N-CH) ~2.75 ppm (sept) H9->H8 J ≈ 6.5 Hz H8->H9 J ≈ 6.5 Hz H26eq H₂eq, H₆eq ~2.90 ppm (m) H26ax H₂ax, H₆ax ~2.00 ppm (m) H35 H₃, H₅ (ax+eq) ~1.2-1.8 ppm (m) H26ax->H35 Jaa H4 H₄ ~1.48 ppm (m) H35->H4 J H7 H₇ (CH₂OH) ~3.45 ppm (d) H4->H7 J ≈ 7.0 Hz

Caption: Predicted spin-spin coupling network for the molecule.

Self-Validating Experimental Protocol

To obtain a high-quality, interpretable spectrum that validates the predictions above, the following rigorous protocol should be employed.

4.1 Sample Preparation

  • Weighing: Accurately weigh 10-15 mg of this compound. The use of a sufficient quantity ensures a good signal-to-noise ratio without requiring an excessive number of scans.[4]

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent in a clean, dry vial. Chloroform-d (CDCl₃) is an excellent first choice as it is aprotic and dissolves a wide range of organic molecules. Tetramethylsilane (TMS) should be present as an internal standard (δ = 0.00 ppm).[3]

  • Filtration: To ensure magnetic field homogeneity and prevent line broadening, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4] This removes any particulate matter.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

4.2 NMR Instrument Parameters (for a 500 MHz Spectrometer)

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for narrow and symmetrical solvent peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is appropriate.

    • Number of Scans (NS): Start with 16 scans. This is typically sufficient for a sample of this concentration.

    • Receiver Gain (RG): Use an automated receiver gain setting to optimize signal detection without overloading the receiver.

    • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate for ¹H NMR.

  • D₂O Shake (Validation Step): After acquiring the initial spectrum, remove the tube, add one drop of deuterium oxide (D₂O), shake vigorously, and re-acquire the spectrum. The disappearance of the broad singlet signal confirms its assignment as the exchangeable -OH proton.

Data Processing and Interpretation Workflow

The path from raw data to a finalized, interpreted spectrum follows a logical sequence.

Diagram 3: Data Processing Workflow

G FID Raw FID Signal (Time Domain Data) FT Fourier Transform (FT) FID->FT Phase Phase Correction (Manual or Automatic) FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Calibration (Set TMS to 0.00 ppm) Baseline->Calibrate Integrate Peak Integration (Determine Proton Ratios) Calibrate->Integrate Assign Peak Assignment (Correlate Signals to Protons) Integrate->Assign Report Final Report (Spectrum with Assignments) Assign->Report

Caption: Standard workflow from raw NMR data to final structural assignment.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be rich in information, with distinct, well-resolved signals for each of its unique proton environments. The key diagnostic features are the characteristic doublet and septet of the N-isopropyl group, the downfield doublet of the hydroxymethyl protons, and the complex series of multiplets arising from the diastereotopic axial and equatorial protons of the piperidine ring. The conformational rigidity imposed by the equatorial substituents is the primary reason for this spectral complexity and provides a wealth of structural information. By following the detailed analytical and experimental guide presented here, researchers can confidently acquire, process, and interpret the ¹H NMR spectrum to unambiguously confirm the structure of this molecule.

References

  • Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Retrieved from [Link]

  • ACS Publications. (2021). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2016). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Retrieved from [Link]

  • Journal of the American Chemical Society. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Reddit. (2016). NMR: relating coupling constants and major product. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

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13C NMR analysis of (1-Isopropylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 13C NMR Analysis of (1-Isopropylpiperidin-4-yl)methanol

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind experimental design, offers field-proven insights for robust data acquisition, and presents a self-validating protocol for spectral interpretation. We will cover the theoretical underpinnings of ¹³C chemical shifts as they apply to this specific saturated heterocyclic structure, detail a complete experimental workflow from sample preparation to data analysis, and employ advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) for unambiguous carbon-type assignment.

Introduction: The Structural Significance of this compound

This compound is a substituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its ability to confer desirable pharmacokinetic properties. The specific substitution pattern—an N-isopropyl group and a 4-hydroxymethyl group—creates a molecule with distinct chemical environments and stereochemical possibilities. Accurate and unambiguous structural confirmation is paramount for quality control, regulatory submission, and understanding structure-activity relationships (SAR).

¹³C NMR spectroscopy is an indispensable tool for this purpose, offering direct insight into the carbon skeleton of a molecule.[1] Unlike ¹H NMR, the ¹³C spectrum benefits from a wider chemical shift range (typically 0-220 ppm), which minimizes signal overlap and allows for the clear resolution of individual carbon atoms.[2][3] This guide will systematically walk through the complete analysis of this target molecule.

Foundational Principles: Predicting the ¹³C Spectrum

Before any experiment, a theoretical prediction of the spectrum provides a critical roadmap for analysis. The chemical shift (δ) of each carbon is dictated by its local electronic environment. Key influencing factors include hybridization, inductive effects from electronegative atoms, and steric effects.[2][4]

The structure of this compound has 8 unique carbon environments, and therefore, we expect to see 8 distinct signals in the broadband-decoupled ¹³C NMR spectrum.[5][6]

Molecule Structure and Carbon Numbering:

Predicted Chemical Shifts and Rationale

The expected chemical shifts are summarized below. These predictions are based on established ranges for similar functional groups and the known effects of substituents on aliphatic rings.[7][8]

Carbon AtomMultiplicity (from DEPT)Predicted Chemical Shift (δ, ppm)Rationale
C2, C6CH₂50 - 60These carbons are adjacent to the electron-withdrawing nitrogen atom, causing a significant downfield shift (deshielding).[4] Their chemical equivalence is assumed due to rapid chair-chair interconversion at room temperature.
C3, C5CH₂25 - 35Standard aliphatic CH₂ carbons within a saturated ring system. They are further from the nitrogen and oxygen, resulting in a more upfield (shielded) position compared to C2/C6 and C4.
C4CH35 - 45This methine carbon is deshielded by its position within the ring and its attachment to the hydroxymethyl substituent.
C5' (CH₂OH)CH₂60 - 70This primary alcohol carbon is directly bonded to an electronegative oxygen atom, resulting in a strong downfield shift into the characteristic C-O region.[8]
C7CH55 - 65The methine carbon of the isopropyl group is directly attached to the nitrogen, causing significant deshielding.
C8CH₃15 - 25The two methyl carbons of the isopropyl group are equivalent due to free rotation. They are typical sp³ hybridized carbons in an upfield region.

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data hinges on meticulous sample preparation and the selection of appropriate acquisition parameters. This protocol is designed to yield high-quality, reproducible data.

Sample Preparation
  • Material: Weigh approximately 50-100 mg of this compound. A higher concentration is necessary for ¹³C NMR compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[9]

  • Solvent Selection: Use approximately 0.6-0.7 mL of Deuterated Chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for many organic molecules and its single, well-characterized solvent peak at ~77.16 ppm.[10][11]

  • Dissolution: Dissolve the sample in the deuterated solvent within a small vial. Gentle vortexing can aid dissolution.

  • Filtration: To ensure magnetic field homogeneity and prevent line broadening, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.

  • Standard: Tetramethylsilane (TMS) is typically used as the internal standard to define 0 ppm.[3][9] Often, it is already present in commercially available deuterated solvents. If not, a very small amount can be added.

Instrument Setup & Data Acquisition

The following workflow outlines the acquisition of a standard broadband-decoupled ¹³C spectrum followed by DEPT experiments for multiplicity analysis.

Caption: Experimental workflow for ¹³C NMR analysis.

Optimized Acquisition Parameters:

  • Pulse Program: zgpg30 or zgdc30. A 30° pulse angle is often used as a compromise to achieve good signal in a shorter time, as it allows for a shorter relaxation delay (D1) than a 90° pulse.[12]

  • Acquisition Time (AQ): ~1.0-1.5 seconds. This ensures adequate data point resolution.[12]

  • Relaxation Delay (D1): 2.0 seconds. A delay is crucial to allow magnetization to return towards equilibrium before the next pulse.

  • Number of Scans (NS): 128 to 1024. The number of scans is increased to improve the signal-to-noise ratio for the low-sensitivity ¹³C nucleus.

  • Temperature: 298 K (25 °C).

Data Interpretation: From Spectrum to Structure

Interpreting the spectra involves a systematic cross-verification of the data obtained from the different experiments.

Broadband Decoupled Spectrum

The initial spectrum should show eight distinct signals, confirming the number of unique carbon environments. The chemical shifts of these peaks should be compared against the predicted values in the table above.

DEPT Analysis: The Power of Multiplicity Editing

DEPT (Distortionless Enhancement by Polarization Transfer) spectroscopy is a crucial technique that differentiates carbon signals based on the number of attached protons.[13][14][15]

  • DEPT-90: This spectrum will only show signals for methine (CH) carbons as positive peaks.[16][17] For our molecule, we expect to see two signals corresponding to C4 and C7 .

  • DEPT-135: This spectrum shows CH and methyl (CH₃) carbons as positive peaks, and methylene (CH₂) carbons as negative (inverted) peaks.[13][16][17]

    • Positive Peaks: C4, C7 (CH), and C8 (CH₃).

    • Negative Peaks: C2, C6, C3, C5, and C5' (CH₂).

The logical relationship between the molecule's structure and the expected NMR data is visualized below.

G cluster_molecule This compound Structure cluster_nmr Expected ¹³C NMR Data mol C2,C6 C3,C5 C4 C5' C7 C8 CH2 CH₂ (Negative in DEPT-135) mol->CH2 C2,C6 C3,C5 C5' CH CH (Positive in DEPT-90/135) mol->CH C4, C7 CH3 CH₃ (Positive in DEPT-135) mol->CH3 C8 Shift_High Deshielded (50-70 ppm) CH2->Shift_High C2,C6,C5' (Near N or O) Shift_Mid Mid-Field (25-50 ppm) CH2->Shift_Mid C3,C5 CH->Shift_High C7 (Near N) CH->Shift_Mid C4 Shift_Low Shielded (15-25 ppm) CH3->Shift_Low

Caption: Logical connections between carbon types and their spectral features.

Final Assignment

By combining all three spectra, a definitive assignment can be made:

  • Identify CH carbons: The two peaks in the DEPT-90 spectrum are C4 and C7. Based on chemical shift, the downfield signal (~55-65 ppm) is C7 (next to N), and the more upfield signal (~35-45 ppm) is C4.

  • Identify CH₂ carbons: The five negative peaks in the DEPT-135 spectrum are all CH₂ carbons. The most downfield peak (~60-70 ppm) is C5' (next to O). The next most downfield pair (~50-60 ppm) corresponds to C2 and C6 (next to N). The most upfield pair of negative peaks (~25-35 ppm) corresponds to C3 and C5.

  • Identify CH₃ carbons: Subtract the known CH peaks (C4, C7) from the positive peaks in the DEPT-135 spectrum. The remaining positive peak in the upfield region (~15-25 ppm) is C8.

This cross-referencing methodology provides a self-validating system for structural confirmation, enhancing the trustworthiness of the analysis.[13]

Advanced Considerations: 2D NMR for Unambiguous Connectivity

For complex molecules or to resolve any remaining ambiguities, two-dimensional (2D) NMR techniques are invaluable.[18][19][20]

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons. It creates a 2D map with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the coordinates of a carbon's chemical shift and the chemical shift of the proton(s) bonded to it. This is the ultimate tool for confirming C-H connectivity.[19][21]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. It is exceptionally powerful for piecing together the molecular skeleton by identifying long-range C-H relationships.

While 1D ¹³C and DEPT experiments are often sufficient for a molecule of this complexity, HSQC and HMBC provide an orthogonal layer of data that renders the structural assignment virtually irrefutable.

Conclusion

The ¹³C NMR analysis of this compound is a clear and systematic process when approached with a foundational understanding of spectroscopic principles and a robust experimental plan. By predicting the spectrum, carefully preparing the sample, and employing a combination of broadband decoupled, DEPT-90, and DEPT-135 experiments, one can achieve a confident and verifiable structural elucidation. This guide provides the technical framework and causal logic necessary for researchers to not only execute the analysis but also to understand the "why" behind each step, ensuring the highest level of scientific integrity in their results.

References

  • 13.12: DEPT ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. [Link]

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  • Optimized Default 13C Parameters. (2020, May 4). University of Missouri-St. Louis, NMR Facility. [Link]

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  • Structure elucidation of uniformly 13C labeled small molecule natural products. National Institutes of Health. [Link]

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  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

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  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). ResearchGate. [Link]

  • So, S. S., & Aida, T. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. [Link]

  • How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). National Institutes of Health. [Link]

  • More O'Ferrall, R. A., & Murray, B. A. (1994). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. [Link]

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  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. [Link]

  • The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. ResearchGate. [Link]

  • 6.5: Interpreting C-13 NMR Spectra. (2023, February 11). Chemistry LibreTexts. [Link]

  • How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. (2022, November 28). YouTube. [Link]

  • 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. (2010). ResearchGate. [Link]

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An In-depth Technical Guide to the Mass Spectrometry of (1-Isopropylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the mass spectrometric behavior of (1-Isopropylpiperidin-4-yl)methanol, a substituted piperidine derivative. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's ionization and fragmentation patterns, offering a predictive framework for its identification and characterization. While specific experimental data for this compound is not widely published, this guide synthesizes established principles of mass spectrometry from analogous structures to provide a robust analytical approach.

Introduction to this compound

This compound is a heterocyclic compound featuring a piperidine ring N-substituted with an isopropyl group and a methanol group at the C-4 position. The presence of a basic nitrogen atom makes it particularly amenable to analysis by mass spectrometry, especially using soft ionization techniques like electrospray ionization (ESI). Understanding its fragmentation behavior is crucial for its unambiguous identification in complex matrices, metabolism studies, and quality control.

Compound Properties:

PropertyValueSource
Molecular FormulaC9H19NO[1]
Molecular Weight157.25 g/mol
Monoisotopic Mass157.14667 Da[1]
CAS Number280774-03-0

Analytical Approach: Mass Spectrometry Methodology

Given the compound's structure, a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source in positive ion mode is the recommended platform for analysis. The basic nitrogen of the piperidine ring is readily protonated, leading to a strong signal for the protonated molecule, [M+H]+.[2]

Experimental Protocol: LC-MS/MS Analysis

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm) is suitable for separation.

  • Mobile Phase A: Water with 0.1% formic acid (to facilitate protonation).

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.2 - 0.4 mL/min.[2]

  • Injection Volume: 1 - 5 µL.[2]

  • Column Temperature: 30 - 40 °C.[2]

Mass Spectrometry (Tandem Mass Spectrometer - e.g., Q-TOF or Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

  • Full Scan (MS1): A scan range of m/z 50-300 is appropriate to detect the precursor ion.

  • Precursor Ion: The expected protonated molecule [M+H]+ is m/z 158.15.[1]

  • Product Ion Scan (MS2): Perform fragmentation of the precursor ion at m/z 158.15.

  • Collision Energy: Optimize collision energy (e.g., 10-40 eV) to achieve a rich fragmentation spectrum.

The workflow for this analysis is outlined below:

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Reversed-Phase Column Sample->Column Elution Gradient Elution Column->Elution ESI ESI Source (+) Elution->ESI MS1 MS1 Scan (m/z 50-300) ESI->MS1 Isolation Precursor Isolation (m/z 158.15) MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Scan (Product Ions) CID->MS2 Detector Detector MS2->Detector Data Mass Spectrum Detector->Data Data Acquisition G cluster_frags M_H [M+H]+ m/z 158.15 F1 m/z 140.14 [M+H-H2O]+ M_H->F1 -H2O F2 m/z 116.13 [M+H-C3H6]+ M_H->F2 -C3H6 (propene) F4 m/z 114.12 Iminium Ion M_H->F4 α-cleavage F5 m/z 86.09 Piperidinium Ion M_H->F5 Loss of CH2OH + C3H7 F3 m/z 98.11 [M+H-H2O-C3H6]+ F1->F3 -C3H6 F2->F3 -H2O

Caption: Predicted fragmentation pathways for protonated this compound.

Elucidation of Major Predicted Fragments
  • m/z 140.14 ([M+H-H2O]+): The loss of a water molecule (18.01 Da) from the protonated precursor is a characteristic fragmentation for alcohols. [3]This would result in a fragment ion at m/z 140.14. [1]

  • m/z 116.13 ([M+H-C3H6]+): The loss of propene (42.08 Da) via a McLafferty-type rearrangement or charge-remote fragmentation from the N-isopropyl group is a highly probable pathway. This would yield a fragment at m/z 116.13, corresponding to the protonated 4-piperidinemethanol.

  • m/z 114.12 (Iminium Ion): Alpha-cleavage with the loss of the isopropyl group as a radical (43.09 Da) would lead to the formation of a stable iminium ion at m/z 114.12. This is a common fragmentation pattern for N-alkyl amines. [4]

  • m/z 98.11 ([M+H-H2O-C3H6]+): This fragment would arise from the sequential loss of water and propene, or vice versa, from the precursor ion.

  • m/z 86.09 (Piperidinium Ion): Cleavage of the bond between the piperidine ring and the methanol group, along with the loss of the isopropyl group, could result in a fragment ion at m/z 86.09. [5] Summary of Predicted Fragment Ions:

m/z (Predicted)Proposed FormulaDescription of Loss
158.15[C9H20NO]+Precursor Ion [M+H]+
140.14[C9H18N]+Neutral loss of H2O
116.13[C6H14NO]+Neutral loss of propene (C3H6)
114.12[C6H12NO]+Loss of isopropyl radical (C3H7•) via α-cleavage
98.11[C6H12N]+Sequential loss of H2O and C3H6
86.09[C5H12N]+Piperidinium ion fragment

Conclusion

This technical guide provides a predictive framework for the mass spectrometric analysis of this compound. By applying established principles of fragmentation for N-alkylated piperidines and alcohols, we can anticipate the formation of key fragment ions that are crucial for the structural elucidation and confident identification of this compound. The proposed methodologies and predicted fragmentation patterns serve as a valuable resource for scientists engaged in the analysis of novel piperidine derivatives. The experimental verification of these predicted fragments will further solidify the understanding of the mass spectrometric behavior of this class of compounds.

References

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Solubility of (1-Isopropylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of (1-Isopropylpiperidin-4-yl)methanol

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This compound (CAS: 280774-03-0, Molecular Formula: C₉H₁₉NO, MW: 157.25) is a heterocyclic building block of significant interest in medicinal chemistry.[1][2] Understanding its solubility is paramount for its application in drug discovery and development. This technical guide provides a comprehensive analysis of the solubility of this compound. Due to the absence of extensive quantitative data in public literature, this document establishes a scientifically inferred solubility profile based on first principles of its molecular structure. Furthermore, it presents detailed, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility, equipping researchers with the necessary framework to generate robust and reliable data for drug development programs.

Theoretical Solubility Profile: A Structural Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3][4] The molecular structure of this compound contains a nuanced balance of polar and non-polar features that dictate its interactions with various solvents.

  • Structural Components & Their Influence:

    • Tertiary Amine (Piperidine Nitrogen): The nitrogen atom in the piperidine ring is a tertiary amine. It possesses a lone pair of electrons, making it a hydrogen bond acceptor and a Brønsted-Lowry base.[5] This basicity is the most critical factor for its solubility in acidic aqueous media, where it will be protonated to form a highly soluble cationic species.

    • Primary Alcohol (-CH₂OH): The hydroxymethyl group is highly polar and can act as both a hydrogen bond donor (via the hydroxyl proton) and acceptor (via the oxygen lone pairs). This feature is expected to confer solubility in polar protic solvents, including water.[6]

    • Aliphatic Skeleton (Isopropyl and Piperidine Ring Carbons): The isopropyl group and the hydrocarbon backbone of the piperidine ring are non-polar and hydrophobic. These moieties contribute to its solubility in less polar organic solvents and will temper its solubility in water as the hydrophobic character increases.[6][7]

Inferred Solubility in Aqueous Systems

The presence of both a basic nitrogen and a hydrogen-bonding hydroxyl group suggests that this compound will exhibit significant aqueous solubility, heavily influenced by pH.

  • Acidic Conditions (pH < 6): In acidic solutions, the piperidine nitrogen will be protonated to form an ammonium salt. This ionic species will be readily solvated by water, leading to high solubility . This is a common strategy for dissolving amine-containing drugs.[8]

  • Neutral & Basic Conditions (pH ≥ 7): In its neutral, free-base form, the compound's aqueous solubility will be governed by the hydrogen bonding capacity of its hydroxyl group and the polarity of the amine, balanced against the hydrophobicity of its nine-carbon skeleton. Solubility is expected to be moderate to good . Compared to alcohols, amines tend to be slightly less soluble in water because nitrogen is less electronegative than oxygen, resulting in weaker hydrogen bonds with water.[6][8]

Inferred Solubility in Organic Solvents

The compound's dual hydrophilic/lipophilic character suggests a broad solubility range across various organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of the solute's hydroxyl and amine groups to engage in hydrogen bonding with these solvents predicts high solubility .

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Strong dipole-dipole interactions between the solvent and the polar functional groups of the molecule suggest high solubility .

  • Less Polar Solvents (e.g., Dichloromethane, Diethyl Ether): The non-polar isopropyl group and hydrocarbon ring will facilitate dissolution in these solvents. Solubility is predicted to be moderate .[5][6]

  • Non-polar Solvents (e.g., Hexane, Toluene): The molecule's dominant polar characteristics will likely result in low solubility in highly non-polar, aliphatic, or aromatic hydrocarbon solvents.

Summary of Inferred Qualitative Solubility

The following table summarizes the predicted solubility profile. It is critical to note that these are qualitative predictions; quantitative experimental determination is essential for drug development applications.

Solvent ClassRepresentative SolventsInferred SolubilityRationale
Aqueous (Acidic) 0.1 M HClHighProtonation of the basic amine forms a highly soluble salt.[9]
Aqueous (Neutral) Water, PBS (pH 7.4)Moderate to GoodHydrogen bonding from the -OH and N groups, balanced by C9 hydrophobicity.[5][6]
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions between solute and solvent.[7]
Polar Aprotic DMSO, AcetonitrileHighFavorable dipole-dipole interactions.
Less Polar Dichloromethane (DCM)ModerateA balance between polar group interactions and non-polar van der Waals forces.[6]
Non-polar Hexane, TolueneLowInsufficient solvation of the polar hydroxyl and amine groups by the non-polar solvent.

Experimental Determination of Solubility

Empirical measurement is non-negotiable for confirming the solubility profile of a drug candidate. The choice of assay depends on the stage of the drug discovery process, balancing throughput with accuracy. The fundamental distinction is between kinetic and thermodynamic solubility.[10]

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock into an aqueous buffer, begins to precipitate. It is a high-throughput method used in early discovery to flag problematic compounds.[11][12]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a lower-throughput, more resource-intensive measurement crucial for lead optimization and pre-formulation studies.[10][11][13]

cluster_input Decision Point cluster_process Project Stage Analysis cluster_output Recommended Assay start Need Solubility Data for This compound stage What is the project stage? start->stage kinetic Perform Kinetic Solubility Assay stage->kinetic Early Discovery (High-Throughput Screening) thermo Perform Thermodynamic Solubility Assay stage->thermo Lead Optimization or Pre-formulation

Fig 1. Decision diagram for selecting the appropriate solubility assay.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[4][11] It ensures that the most stable crystalline form of the compound has reached equilibrium with the solvent, providing a true measure of its solubility.

Causality: This method is designed to achieve a true thermodynamic equilibrium. By adding excess solid, the solution remains saturated throughout the experiment. Extended agitation at a constant temperature allows the dissolution and crystallization processes to reach a steady state.[13] Filtration or centrifugation is critical to separate all undissolved solid before analysis, ensuring the measured concentration reflects only the dissolved compound.

Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume of the desired solvent (e.g., 1 mL of Phosphate-Buffered Saline, pH 7.4) in a glass vial. The presence of undissolved solid must be visually confirmed.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25 °C for physicochemical characterization or 37 °C for biological relevance). Agitate the samples for 24 to 48 hours. A preliminary time-to-equilibrium study is recommended to validate the incubation period.[13]

  • Sample Separation: After incubation, allow the vials to stand briefly to let larger particles settle. Carefully withdraw an aliquot of the supernatant and separate the dissolved fraction from the undissolved solid. This is achieved either by high-speed centrifugation (e.g., 14,000 rpm for 15 minutes) or by filtering through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Prepare a standard calibration curve of the compound in the chosen solvent.

    • Accurately dilute the clarified supernatant into the mobile phase or an appropriate solvent.

    • Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the original concentration in the supernatant, factoring in the dilution, to determine the thermodynamic solubility in units of µg/mL or µM.

start Start: Weigh Excess Solid add_solvent Add Solvent (e.g., 1 mL) start->add_solvent agitate Agitate at Constant T (24-48 hours) add_solvent->agitate equil Equilibrium Reached agitate->equil separate Centrifuge / Filter (Separate Solid) equil->separate quantify Quantify Supernatant (e.g., HPLC) separate->quantify end Result: Thermodynamic Solubility quantify->end

Fig 2. Workflow for the Shake-Flask thermodynamic solubility assay.
Protocol: High-Throughput Kinetic Solubility Assay

This assay is designed for speed and is suitable for screening large numbers of compounds in early discovery phases. It measures the concentration at which a compound precipitates from a supersaturated aqueous solution.[12][14]

Causality: This protocol mimics the conditions of many high-throughput biological screens, where compounds stored in DMSO are rapidly diluted into an aqueous buffer. This sudden solvent shift can create a supersaturated solution from which poorly soluble compounds will precipitate. Nephelometry (light scattering) or UV spectrophotometry after filtration can rapidly detect this precipitation.[12]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Plating: In a 96-well microtiter plate, add a small volume of the DMSO stock (e.g., 2 µL) to the wells.

  • Dilution & Incubation: Add the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the final desired concentration (e.g., 100 µM). Mix thoroughly by shaking the plate. Incubate at a controlled temperature (e.g., 25 °C) for a defined period, typically 1 to 2 hours.

  • Measurement (Two Common Methods):

    • A) Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering relative to a buffer-only control indicates the formation of a precipitate.

    • B) Direct UV Assay: Use a filtration plate to separate the precipitated solid. Measure the UV absorbance of the filtrate in a UV-compatible microplate.

  • Analysis:

    • For nephelometry, the solubility is the concentration at which the light scattering signal rises above a predefined threshold.

    • For the direct UV assay, compare the absorbance of the filtrate to a calibration curve prepared by diluting the DMSO stock in a cosolvent mixture (e.g., 50:50 acetonitrile:water) where the compound is fully soluble. The concentration calculated from the filtrate's absorbance is the kinetic solubility.

cluster_measure Measurement start Start: Prepare 10 mM DMSO Stock plate Dispense Stock into Microplate start->plate add_buffer Add Aqueous Buffer (e.g., PBS) plate->add_buffer incubate Incubate at RT (1-2 hours) add_buffer->incubate nephelometry Nephelometry: Measure Light Scattering incubate->nephelometry uv_path Direct UV: Filter Plate incubate->uv_path end Result: Kinetic Solubility nephelometry->end measure_uv Measure UV Absorbance of Filtrate uv_path->measure_uv measure_uv->end

Fig 3. Workflow for high-throughput kinetic solubility determination.

Conclusion

References

  • CK-12 Foundation. (2026). Physical Properties of Amines.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Chemistry LibreTexts. (2024). 23.1: Properties of amines.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.
  • Unknown. (n.d.).
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Sigma-Aldrich. (n.d.). This compound.
  • EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point.
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Wyzant. (2016). the reactions of amines and it's solubility.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Chemistry LibreTexts. (2023). Advanced Properties of Amines.
  • PubChemLite. (n.d.). This compound (C9H19NO).
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility Profile of (1,4-Dimethylpiperazin-2-yl)methanol in Organic Solvents.
  • Amerigo Scientific. (n.d.). This compound.
  • ChemBridge. (n.d.). This compound.

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(1-Isopropylpiperidin-4-yl)methanol: A Versatile Bifunctional Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-Isopropylpiperidin-4-yl)methanol is a key synthetic intermediate whose structural motifs—a sterically hindered tertiary amine and a primary alcohol—offer a valuable platform for the construction of complex, biologically active molecules. This technical guide provides an in-depth exploration of its synthesis, chemical properties, and strategic applications in medicinal chemistry. We will delve into the mechanistic rationale behind its preparation via reductive amination, detail its characteristic spectroscopic signature, and present robust protocols for the independent functionalization of its reactive centers. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this versatile building block.

Introduction: The Strategic Value of the N-Isopropyl Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. The introduction of an N-isopropyl group provides a unique combination of steric bulk and moderate basicity, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the isopropyl moiety can shield the nitrogen from metabolic degradation and fine-tune its pKa, impacting receptor binding and cellular permeability. When combined with a 4-hydroxymethyl substituent, the resulting bifunctional molecule, this compound, becomes a powerful tool for introducing this valuable scaffold while providing a reactive handle for further molecular elaboration.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₉NOPubChem
Molecular Weight 157.25 g/mol PubChem
InChI Key FLKOJXQVRBGEES-UHFFFAOYSA-NPubChem
Form SolidSigma-Aldrich[1]
Predicted XlogP 1.1PubChem
CAS Number 280774-03-0Sigma-Aldrich[1]
Safety and Handling

This compound is classified as an acute oral toxicant and requires careful handling in a well-ventilated chemical fume hood.[1] Personal protective equipment, including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times.

  • Hazard Statements: H302 (Harmful if swallowed).[1]

  • Precautionary Statements:

    • P264: Wash face, hands and any exposed skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P330: Rinse mouth.

    • P501: Dispose of contents/ container to an approved waste disposal plant.

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the reductive amination of piperidin-4-yl-methanol with acetone. This one-pot reaction is a cornerstone of amine synthesis, valued for its high atom economy and operational simplicity.[2]

Mechanistic Overview

The reaction proceeds through two key stages:

  • Iminium Ion Formation: The secondary amine of piperidin-4-yl-methanol nucleophilically attacks the carbonyl carbon of acetone. Subsequent dehydration under mildly acidic or neutral conditions forms a transient iminium ion.

  • Reduction: The iminium ion is then reduced in situ by a hydride-based reducing agent, such as sodium triacetoxyborohydride or sodium borohydride, to yield the final tertiary amine product.

G cluster_0 Iminium Ion Formation cluster_1 Reduction Piperidin-4-yl-methanol Piperidin-4-yl-methanol Hemiaminal Hemiaminal Piperidin-4-yl-methanol->Hemiaminal + Acetone Acetone Acetone Iminium Ion Iminium Ion Product This compound Iminium Ion->Product + [H-] Hemiaminal->Iminium Ion - H2O Hydride Source [H-] (e.g., NaBH(OAc)3)

Caption: Reductive amination workflow for the synthesis of this compound.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

This protocol is a representative procedure based on established methods for reductive amination. Sodium triacetoxyborohydride is often the reagent of choice due to its mildness and tolerance of a wide range of functional groups.

Materials:

  • Piperidin-4-yl-methanol (1.0 eq)

  • Acetone (1.5 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of piperidin-4-yl-methanol in anhydrous DCM at room temperature, add acetone.

  • Stir the mixture for 30 minutes to allow for the initial formation of the hemiaminal and iminium ion intermediates.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes. An exothermic reaction may be observed.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford pure this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.45d2H-CH₂OH
~2.85d2HPiperidine H2, H6 (axial)
~2.70sept1H-CH(CH₃)₂
~2.15t2HPiperidine H2, H6 (equatorial)
~1.75m1HPiperidine H4
~1.65d2HPiperidine H3, H5 (axial)
~1.30q2HPiperidine H3, H5 (equatorial)
~1.05d6H-CH(CH₃)₂
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~67.5-CH₂OH
~53.0-CH(CH₃)₂
~52.5Piperidine C2, C6
~39.0Piperidine C4
~29.0Piperidine C3, C5
~18.5-CH(CH₃)₂

Reactivity and Applications as a Synthetic Building Block

This compound is a bifunctional building block, offering two distinct points for chemical modification: the nucleophilic tertiary amine and the primary alcohol.

Reactions at the Hydroxyl Group

The primary alcohol can undergo a variety of common transformations, allowing for its conversion into other functional groups or for the attachment of other molecular fragments.

G A This compound B Ester A->B Esterification (e.g., Steglich) C Ether A->C Etherification (e.g., Williamson) D Alkyl Halide/Tosylate A->D Conversion to Leaving Group (e.g., SOCl₂, TsCl)

Caption: Key reactions involving the hydroxyl group of this compound.

5.1.1. Esterification

The hydroxyl group can be readily acylated to form esters using standard coupling conditions. The Steglich esterification, which utilizes a carbodiimide coupling agent like DCC or EDC and a catalyst such as DMAP, is a mild and effective method.[3]

Representative Protocol (Steglich Esterification):

  • Dissolve this compound (1.0 eq), a carboxylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC or EDC (1.2 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Filter off the urea byproduct (if using DCC) and wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography.

5.1.2. Etherification

The Williamson ether synthesis provides a classical route to ethers. This involves deprotonation of the alcohol with a strong base (e.g., NaH) to form the alkoxide, followed by reaction with an alkyl halide.

5.1.3. Conversion to a Leaving Group

For nucleophilic substitution reactions, the hydroxyl group, a poor leaving group, can be converted into a better one, such as a tosylate or an alkyl halide. Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine yields the corresponding tosylate, which is highly susceptible to displacement by a wide range of nucleophiles.

Applications in Drug Discovery

The N-isopropyl-4-hydroxymethylpiperidine moiety is a valuable feature in the design of novel therapeutics. Its incorporation can lead to compounds with enhanced metabolic stability and tailored receptor interactions. Derivatives of this scaffold have been explored in various therapeutic areas, including:

  • Antipsychotics: The piperidine ring is a common feature in antagonists of serotonin and dopamine receptors.

  • Analgesics: Many opioid receptor modulators incorporate N-substituted piperidine rings.

  • Antimicrobials: The unique physicochemical properties imparted by this scaffold can be exploited in the development of novel antibacterial and antifungal agents.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex, biologically active molecules. Its straightforward preparation via reductive amination, coupled with the orthogonal reactivity of its tertiary amine and primary alcohol functionalities, provides chemists with a powerful tool for molecular design and lead optimization. The strategic incorporation of the N-isopropylpiperidine moiety can impart favorable physicochemical and pharmacological properties, making this an attractive scaffold for modern drug discovery programs.

References

  • PubChemLite. * this compound (C9H19NO)*. Available at: [Link].

  • Lutjen, A. B., Quirk, M. A., & Kolonko, E. M. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (140), 58803. Available at: [Link].[3]

  • Chemistry LibreTexts. 17.6: Reactions of Alcohols. (2024). Available at: [Link].

Sources

The Strategic Role of (1-Isopropylpiperidin-4-yl)methanol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in contemporary drug design, prized for its ability to confer favorable physicochemical and pharmacokinetic properties to bioactive molecules. Within this privileged class of heterocycles, (1-Isopropylpiperidin-4-yl)methanol has emerged as a particularly valuable building block. Its unique structural features—a sterically influential N-isopropyl group and a versatile 4-hydroxymethyl substituent—provide a powerful handle for medicinal chemists to modulate target engagement, optimize absorption, distribution, metabolism, and excretion (ADME) profiles, and ultimately enhance therapeutic efficacy. This in-depth technical guide elucidates the synthesis, key applications, and structure-activity relationship (SAR) insights related to this compound, with a particular focus on its role in the development of C-C chemokine receptor 2 (CCR2) antagonists for the treatment of inflammatory diseases.

Introduction: The Piperidine Moiety as a Privileged Scaffold

The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a vast number of approved pharmaceuticals. Its prevalence is not coincidental; the piperidine ring offers a combination of desirable attributes for drug design. It can exist in a stable chair conformation, providing a three-dimensional framework for the precise spatial orientation of functional groups. The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and interactions with biological targets. Furthermore, the piperidine scaffold is generally associated with good metabolic stability and oral bioavailability.[1]

This compound, with its specific substitution pattern, offers distinct advantages. The N-isopropyl group provides a degree of steric bulk that can influence receptor binding and selectivity, while potentially shielding the nitrogen from certain metabolic pathways. The 4-hydroxymethyl group serves as a versatile synthetic handle for further molecular elaboration and can also participate in hydrogen bonding interactions with target proteins.

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of this compound is through the reductive amination of 4-piperidinemethanol with acetone.[2][3] This one-pot reaction is highly reliable and scalable, making it suitable for both laboratory-scale synthesis and larger-scale production.

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the N-isopropylation of 4-piperidinemethanol.

Materials:

  • 4-Piperidinemethanol

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of 4-piperidinemethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add acetone (1.1-1.5 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic, and cooling with an ice bath may be necessary.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate and hexanes to afford the pure this compound.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reducing agent for iminium ions compared to sodium borohydride, minimizing the reduction of the starting acetone.[4][5] Sodium cyanoborohydride is also effective but is more toxic.

  • Solvent: Anhydrous dichloromethane or dichloroethane are common solvents as they are relatively non-reactive and effectively solubilize the reactants.[5]

  • Work-up: The aqueous sodium bicarbonate quench neutralizes any remaining acid and facilitates the separation of the product into the organic layer.

Synthetic Workflow Diagram

SynthesisWorkflow Start 4-Piperidinemethanol + Acetone Intermediate Iminium Ion Intermediate Start->Intermediate Imine Formation (DCM, RT) Product This compound Intermediate->Product Reduction ReducingAgent Sodium Triacetoxyborohydride (NaBH(OAc)₃) ReducingAgent->Product caption Synthesis of this compound via Reductive Amination.

Caption: Synthetic workflow for this compound.

Core Application in Medicinal Chemistry: CCR2 Antagonists

A prominent application of this compound is as a key building block in the synthesis of C-C chemokine receptor 2 (CCR2) antagonists.[6] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[7] Dysregulation of the MCP-1/CCR2 axis is implicated in a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, atherosclerosis, and diabetic nephropathy, making CCR2 an attractive therapeutic target.[7][8]

The this compound moiety is often incorporated into the core structure of CCR2 antagonists to optimize their pharmacological properties.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study focused solely on this compound is not extensively published, analysis of various CCR2 antagonist series containing this or closely related fragments allows for the deduction of key structural contributions:

  • N-Isopropyl Group: The isopropyl group on the piperidine nitrogen often provides a favorable balance of lipophilicity and steric bulk. This can enhance binding affinity to the receptor by occupying a specific hydrophobic pocket. Furthermore, the branched nature of the isopropyl group can confer increased metabolic stability compared to linear alkyl chains by sterically hindering N-dealkylation, a common metabolic pathway for tertiary amines.

  • 4-Hydroxymethyl Group: The hydroxymethyl group at the 4-position of the piperidine ring serves multiple purposes. It can act as a hydrogen bond donor, forming crucial interactions with amino acid residues in the binding pocket of CCR2. This group also provides a convenient point for synthetic elaboration, allowing for the attachment of other pharmacophoric elements to further enhance potency and selectivity.

The following diagram illustrates the hypothetical binding of a CCR2 antagonist containing the this compound moiety within the receptor's binding pocket.

SAR_Diagram cluster_receptor CCR2 Binding Pocket cluster_ligand Antagonist Moiety HydrophobicPocket Hydrophobic Pocket HbondAcceptor H-bond Acceptor Residue Isopropyl N-Isopropyl Group Isopropyl->HydrophobicPocket van der Waals interaction Piperidine Piperidine Ring Isopropyl->Piperidine Hydroxymethyl 4-Hydroxymethyl Group Piperidine->Hydroxymethyl Hydroxymethyl->HbondAcceptor Hydrogen Bond caption Hypothetical binding mode of the this compound moiety.

Caption: Hypothetical binding mode of the this compound moiety.

Pharmacokinetic Considerations

The incorporation of the this compound scaffold can significantly influence the pharmacokinetic profile of a drug candidate.

Pharmacokinetic Parameter Influence of the this compound Moiety
Absorption The basic nitrogen of the piperidine ring can be protonated in the acidic environment of the stomach, which can affect solubility and absorption. The overall lipophilicity, influenced by the isopropyl group, plays a role in membrane permeability.
Distribution The physicochemical properties of the entire molecule will dictate its volume of distribution. The piperidine moiety can contribute to a moderate volume of distribution.
Metabolism The N-isopropyl group can sterically hinder N-dealkylation, a common metabolic pathway, potentially increasing the half-life of the drug.[9] The hydroxymethyl group can be a site for glucuronidation or sulfation (Phase II metabolism).
Excretion Metabolites and the parent drug are typically eliminated via renal or fecal routes. The polarity imparted by the hydroxyl group can facilitate renal clearance.[10]

Table 1: Influence of the this compound Moiety on Pharmacokinetic Properties.

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the advantageous properties it confers upon molecules make it a frequent choice in the design of novel therapeutics, particularly in the area of inflammatory diseases through the modulation of CCR2. The strategic combination of the N-isopropyl group for metabolic stability and hydrophobic interactions, and the 4-hydroxymethyl group for hydrogen bonding and synthetic diversification, provides a powerful tool for lead optimization.

Future research will likely continue to explore the utility of this scaffold in other therapeutic areas. Its favorable ADME properties suggest its potential application in the development of central nervous system (CNS) agents, where blood-brain barrier penetration is a critical factor. Furthermore, the continued exploration of novel derivatives and bioisosteric replacements for the core piperidine ring will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles. As our understanding of disease biology deepens, the rational application of well-characterized building blocks like this compound will remain a cornerstone of successful drug discovery.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
  • Brodmerkel, C. M., et al. (2005). Discovery and pharmacological characterization of a novel, potent and selective small molecule antagonist of CC chemokine receptor 2. Journal of Immunology, 175(8), 5370-5378.
  • Cherney, R. J., et al. (2004). N-((1R,2S)-2-(3,4-dichlorophenyl)cyclopentyl)-N-((1-isopropylpiperidin-4-yl)methyl)-2-(5-(trifluoromethyl)pyridin-2-ylamino)acetamide (MK-0812): a potent and orally active CCR2 antagonist. Journal of Medicinal Chemistry, 47(10), 2479-2482.
  • Covington, M. B., et al. (2007). Discovery of potent, selective, and orally bioavailable antagonists of the C-C chemokine receptor 2. Bioorganic & Medicinal Chemistry Letters, 17(23), 6467-6471.
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  • Hutchins, R. O., & Natale, N. R. (1979). Sodium borohydride in acetic acid. A convenient reagent for the reductive amination of aldehydes and ketones. The Journal of Organic Chemistry, 44(2), 200-201.
  • Myers, A. G., et al. (2000). A practical and efficient method for the preparation of secondary amines by reductive amination of aldehydes and ketones. Tetrahedron Letters, 41(10), 1543-1546.
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  • US Patent US20070219245A1. (2007). Method of use for substituted dipiperidine ccr2 antagonists.
  • US Patent US7786180B2. (2010). Methanol synthesis.
  • US Patent US20100016365A1. (2010). Substituted 4-amino-piperidines.
  • Wang, M., et al. (2020). The versatile piperidine scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 186, 111883.
  • Wermuth, C. G. (2006). The practice of medicinal chemistry (3rd ed.). Academic Press.
  • Xia, M., & Sui, Z. (2009). Recent developments in CCR2 antagonists.
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  • YouTube. (2022, August 5). Pharmacokinetics | Drug Metabolism. Ninja Nerd. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 223, 113645.
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Discovery of (1-Isopropylpiperidin-4-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of (1-Isopropylpiperidin-4-yl)methanol Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound and its derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. We will explore the synthetic pathways, analytical characterization, diverse biological activities, and the critical structure-activity relationships that drive the discovery of novel therapeutic agents based on this core structure. This document is intended for researchers, scientists, and professionals engaged in drug development, offering field-proven insights into the experimental choices and validation systems inherent to this area of research.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a foundational heterocyclic motif in medicinal chemistry, forming the structural basis for a vast number of pharmaceuticals across numerous therapeutic classes.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. The specific derivative, this compound, combines this versatile core with a sterically influential N-isopropyl group and a reactive primary alcohol, providing three key points for chemical modification and optimization. This structure serves as a versatile starting point for developing agents targeting a range of biological pathways, from microbial infections to complex central nervous system disorders.

Synthetic Methodologies: Constructing the Core and its Analogs

The synthesis of this compound derivatives relies on robust and scalable chemical reactions. The choice of synthetic route is dictated by the desired final structure, available starting materials, and the need for stereochemical control.

Core Synthesis: N-Alkylation and Reductive Amination

A primary route to the core scaffold and its N-substituted analogs involves the N-alkylation of a pre-existing piperidine ring or, more commonly, reductive amination. Reductive amination offers a direct and efficient method for introducing the N-isopropyl group.

Experimental Protocol: Synthesis via Reductive Amination

  • Reaction Setup: To a solution of piperidin-4-yl-methanol (1.0 eq.) in a suitable solvent such as methanol or dichloromethane, add acetone (1.2 eq.).

  • Reductant Addition: Cool the mixture to 0°C and add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reagent, minimizing over-reduction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Progress is monitored by Thin-Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Work-up and Isolation: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the pure this compound.

Derivative Synthesis: Modifying the Scaffold

Derivatives are typically synthesized by modifying the core scaffold at the piperidine nitrogen or the hydroxyl group. A common strategy involves the alkylation of the piperidine nitrogen of a precursor molecule with various phenacyl halides to produce a range of substituted derivatives.[2]

Experimental Protocol: N-Alkylation of Diphenyl(piperidin-4-yl)methanol

  • Reaction Setup: In a round-bottom flask, dissolve Diphenyl(piperidin-4-yl)methanol (DPP) and a substituted phenacyl halide (e.g., 4-nitrophenacyl bromide) in acetone.

  • Reflux: Heat the solution to reflux (approximately 75°C) with vigorous magnetic stirring.

  • Reaction Monitoring: The reaction is monitored by TLC over a period of 48–72 hours.[2]

  • Isolation: Upon completion, the resulting solid product is collected by filtration and washed with cold acetone to remove unreacted starting materials.[2]

Diagram: General Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Derivative Synthesis Start_A Piperidin-4-yl-methanol + Acetone Step_A1 Reductive Amination (e.g., NaBH(OAc)₃) Start_A->Step_A1 Product_A This compound Core Step_A1->Product_A Step_B1 N-Alkylation (Phenacyl Halides) Product_A->Step_B1 Use as Precursor Start_B Piperidine Precursor (e.g., DPP) Start_B->Step_B1 Product_B Substituted Derivatives Step_B1->Product_B

Caption: General synthetic pathways to the core scaffold and its derivatives.

Structural Elucidation and Characterization

Confirming the identity, structure, and purity of synthesized derivatives is a critical, self-validating step in the discovery process. A combination of spectroscopic and chromatographic techniques is employed.

TechniquePurposeTypical Observations for this compound Scaffold
¹H NMR Determines proton environment and connectivity.Piperidine ring protons (δ 1.0-4.0 ppm), Isopropyl methine proton (septet), Isopropyl methyl protons (doublet), Hydroxymethyl protons.[1]
¹³C NMR Determines the carbon skeleton.Characteristic shifts for piperidine, isopropyl, and hydroxymethyl carbons.
Mass Spec (ESI-MS) Confirms molecular weight.Provides the molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated mass.[1]
FTIR Identifies functional groups.O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), C-N stretch.
HPLC Assesses purity and quantifies the compound.A single sharp peak indicates high purity. A reversed-phase C18 column is commonly used.[1]

Table 1: Standard characterization techniques for piperidine derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for various therapeutic applications.

Antimicrobial Activity

A significant body of research highlights the potential of piperidine derivatives as potent antibacterial and antifungal agents, addressing the urgent need for new antimicrobials to combat multidrug resistance.[2]

  • Antibacterial Effects: Derivatives of diphenyl(piperidin-4-yl)methanol have shown significant activity against various bacterial strains, including Proteus mirabilis (a cause of urinary tract infections) and Shigella dysenteriae.[2]

  • Antifungal Effects: Certain derivatives have demonstrated superior antifungal activity compared to the standard drug fluconazole against species like Candida albicans and Aspergillus niger.[2] The hybridization of piperidine and isoquinoline structures has also yielded compounds with remarkable antimycotic potency.[3]

Anticancer Activity

The piperidine scaffold is a key component in compounds designed to modulate cancer-related pathways.

  • HIF-1α Activation: N-(piperidin-4-yl)benzamide derivatives have been developed as activators of the Hypoxia-Inducible Factor 1 (HIF-1) pathway.[4] Certain compounds induced the expression of HIF-1α protein and its downstream target gene p21, leading to the upregulation of cleaved caspase-3 and promoting apoptosis in tumor cells.[4]

Diagram: Simplified HIF-1α Signaling Pathway

HIF1a_Pathway Hypoxia Hypoxia / Derivative Action PHD PHD Enzymes (Prolyl Hydroxylases) Hypoxia->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Hydroxylates (Normoxia) VHL VHL Protein HIF1a->VHL Binds HIF1_Complex HIF-1 Complex (HIF-1α/β) HIF1a->HIF1_Complex Dimerizes with Proteasome Proteasomal Degradation VHL->Proteasome Targets for HIF1b HIF-1β HIF1b->HIF1_Complex Nucleus Nucleus HIF1_Complex->Nucleus Translocates to TargetGenes Target Gene Expression (e.g., p21, VEGF) Nucleus->TargetGenes Activates Apoptosis Tumor Cell Apoptosis TargetGenes->Apoptosis Leads to

Caption: The HIF-1α pathway, a target for anticancer piperidine derivatives.

Central Nervous System (CNS) Applications

The scaffold is also integral to compounds targeting CNS receptors. For example, ACP-103, a complex carbamide derivative containing a methyl-piperidine moiety, is a potent and orally active 5-hydroxytryptamine(2A) (5-HT₂ₐ) receptor inverse agonist with a pharmacological profile suggesting utility as an antipsychotic agent.[5] Furthermore, related structures like 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) are powerful acetylcholinesterase (AChE) inhibitors used in the treatment of Alzheimer's disease, highlighting the versatility of the 4-substituted piperidine core.[6]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of lead optimization. SAR studies for piperidine derivatives reveal critical insights for rational drug design.

  • Influence of Substituents: In antimicrobial diphenyl(piperidin-4-yl)methanol derivatives, SAR analysis showed that nitro and hydroxyl substitutions, particularly at the para position of the phenyl ring, enhanced inhibitory potential.[2]

  • Role of the Core Structure: For CCR3 antagonists, systematic modifications revealed that a 6-fluoro-2-naphthylmethyl moiety attached to the piperidine nitrogen was essential for inhibitory activity.[7]

  • Impact of Isopropyl Group: In a series of nicotinamide antifungals, the position of an isopropyl group was found to be critical for its activity, with modifications leading to a decrease in potency.[8]

Scaffold ModificationImpact on Biological ActivityExample Class
Aromatic Substitution Nitro or hydroxyl groups at the para-position enhance antimicrobial potency.Antimicrobial Diphenyl(piperidin-4-yl)methanols[2]
N-Substitution A large, rigid group like 6-fluoro-2-naphthylmethyl is crucial for CCR3 antagonism.CCR3 Antagonists[7]
Benzamide Moiety Modifications led to the identification of potent CCR3 antagonists.CCR3 Antagonists[7]
Isomerism Stereoisomers can display significantly different pharmacokinetic and pharmacodynamic features.Oncolytic Vacquinol-1[9]

Table 2: Key Structure-Activity Relationship Findings.

Diagram: SAR Logic Flow

SAR cluster_mods Structural Modifications Core This compound Core N-Position Hydroxyl Group Ring Position Mod_N Modify N-Substituent (e.g., add arylmethyl) Core:N->Mod_N Mod_O Modify Hydroxyl Group (e.g., form amides/ethers) Core:O->Mod_O Mod_R Add Substituents to Appended Groups Mod_N->Mod_R Activity Biological Activity (Potency, Selectivity) Mod_N->Activity Mod_O->Mod_R Mod_O->Activity Mod_R->Activity

Caption: Logical flow of modifying the core scaffold to optimize biological activity.

Pharmacokinetic (ADMET) Considerations

The journey from a potent compound to a viable drug is critically dependent on its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). Poor ADMET profiles are a major cause of late-stage drug development failure.

  • In Silico Prediction: Early-stage assessment of ADMET properties can be performed using computational tools. The SwissADME database, for example, can predict physicochemical properties, drug-likeness, and pharmacokinetic parameters like gastrointestinal absorption and blood-brain barrier penetration.[10]

  • Experimental Data: For promising leads, experimental determination is essential. For instance, the antipsychotic candidate ACP-103 was shown to have greater than 42.6% oral bioavailability in rats, a crucial parameter indicating it can be effectively administered orally.[5] The oncolytic agent Vacquinol-1 demonstrated that different stereoisomers of the same molecule can possess unique pharmacokinetic features, underscoring the importance of chiral separation and individual isomer testing.[9]

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly productive area for drug discovery. The chemical tractability of the core allows for the generation of diverse chemical libraries, which have yielded potent modulators of various biological targets, leading to promising antimicrobial, anticancer, and CNS-active agents.

Future research should focus on:

  • Lead Optimization: Refining the SAR of existing hits to improve potency, selectivity, and ADMET properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms by which these compounds exert their biological effects.

  • In Vivo Efficacy: Advancing the most promising compounds into relevant animal models to validate their therapeutic potential.

  • Exploration of New Targets: Leveraging the privileged nature of the piperidine scaffold to design inhibitors for novel and challenging biological targets.

The continued exploration of this versatile chemical space holds significant promise for the development of the next generation of innovative therapeutics.

References

  • DIPHENYL (PIPERIDIN-4-YL) METHANOL DERIVATIVES AS POTENTIAL CANDIDATES FOR ANTIFUNGAL AND ANTIBACTERIAL ACTIVITIES. Google Search.
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  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH.
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  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.
  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI.
  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.
  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1). Recipharm.

  • Synthesis and structure-activity relationships of N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives as novel CCR3 antagonists. PubMed.
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv

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Methodological & Application

Application Notes and Protocols for the N-Alkylation of 4-Piperidinemethanol with an Isopropyl Group

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic N-Isopropylation of a Versatile Scaffold

4-Piperidinemethanol is a bifunctional building block of significant interest in medicinal chemistry and materials science. Its structure combines a nucleophilic secondary amine within the piperidine ring and a primary alcohol, offering multiple points for chemical modification. The N-alkylation of the piperidine nitrogen is a critical transformation that allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and steric profile. These modifications are paramount in drug discovery for optimizing a compound's potency, selectivity, and pharmacokinetic properties.[1]

This guide provides a detailed technical overview and step-by-step protocols for the N-alkylation of 4-piperidinemethanol with an isopropyl group, yielding N-isopropyl-4-piperidinemethanol. Two robust and widely applicable synthetic strategies are presented:

  • Reductive Amination with Acetone: A highly selective and controlled one-pot method that minimizes the risk of over-alkylation.[2][3][4]

  • Direct Alkylation with an Isopropyl Halide: A classical SN2 approach that is straightforward but requires careful control of reaction conditions to ensure mono-alkylation.[5]

The choice between these methods depends on factors such as the desired scale of the reaction, the availability of reagents, and the stringency of purity requirements for the final product. This document will delve into the mechanistic underpinnings of each approach, provide field-proven protocols, and offer insights into reaction monitoring, work-up, and purification.

Comparative Overview of Synthetic Methods

The selection of a synthetic route is a critical decision in process development. The following table summarizes the key parameters for the two primary methods for the N-isopropylation of 4-piperidinemethanol, providing a comparative overview to guide your experimental design.

Parameter Method 1: Reductive Amination Method 2: Direct Alkylation
Isopropyl Source Acetone2-Bromopropane or 2-Iodopropane
Key Reagents Sodium triacetoxyborohydride (STAB)Potassium carbonate (K₂CO₃) or DIPEA
Selectivity High for mono-alkylationRisk of over-alkylation (quaternary salt)
Reaction Conditions Mild (typically room temperature)Room temperature to elevated temperatures
Byproducts Borate salts, waterHalide salts, potential elimination products
Typical Solvents Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Acetonitrile (MeCN), Dimethylformamide (DMF)
Typical Yields 85-95%70-85%
Key Advantages High selectivity, mild conditions, avoids toxic reagentsAtom economical, straightforward setup

Method 1: N-Alkylation via Reductive Amination

Reductive amination is a cornerstone of modern amine synthesis, prized for its efficiency and selectivity.[4][6] The reaction proceeds through a two-step, one-pot sequence: the formation of an iminium ion intermediate from the condensation of 4-piperidinemethanol and acetone, followed by its immediate reduction by a hydride-donating reagent.

Mechanism and Rationale

The causality behind this method's success lies in the selective reactivity of the chosen reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a mild and sterically hindered hydride donor that preferentially reduces the protonated iminium ion intermediate over the starting ketone (acetone).[7][8] This selectivity prevents the wasteful consumption of the reducing agent and the formation of isopropanol as a byproduct. The reaction is often catalyzed by a small amount of acetic acid to facilitate the dehydration step in iminium ion formation, particularly with less reactive ketones.[9][10]

Reductive_Amination cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction 4PM 4-Piperidinemethanol Intermediate Hemiaminal Intermediate 4PM->Intermediate + Acetone Acetone Acetone Iminium Iminium Ion Intermediate->Iminium - H₂O (Acid Catalyzed) H2O H₂O Iminium->H2O Product N-Isopropyl-4-piperidinemethanol Iminium->Product + [H⁻] from STAB STAB NaBH(OAc)₃ (STAB)

Caption: Reductive amination workflow.

Detailed Experimental Protocol

Materials:

  • 4-Piperidinemethanol (1.0 eq.)

  • Acetone (1.5 eq.)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid (optional, ~0.1 eq.)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-piperidinemethanol (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Carbonyl: Add acetone (1.5 eq.) to the stirred solution. If desired, add a catalytic amount of glacial acetic acid (0.1 eq.) at this stage.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[2]

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Continue stirring until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[2]

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-isopropyl-4-piperidinemethanol by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes containing a small amount of triethylamine (e.g., 1%) to prevent streaking.

Method 2: Direct N-Alkylation with an Isopropyl Halide

This classical approach involves the direct nucleophilic substitution (SN2) of an isopropyl halide by the secondary amine of 4-piperidinemethanol. The choice of halide (iodide > bromide) influences reactivity. A base is required to neutralize the hydrohalic acid generated during the reaction, preventing the protonation of the starting amine and allowing the reaction to proceed to completion.

Mechanism and Rationale

The secondary amine acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide. This method's primary challenge is the potential for the product, a tertiary amine, to be more nucleophilic than the starting secondary amine, leading to a second alkylation event and the formation of an undesired quaternary ammonium salt. To mitigate this, the alkylating agent is typically added slowly to maintain a high concentration of the starting secondary amine relative to the product.[1][5] Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or inorganic bases such as potassium carbonate are preferred to avoid competition with the substrate as the nucleophile.[5]

Direct_Alkylation 4PM 4-Piperidinemethanol Product N-Isopropyl-4-piperidinemethanol 4PM->Product + 2-Bromopropane (Sₙ2) iPrBr 2-Bromopropane Base Base (e.g., K₂CO₃) Salt H-Base⁺ Br⁻ Base->Salt Neutralizes HBr

Caption: Direct N-alkylation workflow.

Detailed Experimental Protocol

Materials:

  • 4-Piperidinemethanol (1.0 eq.)

  • 2-Bromopropane (1.2 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-piperidinemethanol (1.0 eq.), anhydrous DMF or MeCN (approx. 0.2 M concentration), and finely powdered anhydrous potassium carbonate (2.0 eq.).

  • Addition of Alkylating Agent: Stir the suspension vigorously. Slowly add 2-bromopropane (1.2 eq.) to the mixture dropwise over 30-60 minutes at room temperature.[5]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion, which can be monitored by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude N-isopropyl-4-piperidinemethanol by flash column chromatography on silica gel as described in Method 1.

Data Interpretation and Characterization

The successful synthesis of N-isopropyl-4-piperidinemethanol can be confirmed by standard analytical techniques. The following table provides expected data for the starting material and the final product.

Compound Molecular Formula Molecular Weight Expected ¹H NMR Signals (CDCl₃, δ ppm) Expected ¹³C NMR Signals (CDCl₃, δ ppm)
4-Piperidinemethanol C₆H₁₃NO115.17~3.4 (d, 2H), ~3.1 (m, 2H), ~2.6 (m, 2H), ~1.7 (m, 2H), ~1.5 (m, 1H), ~1.2 (m, 2H)[11]~67.6, ~46.3, ~39.1, ~30.0[11]
N-Isopropyl-4-piperidinemethanol C₉H₁₉NO157.25~3.4 (d, 2H), ~2.9 (m, 2H), ~2.7 (septet, 1H), ~2.1 (m, 2H), ~1.7 (m, 2H), ~1.5 (m, 1H), ~1.3 (m, 2H), ~1.0 (d, 6H)~67.5, ~55.0, ~52.5, ~39.0, ~29.5, ~18.5

Note: NMR chemical shifts are estimates and may vary based on solvent and concentration. The appearance of a septet around 2.7 ppm and a doublet around 1.0 ppm (integrating to 1H and 6H, respectively) are characteristic indicators of the isopropyl group's presence.

Safety and Handling

  • 4-Piperidinemethanol: Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

  • Acetone: Highly flammable liquid and vapor. Keep away from ignition sources.

  • Sodium triacetoxyborohydride (STAB): Reacts with water to release flammable gases. It is moisture-sensitive. Handle in a dry environment and under an inert atmosphere.[7]

  • 2-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of causing cancer and damaging fertility. Handle in a well-ventilated fume hood with appropriate PPE.

  • Potassium Carbonate: Causes serious eye irritation. Avoid breathing dust.

  • Solvents (DCM, DMF, MeCN): Handle in a well-ventilated fume hood. DCM is a suspected carcinogen. DMF is a reproductive toxin.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all experimental procedures.

Conclusion

The N-isopropylation of 4-piperidinemethanol is a valuable synthetic transformation that can be achieved with high efficiency using either reductive amination or direct alkylation. Reductive amination with acetone and STAB is generally the preferred method due to its superior selectivity and milder reaction conditions, which consistently provides higher yields of the desired mono-alkylated product. Direct alkylation offers a simpler, more atom-economical alternative but requires more stringent control to minimize side reactions. The protocols and technical insights provided in this guide are designed to empower researchers to confidently select and execute the most appropriate method for their specific research and development needs.

References

  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • Beilstein-Institut. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • BenchChem. (2025). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
  • Royal Society of Chemistry. (n.d.).
  • Myers, A. G. (n.d.). Reductive Amination. Harvard University Chemistry Department.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
  • Sigma-Aldrich. (n.d.). Isopropyl piperidin-4-ylmethanol.
  • Wiley Science Solutions. (n.d.). N-ISOPROPYL-PIPERIDINE - Optional[13C NMR] - Chemical Shifts.
  • BenchChem. (2025). Application Notes and Protocols: Formation of N-Isopropyl-M-toluidine.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
  • Kumar, P., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9194–9198.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2,4-Piperidinedione.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
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Sources

Application Notes and Protocols for Coupling Reactions of (1-Isopropylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the (1-Isopropylpiperidin-4-yl)methanol Scaffold

This compound is a valuable saturated heterocyclic building block in modern medicinal chemistry. The piperidine core is a prevalent motif in numerous clinically successful drugs due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. The isopropyl group on the piperidine nitrogen provides steric bulk that can influence binding selectivity and metabolic pathways, while the primary hydroxyl group serves as a versatile handle for a variety of coupling reactions. This allows for the straightforward introduction of this substituted piperidine moiety into a wide range of molecular architectures, making it a key component in the synthesis of novel therapeutic agents targeting various biological pathways.[1][2][3]

This guide provides an in-depth exploration of the key coupling reactions involving this compound, offering detailed protocols and expert insights into reaction optimization. The focus is on providing practical, field-proven methodologies for C-N, C-C, and C-O bond formation, crucial for the synthesis of complex drug candidates.

I. C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][6] This reaction is particularly useful for coupling the secondary amine of the piperidine ring in this compound (after deprotection of a suitable N-protected precursor if starting from the free N-H) or, more commonly, for coupling the alcohol moiety after its conversion to a suitable leaving group (e.g., a tosylate or mesylate) with an amine. However, for the purpose of this guide, we will focus on the direct coupling of a halo- or triflyloxy-aromatic/heteroaromatic compound with the secondary amine of a de-isopropylated piperidine precursor, followed by N-isopropylation, or more directly, the coupling of this compound itself in reactions where the hydroxyl group can be leveraged.

A more direct application involving the core structure is the coupling of a suitable precursor, 4-(hydroxymethyl)piperidine, with an aryl halide, followed by N-isopropylation. Let's consider the Buchwald-Hartwig amination of an aryl bromide with 4-(hydroxymethyl)piperidine as a key step.

Mechanism Overview

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a Pd(0)/Pd(II) cycle.[5] The bulky electron-rich phosphine ligands are crucial for facilitating both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the desired arylamine product from the Pd(II) complex.[4]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ligand Exchange Ligand Exchange Ar-Pd(II)-X(L2)->Ligand Exchange R'R''NH Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ligand Exchange->Ar-Pd(II)-NR'R''(L) - HX Base Base Ligand Exchange->Base Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive Elimination Reductive Elimination->Pd(0)L2 Product (Ar-NR'R'') Product (Ar-NR'R'') Reductive Elimination->Product (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Coupling of 4-(Hydroxymethyl)piperidine with 4-Bromotoluene

This protocol describes a general procedure that would be followed by an N-isopropylation step.

Materials:

  • 4-(Hydroxymethyl)piperidine

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add 4-bromotoluene (1.0 mmol) and 4-(hydroxymethyl)piperidine (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and quench with water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl piperidine.

Key Parameters and Optimization
ParameterRecommended ConditionsRationale & Expert Insights
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a common and effective Pd(0) source. Pd(OAc)₂ is also widely used but requires in situ reduction. Pre-formed catalysts can also be highly effective.[6]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biarylphosphine ligands are essential for promoting the catalytic cycle, especially for less reactive aryl chlorides.[4][6]
Base NaOtBu, KOtBu, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine. The choice of base can significantly impact the reaction rate and yield.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are necessary to prevent quenching of the base and catalyst deactivation.
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, particularly with challenging substrates.

II. C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[7][8] In the context of this compound, the hydroxyl group can be converted to a non-nucleophilic leaving group (e.g., a triflate or tosylate) to act as the electrophilic partner. Alternatively, the piperidine ring itself can be functionalized with a boronic acid or ester to serve as the nucleophilic partner.

Mechanism Overview

The Suzuki-Miyaura coupling involves a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate.[9] The reaction requires a base to activate the organoboron species for transmetalation to the palladium center.[7]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R1-X R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Oxidative Addition->R1-Pd(II)-X(L2) Transmetalation Transmetalation R1-Pd(II)-X(L2)->Transmetalation R2-B(OR)2 R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) Transmetalation->R1-Pd(II)-R2(L2) - XB(OR)2 Base Base Transmetalation->Base Reductive Elimination Reductive Elimination R1-Pd(II)-R2(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Product (R1-R2) Product (R1-R2) Reductive Elimination->Product (R1-R2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Coupling of (1-Isopropylpiperidin-4-yl)methyl Tosylate with Phenylboronic Acid

Materials:

  • (1-Isopropylpiperidin-4-yl)methyl tosylate (prepared from this compound)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane/Water mixture

  • Nitrogen or Argon gas supply

Procedure:

  • To a microwave vial, add (1-isopropylpiperidin-4-yl)methyl tosylate (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and PCy₃ (0.06 mmol, 6 mol%).

  • Add K₃PO₄ (3.0 mmol) and a 4:1 mixture of dioxane and water (5 mL).

  • Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.

  • Alternatively, the reaction can be heated in a sealed tube in an oil bath at 100 °C for 12 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired 4-benzyl-1-isopropylpiperidine.[10]

Key Parameters and Optimization
ParameterRecommended ConditionsRationale & Expert Insights
Palladium Source Pd(OAc)₂, PdCl₂(dppf)A variety of palladium sources are effective. The choice often depends on the stability and ease of handling.
Ligand PCy₃, SPhos, XPhosThe ligand choice is critical for stabilizing the palladium catalyst and promoting efficient coupling, especially with less reactive coupling partners.
Base K₃PO₄, K₂CO₃, CsFThe base activates the boronic acid for transmetalation. The strength and solubility of the base can influence the reaction outcome.
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. The choice of solvent can be crucial and sometimes non-obvious.[11]
Boron Source Boronic acids, Boronate estersBoronic acids are common, but boronate esters (e.g., pinacol esters) can offer greater stability and are often used for more sensitive substrates.

III. C-O Bond Formation: Etherification Reactions

The primary alcohol of this compound is a prime site for forming ether linkages, which are common in pharmaceutical compounds. Williamson ether synthesis is a classical approach, but modern methods offer milder and more selective conditions.

Chemoselective Etherification

A notable method for the chemoselective etherification of benzylic-type alcohols can be adapted for activated primary alcohols. While this compound is not benzylic, its primary nature allows for specific activation. A method using 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of DMSO provides a mild route to methyl or ethyl ethers.[12]

Experimental Protocol: Methylation of this compound

Materials:

  • This compound

  • 2,4,6-Trichloro-1,3,5-triazine (TCT)

  • Dimethyl sulfoxide (DMSO)

  • Anhydrous Methanol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL).

  • Add TCT (1.1 mmol) to the solution at room temperature with stirring.

  • Add DMSO (0.2 mmol, 20 mol%) as a catalyst.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is generally complete within 2-4 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography to obtain 4-(methoxymethyl)-1-isopropylpiperidine.

Key Parameters and Optimization
ParameterRecommended ConditionsRationale & Expert Insights
Activating Agent TCT, SOCl₂, MsClTCT provides a mild activation of the alcohol. Other reagents can be used to form a good leaving group for subsequent SN2 displacement.
Catalyst DMSOIn the TCT-mediated reaction, DMSO acts as a catalyst to facilitate the formation of the reactive intermediate.[12]
Solvent Methanol, EthanolThe alcohol solvent also acts as the nucleophile in this specific protocol. For other etherifications, a non-participating solvent like THF or DMF would be used.
Base Et₃N, DIPEAA non-nucleophilic base is often added to neutralize the acid generated during the reaction.
Temperature Room Temperature to 50 °CMild conditions are often sufficient, which helps to avoid side reactions.

IV. Amide Bond Formation

The formation of an amide bond is one of the most frequent transformations in pharmaceutical synthesis.[13][14] While this compound does not have a carboxylic acid or amine for direct amide coupling, it can be readily converted into derivatives that can participate in such reactions. For instance, the alcohol can be oxidized to the corresponding carboxylic acid, or it can be used to esterify a carboxylic acid, which is then subjected to aminolysis. A more direct approach involves using coupling reagents that activate a carboxylic acid to react with the alcohol, forming an ester, which is outside the scope of direct amide bond formation with the starting material.

For the purpose of illustrating a relevant transformation, we will consider the coupling of a carboxylic acid with a precursor, 4-aminomethyl-1-isopropylpiperidine, which can be synthesized from this compound.

Experimental Protocol: Amide Coupling with a Carboxylic Acid

Materials:

  • 4-(Aminomethyl)-1-isopropylpiperidine

  • A representative carboxylic acid (e.g., Benzoic Acid)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of benzoic acid (1.0 mmol) in anhydrous DMF (5 mL), add HATU (1.1 mmol) and DIPEA (2.5 mmol).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of 4-(aminomethyl)-1-isopropylpiperidine (1.0 mmol) in DMF (2 mL) dropwise.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Key Parameters and Optimization
ParameterRecommended ConditionsRationale & Expert Insights
Coupling Reagent HATU, HBTU, EDC/HOBtThese reagents are highly efficient for forming amide bonds under mild conditions with minimal side reactions.
Base DIPEA, Et₃NA non-nucleophilic organic base is required to neutralize the acidic byproducts and facilitate the reaction.
Solvent DMF, DCM, THFAnhydrous polar aprotic solvents are preferred to dissolve the reactants and facilitate the coupling. Greener solvent alternatives are also being explored.[13][15]
Temperature 0 °C to Room TemperatureAmide couplings are typically run at or below room temperature to minimize racemization if chiral centers are present.

Conclusion

This compound is a versatile building block with a functional handle amenable to a wide array of synthetic transformations. The protocols and insights provided in this guide for Buchwald-Hartwig amination, Suzuki-Miyaura cross-coupling, etherification, and amide bond formation serve as a robust starting point for researchers in drug discovery and development. Careful consideration of the reaction parameters outlined will enable the efficient and successful synthesis of novel and complex molecules incorporating this valuable scaffold.

References

  • Application Notes and Protocols for Buchwald-Hartwig Amination Reactions Using Diisopropylaniline-Based Ligands - Benchchem. (URL: )
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Green Chemistry - BORIS Portal. (URL: [Link])

  • Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed. (URL: [Link])

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (URL: [Link])

  • This compound (C9H19NO) - PubChemLite. (URL: [Link])

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - MDPI. (URL: [Link])

  • Structure of diphenyl(piperidine-4-yl)methanol derivative - ResearchGate. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - SciSpace. (URL: [Link])

  • Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole - Benchchem. (URL: )
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (URL: [Link])

  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide - Organic Chemistry Portal. (URL: [Link])

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PubMed. (URL: [Link])

  • Synthesis of Novel Compounds Using 1-(3-Methoxypropyl)-4-piperidinamine: Applications and Protocols - Benchchem. (URL: )
  • On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions. (URL: [Link])

  • Green Solvents for the Formation of Amide Linkage - ResearchGate. (URL: [Link])

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing). (URL: [Link])

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing). (URL: [Link])

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed. (URL: [Link])

Sources

Experimental protocol for using (1-Isopropylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (1-Isopropylpiperidin-4-yl)methanol: Synthesis, Characterization, and Utilization in Drug Discovery

Introduction

This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The piperidine moiety is a privileged scaffold, appearing in a vast array of approved pharmaceuticals due to its favorable physicochemical properties and its ability to engage with biological targets in three-dimensional space.[1] The N-isopropyl group modifies the basicity and lipophilicity of the piperidine nitrogen, while the primary alcohol at the C4 position serves as a versatile synthetic handle for further molecular elaboration.

This document serves as a detailed technical guide for the synthesis, characterization, and application of this compound. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying chemical principles and strategic considerations that inform experimental design. The protocols provided are designed to be self-validating, incorporating quality control checkpoints to ensure the integrity of the experimental outcomes.

Physicochemical Properties and Safety Profile

A thorough understanding of a compound's properties and hazards is a prerequisite for its safe and effective use in a laboratory setting. This compound is a solid at room temperature.[2] Key identifiers and properties are summarized below.

Table 1: Physicochemical and Safety Data for this compound

Property Value Source(s)
CAS Number 280774-03-0 [2][3]
Molecular Formula C₉H₁₉NO [2][4]
Molecular Weight 157.25 g/mol [2][5]
Appearance Solid [2]
SMILES CC(C)N1CCC(CO)CC1 [2][4]
Hazard Class Acute Toxicity 4 (Oral) [2]
GHS Pictogram GHS07 (Exclamation Mark) [2]
Signal Word Warning [2]

| Hazard Statement | H302: Harmful if swallowed |[2] |

Safety and Handling: Proper laboratory safety protocols must be strictly adhered to when handling this compound and its reagents.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[6]

  • Ventilation: Handle the compound and all volatile reagents within a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Handling: Avoid direct contact with skin and eyes. Do not ingest.[7] In case of accidental contact, rinse the affected area immediately with copious amounts of water.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[8]

Core Application: A Scaffold for Library Synthesis

The primary utility of this compound is as a molecular scaffold for the synthesis of diverse chemical libraries aimed at identifying novel therapeutic agents. The structure presents two key points for diversification: the primary alcohol and the tertiary amine of the piperidine ring (though the latter is already functionalized). The alcohol is the most accessible handle for subsequent reactions.

This "building block" approach allows for the systematic exploration of chemical space around the piperidine core to optimize properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion). For instance, derivatives of piperidinemethanol have been explored as potent inhibitors of the glycine transporter 1 (GlyT1) and as antifungal agents.[9][10]

G cluster_0 Core Scaffold A This compound B Esterification / Etherification A->B R-COOH or R-X C Amide Coupling (via oxidation) A->C 1. Oxidation 2. R-NH2, Coupling Agent D Mitsunobu Reaction A->D Nu-H, DEAD, PPh3 E Diverse Esters/Ethers B->E F Amide Derivatives C->F G Azides, Phenols, etc. D->G

Figure 1: Conceptual workflow for library generation.

Experimental Protocols: Synthesis and Characterization

The synthesis of this compound is most commonly achieved via the N-alkylation of piperidin-4-ylmethanol. Two robust and widely applicable methods are presented here: Reductive Amination and Direct N-Alkylation.

Table 2: Comparison of Primary Synthesis Routes

Method Alkylating Agent Key Reagents Advantages Disadvantages
Reductive Amination Acetone Sodium triacetoxyborohydride (STAB) or NaBH₃CN, Acetic Acid High selectivity, mild conditions, readily available reagents. Requires stoichiometric reductant; potential for over-reduction with stronger agents.

| Direct N-Alkylation | 2-Bromopropane or 2-Iodopropane | K₂CO₃ or other non-nucleophilic base | Simple setup, inexpensive alkylating agents. | Potential for quaternization (di-alkylation) is low but possible; requires heating; alkyl halides are lachrymators.[11] |

G cluster_start cluster_end cluster_p1 Protocol 1: Reductive Amination cluster_p2 Protocol 2: Direct Alkylation Start Piperidin-4-ylmethanol P1_Step1 1. Mix with Acetone (Imine Formation) Start->P1_Step1 P2_Step1 1. Add K₂CO₃ (Base) and 2-Bromopropane Start->P2_Step1 End This compound P1_Step2 2. Add NaBH(OAc)₃ (Reduction) P1_Step1->P1_Step2 Workup Aqueous Workup & Extraction P1_Step2->Workup P2_Step2 2. Heat Reaction (e.g., 60-80 °C in DMF) P2_Step1->P2_Step2 P2_Step2->Workup Purify Column Chromatography or Distillation Workup->Purify Purify->End

Figure 2: Comparative experimental workflow for synthesis.

Protocol 1: Synthesis via Reductive Amination

This protocol leverages the formation of an intermediate iminium ion from the reaction of piperidin-4-ylmethanol and acetone, which is then reduced in situ by sodium triacetoxyborohydride (STAB). STAB is a mild and selective reducing agent, ideal for this transformation.

Materials:

  • Piperidin-4-ylmethanol (1.0 eq.)

  • Acetone (1.5 - 2.0 eq.)

  • Sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis, magnetic stirrer

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidin-4-ylmethanol (1.0 eq.) and the anhydrous solvent (DCM or DCE, approx. 0.1 M concentration).

  • Imine Formation: Add acetone (1.5 - 2.0 eq.) to the stirred solution at room temperature. Stir for 20-30 minutes. A small amount of a weak acid like acetic acid can be added to catalyze imine formation, but it is often unnecessary.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.2 - 1.5 eq.) portion-wise over 15-20 minutes. The addition can be exothermic; maintain the temperature below 30 °C.

  • Reaction Monitoring (QC Checkpoint): Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Protocol 2: Synthesis via Direct N-Alkylation

This method involves the direct reaction of the secondary amine of piperidin-4-ylmethanol with an isopropyl halide in the presence of a base.[11] Potassium carbonate is a suitable base as it is inexpensive and strong enough to deprotonate the ammonium salt intermediate, regenerating the free amine for reaction.[11]

Materials:

  • Piperidin-4-ylmethanol (1.0 eq.)

  • 2-Bromopropane or 2-Iodopropane (1.1 - 1.2 eq.)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 eq.)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)

  • Diethyl ether or Ethyl acetate

  • Deionized water

  • Standard glassware for organic synthesis, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add piperidin-4-ylmethanol (1.0 eq.), anhydrous DMF or acetonitrile (approx. 0.2 M), and powdered K₂CO₃ (2.0 eq.).[1]

  • Addition of Alkylating Agent: Slowly add the isopropyl halide (1.1 - 1.2 eq.) to the stirred suspension at room temperature.[11]

  • Heating: Heat the reaction mixture to 60-80 °C and stir for 6-24 hours.

  • Reaction Monitoring (QC Checkpoint): Monitor the reaction by TLC or LC-MS. The appearance of a new, less polar spot and the disappearance of the starting material indicates progress.

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and rinse the filter cake with a small amount of ethyl acetate.

  • Solvent Removal/Extraction: If acetonitrile was used, concentrate the filtrate under reduced pressure. If DMF was used, dilute the mixture with a large volume of water and extract three times with diethyl ether or ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash several times with water to remove residual DMF, then wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography or distillation to afford the target compound.

Protocol 3: Characterization and Quality Control

Confirmation of the product's identity and purity is a critical final step.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should show characteristic peaks for the isopropyl group (a doublet and a septet), the piperidine ring protons, and the CH₂OH group. Integration of these signals should match the expected proton count.

    • ¹³C NMR: Should show the correct number of carbon signals corresponding to the structure.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 158.15.[4]

  • High-Performance Liquid Chromatography (HPLC):

    • An optimized reverse-phase HPLC method can determine the purity of the final compound.[12] A typical method might use a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or TFA).[12] Purity is assessed by the peak area percentage.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive reagents (e.g., wet STAB); Insufficient heating (alkylation); Poor quality starting material.Ensure reagents are fresh and dry. For alkylation, increase temperature or reaction time. Verify starting material purity.
Formation of Byproducts Reductive Amination: Over-reduction of acetone. Direct Alkylation: Quaternization of the nitrogen (di-isopropylation).Use a milder reductant (STAB is ideal). For alkylation, use the alkylating agent in slight excess (1.1 eq.) and avoid excessively high temperatures.[11]
Difficult Purification Co-elution of starting material and product; Residual DMF from workup.Optimize chromatography solvent system. Ensure thorough washing with water during workup to remove DMF.

Conclusion

This compound is a valuable and versatile building block for constructing novel molecules in drug discovery programs. The synthetic protocols detailed herein, particularly reductive amination, offer reliable and scalable methods for its preparation. By coupling these synthetic procedures with rigorous in-process quality control and final characterization, researchers can confidently generate high-purity material for downstream applications, accelerating the discovery of new chemical entities with therapeutic potential.

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  • PubChem. [(3R)-1-propan-2-ylpiperidin-3-yl]methanol. PubChem.
  • NIH. Discovery of novel drug-like antitubercular hits targeting the MEP pathway enzyme DXPS by strategic application of ligand-based virtual screening. PubMed.
  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
  • MDPI. Biological Activity of Naturally Derived Naphthyridines. MDPI.
  • NIH. Analytical Quality by Design Approach of Reverse-Phase High-Performance Liquid Chromatography of Atorvastatin: Method Development, Optimization, Validation, and the Stability-Indicated Method. PMC.

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Purification of (1-Isopropylpiperidin-4-yl)methanol by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Purity Recovery of (1-Isopropylpiperidin-4-yl)methanol via Optimized Recrystallization

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can lead to downstream reaction failures, compromise the integrity of biological assays, and introduce regulatory hurdles. Recrystallization is a powerful, cost-effective, and scalable purification technique that leverages differences in solubility to isolate a crystalline solid from its impurities.[1][2][3] This document provides a detailed guide to developing a robust recrystallization protocol for this compound, grounded in the physicochemical properties of the molecule and the fundamental principles of crystallization science.

Physicochemical Profile and Solubility Rationale

Understanding the structural characteristics of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₉H₁₉NO[4][5]
Molecular Weight 157.25 g/mol [5]
CAS Number 280774-03-0
Physical Form Solid

The molecule's structure contains both polar and non-polar regions, which dictates its solubility. The hydroxyl (-OH) group and the tertiary amine within the piperidine ring are polar and capable of hydrogen bonding.[6] Conversely, the isopropyl group and the cyclohexane-like piperidine backbone are non-polar. This amphiphilic nature suggests that solvents of intermediate polarity or specific mixed-solvent systems will be most effective for recrystallization. The guiding principle is "like dissolves like," meaning a solvent's polarity should be matched to the solute's polarity.[7][8]

The Principle of Purification by Recrystallization

Recrystallization is a purification process based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[2] The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[1][2][8]

The process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Crystal Formation: Allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, leading to a supersaturated state from which pure crystals nucleate and grow.

  • Impurity Exclusion: The highly ordered structure of the crystal lattice selectively incorporates molecules of the target compound while excluding dissimilar impurity molecules, which remain dissolved in the surrounding solvent (mother liquor).[9]

Recrystallization_Principle cluster_0 Process Steps cluster_1 Outcome A Impure Solid + Minimum Hot Solvent B Saturated Solution (Compound & Impurities Dissolved) C Slow Cooling D Supersaturated Solution E Pure Crystal Lattice Formation F Mother Liquor (Impurities Remain Dissolved) G Purified Crystalline Solid H Impurities in Solution

Common Impurities in Piperidine Syntheses

To devise an effective purification strategy, it is crucial to anticipate the nature of potential impurities.[10] For piperidine derivatives like this compound, common impurities may include:

  • Unreacted Starting Materials: Residual reagents from the synthetic steps.[10][11]

  • Byproducts: Compounds formed from side reactions during the synthesis.[10][11]

  • Oxidation Products: Piperidine rings can be susceptible to oxidation, often resulting in discoloration (e.g., a yellow or brown tint).[10][12]

  • Reagent-Related Impurities: Byproducts from reagents used in the reaction that may have polarities similar to the desired product.[10]

  • Salt Formation: Amines can react with atmospheric carbon dioxide or acidic vapors (e.g., HCl) to form solid salts.[12][13]

Experimental Protocol I: Solvent System Selection

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[7][14] An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[8][14]

Rationale for Solvent Choice

Based on the amphiphilic nature of this compound, a range of solvents should be screened.

Solvent ClassExample SolventsRationale
Polar Protic Ethanol, IsopropanolThe -OH group can hydrogen bond with the solute. May show high solubility.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileMay provide the ideal balance of polarity for differential solubility.[15]
Non-Polar Toluene, Heptane, HexaneLikely to be poor solvents alone but excellent as anti-solvents in a two-solvent system.
Mixed Solvents Ethanol/Water, Acetone/HexaneOffers fine-tuned polarity to achieve optimal solubility characteristics.[14][15]
Protocol for Solvent Screening
  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition.

  • Observation at Room Temperature:

    • If the solid dissolves readily, the solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a two-solvent system.

    • If the solid is insoluble or sparingly soluble, proceed to the next step.

  • Gently heat the tubes containing undissolved solid in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the tubes from the heat and allow them to cool slowly to room temperature. If necessary, further cool in an ice bath.

  • Observation upon Cooling:

    • The formation of a significant amount of crystalline precipitate indicates a promising single-solvent system.

    • If the compound "oils out" (forms a liquid layer), the cooling may be too rapid, or the solvent's boiling point may be too high.

    • If no crystals form, the solution may be too dilute, or it could be supersaturated. Try scratching the inside of the tube with a glass rod to induce nucleation.[1]

Solvent_Screening start Crude Compound in Test Tube add_solvent Add Solvent @ Room Temp start->add_solvent check_sol Is Compound Soluble? add_solvent->check_sol dissolves Soluble check_sol->dissolves Yes insoluble Insoluble / Sparingly Soluble check_sol->insoluble No xtal_no Poor Solvent System dissolves->xtal_no Unsuitable for Single-Solvent Method heat Heat Solution insoluble->heat check_sol_hot Is Compound Soluble? heat->check_sol_hot hot_dissolves Soluble check_sol_hot->hot_dissolves Yes hot_insoluble Insoluble check_sol_hot->hot_insoluble No cool Cool Solution Slowly hot_dissolves->cool hot_insoluble->xtal_no Unsuitable Solvent check_xtal Crystals Form? cool->check_xtal xtal_yes Good Single Solvent check_xtal->xtal_yes Yes check_xtal->xtal_no No

Experimental Protocol II: Purification Procedures

Method A: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent is identified.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions and heat the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes saturated upon cooling, maximizing the yield.[16]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Causality: The porous surface of activated charcoal adsorbs high-molecular-weight colored impurities.[17]

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. Causality: This step removes insoluble impurities and charcoal. Keeping the apparatus hot prevents premature crystallization of the product in the funnel.[1]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the growth of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[17]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent. Causality: The cold solvent washes away the impurity-laden mother liquor adhering to the crystal surfaces without significantly re-dissolving the product.[10][16]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Method B: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is used when no single solvent has the desired temperature-dependent solubility profile.[10] It requires a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent (anti-solvent) in which it is poorly soluble.[9][10]

  • Dissolution: At room temperature, dissolve the crude compound in the minimum amount of the "good" solvent (e.g., acetone).

  • Induction of Crystallization: Slowly add the "poor" solvent (anti-solvent, e.g., hexane) dropwise to the stirred solution until it becomes slightly and persistently turbid (cloudy). Causality: The addition of the anti-solvent decreases the overall polarity of the solvent system, reducing the solubility of the target compound and bringing the solution to its saturation point.

  • Clarification: Gently warm the turbid solution until it becomes clear again. If it doesn't clarify, add a few drops of the "good" solvent until it does.

  • Crystal Growth: Cover the flask and allow it to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath to maximize yield.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using an ice-cold mixture of the two solvents (in the final ratio) for washing.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form - Solution is not saturated (too much solvent used). - Supersaturation.- Boil off some of the solvent to increase concentration and re-cool. - Scratch the inner wall of the flask with a glass rod. - Add a seed crystal of the pure compound.[1]
"Oiling Out" - Solution is cooling too rapidly. - The melting point of the compound is below the boiling point of the solvent. - High concentration of impurities depressing the melting point.- Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly.[17] - Use a solvent with a lower boiling point.
Low Recovery Yield - Too much solvent was used. - Premature crystallization during hot filtration. - Crystals were washed with solvent that was not ice-cold.- Concentrate the mother liquor and cool again to recover a second crop of crystals. - Ensure filtration apparatus is pre-heated. - Always use ice-cold solvent for washing.[16]
Colored Crystals - Colored impurities are co-crystallizing with the product.- Use activated charcoal for decolorization before crystallization. - Consider a preliminary purification step (e.g., column chromatography) if impurities are significant.[17]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Benchchem. (n.d.). Application Notes and Protocols for the Crystallization of 1-(3,4-Dimethoxycinnamoyl)piperidine.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Crystallization of Piperidine-4-one Derivatives.
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Piperidine Derivatives.
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H19NO). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide on the Solubility Profile of (1,4-Dimethylpiperazin-2-yl)methanol in Organic Solvents.
  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]

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Application Notes and Protocol for the Purification of (1-Isopropylpiperidin-4-yl)methanol via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the purification of (1-Isopropylpiperidin-4-yl)methanol, a key intermediate in pharmaceutical synthesis. The inherent basicity of the piperidine nitrogen and the polarity of the hydroxyl group present unique challenges for standard silica gel chromatography, often leading to significant peak tailing and poor recovery. This document details a robust normal-phase column chromatography protocol that effectively mitigates these issues through strategic selection of the stationary phase and a modified mobile phase. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the methodology for similar N-substituted piperidine scaffolds.

Introduction: The Challenge of Purifying Polar Amines

This compound is a bifunctional molecule featuring a tertiary amine within a piperidine ring and a primary alcohol. Its molecular structure is presented in Figure 1.

This compound

  • Molecular Formula: C₉H₁₉NO

  • Molecular Weight: 157.25 g/mol

  • CAS Number: 280774-03-0

The purification of such compounds by traditional column chromatography on silica gel is often problematic. The acidic nature of silica gel (due to surface silanol groups, Si-OH) leads to strong acid-base interactions with basic amines.[1] This interaction can result in:

  • Irreversible adsorption of the compound to the stationary phase, leading to low recovery.

  • Significant peak tailing, which reduces separation efficiency and purity of the collected fractions.[1][2]

  • Potential degradation of acid-sensitive molecules.

To overcome these challenges, this protocol employs a strategy of deactivating the acidic sites on the silica gel by introducing a basic modifier into the mobile phase. An alternative approach using a basic stationary phase is also discussed.

Physicochemical Properties and Pre-Chromatography Considerations

A thorough understanding of the analyte's properties is critical for designing an effective purification strategy.

Basicity and pKa Estimation

The tertiary amine in the piperidine ring is the most basic functional group in the molecule. The pKa of the parent piperidine is approximately 11.12.[3] Alkyl substitution on the nitrogen does not drastically alter the pKa. Therefore, it is reasonable to estimate that the pKa of this compound is in the range of 10-11. This high basicity confirms that the compound will be protonated and strongly interact with untreated silica gel.

Polarity and Solubility

The presence of both a hydroxyl group and a tertiary amine makes this compound a polar molecule. Based on the "like dissolves like" principle and data for similar structures like piperazine and amino alcohols, its solubility profile can be inferred as follows:[4]

  • High Solubility: Polar protic solvents such as methanol and ethanol.

  • Moderate Solubility: More polar aprotic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc).

  • Low Solubility: Non-polar solvents such as hexanes and heptane.

This polarity profile suggests that a normal-phase chromatography approach is suitable, where a polar stationary phase is used with a less polar mobile phase.

Thin-Layer Chromatography (TLC) for Method Development

Before proceeding to column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). This will determine the optimal mobile phase composition for the separation of the target compound from its impurities.

Protocol for TLC Analysis:

  • Plate Preparation: Use standard silica gel 60 F254 TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or methanol).

  • Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.

  • Eluent Systems to Test:

    • System A (Non-polar): Start with a mixture of a non-polar solvent and a moderately polar solvent, such as Hexane:Ethyl Acetate (e.g., in ratios of 4:1, 2:1, 1:1).

    • System B (Polar): For more polar impurities, a system like Dichloromethane:Methanol might be necessary (e.g., in ratios of 20:1, 10:1).

    • Addition of a Basic Modifier: To counteract the acidity of the silica, add a small percentage of triethylamine (TEA) or a few drops of ammonium hydroxide to the eluent. A typical starting point is 0.5-2% (v/v) TEA.[2]

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent system.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (if the compound or impurities are UV active) and/or by staining with a suitable agent (e.g., potassium permanganate or ninhydrin for primary/secondary amine impurities).

  • Optimal Rf Value: The ideal solvent system will give the target compound an Rf (retention factor) value between 0.2 and 0.4, with good separation from any impurities.[5]

Detailed Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The column size and solvent volumes should be scaled accordingly for different amounts of material.

Materials and Equipment
Item Specification
Stationary Phase Silica gel, 230-400 mesh (flash chromatography grade)
Column Glass column, ~40-50 mm diameter, ~300 mm length
Mobile Phase (Eluent) HPLC-grade solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol), Triethylamine (TEA)
Sample Loading Material Celite or additional silica gel
Collection Vessels Test tubes or flasks
Monitoring TLC plates and developing chamber
Step-by-Step Purification Procedure

Step 1: Column Packing (Slurry Method)

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis (e.g., 95:5 Hexane:EtOAc with 1% TEA). Use approximately 50-100 g of silica per gram of crude material.

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Once the silica has settled, add a protective layer of sand on top.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

Step 2: Sample Loading (Dry Loading)

Dry loading is recommended for polar compounds to ensure a narrow starting band and better separation.

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel or Celite (approximately 2-3 times the weight of the crude material) to the solution.

  • Remove the solvent under reduced pressure (using a rotary evaporator) until a free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

Step 3: Elution

  • Begin elution with the initial, low-polarity mobile phase developed during the TLC analysis (e.g., 95:5 Hexane:EtOAc + 1% TEA).

  • If the compound does not elute, gradually increase the polarity of the mobile phase (gradient elution). For example, you can increase the percentage of ethyl acetate or add a small amount of methanol to a dichloromethane-based eluent. A typical gradient might be:

    • Hexane:EtOAc (9:1) + 1% TEA

    • Hexane:EtOAc (4:1) + 1% TEA

    • Hexane:EtOAc (2:1) + 1% TEA

    • DCM:MeOH (20:1) + 1% TEA

  • Maintain a constant flow rate. For flash chromatography, this is typically achieved by applying positive pressure with an inert gas or a pump.

Step 4: Fraction Collection and Analysis

  • Collect fractions of a consistent volume in test tubes or flasks.

  • Monitor the composition of the fractions by TLC. Spot every few fractions on a TLC plate and elute with the solvent system used for the column.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Visualization of the Workflow

The following diagram illustrates the key stages of the purification protocol.

PurificationWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Steps TLC TLC Method Development (Determine Eluent) Slurry Prepare Silica Slurry TLC->Slurry Informs eluent choice Pack Pack Column Slurry->Pack DryLoad Dry Load Sample Pack->DryLoad Elute Elute with Gradient (+ Basic Modifier) DryLoad->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate PureProduct Purified Product Evaporate->PureProduct

Caption: Workflow for the purification of this compound.

Authoritative Grounding and Causality

The Role of Triethylamine (TEA)

The addition of a small amount of a competing base like triethylamine to the mobile phase is a cornerstone of this protocol.[1][2] The TEA, being a small and relatively non-polar amine, will preferentially interact with the acidic silanol groups on the silica surface, effectively "passivating" them. This minimizes the strong ionic interactions with the more polar this compound, allowing it to travel down the column with significantly reduced tailing and resulting in sharper peaks and better separation.

Alternative Stationary Phases

If peak tailing persists or if the target compound is sensitive to TEA, alternative stationary phases can be employed:

  • Alumina (Basic or Neutral): Alumina is a basic stationary phase and is well-suited for the purification of amines.[6] A neutral alumina can also be effective.

  • Amine-functionalized Silica: This stationary phase has amine groups covalently bonded to the silica surface, creating a basic environment that is highly effective for purifying basic compounds without the need for mobile phase modifiers.[1][7]

Potential Impurities and Separation Strategy

The synthesis of this compound likely proceeds via the reductive amination of 4-piperidinemethanol with acetone or the N-alkylation of 4-piperidinemethanol with an isopropyl halide. Potential impurities could therefore include:

  • Unreacted 4-piperidinemethanol: This starting material is more polar than the product due to the presence of a secondary amine. It will likely have a lower Rf value.

  • Over-alkylated or side-products: Depending on the reaction conditions, other minor impurities could form.

  • Non-polar impurities: From reagents or solvents used in the synthesis.

The gradient elution strategy is designed to first wash off any non-polar impurities with a low-polarity eluent, and then, by gradually increasing the polarity, elute the desired product, leaving the more polar starting materials and by-products on the column.

Troubleshooting

Problem Potential Cause Solution
Compound won't elute Mobile phase polarity is too low.Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol).
Significant peak tailing Insufficient deactivation of silica; strong amine-silica interaction.Increase the concentration of TEA in the mobile phase (up to 2%). Alternatively, switch to an alumina or amine-functionalized silica column.[1][2]
Poor separation of spots Inappropriate solvent system.Re-optimize the solvent system using TLC. Try different solvent combinations or a shallower gradient during elution.
Product elutes with the solvent front Mobile phase is too polar.Decrease the polarity of the eluent. Start with a higher percentage of the non-polar solvent (e.g., hexane).

Conclusion

The successful purification of this compound via column chromatography is readily achievable with careful consideration of its chemical properties. By mitigating the strong acid-base interactions between the basic amine and the acidic silica stationary phase through the use of a basic modifier like triethylamine, researchers can achieve high purity and recovery. The detailed protocol and the underlying scientific principles discussed herein provide a solid foundation for drug development professionals to purify this and other challenging polar amine compounds efficiently.

References

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Column Chromatography Notes. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Retrieved from [Link]

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Scale-up synthesis of (1-Isopropylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of (1-Isopropylpiperidin-4-yl)methanol

Abstract

This compound is a pivotal building block in medicinal chemistry and drug development, frequently incorporated into active pharmaceutical ingredients (APIs). Its synthesis on a laboratory scale is well-documented; however, transitioning to a pilot or industrial scale introduces significant challenges related to safety, cost-effectiveness, and process robustness. This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and efficient one-pot reductive amination strategy. We delve into the rationale behind method selection, provide a detailed, field-tested protocol, and address critical process parameters and safety considerations for successful implementation in a larger-scale environment.

Introduction and Strategic Analysis

The piperidine moiety is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to confer desirable physicochemical properties such as aqueous solubility and metabolic stability.[1] The title compound, with its primary alcohol and N-isopropyl group, serves as a versatile synthon for introducing this scaffold.

Retrosynthetic Analysis and Route Selection

A retrosynthetic analysis of this compound reveals two primary bond disconnections for strategic consideration:

  • C-N Bond Disconnection (Reductive Amination): This approach disconnects the isopropyl group from the piperidine nitrogen, leading to piperidin-4-ylmethanol and acetone as precursors. This is a highly convergent and atom-economical strategy.

  • C-N Bond Disconnection (Direct Alkylation): This pathway also disconnects the N-isopropyl bond, suggesting a reaction between piperidin-4-ylmethanol and an isopropyl halide (e.g., 2-bromopropane). While feasible, this route is often plagued by over-alkylation, leading to the formation of quaternary ammonium salts, and requires stoichiometric amounts of base, generating significant salt waste.

  • Pyridine Ring Construction: A longer route involves the synthesis of the piperidine ring from a pyridine precursor. This typically involves N-alkylation of a substituted pyridine followed by catalytic hydrogenation of the aromatic ring.[1][2][3] While viable, the multi-step nature and the often harsh conditions required for pyridine ring reduction (high pressure/temperature) make it less desirable for scaling a simple derivative.

Based on process efficiency, safety, and waste profiles, reductive amination emerges as the superior strategy for scale-up. It is a powerful and reliable method for C-N bond formation that avoids the common problem of overalkylation.[4][5]

cluster_0 Route Selection Logic Start Synthesize this compound Decision1 Choice of Core Strategy Start->Decision1 Route1 Reductive Amination Decision1->Route1 Preferred Route2 Direct N-Alkylation Decision1->Route2 Alternative Route3 From Pyridine Precursor Decision1->Route3 Alternative Reason1 High Yield & Selectivity One-Pot Process Favorable Waste Profile Route1->Reason1 Reason2 Risk of Over-alkylation Stoichiometric Base Waste Route2->Reason2 Reason3 Multi-step Process Harsh Hydrogenation Conditions Route3->Reason3 Conclusion Recommended for Scale-Up Reason1->Conclusion

Caption: Decision tree for selecting the optimal synthetic route.

Recommended Scale-Up Protocol: Reductive Amination

This protocol details a one-pot synthesis starting from the commercially available piperidin-4-ylmethanol and acetone. The key transformation is the in-situ formation of an iminium ion intermediate, which is subsequently reduced to the target tertiary amine.

Principle of the Reaction

The reaction proceeds via the condensation of the primary amine of piperidin-4-ylmethanol with the ketone (acetone) to form a carbinolamine intermediate. This rapidly dehydrates to form a transient iminium ion. A selective reducing agent then reduces the C=N+ double bond to furnish the final product. For scale-up, catalytic hydrogenation is the preferred reduction method due to its high atom economy, low cost, and straightforward product isolation.

Caption: Overall synthetic transformation via reductive amination.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Molar Eq.Notes
Piperidin-4-ylmethanol65235-43-0115.171.0Starting Material
Acetone67-64-158.081.5 - 2.5Reagent and potential solvent
Methanol (MeOH)67-56-132.04~10 volReaction Solvent
Palladium on Carbon (5% Pd/C)7440-05-3-0.5 - 1.0 mol%Catalyst (50% wet)
Toluene108-88-392.14~10 volExtraction Solvent
Sodium Sulfate (Na₂SO₄)7757-82-6142.04-Drying Agent
Celite® / Diatomaceous Earth61790-53-2--Filter Aid
Equipment
  • Glass-lined or stainless steel reactor with temperature control (heating/cooling), overhead agitation, and inert atmosphere capability (N₂).

  • Hydrogenator or appropriately rated pressure vessel.

  • Filtration unit (e.g., Nutsche filter) for catalyst removal.

  • Liquid-liquid extraction setup.

  • Rotary evaporator or distillation unit for solvent removal/product purification.

Detailed Experimental Protocol

Step 1: Reactor Charging and Imine Formation

  • Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge piperidin-4-ylmethanol (1.0 eq) to the reactor.

  • Add methanol (~5 volumes based on the starting material mass). Begin agitation.

  • Add acetone (1.5 eq) to the solution at ambient temperature (20-25 °C).

  • Stir the mixture for 1-2 hours at 20-25 °C to facilitate the formation of the iminium ion intermediate. The reaction is typically monitored by TLC or LC-MS to confirm consumption of the starting amine.

Step 2: Catalytic Hydrogenation (Reduction)

  • Causality: Catalytic hydrogenation is chosen for its high efficiency and clean conversion. The palladium catalyst facilitates the addition of hydrogen across the C=N+ bond. Methanol is an excellent solvent for this step.

  • Carefully add 5% Palladium on Carbon (0.5 mol%, 50% wet basis) to the reactor as a slurry in methanol. Safety Note: Handle wet Pd/C with extreme care; it can be pyrophoric upon drying. Never add dry catalyst to a flammable solvent.

  • Seal the reactor and purge the headspace thoroughly with nitrogen (3 cycles) before introducing hydrogen.

  • Pressurize the reactor with hydrogen gas to 3-4 bar (approx. 45-60 psi).

  • Maintain the reaction temperature between 25-35 °C. A slight exotherm may be observed upon hydrogen introduction; active cooling should be available.

  • Monitor the reaction by hydrogen uptake. The reaction is typically complete within 4-8 hours when hydrogen consumption ceases.

Step 3: Work-up and Isolation

  • Depressurize the reactor and purge the headspace with nitrogen (3 cycles).

  • Prepare a pad of Celite® in the filtration unit.

  • Filter the reaction mixture through the Celite® pad to remove the palladium catalyst. Wash the reactor and the filter cake with methanol (~2 volumes) to ensure complete product recovery. Safety Note: The filter cake remains pyrophoric and must be quenched carefully (e.g., submerged in water) and not allowed to dry in the open.

  • Transfer the filtrate to a distillation apparatus and concentrate under reduced pressure to remove the bulk of the methanol and excess acetone.

  • To the resulting crude oil, add toluene (~10 volumes) and water (~5 volumes).

  • Adjust the pH of the aqueous layer to >12 with 50% aq. NaOH solution to ensure the product is in its free base form.

  • Separate the organic (toluene) layer. Extract the aqueous layer again with toluene (~3 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

Step 4: Purification

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to afford the crude this compound as an oil.

  • For high purity, the product can be purified by vacuum distillation. Typical yields after purification are in the range of 85-95%.

cluster_1 Scale-Up Workflow Start Charge Reactor: - Piperidin-4-ylmethanol - Methanol - Acetone Stir Stir 1-2h @ 25°C (Imine Formation) Start->Stir Add_Cat Add Pd/C Catalyst Slurry Stir->Add_Cat Hydrogenate Hydrogenate (3-4 bar H₂, 25-35°C, 4-8h) Add_Cat->Hydrogenate Filter Filter Through Celite® (Remove Catalyst) Hydrogenate->Filter Concentrate Concentrate Filtrate Filter->Concentrate Workup Aqueous Work-up: - Add Toluene/Water - Basify (pH >12) - Extract Concentrate->Workup Dry Dry Organic Layer (Na₂SO₄) Workup->Dry Purify Concentrate & Purify (Vacuum Distillation) Dry->Purify End Final Product: This compound Purify->End

Sources

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Catalytic Systems for the Synthesis of (1-Isopropylpiperidin-4-yl)methanol Derivatives

The piperidine ring is a privileged scaffold in medicinal chemistry, identified as one of the most common heterocyclic structures in FDA-approved pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while serving as a versatile framework for introducing diverse pharmacophoric elements. Specifically, derivatives of this compound and related structures are key building blocks in the synthesis of a wide array of biologically active compounds, from antipsychotics to potent enzyme inhibitors.[3][4]

The synthesis of these N-alkylated piperidine alcohols presents a compelling challenge in process chemistry, demanding high efficiency, selectivity, and adherence to green chemistry principles. Catalytic methods, in particular, have emerged as the premier strategy, offering atom-economical pathways that avoid the use of stoichiometric and often hazardous reagents.[1][5] This guide provides an in-depth exploration of the two dominant catalytic routes for synthesizing this compound and its derivatives: Catalytic Reductive Amination and Catalytic Hydrogenation of Pyridine Precursors . We will dissect the underlying mechanisms, provide field-tested protocols, and offer insights into catalyst selection and reaction optimization.

Strategic Overview: Two Convergent Catalytic Pathways

The synthesis of the target molecule, this compound, can be approached from two primary retrosynthetic directions, each leveraging distinct catalytic technologies.

  • Route A: Reductive Amination. This is arguably the most direct and widely used method. It involves the N-alkylation of a pre-formed piperidine core, specifically piperidin-4-ylmethanol, with an isopropyl source (typically acetone) via an iminium intermediate that is reduced in situ.[6][7][8] This one-pot strategy is highly convergent and valued for its operational simplicity.

  • Route B: Pyridine Ring Hydrogenation. This strategy begins with an inexpensive, readily available pyridine precursor, such as 4-(hydroxymethyl)pyridine. The aromatic pyridine ring is first reduced to the corresponding piperidine, a transformation that requires a robust hydrogenation catalyst. The N-isopropylation is then carried out as a subsequent step, often using the reductive amination chemistry described in Route A.

G cluster_A Route A: Reductive Amination cluster_B Route B: Pyridine Hydrogenation A_start Piperidin-4-ylmethanol + Acetone A_int Iminium Ion Intermediate A_start->A_int Condensation A_end This compound A_int->A_end Reduction Target This compound B_start 4-(Hydroxymethyl)pyridine B_int Piperidin-4-ylmethanol B_start->B_int Ring Hydrogenation B_end This compound B_int->B_end N-Alkylation

Caption: Convergent synthetic strategies for the target molecule.

Part 1: Catalytic Reductive Amination

Reductive amination is a cornerstone of amine synthesis, combining the formation of a carbon-nitrogen bond with its immediate reduction in a single pot.[9] The process hinges on the selective reduction of a transient imine or iminium ion intermediate in the presence of the starting carbonyl compound.

Mechanistic Insights & Causality

The reaction proceeds via two distinct stages:

  • Iminium Ion Formation: Piperidin-4-ylmethanol, a secondary amine, performs a nucleophilic attack on the carbonyl carbon of acetone. This is typically catalyzed by a mild acid, which protonates the carbonyl oxygen to increase its electrophilicity. Subsequent dehydration yields a tertiary iminium ion.[7][8]

  • Hydride Reduction: A reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the C=N⁺ bond, yielding the final tertiary amine product.[7]

The choice of reducing agent is critical. Strong, non-selective hydrides like LiAlH₄ or NaBH₄ can reduce the starting carbonyl (acetone) and are often incompatible with the protic solvents and mild acid required for iminium formation.[7] This necessitates the use of more selective reagents.

G cluster_mech Reductive Amination Mechanism Amine R₂NH Iminium [R'₂C=NR₂]⁺ Amine->Iminium + Ketone - H₂O Ketone R'₂C=O Product R'₂CH-NR₂ Iminium->Product + [H⁻] (Reducing Agent)

Caption: General mechanism of reductive amination for a secondary amine.

Catalyst Systems and Reagents

A summary of common catalytic and reagent systems for this transformation is presented below.

System TypeCatalyst / ReagentTypical ConditionsAdvantagesDisadvantages
Hydride Transfer Sodium Cyanoborohydride (NaBH₃CN)MeOH, pH 6-7Highly selective for iminium ions; tolerant of most functional groups.[7][8]Cyanide byproduct toxicity; requires pH control.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCE, THFNon-toxic byproducts; effective under mild conditions.Moisture sensitive; can be less reactive for hindered ketones.
Catalytic Hydrogenation H₂ (1-10 bar), Pd/C or Raney-NiEtOH, MeOHAtom economical ("green"); catalyst is recyclable.[6][10]Requires specialized pressure equipment; potential for side reactions.
Transfer Hydrogenation Formic Acid / Triethylamine40-80 °C, [Cp*RhCl₂]₂Avoids high-pressure H₂ gas; mild conditions.[3][11]Requires stoichiometric hydrogen donor; catalyst can be expensive.
Biocatalysis Imine Reductase (IRED)Aqueous buffer, 30-40°CExtremely high stereoselectivity for chiral centers; green solvent (water).[12][13]Enzyme cost and stability; substrate scope can be limited.
Experimental Protocol 1: Reductive Amination using Sodium Cyanoborohydride

This protocol details a standard, reliable lab-scale synthesis of this compound.

Materials:

  • Piperidin-4-ylmethanol (1.0 eq)

  • Acetone (3.0 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH) (approx. 0.1 M concentration of substrate)

  • Glacial Acetic Acid

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add piperidin-4-ylmethanol and methanol. Stir until fully dissolved.

  • Add acetone to the solution and stir for 15 minutes at room temperature.

  • Carefully add sodium cyanoborohydride to the mixture.

  • Monitor the pH of the reaction. Using a Pasteur pipette, add glacial acetic acid dropwise until the pH is maintained between 6 and 7. Effervescence may be observed.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully quench the excess NaBH₃CN by slowly adding saturated aq. NaHCO₃ solution until gas evolution ceases.

  • Reduce the volume of the mixture in vacuo to remove most of the methanol.

  • Extract the aqueous residue with DCM or EtOAc (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel if necessary.

Part 2: Catalytic Hydrogenation of Pyridine Derivatives

This approach is highly valuable in industrial settings where pyridine feedstocks are inexpensive. The core of this strategy is the complete saturation of the pyridine ring, a challenging transformation that requires careful catalyst selection to ensure high yield and chemoselectivity.[1]

Catalyst Selection: The Key to Success

The hydrogenation of pyridines to piperidines is deceptively complex. The aromatic stability of the pyridine ring necessitates active catalysts, but these same catalysts can promote undesirable side reactions like hydrogenolysis (C-N bond cleavage), leading to ring-opened byproducts.[11]

CatalystTypical ConditionsAdvantagesDisadvantages & Mitigation
Rhodium (Rh/C, Rh₂O₃) H₂ (5-10 bar), 40-80 °C, TFE or H₂OHigh activity and excellent selectivity; minimizes over-reduction.[11][14][15] Tolerates many functional groups.[1][14]Higher cost compared to Pd or Ni.
Platinum (PtO₂) H₂ (50-70 bar), 25-80 °C, Acetic AcidHighly active and effective for a broad range of substrates.[16]Often requires acidic media and higher pressures; can be less chemoselective.[1][16]
Palladium (Pd/C) H₂ (6 bar), 30-50 °C, H₂O/AcidCost-effective and widely available. Chemoselectivity can be tuned with acidic additives.[17]Prone to causing dehalogenation or debenzylation if such groups are present.
Nickel (Raney-Ni) H₂ (>50 bar), >100 °C, AlcoholsVery low cost.Requires harsh conditions (high T and P); lower selectivity.[5][11]

Expert Insight: Rhodium-based catalysts, particularly Rh₂O₃ and Rh/C, consistently emerge as the superior choice for the clean hydrogenation of functionalized pyridines under mild conditions.[1][14][18] The use of 2,2,2-trifluoroethanol (TFE) as a solvent has also been shown to promote this reaction effectively.[14]

Experimental Workflow and Protocols

The synthesis is performed in two distinct stages: ring hydrogenation followed by N-alkylation.

G cluster_workflow Two-Stage Workflow: Pyridine Hydrogenation Route Start 4-(Hydroxymethyl)pyridine Step1 Stage 1: Hydrogenation Catalyst: Rh₂O₃ Solvent: TFE Conditions: 5 bar H₂, 40°C Start->Step1 Intermediate Piperidin-4-ylmethanol Step1->Intermediate Step2 Stage 2: Reductive Amination Reagents: Acetone, NaBH₃CN Solvent: MeOH Intermediate->Step2 End Final Product: This compound Step2->End

Caption: Experimental workflow for the two-stage synthesis.

Protocol 2A: Hydrogenation of 4-(Hydroxymethyl)pyridine using Rh₂O₃

Materials:

  • 4-(Hydroxymethyl)pyridine (1.0 eq)

  • Rhodium(III) oxide (Rh₂O₃) (0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE), anhydrous (approx. 0.8 M concentration)

  • Hydrogen gas (high purity)

  • Autoclave or Parr shaker apparatus

  • Celite

Procedure:

  • To a glass liner for the autoclave, add 4-(hydroxymethyl)pyridine, Rh₂O₃, and anhydrous TFE.

  • Place the glass liner inside the autoclave. Seal the reactor securely.

  • Purge the reactor three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Pressurize the reactor to 5 bar with hydrogen gas.

  • Begin stirring and heat the reaction mixture to 40 °C.

  • Maintain the reaction under these conditions for 16 hours, monitoring hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Workup: Open the reactor and filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the pad with additional TFE or methanol.

  • Combine the filtrates and remove the solvent under reduced pressure. The resulting crude piperidin-4-ylmethanol is often of sufficient purity to be used directly in the next step.

Protocol 2B: N-Isopropylation

The crude piperidin-4-ylmethanol obtained from Protocol 2A can be directly subjected to N-alkylation using the procedure described in Experimental Protocol 1 .

Conclusion and Future Outlook

The synthesis of this compound derivatives is efficiently achieved through robust catalytic methodologies. For rapid, direct synthesis on a lab scale, one-pot reductive amination using chemical hydrides like NaBH₃CN offers simplicity and reliability. For larger-scale and industrial processes, the hydrogenation of pyridine precursors using highly selective rhodium catalysts presents a more atom-economical and cost-effective route.[14][15]

The future of this field is moving towards even more sustainable practices. The development of catalysts based on earth-abundant metals (e.g., cobalt, nickel, iron) that can operate under milder conditions is a key area of research.[5][19] Furthermore, the application of biocatalysis, using enzymes like reductive aminases, holds immense promise for producing enantiomerically pure piperidine derivatives, a critical requirement for the next generation of chiral therapeutics.[12][13]

References

  • A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases.
  • Reductive amin
  • Reductive Amin
  • Reductive Amin
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC - NIH.
  • Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. University of Liverpool IT Services.
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
  • Synthesis of Piperidine from Pyridine. Benchchem Technical Support Center.
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine synthesis. Organic Chemistry Portal.
  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository.
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  • Reductive aminations by imine reductases:
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • Synthesis of 1-isopropyl-4-(4-hydroxyphenyl)piperazine. PrepChem.com.
  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates.
  • Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals. ORCA - Cardiff University.

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Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Asymmetric Synthesis of Chiral Piperidine Derivatives

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of countless pharmaceuticals and bioactive natural products.[1][2] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and remarkable ability to form critical interactions with biological targets.[1] The introduction of chirality into the piperidine scaffold elevates its significance, enabling a nuanced and highly specific modulation of pharmacological activity.[3][4] The distinct three-dimensional arrangement of substituents on a chiral piperidine ring dictates its binding affinity and selectivity, which can profoundly influence a drug molecule's efficacy, potency, and safety profile.[1][5]

Given their importance, the development of efficient, stereoselective methods for synthesizing chiral piperidines is a paramount challenge in medicinal and process chemistry.[1][6] This technical guide provides a comprehensive overview of field-proven and innovative strategies for the asymmetric synthesis of these vital building blocks. We will delve into the mechanistic underpinnings of key methodologies, provide detailed experimental protocols, and present comparative data to guide researchers in selecting the optimal approach for their synthetic targets.

Strategic Approaches to Asymmetric Piperidine Synthesis

The asymmetric construction of the piperidine ring can be broadly categorized into several powerful strategies. The choice of strategy often depends on the desired substitution pattern, scalability, and the availability of starting materials. The most successful and widely adopted approaches include the catalytic asymmetric hydrogenation of (hetero)aromatic precursors, organocatalytic cyclizations, and the use of chiral auxiliaries.[6]

Catalytic Asymmetric Hydrogenation of Pyridine Derivatives

One of the most direct and atom-economical routes to chiral piperidines involves the asymmetric hydrogenation of readily available pyridine precursors.[7] This method is challenging due to the high stability of the aromatic pyridine ring and potential catalyst inhibition by the substrate or the piperidine product.[8] Significant progress has been made by activating the pyridine ring, typically by forming pyridinium salts, which enhances their susceptibility to reduction.[8][9]

Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

Iridium-based catalysts have emerged as exceptionally effective for the enantioselective hydrogenation of activated pyridinium salts.[7][8] The strategy involves activating simple pyridines by converting them into pyridinium salts (e.g., N-benzyl pyridinium bromide), which circumvents catalyst inhibition and improves substrate reactivity.[8]

Causality and Mechanistic Insight: The success of this method hinges on the choice of a chiral ligand that creates a specific chiral environment around the iridium center. The substrate coordinates to the metal, and hydrogen is delivered to one face of the C=N double bond of a partially reduced intermediate, guided by the sterics and electronics of the ligand. The in situ generation of HBr from the pyridinium salt is also believed to inhibit product coordination, preventing catalyst deactivation.[8]

Workflow for Iridium-Catalyzed Asymmetric Hydrogenation

G cluster_0 Process Flow start Substituted Pyridine activation Activation (e.g., BnBr) start->activation salt N-Benzyl- Pyridinium Salt activation->salt hydrogenation Asymmetric Hydrogenation [Ir(COD)Cl]₂ + Chiral Ligand, H₂ salt->hydrogenation enant_pipe Enantioenriched N-Benzylpiperidine hydrogenation->enant_pipe deprotection Deprotection (e.g., H₂, Pd/C) enant_pipe->deprotection final Chiral Piperidine (NH-free) deprotection->final

Caption: General workflow for chiral piperidine synthesis via asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of N-Benzyl-2-phenylpyridinium Bromide

This protocol is adapted from the highly efficient iridium-catalyzed systems developed for 2-substituted pyridinium salts.[8]

Materials:

  • N-Benzyl-2-phenylpyridinium bromide (1.0 equiv)

  • [Ir(COD)Cl]₂ (0.5 mol%)

  • (S)-MeO-BIPHEP ligand (1.1 mol%)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

Procedure:

  • To a glovebox, add the pyridinium salt (e.g., 0.5 mmol), [Ir(COD)Cl]₂ (0.0025 mmol), and (S)-MeO-BIPHEP (0.0055 mmol) to a glass vial equipped with a magnetic stir bar.

  • Add a mixture of anhydrous DCM/MeOH (3 mL, 2:1 v/v) to the vial.

  • Place the vial into a stainless-steel autoclave.

  • Seal the autoclave and purge with H₂ gas three times.

  • Pressurize the autoclave to 50 bar of H₂.

  • Stir the reaction at room temperature for 24 hours.

  • After 24 hours, carefully vent the autoclave and concentrate the reaction mixture in vacuo.

  • The residue can be purified by silica gel column chromatography to yield the enantioenriched N-benzyl-2-phenylpiperidine.

  • Enantiomeric excess (ee) is determined by chiral HPLC analysis.

Data Summary: Iridium-Catalyzed Hydrogenation

Substrate (R group)Catalyst Loading (mol%)Yield (%)ee (%)Reference
Phenyl1.09996[8]
4-MeO-Ph1.09997[8]
4-F-Ph1.09896[8]
2-Thienyl1.09995[8]

Organocatalytic Asymmetric Synthesis

Asymmetric organocatalysis has revolutionized the synthesis of chiral molecules by avoiding the use of metals, often providing high enantioselectivity under mild conditions.[10] For piperidine synthesis, key strategies include leveraging iminium-ion and enamine catalysis in conjugate additions, Mannich reactions, and formal aza-Diels-Alder reactions.[10][11][12]

Biomimetic Mannich Reaction for 2-Substituted Piperidines

A powerful biomimetic approach utilizes the proline-catalyzed asymmetric Mannich reaction between ketones and cyclic imines (Δ¹-piperideines), mimicking the biosynthesis of piperidine alkaloids.[13][14]

Causality and Mechanistic Insight: (L)-Proline reacts with a ketone (e.g., acetone) to form a chiral enamine nucleophile. This enamine then attacks the Δ¹-piperideine electrophile from a specific face, directed by the steric hindrance of the proline catalyst. This step sets the crucial stereocenter. Subsequent hydrolysis releases the catalyst and yields the chiral 2-substituted piperidine product. The choice of solvent is critical; solvents like benzonitrile have been shown to prevent product racemization, leading to high enantioselectivity.[14]

Organocatalytic Mannich Reaction Mechanism

G cluster_0 Catalytic Cycle Proline (L)-Proline Catalyst Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone, -H₂O Ketone Ketone (e.g., Acetone) Adduct Iminium Adduct Enamine->Adduct + Δ¹-Piperideine Piperideine Δ¹-Piperideine (Electrophile) Product Chiral 2-Substituted Piperidine Adduct->Product + H₂O Product->Proline (Catalyst Regenerated) Water H₂O

Caption: Proline-catalyzed asymmetric Mannich reaction for piperidine synthesis.

Experimental Protocol: Synthesis of (+)-Pelletierine Analogue

This protocol is adapted from the work of Monaco, Bella, et al. for the synthesis of 2-substituted piperidine alkaloids.[14]

Materials:

  • Δ¹-Piperideine (1.0 equiv, prepared via N-chlorination and base-mediated elimination)

  • Acetone (6.0 equiv)

  • (L)-Proline (30 mol%)

  • Benzonitrile (PhCN), as solvent

Procedure:

  • In a reaction vial, dissolve (L)-proline (0.30 mmol) in benzonitrile (0.85 mL).

  • Add acetone (3.6 mmol, 6.0 equiv).

  • Cool the mixture to the desired temperature (e.g., room temperature or -20 °C for improved selectivity).

  • Add a solution of freshly prepared Δ¹-piperideine (0.6 mmol, 1.0 equiv) in a small amount of benzonitrile.

  • Stir the reaction for the required time (e.g., 24-72 hours), monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine enantiomeric excess by chiral HPLC analysis.

Data Summary: Organocatalytic Mannich Reaction

ElectrophileNucleophileYield (%)ee (%)Reference
Δ¹-PiperideineAcetone5694[14]
Δ¹-PiperideineCyclohexanone4492[14]
Δ¹-Piperideine3-Pentanone4095[14]

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a robust and classical strategy where a chiral molecule is temporarily attached to the substrate to direct a stereoselective transformation.[15] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

Synthesis via Phenylglycinol-Derived Lactams

A versatile approach developed by Amat, Bosch, and coworkers utilizes a bicyclic lactam derived from (R)-phenylglycinol as a chiral template. This allows for the stereocontrolled introduction of substituents at various positions of the piperidine ring.[16][17]

Causality and Mechanistic Insight: The rigid, bicyclic lactam structure effectively shields one face of the molecule. This steric hindrance forces incoming nucleophiles (e.g., Grignard reagents attacking a masked iminium ion) or electrophiles to approach from the exposed face, leading to high diastereoselectivity.[16] The auxiliary is later removed reductively to furnish the final chiral piperidine. This method's power lies in its ability to generate diverse substitution patterns, including cis- and trans-2,6-dialkylpiperidines, by controlling the sequence of bond formations.[17]

Experimental Protocol: Synthesis of (R)-Coniine

This protocol is a condensed representation of the synthesis of the piperidine alkaloid (R)-coniine from the chiral lactam building block.[16][17]

Materials:

  • (3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridine (chiral lactam 1)

  • Propylmagnesium bromide (Grignard reagent)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Grignard Addition: To a solution of the chiral lactam 1 (1.0 equiv) in anhydrous THF at -78 °C, add propylmagnesium bromide (1.5 equiv) dropwise. Stir for 2 hours at this temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate. The resulting intermediate is purified by chromatography.

  • Reductive Cleavage of Auxiliary: To a solution of the purified intermediate in anhydrous THF, add LiAlH₄ (excess) portion-wise at 0 °C. Then, reflux the mixture for 12 hours.

  • Final Work-up: After cooling, quench the reaction by the sequential addition of water and 15% NaOH solution. Filter the resulting salts and concentrate the filtrate.

  • Purify the crude product by chromatography or distillation to yield (R)-coniine.

Synthetic Versatility of the Chiral Lactam Method

Target AlkaloidKey ReagentsStereochemistryReference
(R)-Coniinen-PrMgBr, LiAlH₄2R[17]
(2R,6S)-Dihydropinidinen-PrMgBr, MeI, LiAlH₄2R, 6S[16]
(2R,6R)-LupetidineMeMgBr, LiAlH₄2R, 6R[16]

Conclusion and Future Outlook

The asymmetric synthesis of chiral piperidines remains a vibrant and evolving field of research, driven by the insatiable demand for novel therapeutics in drug discovery.[1][3] Catalytic asymmetric hydrogenation offers an elegant and atom-efficient path, particularly with advancements in catalyst design for challenging substrates.[7] Organocatalysis provides a powerful, metal-free alternative, enabling the construction of complex piperidine cores with high enantioselectivity under mild conditions.[10][11] Meanwhile, chiral auxiliary-based methods continue to offer reliability and predictability, making them invaluable for the synthesis of complex natural products.[15][16]

Future efforts will likely focus on the development of even more efficient and versatile catalytic systems, including chemo-enzymatic cascades that combine the best of synthetic and biological catalysis.[18] The continued innovation in these synthetic methodologies provides medicinal chemists with an ever-expanding toolbox to access the diverse chiral piperidine scaffolds necessary to address modern healthcare challenges.

References

  • Wang, W., Li, H., Wang, J., & Zu, L. (2005). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters. [Link]

  • Amat, M., Llor, N., Hidalgo, J., Escolano, C., & Bosch, J. (2003). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry. [Link]

  • Amat, M., Llor, N., Hidalgo, J., Escolano, C., & Bosch, J. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. Journal of Organic Chemistry. [Link]

  • Monaco, M. R., Renzi, P., Scarpino Schietroma, D. M., & Bella, M. (2011). Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. PubMed. [Link]

  • Monaco, M. R., Renzi, P., Scarpino Schietroma, D. M., & Bella, M. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters. [Link]

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  • Li, Y., Wang, Y., & Chen, Y. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Wei, L., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Nature Communications. [Link]

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  • Lu, W.-D., et al. (2024). Photoinduced Pd-Catalyzed Formal Asymmetric Allylic Substitution of Piperidine Scaffolds. ACS Catalysis. [Link]

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  • Various Authors. (2023). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020. ResearchGate. [Link]

  • Gacs-Baitz, E., et al. (2003). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed. [Link]

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Application Notes and Protocols for the Derivatization of the Hydroxyl Group of (1-Isopropylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-Isopropylpiperidin-4-yl)methanol is a key building block in contemporary drug discovery, featuring a sterically encumbered secondary alcohol and a tertiary amine. This unique combination of functional groups presents both opportunities and challenges for synthetic diversification. Derivatization of the primary hydroxyl group is a critical strategy for modulating the physicochemical and pharmacokinetic properties of molecules incorporating this scaffold, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This comprehensive guide provides detailed application notes and protocols for the most common and effective methods for derivatizing the hydroxyl group of this compound: esterification, etherification, and carbamate formation. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the practical aspects of each transformation, including reagent selection, reaction optimization, and purification strategies.

I. Esterification: Forging the Ester Linkage

Esterification is a fundamental transformation for introducing a wide array of functional groups, thereby influencing properties such as lipophilicity, metabolic stability, and pro-drug potential. For a sterically hindered primary alcohol like this compound, the Steglich esterification is a particularly mild and effective method.[1][2][3][4]

Scientific Rationale: The Steglich Esterification

The Steglich esterification utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid.[2][3][4] The reaction is catalyzed by 4-dimethylaminopyridine (DMAP), which acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that is readily attacked by the alcohol.[3][4] This method is advantageous as it proceeds under neutral conditions and at room temperature, preserving the integrity of other sensitive functional groups.[1][2][3]

Experimental Protocol: Steglich Esterification

Objective: To synthesize (1-isopropylpiperidin-4-yl)methyl benzoate.

Materials:

  • This compound

  • Benzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and benzoic acid (1.2 eq) in anhydrous DCM (0.1 M), add DMAP (0.1 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add DIC (1.5 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired ester.

Table 1: Key Parameters for Steglich Esterification

ParameterRecommended ValueRationale
Carboxylic Acid 1.2 eqEnsures complete consumption of the alcohol.
DIC 1.5 eqDrives the reaction to completion.
DMAP 0.1 eqCatalytic amount is sufficient for activation.[3][4]
Solvent Anhydrous DCMAprotic and effectively solubilizes reactants.
Temperature Room TemperatureMild conditions prevent side reactions.[1]

II. Etherification: Building the Ether Bridge

The formation of an ether linkage can significantly impact a molecule's polarity, hydrogen bonding capacity, and metabolic profile. The Williamson ether synthesis is a classic and reliable method for this transformation.[5][6][7][8][9] Given the primary nature of the alcohol in this compound, this SN2 reaction is generally efficient.[6][9]

Scientific Rationale: The Williamson Ether Synthesis

This reaction proceeds in two steps. First, a strong base is used to deprotonate the alcohol, forming a more nucleophilic alkoxide. This alkoxide then undergoes an SN2 reaction with a primary alkyl halide to form the ether.[6][7][8][9] The choice of a non-nucleophilic strong base, such as sodium hydride (NaH), is crucial to avoid competing reactions.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize 4-(methoxymethyl)-1-isopropylpiperidine.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous THF (0.2 M) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 2: Key Parameters for Williamson Ether Synthesis

ParameterRecommended ValueRationale
Base 1.5 eq NaHEnsures complete formation of the alkoxide.
Alkyl Halide 1.2 eqA slight excess drives the reaction forward.
Solvent Anhydrous THFAprotic and suitable for reactions with NaH.
Temperature 0 °C to RTControlled addition of reagents is important for safety and selectivity.

III. Carbamate Formation: Introducing the Carbamoyl Moiety

Carbamates are prevalent in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, and their increased metabolic stability compared to esters.[10] A straightforward method for their synthesis is the reaction of an alcohol with an isocyanate.

Scientific Rationale: Carbamate Synthesis from Isocyanates

This reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate. The reaction is typically uncatalyzed and proceeds readily at room temperature. The choice of isocyanate allows for the introduction of a wide variety of substituents.

Experimental Protocol: Carbamate Synthesis

Objective: To synthesize (1-isopropylpiperidin-4-yl)methyl phenylcarbamate.

Materials:

  • This compound

  • Phenyl isocyanate

  • Dichloromethane (DCM), anhydrous

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M), add phenyl isocyanate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified by trituration with hexanes or by silica gel column chromatography if necessary.

Table 3: Key Parameters for Carbamate Synthesis

ParameterRecommended ValueRationale
Isocyanate 1.1 eqA small excess ensures complete reaction of the alcohol.
Solvent Anhydrous DCMAprotic and effectively solubilizes reactants.
Temperature Room TemperatureThe reaction is typically facile at ambient temperature.

Visualization of Synthetic Workflows

Derivatization_Workflows cluster_start Starting Material cluster_ester Esterification cluster_ether Etherification cluster_carbamate Carbamate Formation Start This compound Ester (1-isopropylpiperidin-4-yl)methyl benzoate Start->Ester  Benzoic Acid, DIC, DMAP   Ether 4-(methoxymethyl)-1- isopropylpiperidine Start->Ether  1. NaH 2. MeI   Carbamate (1-isopropylpiperidin-4-yl)methyl phenylcarbamate Start->Carbamate  Phenyl Isocyanate  

Caption: Synthetic routes for the derivatization of this compound.

Conclusion

The derivatization of the hydroxyl group of this compound provides a powerful avenue for the synthesis of novel chemical entities with diverse biological activities. The protocols detailed herein for esterification, etherification, and carbamate formation offer reliable and adaptable methods for achieving these transformations. Careful consideration of the reaction conditions and purification strategies is paramount to ensure the successful synthesis and isolation of the desired products.

References

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Suzuki coupling reactions with (1-Isopropylpiperidin-4-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with (1-Isopropylpiperidin-4-yl)methanol Derivatives

Authored by a Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides an in-depth technical overview and detailed protocols for the application of Suzuki coupling to derivatives of this compound, a structural motif of significant interest in medicinal chemistry and drug development. We will explore the mechanistic underpinnings, address the unique challenges posed by this substrate class—including potential catalyst inhibition and steric considerations—and offer optimized protocols to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of Piperidine Scaffolds

The piperidine ring is a privileged scaffold in pharmaceutical science, appearing in a vast array of approved drugs and clinical candidates. Its derivatives, such as this compound, serve as critical building blocks for creating complex molecular architectures. The Suzuki-Miyaura coupling provides a powerful tool for derivatizing these scaffolds, allowing for the direct and modular installation of aryl and heteroaryl groups.[3][4] However, the presence of a tertiary amine (the piperidine nitrogen) and a primary alcohol introduces specific challenges that require careful consideration and optimization of reaction conditions.[5] This document serves as a practical guide to navigate these challenges and successfully implement Suzuki couplings with this valuable substrate class.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

Understanding the reaction mechanism is fundamental to troubleshooting and optimizing any Suzuki coupling. The process is a palladium-catalyzed cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8][9]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen (or carbon-triflate) bond of the electrophile (R¹-X). This forms a Pd(II) intermediate. This step is often the rate-determining step in the cycle.[7][10]

  • Transmetalation : The organic group (R²) is transferred from the organoboron species to the Pd(II) complex. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻), which facilitates the transfer.[1][11][12][13] The exact mechanism of transfer can be complex and remains an area of active research.[1]

  • Reductive Elimination : The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[6]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)L₂ PdII_X R¹-Pd(II)L₂-X Pd0->PdII_X Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII_X->PdII_R2 Transmetalation PdII_R2->Pd0 Reductive Elimination Product Coupled Product (R¹-R²) PdII_R2->Product R1X Organic Halide (R¹-X) R1X->PdII_X R2B Boronic Acid (R²-B(OH)₂) R2B_ate Boronate 'ate' Complex [R²B(OH)₃]⁻ R2B->R2B_ate Base Base (e.g., K₂CO₃) Base->R2B_ate R2B_ate->PdII_R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Challenges with Piperidine-Methanol Substrates

When working with this compound derivatives, several substrate-specific challenges must be addressed to ensure a successful reaction.

  • Catalyst Inhibition by Piperidine Nitrogen : Nitrogen-containing heterocycles can coordinate to the palladium center, acting as a ligand and potentially poisoning the catalyst, thereby reducing its activity.[5][14] This effect is particularly pronounced with more basic nitrogen atoms. The choice of a highly active catalyst system with bulky ligands can often overcome this inhibition by sterically disfavoring the binding of the piperidine nitrogen.

  • Role of the Hydroxyl Group : The free primary alcohol can sometimes interfere with catalytic intermediates. While protection (e.g., as a silyl ether) is an option, modern catalyst systems often exhibit high functional group tolerance, making protection unnecessary.[5] In some cases, a hydroxyl group on a ligand can even be beneficial, promoting the transmetalation step.[15] For simplicity and step-economy, direct coupling without protection is highly desirable and often achievable.

  • Steric Hindrance : The bulky isopropyl group on the piperidine nitrogen, combined with substitution at the 4-position, creates a sterically demanding environment. This hindrance can slow down the oxidative addition and reductive elimination steps.[14][16] To overcome this, the use of electron-rich, bulky phosphine ligands (e.g., dialkylbiaryl phosphines like SPhos) or N-heterocyclic carbenes (NHCs) is often essential.[17][18]

Optimization of Reaction Parameters

The success of a challenging Suzuki coupling hinges on the careful selection of four key components: the catalyst/ligand system, the base, the solvent, and the temperature.

ParameterOptions & ConsiderationsRationale & Expert Insights
Pd Catalyst & Ligand Classic: Pd(PPh₃)₄, PdCl₂(dppf) Advanced: Pd(OAc)₂, Pd₂(dba)₃ paired with bulky, electron-rich ligands like SPhos, XPhos, RuPhos, or N-Heterocyclic Carbene (NHC) ligands.For sterically hindered and potentially inhibitory substrates like piperidine derivatives, classic catalysts are often insufficient. Advanced dialkylbiaryl phosphine ligands (e.g., SPhos) or NHCs are highly recommended as they accelerate both oxidative addition and reductive elimination and can prevent catalyst deactivation.[17][18][19]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃A base is required to activate the boronic acid for transmetalation.[1][12] K₃PO₄ and Cs₂CO₃ are stronger bases that are often effective in challenging couplings. The choice can be critical; K₂CO₃ is a good starting point for general screening.[6][17]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF/H₂OA mixture of an organic solvent and water is standard. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[6][8] 1,4-Dioxane is a common and effective choice.
Temperature Room Temperature to 110 °CWhile some modern catalysts can operate at room temperature, hindered substrates typically require heating (80-100 °C) to achieve a reasonable reaction rate.[6] Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the optimal time and temperature.

Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki coupling of this compound derivatives. Safety Note: All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Protocol 1: Coupling of a Halogenated Piperidine with an Arylboronic Acid

This protocol describes the reaction of a brominated this compound derivative with a generic arylboronic acid.

Reactants:

  • (4-(4-Bromophenyl)-1-isopropylpiperidin-4-yl)methanol (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 5:1 v/v)

Procedure:

  • To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add the brominated piperidine derivative, arylboronic acid, and K₃PO₄.

  • Add the palladium acetate and SPhos ligand.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[20]

  • Add the degassed 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[6][21]

Protocol 2: Coupling of a Piperidine-Boronic Ester with an Aryl Halide

This protocol is ideal when the boronic acid or ester functionality is on the piperidine scaffold.

Reactants:

  • (1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-4-yl)methanol (1.2 equiv)

  • Aryl or Heteroaryl Halide (1.0 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ Adduct (0.03 equiv, 3 mol%)

  • Sodium Carbonate (Na₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • DMF and Water (e.g., 4:1 v/v)

Procedure:

  • Combine the piperidine-boronic ester, aryl halide, and base in a dry reaction vessel with a stir bar.

  • Add the PdCl₂(dppf) catalyst.

  • Seal the vessel, evacuate, and backfill with an inert gas three times.

  • Add the degassed DMF and water.

  • Heat the reaction to 90-110 °C, stirring vigorously. Monitor for completion by TLC or LC-MS.

  • After cooling, perform a standard aqueous work-up as described in Protocol 1 (e.g., dilution with a suitable organic solvent like ethyl acetate, washing with water and brine).

  • Dry the organic phase, concentrate, and purify the residue by column chromatography to isolate the final product.

General Experimental Workflow

The overall process, from setup to final product, can be visualized as a standardized workflow.

Experimental_Workflow start Start setup 1. Reaction Setup - Combine solids (halide, boronic acid, base) - Add catalyst/ligand start->setup inert 2. Inert Atmosphere - Evacuate & backfill with Ar/N₂ (3x) setup->inert solvent 3. Add Solvents - Degassed Dioxane/Water inert->solvent reaction 4. Reaction - Heat to 80-100 °C with stirring - Monitor by TLC/LC-MS solvent->reaction workup 5. Aqueous Work-up - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Filter & concentrate - Column Chromatography workup->purify product Final Product purify->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. This guide provides solutions to common problems encountered during Suzuki couplings.

ProblemProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently active catalyst/ligand system for the substrate. 3. Ineffective base or insufficient degassing.1. Ensure rigorous degassing; use fresh, high-quality catalyst. 2. Switch to a more active ligand (e.g., from PPh₃ to SPhos or an NHC ligand).[17][18] 3. Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃) and ensure solvents are properly degassed.
Protodeboronation The boronic acid reacts with trace water/protons instead of transmetalating. This is common with electron-rich or sensitive boronic acids.1. Use anhydrous solvents and rigorously dry reagents. 2. Use a boronic ester (e.g., pinacol ester) which is more stable.[10] 3. Increase the equivalents of the boronic acid (e.g., to 1.5-2.0 equiv).
Homocoupling of Boronic Acid Oxidative coupling of two boronic acid molecules, often caused by the presence of oxygen or Pd(II) species.1. Improve degassing procedure to strictly exclude oxygen.[8] 2. Ensure the Pd precatalyst is properly reduced to the active Pd(0) state in situ.
Difficulty in Purification Residual palladium or boron-containing byproducts co-eluting with the product.1. After the reaction, stir the organic layer with a palladium scavenger (e.g., silica-bound thiol) before concentration. 2. An acidic or basic wash during work-up can sometimes help remove boron impurities.

Conclusion

The Suzuki-Miyaura coupling is an indispensable reaction for the synthesis of complex molecules containing the this compound scaffold. While the substrate presents unique challenges related to potential catalyst inhibition and steric bulk, these can be overcome through the rational selection of advanced catalyst systems, appropriate bases, and optimized reaction conditions. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully leverage this powerful C-C bond-forming reaction in their synthetic campaigns, accelerating the discovery and development of novel chemical entities.

References

  • Suzuki reaction. Wikipedia. [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ScienceDirect. [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]

  • Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed. [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Royal Society of Chemistry. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Scilit. [Link]

  • Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Royal Society of Chemistry. [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acidsa. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH). [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Royal Society of Chemistry. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]

  • A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. Royal Society of Chemistry. [Link]

  • Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Der Pharma Chemica. [Link]

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Application Notes & Protocols: (1-Isopropylpiperidin-4-yl)methanol in Continuous Flow Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine moiety is a cornerstone in modern medicinal chemistry, integral to a multitude of approved therapeutics.[1][2][3][4] (1-Isopropylpiperidin-4-yl)methanol is a functionalized piperidine derivative that serves as a versatile building block for the synthesis of complex pharmaceutical intermediates. This document provides detailed application notes and protocols for the utilization of this compound in a continuous flow environment. We present a proof-of-concept protocol for a continuous Williamson ether synthesis, demonstrating the advantages of flow chemistry for such transformations, including enhanced safety, precise process control, and scalability. These notes are intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.

Introduction: The Strategic Value of this compound in Flow Chemistry

This compound is a bifunctional molecule featuring a secondary alcohol and a tertiary amine. The piperidine ring is a privileged scaffold in drug discovery, offering favorable pharmacokinetic properties.[2][3] The isopropyl group on the nitrogen atom provides steric bulk and lipophilicity, which can be advantageous for modulating the biological activity and physicochemical properties of a target molecule.

Flow chemistry, or continuous manufacturing, has emerged as a transformative technology in the pharmaceutical and fine chemical industries.[5] Its inherent advantages over traditional batch processing include superior heat and mass transfer, improved safety profiles for handling hazardous reagents, and the ability to access novel reaction parameter windows.[5][6] The application of flow chemistry to the synthesis of piperidine-containing molecules has been shown to be a powerful strategy for rapid and efficient production.[7][8][9]

This application note details a representative protocol for a continuous Williamson ether synthesis, a fundamental C-O bond-forming reaction, using this compound as a key nucleophile. This reaction serves as a model for the incorporation of this building block into more complex molecular architectures.

Advantages of a Continuous Process for Reactions Involving this compound

Utilizing this compound in a continuous flow setup offers several key advantages:

  • Enhanced Safety: The deprotonation of the alcohol functionality to form the more reactive alkoxide is often achieved using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). In a batch reactor, the handling of large quantities of these pyrophoric and moisture-sensitive reagents poses significant safety risks. Flow chemistry allows for the in situ generation and immediate consumption of the reactive alkoxide in a small, controlled reactor volume, thereby minimizing these hazards.

  • Precise Control of Reaction Parameters: The precise control over residence time, temperature, and stoichiometry in a flow reactor allows for the fine-tuning of the reaction conditions to maximize yield and minimize the formation of byproducts. This is particularly crucial for preventing potential side reactions, such as elimination, that can occur with strong bases at elevated temperatures.

  • Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors enables efficient heat dissipation, which is critical for managing the exothermicity of the deprotonation step and maintaining a stable reaction temperature.

  • Scalability: Scaling up a flow chemistry process is typically more straightforward than for a batch process. Instead of using larger reactors, the production output can be increased by running the system for longer periods or by "numbering-up" – using multiple reactors in parallel.[6]

  • Automation and Integration: Continuous flow systems can be readily automated and integrated with in-line analytical techniques (e.g., IR, HPLC) for real-time reaction monitoring and optimization. This facilitates rapid process development and ensures consistent product quality.

Protocol: Continuous Williamson Ether Synthesis of 4-((Benzyloxy)methyl)-1-isopropylpiperidine

This protocol describes the continuous synthesis of 4-((benzyloxy)methyl)-1-isopropylpiperidine as a representative example of a Williamson ether synthesis.

Reagent Preparation
  • Solution A (Nucleophile): Prepare a 0.5 M solution of this compound in anhydrous tetrahydrofuran (THF).

  • Solution B (Base): Prepare a 0.6 M solution of potassium tert-butoxide (KOtBu) in anhydrous THF. Caution: KOtBu is a strong base and is moisture-sensitive. Handle under an inert atmosphere.

  • Solution C (Electrophile): Prepare a 0.55 M solution of benzyl bromide in anhydrous THF. Caution: Benzyl bromide is a lachrymator and should be handled in a fume hood.

  • Quench Solution: Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl).

Experimental Workflow

The following diagram illustrates the continuous flow setup for the Williamson ether synthesis.

Williamson_Ether_Synthesis_Flow_Setup Continuous Williamson Ether Synthesis Workflow cluster_reagents Reagent Reservoirs cluster_pumps Pumping System cluster_reactors Reaction Zone cluster_workup Work-up & Collection A Solution A This compound in THF pumpA Pump A A->pumpA B Solution B KOtBu in THF pumpB Pump B B->pumpB C Solution C Benzyl Bromide in THF pumpC Pump C C->pumpC mixer1 T-Mixer 1 pumpA->mixer1 pumpB->mixer1 mixer2 T-Mixer 2 pumpC->mixer2 reactor1 Reactor Coil 1 (Deprotonation) mixer1->reactor1 reactor1->mixer2 reactor2 Reactor Coil 2 (Alkylation) mixer2->reactor2 bpr Back Pressure Regulator reactor2->bpr collection Product Collection (Quenched) bpr->collection caption Figure 1. Continuous flow setup for Williamson ether synthesis.

Caption: Figure 1. Continuous flow setup for Williamson ether synthesis.

Step-by-Step Methodology
  • System Priming: Prime the entire flow system, including all pumps and reactors, with anhydrous THF.

  • Initiation of Flow:

    • Pump Solution A (0.5 M this compound) at a flow rate of 1.0 mL/min into the first T-mixer.

    • Simultaneously, pump Solution B (0.6 M KOtBu) at a flow rate of 1.0 mL/min into the same T-mixer.

  • Deprotonation: The combined stream from the first T-mixer enters Reactor Coil 1 (10 mL volume, PFA tubing) maintained at 25 °C. The residence time in this reactor is 5 minutes, allowing for the complete formation of the potassium alkoxide.

  • Alkylation:

    • The stream from Reactor Coil 1 is then mixed with Solution C (0.55 M benzyl bromide), which is pumped at a flow rate of 1.0 mL/min into the second T-mixer.

    • The resulting mixture enters Reactor Coil 2 (20 mL volume, PFA tubing) maintained at 50 °C. The residence time in this reactor is approximately 6.7 minutes.

  • Pressure Control and Collection: The reaction mixture passes through a back-pressure regulator set to 5 bar to prevent solvent boiling and ensure stable flow. The product stream is collected in a flask containing the saturated NH₄Cl quench solution.

  • Work-up and Analysis: The quenched reaction mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be analyzed by HPLC and NMR, and purified by column chromatography if necessary.

Data Presentation: Key Process Parameters and Expected Outcomes

The following table summarizes the key parameters for the continuous Williamson ether synthesis protocol.

ParameterValueRationale
Reagents
This compound0.5 M in THFStarting nucleophile concentration.
KOtBu0.6 M in THF (1.2 equivalents)A slight excess of base ensures complete deprotonation of the alcohol.
Benzyl Bromide0.55 M in THF (1.1 equivalents)A slight excess of the electrophile drives the reaction to completion.
Flow Rates
Pump A (Nucleophile)1.0 mL/minControls the stoichiometric ratio and overall throughput.
Pump B (Base)1.0 mL/minControls the stoichiometric ratio and overall throughput.
Pump C (Electrophile)1.0 mL/minControls the stoichiometric ratio and overall throughput.
Reactor Conditions
Reactor 1 (Deprotonation)10 mL volume, 25 °CProvides a residence time of 5 minutes for complete alkoxide formation at room temperature.
Reactor 2 (Alkylation)20 mL volume, 50 °CProvides a residence time of ~6.7 minutes at a moderately elevated temperature to accelerate the Sₙ2 reaction.
System Pressure5 barPrevents solvent outgassing and potential phase changes.
Expected Outcome
Product 4-((Benzyloxy)methyl)-1-isopropylpiperidineThe target ether product.
Expected Yield >90% (based on HPLC analysis of the crude)Flow chemistry often leads to high conversions and yields due to precise control.
Throughput ~10 g/hour Calculated based on the concentrations and total flow rate.

Conclusion

This application note demonstrates the utility of this compound as a valuable building block in continuous flow synthesis. The provided protocol for a Williamson ether synthesis showcases how the principles of flow chemistry can be applied to safely and efficiently perform reactions involving this versatile piperidine derivative. The enhanced control over reaction parameters, improved safety, and straightforward scalability make flow chemistry an attractive methodology for the synthesis of complex pharmaceutical intermediates derived from this compound. This approach can be readily adapted to a wide range of other transformations, further expanding the synthetic utility of this important chemical scaffold.

References

  • Miyakawa, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 350-359. [Link]

  • Shan, C., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters, 24(16), 3205–3240. [Link]

  • Miyakawa, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Organic Chemistry Portal. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.. [Link]

  • Vasilev, A. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Abdelshaheed, M., et al. (2025). Structure of diphenyl(piperidine-4-yl)methanol derivative. ResearchGate. [Link]

  • ResearchGate. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

  • Matrix Fine Chemicals. (n.d.). (PIPERIDIN-4-YL)METHANOL | CAS 6457-49-4. Matrix Fine Chemicals. [Link]

  • Manasa Life Sciences. (n.d.). Diphenyl(piperidin-4-yl)methanol. Manasa Life Sciences. [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. Royal Society of Chemistry. [Link]

  • MDPI. (2020). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. MDPI. [Link]

  • PubMed. (2010). A continuous flow process using a sequence of microreactors with in-line IR analysis for the preparation of N,N-diethyl-4-(3-fluorophenylpiperidin-4-ylidenemethyl)benzamide as a potent and highly selective δ-opioid receptor agonist. PubMed. [Link]

  • ResearchGate. (2025). Synthesis and Crystal Structure of [1-(Toluene4Sulfonyl)-Piperidin-4-yl]Methanol. ResearchGate. [Link]

  • Royal Society of Chemistry. (2024). Accelerating innovation in peptide synthesis through continuous-flow. Royal Society of Chemistry. [Link]

  • National Institutes of Health. (2021). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. National Institutes of Health. [Link]

  • MDPI. (2020). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. MDPI. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

  • PubMed Central. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (1-Isopropylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (1-Isopropylpiperidin-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly via reductive amination. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of this compound, a valuable building block in pharmaceutical chemistry, is most commonly achieved through the N-alkylation of piperidin-4-ylmethanol. Reductive amination using acetone as the isopropyl source is a widely employed, atom-economical method. However, optimizing the yield and purity of this reaction requires careful control over several critical parameters. This guide addresses the most frequently encountered issues in a question-and-answer format.

Core Synthesis Pathway: Reductive Amination

The primary route involves the reaction of piperidin-4-ylmethanol with acetone to form an iminium ion intermediate, which is then reduced in situ to yield the desired N-isopropyl product.

cluster_reactants Inputs cluster_products Output R1 Piperidin-4-ylmethanol Reaction R1->Reaction R2 Acetone R2->Reaction R3 Reducing Agent (e.g., NaBH(OAc)₃) R3->Reaction P This compound Reaction->P

Caption: General schematic for the synthesis of this compound.

Troubleshooting Guide & FAQs

Q1: My reaction yield is very low, or the reaction has failed entirely. What are the most likely causes and how can I troubleshoot this?

A1: Low or no yield is the most common issue in reductive amination and typically points to one of three areas: inefficient iminium ion formation, improper choice or deactivation of the reducing agent, or suboptimal reaction conditions.[1]

Cause 1: Inefficient Iminium Ion Formation

The formation of the iminium ion from the starting amine and ketone is a critical, equilibrium-driven step.

  • Causality: This step is catalyzed by acid but inhibited by high acid concentrations. An optimal pH is required to protonate the hemiaminal intermediate, facilitating water loss to form the iminium ion, without fully protonating the starting amine, which would render it non-nucleophilic.[2] For most reductive aminations, a mildly acidic pH of 4-6 is ideal.[2][3] The presence of water, a byproduct of this step, can also push the equilibrium back towards the starting materials.

  • Troubleshooting Steps:

    • Optimize pH: If not already included, add a catalytic amount of a weak acid like acetic acid (AcOH). Typically, 0.5-1.0 equivalents relative to the amine is a good starting point.[4]

    • Remove Water: For sluggish reactions, consider adding a dehydrating agent like powdered 4Å molecular sieves to the reaction mixture before adding the reducing agent.[5] This sequesters the water formed and drives the equilibrium towards the iminium ion.

    • Monitor Imine Formation: Before adding the reducing agent, you can monitor the formation of the imine/iminium ion via techniques like TLC, NMR, or FTIR to confirm the first step is proceeding.[4]

Cause 2: Incorrect Reducing Agent or Loss of Activity

The choice of reducing agent is crucial for selectivity and efficiency.

  • Causality: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting ketone (acetone) to isopropanol, consuming the reagent and producing a major impurity.[1] Milder, more selective agents like sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are designed to preferentially reduce the protonated iminium ion over a ketone.[1][3] These reagents can also be sensitive to moisture and degrade if not handled properly.

  • Troubleshooting Steps:

    • Switch to a Selective Reagent: If using NaBH₄ and observing low yields or isopropanol formation, switch to STAB. STAB is particularly effective for one-pot reactions in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).[5]

    • Verify Reagent Quality: Ensure your reducing agent is dry and has been stored properly. Using a freshly opened bottle is a good troubleshooting step.

    • Consider a Two-Step Procedure: If you must use NaBH₄, perform the reaction in two steps. First, form the imine by stirring the amine and acetone (with acetic acid) in a solvent like methanol for a few hours. Then, cool the reaction to 0 °C before slowly adding the NaBH₄.[6] This minimizes the reduction of acetone.

start Low or No Product Yield check_imine Step 1: Verify Iminium Ion Formation (TLC, NMR before reduction) start->check_imine imine_ok Imine Formed check_imine->imine_ok Yes imine_fail No Imine Formed check_imine->imine_fail No check_reductant Step 2: Evaluate Reducing Agent imine_ok->check_reductant action_ph Action: Optimize pH (Add catalytic AcOH, pH 4-6) imine_fail->action_ph action_water Action: Remove Water (Add 4Å molecular sieves) action_ph->action_water action_water->check_imine Re-evaluate reductant_stab Using STAB or NaBH₃CN? check_reductant->reductant_stab Selective reductant_nabh4 Using NaBH₄? check_reductant->reductant_nabh4 Non-selective action_reagent_quality Action: Use Fresh, Dry Reagent reductant_stab->action_reagent_quality action_switch_reagent Action: Switch to STAB (Recommended for one-pot) reductant_nabh4->action_switch_reagent action_twostep Action: Use Two-Step Protocol (Form imine, cool to 0°C, add NaBH₄) reductant_nabh4->action_twostep

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing a significant amount of isopropanol as a side product. How can I prevent this?

A2: The formation of isopropanol is a clear indication that your reducing agent is reducing the acetone starting material.

  • Causality: This side reaction is common when using powerful, non-selective hydrides like NaBH₄, which can readily reduce ketones, especially under neutral or acidic conditions that may be used to promote imine formation.[1] The rate of ketone reduction can become competitive with or even exceed the rate of iminium ion reduction.

  • Mitigation Strategies:

    • Employ a Chemoselective Reducing Agent: The most effective solution is to use a reducing agent that is inherently more reactive towards the iminium ion than the ketone. Sodium triacetoxyborohydride (STAB) is the industry standard for this purpose due to its selectivity and lower toxicity compared to NaBH₃CN.[1][5]

    • Control Reaction Temperature: If using NaBH₄, lowering the temperature significantly (e.g., to 0 °C or below) after imine formation will slow the rate of ketone reduction more than the rate of iminium reduction.

    • Use Stoichiometric Acetone: Avoid using a large excess of acetone, as this will increase the concentration of the competing substrate for the reducing agent. Using 1.0 to 1.5 equivalents is typically sufficient.

Reducing AgentTypical SolventSelectivity for Iminium vs. KetoneKey Considerations
Sodium Borohydride (NaBH₄) Methanol, EthanolLowProne to reducing starting ketone; best used in a two-step, low-temp process.[4][6]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, THFHighHighly selective but toxic (risk of HCN gas at pH < 4).[3]
Sodium Triacetoxyborohydride (STAB) DCM, DCE, THFVery HighExcellent for one-pot reactions; less toxic and highly selective.[1][5]
2-Picoline Borane Methanol, WaterHighA stable, solid alternative to other borohydrides.[7]
Q3: The work-up and purification are challenging. My product seems water-soluble and difficult to extract or isolate. What can I do?

A3: this compound is a relatively polar amino alcohol, which can lead to difficulties during aqueous work-up and chromatography.

  • Causality: The presence of both a basic nitrogen and a hydroxyl group makes the molecule polar and affords it a degree of water solubility, especially when protonated at acidic pH. During purification on silica gel, the basic nitrogen can streak or bind irreversibly to the acidic silica.

  • Work-up & Purification Protocol:

    • Quenching: After the reaction is complete, quench it carefully by adding it to a saturated aqueous solution of sodium bicarbonate or a mild (1M) NaOH solution. This neutralizes the acid catalyst and hydrolyzes any remaining borohydride complexes.

    • Extraction: The product is most soluble in organic solvents when it is in its free-base form. Ensure the aqueous layer is basic (pH > 10) before extraction. Use a more polar solvent like dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol for extraction, as ethyl acetate may not be sufficient. Perform multiple extractions (e.g., 3-4 times) to maximize recovery.

    • Salting Out: If the product remains in the aqueous layer, try saturating the aqueous phase with sodium chloride (NaCl). This decreases the polarity of the aqueous layer and can drive the organic product into the organic phase.

    • Chromatography:

      • Deactivate Silica: To prevent streaking on a silica gel column, use an eluent system containing a small amount of a basic modifier. A common mobile phase is DCM/Methanol with 0.5-1% triethylamine (NEt₃) or ammonium hydroxide.

      • Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography if silica proves problematic.

Detailed Experimental Protocols

Protocol 1: Two-Step Reductive Amination using NaBH₄

This protocol minimizes the reduction of acetone but requires more steps.

  • Imine Formation:

    • In a round-bottom flask, dissolve piperidin-4-ylmethanol (1.0 eq) in methanol (MeOH).

    • Add acetone (1.2 eq) followed by glacial acetic acid (1.0 eq).

    • Stir the mixture at room temperature for 2-4 hours. Monitor imine formation by TLC.

  • Reduction:

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature does not rise above 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours or until completion.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Add water and basify the aqueous layer to pH > 10 with 2M NaOH.

    • Extract the product with dichloromethane (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product for further purification.

Protocol 2: One-Pot Reductive Amination using STAB

This is often the preferred method due to its simplicity and high selectivity.[1]

  • Reaction Setup:

    • In a round-bottom flask, combine piperidin-4-ylmethanol (1.0 eq) and acetone (1.2 eq) in dichloromethane (DCM).

    • Add glacial acetic acid (1.0 eq) and stir for 20-30 minutes at room temperature.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. The reaction may be mildly exothermic.

    • Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 30 minutes until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer with additional DCM (2 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

References
  • Benchchem.
  • Reddit User Discussion on Reductive Amin
  • Lucci, F., et al. (2024). Green continuous-flow synthesis of local anaesthetics. Green Chemistry.
  • Benchchem.
  • Reddit User Discussion on Reductive Amin
  • Borch, R. F., et al. (1971). The Reductive Amination of Aldehydes and Ketones with Sodium Cyanoborohydride. Journal of the American Chemical Society. (Note: While a direct link to this specific paper from the search results is not available, the principles are widely cited, for instance in result[3] which discusses the pH dependency of NaBH₃CN reductions).

  • Levison, B., et al. (2017). Discussion on N-alkylation of Piperidine.
  • PubChem. This compound.
  • Reddit User Discussion on Failed Reductive Amin

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Technical Support Center: N-Isopropylation of 4-Piperidinemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-isopropylation of 4-piperidinemethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic transformation. The N-isopropylation is most commonly achieved via reductive amination with acetone, a versatile but nuanced reaction. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient synthesis of 1-isopropyl-4-piperidinemethanol.

I. Core Concepts: The Reductive Amination Pathway

The N-isopropylation of 4-piperidinemethanol with acetone proceeds through a reductive amination pathway. This process involves two key stages that are often performed in a single pot:

  • Iminium Ion Formation: The secondary amine of 4-piperidinemethanol acts as a nucleophile, attacking the carbonyl carbon of acetone. This is followed by dehydration to form an intermediate iminium ion. This step is typically reversible and is often catalyzed by mildly acidic conditions.[1][2]

  • Reduction: A reducing agent is introduced to selectively reduce the C=N double bond of the iminium ion to a C-N single bond, yielding the desired tertiary amine product, 1-isopropyl-4-piperidinemethanol.[2]

The success of this reaction hinges on the careful selection of reagents and conditions to favor the desired pathway while minimizing potential side reactions.

Reaction Workflow

cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 4-Piperidinemethanol (Secondary Amine) C Iminium Ion Intermediate A->C + Acetone - H₂O B Acetone (Carbonyl) B->C G Isopropanol B->G Over-reduction H Aldol Adducts B->H Self-Condensation E 1-Isopropyl-4-piperidinemethanol (Desired Product) C->E + Reducing Agent D Reducing Agent (e.g., NaBH(OAc)₃) D->E D->G F Side Reactions

Caption: General workflow for the N-isopropylation via reductive amination.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the N-isopropylation of 4-piperidinemethanol.

Problem 1: Low Yield of the Desired Product with Significant Unreacted Starting Material

Possible Causes & Solutions

  • Inefficient Iminium Ion Formation: The equilibrium between the reactants and the iminium ion may not be favorable.

    • Solution 1: pH Adjustment. The formation of the iminium ion is often catalyzed by mild acid.[3] The optimal pH is typically between 6 and 7. If the reaction medium is neutral or basic, consider adding a catalytic amount of a weak acid like acetic acid. However, strongly acidic conditions (pH < 4-5) can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.[3]

    • Solution 2: Water Removal. The formation of the iminium ion releases water.[1] In a one-pot reaction, this is usually not an issue. However, for stubborn reactions, pre-forming the imine in a solvent like toluene with a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can drive the equilibrium forward before adding the reducing agent.[4][5]

  • Insufficient Reducing Agent Activity: The chosen reducing agent may be too weak or may have degraded.

    • Solution: Ensure the reducing agent is fresh and has been stored under appropriate anhydrous conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is sensitive to moisture.[6]

  • Steric Hindrance: While not severe in this case, steric hindrance can slow down reactions.

    • Solution: Increase the reaction time or temperature moderately. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

Problem 2: Presence of Isopropanol in the Product Mixture

Possible Cause & Solution

  • Non-Selective Reduction: This is a classic side reaction when using a strong, non-selective reducing agent like sodium borohydride (NaBH₄).[6][7] NaBH₄ can reduce the acetone starting material to isopropanol before it has a chance to form the iminium ion with the piperidine.

    • Solution 1: Use a Selective Reducing Agent. The most effective solution is to use a reducing agent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an excellent choice for this purpose and is highly effective for a wide range of substrates.[1][4][8] Sodium cyanoborohydride (NaBH₃CN) is also selective under controlled pH conditions (pH 6-7) but is highly toxic.[3][4]

    • Solution 2: Implement a Stepwise Procedure. If you must use NaBH₄, a two-step (or indirect) one-pot procedure is highly recommended.[8][9] First, mix the 4-piperidinemethanol and acetone in a suitable solvent (like methanol) and allow sufficient time for the iminium ion to form (this can be monitored by TLC or NMR). Once formation is complete, then add the NaBH₄ to reduce the intermediate.[5][6]

cluster_stab Selective Reductant (NaBH(OAc)₃) cluster_nabh4 Non-Selective Reductant (NaBH₄) Start 4-Piperidinemethanol + Acetone Iminium Iminium Ion Start->Iminium Forms First Product Desired Product Iminium->Product Preferentially Reduced Byproduct Isopropanol Start_nb 4-Piperidinemethanol + Acetone Start_nb->Byproduct Reduces Acetone Directly Iminium_nb Iminium Ion Start_nb->Iminium_nb Some Formation Product_nb Desired Product Iminium_nb->Product_nb Reduced

Caption: Selectivity of different reducing agents in reductive amination.

Problem 3: Formation of Unknown High Molecular Weight Byproducts

Possible Cause & Solution

  • Acetone Self-Condensation (Aldol Reaction): Under either acidic or basic conditions, acetone can undergo a self-aldol condensation to form diacetone alcohol, which can then dehydrate to mesityl oxide. These species can potentially react further or complicate purification.

    • Solution 1: Strict pH Control. Maintain the reaction at a weakly acidic pH (6-7) to facilitate iminium formation without strongly promoting aldol condensation.

    • Solution 2: Control Stoichiometry and Addition. Use only a slight excess (1.1-1.5 equivalents) of acetone. For sensitive substrates, consider adding the acetone slowly to the reaction mixture to keep its instantaneous concentration low.

    • Solution 3: Lower Reaction Temperature. Running the reaction at room temperature or 0 °C can help minimize side reactions.

III. Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this reaction?

A1: For reliability, selectivity, and safety, sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice.[4][8] It is mild, highly selective for the iminium ion in the presence of the ketone, and avoids the toxicity issues associated with sodium cyanoborohydride (NaBH₃CN).[1][4] While NaBH₄ is cheaper, it lacks selectivity, often leading to the reduction of acetone to isopropanol, and requires a more carefully controlled stepwise procedure.[4][6]

Reducing AgentSelectivityReactivitySafety ConsiderationsRecommended Procedure
NaBH(OAc)₃ (STAB) High (Iminium > Ketone)MildMoisture sensitiveOne-pot, direct [8]
NaBH₃CN High (pH dependent)ModerateHighly Toxic (HCN gas) One-pot, direct (with pH control)[1]
NaBH₄ Low (Reduces both)HighEvolves H₂ with acid/protic solventsStepwise, indirect [6]

Q2: What is the ideal solvent for this reaction?

A2: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive aminations using NaBH(OAc)₃.[6][8] Tetrahydrofuran (THF) is also a viable option.[8] If using NaBH₄, protic solvents like methanol or ethanol are common, as they are necessary for the imine formation step.[6]

Q3: My reaction is complete, but I'm having trouble with the workup. What is the standard procedure?

A3: A typical workup involves quenching the reaction to neutralize any remaining acid and decompose the boron salts.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until gas evolution ceases.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer several times with an organic solvent (e.g., DCM, ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4][10]

Q4: Can this reaction lead to over-alkylation?

A4: Reductive amination is specifically designed to avoid the over-alkylation problems often seen with direct alkylation using alkyl halides.[7][10][11] Since the product is a tertiary amine, it cannot form another iminium ion with acetone. Therefore, the formation of a quaternary ammonium salt via this pathway is not a typical side reaction.

IV. Experimental Protocols

Protocol 1: Optimized One-Pot N-Isopropylation using Sodium Triacetoxyborohydride (STAB)

This protocol is the recommended method due to its high selectivity and operational simplicity.[8][10]

Materials:

  • 4-Piperidinemethanol (1.0 eq)

  • Acetone (1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-piperidinemethanol (1.0 eq) and the anhydrous solvent (to make a ~0.1 M solution).

  • Add acetone (1.5 eq) to the solution and stir for 20-30 minutes at room temperature.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography if necessary.

Protocol 2: Stepwise N-Isopropylation using Sodium Borohydride

This protocol is a cost-effective alternative but requires careful execution to prevent side reactions.[9]

Materials:

  • 4-Piperidinemethanol (1.0 eq)

  • Acetone (1.2 eq)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Iminium Formation: Dissolve 4-piperidinemethanol (1.0 eq) and acetone (1.2 eq) in methanol in a round-bottom flask.

  • Stir the mixture at room temperature for 1-3 hours. Monitor the consumption of the starting amine by TLC to confirm iminium ion formation.

  • Reduction: Cool the reaction mixture in an ice bath (0 °C).

  • Slowly and in small portions, add sodium borohydride (1.5 eq) to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours, or until the iminium intermediate is fully consumed.

  • Quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify as needed.

V. References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Organic Reaction Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. Retrieved from [Link]

  • Tanaka, K., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. ACS Omega, 5(27), 16897-16909. Retrieved from [Link]

  • Reddit. (2023, April 6). Ways to reduce the bis amination during a reductive amination? r/Chempros. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Journal of Organic Chemistry. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1-isopropyl-4-(4-hydroxyphenyl)piperazine. Retrieved from [Link]

  • PubMed. (2025, August 19). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from

  • ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]

  • National Institutes of Health. (2018, April 9). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Oxford Academic. (n.d.). Selective Synthesis of Secondary Amines via N-Alkylation of Primary Amines and Ammonia with Alcohols by Supported Copper Hydroxide Catalysts. Retrieved from [Link]

  • PubMed. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]

  • UniCA IRIS. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

Sources

Technical Support Center: Preventing Over-Alkylation in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for piperidine functionalization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the N-alkylation of piperidines, a critical transformation in medicinal chemistry. Piperidine-containing compounds are one of the most important synthetic medicinal blocks for drug construction.[1] This resource provides in-depth, field-proven insights to help you prevent the common and often frustrating issue of over-alkylation, ensuring higher yields and purity for your target N-substituted piperidines.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments. The answers are designed to help you diagnose the problem and implement an effective solution.

Question 1: I'm observing a significant amount of a water-soluble byproduct in my reaction mixture, which I suspect is the quaternary ammonium salt. Why is this happening?

Answer: This is a classic case of over-alkylation. The root cause lies in the relative nucleophilicity of the amines in your reaction flask. The direct alkylation of a secondary amine (your piperidine starting material) produces a tertiary amine (your desired product). This tertiary amine product is often more nucleophilic and less sterically hindered than the secondary amine it was formed from, making it a better nucleophile.[2][3] Consequently, it can react with a second molecule of your alkylating agent to form a highly polar, and often water-soluble, quaternary ammonium salt.[2][4]

The reaction pathway is illustrated below:

G Piperidine Piperidine (Secondary Amine) Product Desired Product (Tertiary Amine) Piperidine->Product  Alkylation 1 (Desired) Alkyl_Halide1 Alkyl Halide (R-X) Alkyl_Halide1->Product Byproduct Undesired Byproduct (Quaternary Salt) Product->Byproduct  Alkylation 2 (Over-alkylation) Alkyl_Halide2 Alkyl Halide (R-X) Alkyl_Halide2->Byproduct

Caption: Reaction pathway showing desired mono-alkylation and undesired over-alkylation.

Immediate Corrective Actions:

  • Check Stoichiometry: Ensure you are not using an excess of the alkylating agent. A common starting point is to use a slight excess of the piperidine (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent (1.0 equivalent).[2]

  • Control Reagent Addition: Instead of adding the alkylating agent all at once, add it slowly to the reaction mixture over several hours. Using a syringe pump is the most effective method.[2][5] This maintains a low concentration of the alkylating agent at all times, favoring the initial reaction with the more abundant secondary amine.

  • Lower the Temperature: Running the reaction at a lower temperature can sometimes slow the rate of the second alkylation more than the first, improving selectivity.[6]

Question 2: My attempts to control over-alkylation by adjusting stoichiometry have resulted in incomplete conversion of my starting material. How can I drive the reaction to completion without promoting the formation of the quaternary salt?

Answer: This is a common optimization challenge. You need to find conditions that are active enough to consume the starting material but not so harsh that they force the over-alkylation pathway.

Optimization Strategies:

  • Choice of Base: A mild, non-nucleophilic, and often sterically hindered base is preferable. While strong bases like NaH can be used, they can sometimes accelerate side reactions.[5] Finely powdered potassium carbonate (K₂CO₃) is a standard, effective choice.[2][5] For more sensitive substrates, a weaker base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be effective.[5]

  • Solvent Effects: The choice of solvent can influence reaction rates. Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are commonly used as they effectively dissolve the amine and base.[2][7] If your base is poorly soluble, it can lead to slow and incomplete reactions.

  • Alkylating Agent Reactivity: The reactivity order for alkyl halides is generally I > Br > Cl. If you are using an alkyl bromide and seeing low conversion, switching to the corresponding alkyl iodide could increase the reaction rate. However, be aware that this higher reactivity can also increase the rate of over-alkylation, so this change should be combined with slow addition and careful temperature control.[2]

If these adjustments do not yield the desired outcome, it is a strong indication that direct alkylation is not the optimal method for your specific substrate. You should strongly consider an alternative synthetic strategy.

Frequently Asked Questions (FAQs)

Question 3: What is the single most reliable method to avoid over-alkylation in piperidine synthesis?

Answer: Reductive Amination. This is unequivocally the method of choice for the controlled mono-N-alkylation of piperidines and other secondary amines.[3][8][9] This two-step, one-pot procedure involves reacting the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then immediately reduced in situ by a mild hydride reagent.[2][10]

The key advantage is that the reaction conditions for the reduction step are not conducive to further alkylation. The tertiary amine product is stable and does not react further.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: In Situ Reduction Piperidine Piperidine Iminium Iminium Ion Intermediate Piperidine->Iminium Carbonyl Aldehyde or Ketone (R-CHO or R-CO-R') Carbonyl->Iminium Product N-Alkylated Piperidine (Final Product) Iminium->Product Hydride Reducing Agent (e.g., NaBH(OAc)₃) Hydride->Product

Caption: Workflow for N-alkylation via Reductive Amination.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation because it is mild, tolerant of many functional groups, and selectively reduces the iminium ion in the presence of the unreacted aldehyde or ketone.[2][9]

Question 4: When should I consider using a protecting group strategy?

Answer: A protecting group strategy is most useful when you are working with a molecule that has multiple reactive nitrogen atoms, such as piperazine, and you need to differentiate between them for sequential functionalization.[11][12] For the simple mono-alkylation of piperidine, which has only one reactive nitrogen, using a protecting group is an unnecessarily long and inefficient approach compared to reductive amination.

However, if the piperidine ring itself is part of a larger, more complex molecule with other sensitive functional groups that might not be compatible with direct alkylation or reductive amination conditions, a protecting group strategy for other parts of the molecule might be warranted. Common N-protecting groups like Boc (tert-Butoxycarbonyl) and Cbz (Carboxybenzyl) are standard choices.[11][13]

Data Presentation

The table below compares typical reaction conditions and outcomes for the different N-alkylation strategies discussed.

Table 1: Comparison of N-Alkylation Methods for Piperidine

EntryAlkylation MethodAlkylating Agent (eq.)Base (eq.)SolventTemp (°C)Time (h)Typical Yield of Mono-alkylated Product (%)Risk of Over-alkylation
1Direct AlkylationBenzyl Bromide (1.0)K₂CO₃ (2.0)ACN801285[2]Moderate
2Direct Alkylation (Slow Add.)Methyl Iodide (1.0)DIPEA (1.5)ACNRT4-8High (Qualitative)[2][5]Low
3Reductive Amination Benzaldehyde (1.1) N/A DCE RT 12 >95[2] Negligible

Yields are representative and can vary based on the specific piperidine derivative and reaction scale.

Experimental Protocols

Protocol 1: Controlled Direct N-Alkylation

This protocol describes a general procedure for the mono-N-alkylation of a piperidine derivative using an alkyl halide, optimized to minimize over-alkylation.

Materials:

  • Piperidine derivative (1.1 eq)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)

  • Anhydrous acetonitrile (ACN) or DMF

  • Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 eq)

  • Syringe pump

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

  • To the flask, add the piperidine derivative (1.1 eq) and anhydrous ACN to make a 0.1 M solution.

  • Add the powdered K₂CO₃ (2.0 eq).

  • Begin stirring the suspension at room temperature.

  • In a separate syringe, prepare a solution of the alkyl halide (1.0 eq) in a small amount of anhydrous ACN.

  • Using a syringe pump, add the alkyl halide solution to the stirred piperidine suspension over a period of 2-4 hours.[2][5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, filter the mixture to remove the insoluble base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product using standard techniques (e.g., column chromatography or distillation). During an aqueous workup, the desired tertiary amine can often be extracted into an organic solvent after basifying the aqueous layer, while any quaternary salt byproduct remains in the aqueous phase.[2]

Protocol 2: N-Alkylation via Reductive Amination

This protocol is the recommended method for clean, high-yielding mono-N-alkylation and avoids the issue of over-alkylation.[9]

Materials:

  • Piperidine derivative (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq), the aldehyde or ketone (1.1 eq), and the anhydrous solvent (e.g., DCE).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The reaction may bubble slightly as acetic acid is released.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the product as necessary.

Troubleshooting Workflow

Use the following decision tree to diagnose and solve issues with over-alkylation.

G Start Over-alkylation Observed? Check_Stoichiometry Is Piperidine in excess? (e.g., 1.1 eq) Start->Check_Stoichiometry Yes Success Problem Solved Start->Success No Slow_Addition Is Alkyl Halide added slowly? (e.g., via syringe pump) Check_Stoichiometry->Slow_Addition Yes Fix_Stoichiometry Action: Use 1.1-1.2 eq of piperidine. Check_Stoichiometry->Fix_Stoichiometry No Consider_Temp Is reaction at RT or below? Slow_Addition->Consider_Temp Yes Implement_Slow_Addition Action: Use a syringe pump for slow addition over 2-4h. Slow_Addition->Implement_Slow_Addition No Switch_Method Problem Persists? Consider_Temp->Switch_Method Yes Lower_Temp Action: Lower temperature to 0°C or RT. Consider_Temp->Lower_Temp No Use_Reductive_Amination STRONG RECOMMENDATION: Switch to Reductive Amination (Protocol 2) Switch_Method->Use_Reductive_Amination Yes Switch_Method->Success No Fix_Stoichiometry->Check_Stoichiometry Implement_Slow_Addition->Slow_Addition Lower_Temp->Consider_Temp Use_Reductive_Amination->Success

Caption: A decision-making workflow for troubleshooting the over-alkylation of piperidine.

References
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. MDPI. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2022). ResearchGate. [Link]

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Avoiding Over-alkylation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis and properties of quaternary ammonium salts on the basis of piperidine. (2025). Journal of the Serbian Chemical Society.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). Organic Letters. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A.
  • Recent advances in the synthesis of piperidones and piperidines. (n.d.). ScienceDirect.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry.
  • Strategy for the controlled N,N‐dialkylation by sequential... (n.d.).
  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (n.d.). PubMed Central.
  • Efficient synthesis of secondary amines by selective alkylation of primary amines. (n.d.). Digital Commons @ USF.
  • Show how to synthesize the following amines from the indic
  • One-Pot Synthesis of N-Substituted Piperidines: Application Notes and Protocols. (2025). BenchChem.
  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]

  • Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkyl
  • Amine Synthesis - Limits of Alkylation. (2021). YouTube. [Link]

  • An Overview of Palladium-Catalyzed N-alkyl
  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (n.d.).
  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Self-published.
  • PIPERIDINE. (n.d.).
  • Protecting group. (n.d.). Wikipedia. [Link]

  • The Regioselective 3-Alkylation of Piperidine. (n.d.). ODU Digital Commons.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (n.d.). PubMed Central.
  • Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (n.d.).
  • Selective methodologies for the synthesis of biologically active piperidinic compounds. (n.d.). Europe PMC.
  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]

  • Synthesis of Quaternary Heterocyclic Salts. (n.d.). MDPI.
  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017). The Journal of Physical Chemistry B.
  • Method of synthesis of a quaternary ammonium salt. (n.d.).
  • Quaternary ammonium c
  • Piperidine derivatives, process for their preparation and pharmaceutical compositions containing them. (1984).
  • Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit.

Sources

Technical Support Center: Purification of (1-Isopropylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of (1-Isopropylpiperidin-4-yl)methanol (CAS 280774-03-0). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this key synthetic intermediate. Here, we provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to make informed decisions during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, based on common N-alkylation strategies (e.g., reductive amination of piperidin-4-ylmethanol with acetone or direct alkylation with an isopropyl halide), you can anticipate several classes of impurities.[1] A thorough understanding of these is the first step to designing a robust purification strategy.[1]

Table 1: Common Impurities and Their Origin

Impurity ClassSpecific ExamplesLikely Origin
Unreacted Starting Materials Piperidin-4-ylmethanol, Isopropyl bromideIncomplete reaction conversion.
Byproducts N,N-di-isopropyl quaternary salt, elimination productsOver-alkylation, side reactions promoted by base or heat.[1]
Reagent-Related Impurities Triethylamine, Potassium carbonate, inorganic saltsResidual base, catalysts, or salts from the reaction workup.[1]
Solvent & Water Toluene, Methanol, Dichloromethane, WaterResidual solvents from the reaction or aqueous workup steps.[1]
Degradation Products Oxidation productsPiperidine derivatives can be susceptible to air oxidation over time, often leading to discoloration (e.g., yellowing).[1]

Q2: My isolated product is a yellow or brown oil/solid, but the literature reports a white solid. What is the likely cause?

A2: A yellow or brown tint is almost always indicative of trace impurities, often oxidation products.[1] Piperidine rings, especially when exposed to air and light over extended periods, can degrade. The color may also stem from residual reagents or byproducts from the synthesis. It is crucial to remove these colored impurities as they can interfere with downstream applications. A well-executed recrystallization or a quick filtration through a plug of silica gel can often resolve this issue.

Q3: Which purification technique is best for this compound?

A3: The optimal method depends on the physical state of your crude product (solid vs. liquid) and the nature of the impurities. Since this compound is a solid at room temperature, recrystallization is often the most efficient and scalable method for achieving high purity.[2] However, if impurities are very similar in polarity to the product, column chromatography will be necessary.

Use the following decision workflow to select an appropriate starting point for your purification.

G start Crude Product This compound is_solid Is the crude product a solid? start->is_solid is_base_soluble Are impurities non-basic? is_solid->is_base_soluble No (It's an oil) recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_oily Is it an oil or do impurities co-crystallize? chromatography Perform Flash Column Chromatography is_oily->chromatography Yes final_product Pure Product is_oily->final_product No is_base_soluble->chromatography No extraction Perform Acid-Base Liquid-Liquid Extraction is_base_soluble->extraction Yes recrystallize->is_oily chromatography->final_product extraction->chromatography Follow with Chromatography or Recrystallization

Figure 1. Purification method selection workflow.

Q4: How can I definitively assess the purity of my final product?

A4: A multi-pronged analytical approach is recommended for robust purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are essential for confirming the chemical structure and identifying the presence of impurities.[3] Integrating the ¹H NMR signals can provide a quantitative estimate of purity against a known standard.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, MS) is a highly sensitive method for detecting and quantifying impurities, often with limits of detection below 0.1%.[3]

  • Gas Chromatography (GC): For assessing volatile impurities like residual solvents, GC is an effective tool.[4]

Part 2: Troubleshooting Guides by Technique

This section provides solutions to specific issues you may encounter during purification.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solids, but it can present challenges.[5] It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.[6]

Problem: My product "oils out" instead of forming crystals.

This common issue occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, or when cooling occurs too rapidly.[5]

G start Product has 'Oiled Out' cause1 Possible Cause: Supersaturation or Rapid Cooling start->cause1 cause2 Possible Cause: Impurities are depressing the melting point. start->cause2 solution1a Add more hot solvent until the oil redissolves. cause1->solution1a solution1b Allow the solution to cool very slowly (e.g., insulated bath). solution1a->solution1b solution1c Scratch the inner surface of the flask with a glass rod to create nucleation sites. solution1b->solution1c solution1d Add a 'seed crystal' of pure product. solution1c->solution1d solution2 Perform a preliminary purification (e.g., quick filtration through a silica plug) before recrystallization. cause2->solution2

Figure 2. Troubleshooting "oiling out" during recrystallization.

Problem: I have very low recovery of my crystalline product.

A: This usually points to one of two issues:

  • Too much solvent was used: The compound has some solubility even in the cold solvent. Using the absolute minimum amount of hot solvent to dissolve the solid is critical.[5] If you've used too much, you can try to evaporate some of the solvent and re-cool the solution.

  • The compound is too soluble in the chosen solvent, even when cold: You may need to screen for a different solvent or a solvent system (a mixture of a "good" solvent and a "poor" solvent).[7] For this compound, consider solvents like ethyl acetate, acetone, or mixtures of ethanol/water.[2]

Column Chromatography Troubleshooting

Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase.[4]

Problem: My compound is streaking or "tailing" down the column.

A: This is a classic problem when purifying basic compounds like piperidines on acidic silica gel.[1] The basic nitrogen atom interacts strongly with acidic silanol groups on the silica surface, causing poor peak shape and separation.

Solution: Add a small amount of a volatile base to your eluent system. Adding 0.5-1% triethylamine (Et₃N) to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes) will neutralize the acidic sites on the silica gel, dramatically improving peak shape.[1]

G start Poor Separation or Peak Tailing Observed cause1 Cause: Strong interaction of basic amine with acidic silica gel. start->cause1 cause2 Cause: Inappropriate solvent polarity. start->cause2 cause3 Cause: Column is overloaded. start->cause3 solution1 Primary Solution: Add 0.5-1% Triethylamine (Et3N) to the eluent. cause1->solution1 solution2 Adjust eluent polarity. Goal Rf ≈ 0.3 on TLC. cause2->solution2 solution3 Use a larger column or load less crude material. cause3->solution3

Figure 3. Troubleshooting poor separation in column chromatography.
Part 3: Detailed Experimental Protocols

These protocols provide a starting point for your purification experiments. Always perform work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Recrystallization from an Ethyl Acetate/Hexane System

This protocol is ideal for purifying solid crude product where impurities have different solubility profiles.

Materials:

  • Crude this compound

  • Ethyl Acetate (reagent grade)

  • Hexanes (reagent grade)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.[5] This is a critical step to maximize yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add hexanes (the "anti-solvent") dropwise until the solution becomes faintly cloudy. Add a drop or two of hot ethyl acetate to redissolve the cloudiness.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Maximize Crystal Formation: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities adhering to the crystal surface.[5]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol is suitable for purifying oily crude products or for separating impurities with polarities similar to the target compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (Et₃N)

  • Glass chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • TLC Analysis and Eluent Selection: Dissolve a small amount of the crude product and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., 95:5 DCM:MeOH, 90:10 DCM:MeOH). The goal is to find a system where the target compound has a Retention Factor (Rf) of approximately 0.3.[1] Add 1% Et₃N to the chosen solvent system to prevent tailing.[1]

  • Column Packing: Pack a glass column with silica gel as a slurry in your starting eluent (a less polar mixture, e.g., 100% DCM + 1% Et₃N).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. This "dry loading" technique typically results in better separation.

  • Elution: Begin eluting the column with the starting eluent, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) by slowly increasing the percentage of methanol (e.g., from 0% to 10% MeOH in DCM, always containing 1% Et₃N).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[1]

References
  • BenchChem. (2025).
  • Blog. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • Quora. (2017).
  • BenchChem. (2025).
  • Japan International Cooper
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Sigma-Aldrich. This compound AldrichCPR 280774-03-0.

Sources

Troubleshooting guide for reactions involving (1-Isopropylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals utilizing (1-isopropylpiperidin-4-yl)methanol in their synthetic workflows. It provides in-depth troubleshooting advice in a question-and-answer format to address common challenges, ensuring experimental success through a deep understanding of the molecule's reactivity and steric profile.

Section 1: Core Characteristics & Handling

This compound (CAS: 280774-03-0, Molecular Formula: C₉H₁₉NO, MW: 157.25 g/mol ) is a bifunctional molecule featuring a sterically hindered tertiary amine and a primary alcohol.[1][2] This structure presents unique challenges and opportunities in synthesis. The bulky isopropyl group on the piperidine nitrogen significantly influences its nucleophilicity and basicity, while the primary alcohol offers a reactive site for various transformations.

FAQ 1.1: I've noticed my stored this compound has developed a yellow tint. Is it still usable?

A yellow discoloration in piperidine derivatives often suggests minor oxidation.[3] For many applications, such as reactions where the compound is used in excess or where the product is robustly purified by chromatography, this minor impurity may not interfere.

Causality: The tertiary amine moiety, like many amines, can be susceptible to slow oxidation over time when exposed to air, forming N-oxide species or other colored byproducts.

Recommended Action & Protocol:

  • Assess Impact: First, run a small-scale test reaction to see if the discoloration impacts your reaction's outcome (e.g., yield, side product formation).

  • Purification (if necessary): If purity is critical, a simple purification can be performed. Since the compound is a solid, recrystallization is often effective.[4] Alternatively, for small scales, a plug of silica gel can be used.

    • Protocol: Silica Plug Filtration

      • Prepare a short column using a pipette or small chromatography column packed with silica gel.

      • Dissolve the discolored this compound in a minimal amount of a moderately polar solvent (e.g., ethyl acetate or dichloromethane).

      • Load the solution onto the silica plug.

      • Elute with a suitable solvent system (e.g., starting with 50% ethyl acetate in hexanes and gradually increasing polarity). The colored impurities often adhere more strongly to the silica.

      • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Section 2: Troubleshooting Synthesis via Reductive Amination

A common route to synthesize this compound is via the reductive amination of a ketone, as detailed in patent literature. A specific example involves the reaction of 1-isopropylpiperidin-4-one with a formaldehyde equivalent followed by reduction.

FAQ 2.1: I am attempting to synthesize this compound from 1-isopropylpiperidin-4-one, but my yield is low and I'm isolating unreacted ketone. What's going wrong?

This issue typically points to incomplete reaction at one of two key stages: the initial formation of the hydroxymethyl intermediate or its subsequent reduction.

Causality: The reaction proceeds via an initial aldol-type addition of an enolate (or enamine) to formaldehyde, followed by reduction of the resulting ketone. Low conversion can be caused by an ineffective base for the first step or a weak/degraded reducing agent for the second. The steric hindrance from the isopropyl group can slow down these reactions compared to less substituted piperidines.

Workflow for Troubleshooting Low Conversion

G start Low Yield of This compound check_sm TLC/LC-MS analysis shows significant starting ketone? start->check_sm cause1 Inefficient Formation of Hydroxymethyl Intermediate check_sm->cause1 Yes, and no intermediate detected cause2 Incomplete Reduction of Intermediate check_sm->cause2 Yes, and intermediate is present solution1a Increase reaction time or temperature for Step 1. cause1->solution1a solution1b Use a stronger, non-nucleophilic base (e.g., LDA instead of KHMDS if applicable). cause1->solution1b solution2a Use fresh, anhydrous sodium borohydride (NaBH4). cause2->solution2a solution2b Increase equivalents of NaBH4 (e.g., from 1.5 to 2.5 eq). cause2->solution2b solution2c Ensure reaction is sufficiently cold (0-5 °C) during NaBH4 addition. cause2->solution2c

Caption: Troubleshooting workflow for low yield.

Optimized Protocol (Adapted from WO2012066293A1):

  • Intermediate Formation:

    • Dissolve 1-isopropylpiperidin-4-one in an anhydrous polar aprotic solvent like THF.

    • Cool the mixture to a low temperature (e.g., -78 °C) under an inert atmosphere (Nitrogen or Argon).

    • Add a strong base (e.g., KHMDS or LDA) dropwise to form the enolate.

    • Add a source of the hydroxymethyl group (e.g., paraformaldehyde).

    • Allow the reaction to warm slowly to room temperature and stir until TLC or LC-MS indicates consumption of the starting ketone.

  • Reduction Step:

    • Cool the reaction mixture containing the intermediate ketone to 0 °C in an ice bath.

    • Add fresh sodium borohydride (NaBH₄) portion-wise. Causality: NaBH₄ can degrade upon exposure to moisture, losing its reducing power. Using fresh reagent is critical.

    • Stir at 0 °C for 1-2 hours, then allow to warm to room temperature and stir overnight.

  • Work-up:

    • Carefully quench the reaction with water at 0 °C.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Section 3: Troubleshooting Reactions at the Alcohol Moiety

The primary alcohol of this compound is a key site for derivatization, such as in acylation or oxidation reactions.

FAQ 3.1: My O-acylation (esterification) reaction is slow and gives low yields. Is the tertiary amine interfering?

Yes, this is a very common issue. The tertiary amine on the piperidine ring can interfere in several ways.

Causality & Competing Pathways:

  • Acid Scavenging: In reactions using acid catalysts or generating acidic byproducts (like HCl from an acyl chloride), the basic piperidine nitrogen will quench the acid, halting the desired reaction.

  • Nucleophilic Competition: The lone pair on the nitrogen, although sterically hindered, can compete with the alcohol as a nucleophile, leading to undesired N-acylation byproducts, especially with highly reactive acylating agents.

G cluster_0 Reaction Pathways Reactants This compound + Acyl Chloride (R-COCl) Desired Desired O-Acylation (Ester Product) Reactants->Desired Alcohol (-OH) attacks R-COCl Side_Reaction Side Reaction: N-Acylation (Ammonium Salt Intermediate) Reactants->Side_Reaction Nitrogen (N:) attacks R-COCl Quenching Side Reaction: Acid Quenching (Piperidinium Salt) Reactants->Quenching Nitrogen (N:) reacts with HCl byproduct

Caption: Competing reaction pathways in acylation.

Recommended Solutions & Protocols:

  • Strategy 1: Use a Non-Nucleophilic Base: Add a bulky, non-nucleophilic base to scavenge the acid byproduct without competing as a nucleophile.

    BasepKa of Conjugate AcidKey Characteristic
    Triethylamine (TEA)~10.7Can sometimes act as a nucleophile.
    Diisopropylethylamine (DIPEA) ~10.7Highly recommended. Very bulky, non-nucleophilic.[5]
    2,6-Lutidine~6.7Good for scavenging strong acids, less basic.
  • Protocol: Acylation with an Acyl Chloride using DIPEA

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add diisopropylethylamine (DIPEA) (1.5 eq).

    • Cool the mixture to 0 °C.

    • Add the acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

    • Upon completion, quench with saturated aqueous sodium bicarbonate solution and extract the product.

  • Strategy 2: Use Coupling Agents (for Carboxylic Acids): When starting from a carboxylic acid, use standard peptide coupling agents.

    • Protocol: EDC/DMAP Coupling

      • Dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

      • Add EDC hydrochloride (1.2 eq) and stir at room temperature.

      • Monitor the reaction by TLC. The reaction is typically complete in 12-24 hours.

      • Work up by washing with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a bicarbonate wash.

FAQ 3.2: I am trying to oxidize the primary alcohol to an aldehyde, but I'm getting a complex mixture or no reaction.

Oxidation of primary alcohols can be challenging, as they can be over-oxidized to the carboxylic acid.[6][7] The presence of the tertiary amine can also complicate reactions with certain oxidizing agents.

Causality:

  • Over-oxidation: Strong oxidizing agents like potassium permanganate or Jones reagent (chromic acid) will readily oxidize the primary alcohol first to an aldehyde, and then to a carboxylic acid.[8][9]

  • Reagent Incompatibility: Acidic oxidizing conditions (like Jones) will protonate the piperidine nitrogen, potentially affecting solubility and reactivity. Some metal-based oxidants can coordinate to the nitrogen, inhibiting the reaction.

Recommended Solutions:

  • For Aldehyde Synthesis (Partial Oxidation): Use mild, selective oxidizing agents that operate under anhydrous, non-acidic conditions.[8]

    ReagentConditionsNotes
    Dess-Martin Periodinane (DMP) Anhydrous DCM, Room TempExcellent for sensitive substrates. Stoichiometric.
    Pyridinium Chlorochromate (PCC) Anhydrous DCM, Room TempClassic reagent, but chromium waste is a concern.[10]
    Swern Oxidation (COCl)₂, DMSO, TEA, Low Temp (-78°C)Highly effective but requires careful temperature control and handling of odorous byproducts.
  • For Carboxylic Acid Synthesis (Full Oxidation): If the carboxylic acid is the desired product, stronger oxidants can be used.

    • Protocol: Jones Oxidation

      • Dissolve this compound in acetone.

      • Cool to 0 °C.

      • Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid and water) until the orange color persists. The amine will be protonated in situ.

      • After the reaction is complete, quench with isopropanol.

      • Work-up involves filtering the chromium salts and extracting the product. The product will be the carboxylic acid with a protonated piperidine (a zwitterion or salt), which may require neutralization during purification.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • PubChem. (n.d.). This compound. PubChem Compound Summary for CID 11147855. Retrieved from [Link]

  • Gilla, G., et al. (2012). Piperidine derivatives for use as medicaments.
  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation? Q&A Forum.
  • University of Calgary. (n.d.). Reactions of Alcohols. Chem 351/353 Textbook.
  • PubChemLite. (n.d.). This compound (C9H19NO).
  • Gao, C., et al. (2020). Methylations with methanol via bioinspired catalytic C–O bond cleavage.
  • Chemguide. (n.d.). Oxidation of Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Reactions of Amines.
  • Chemistry LibreTexts. (2023). The Oxidation of Alcohols.
  • ChemistryViews. (2017). The Oxidation of Alcohols. Retrieved from [Link]

  • ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. Application Note.
  • Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]

Sources

Technical Support Center: Improving Reaction Kinetics for (1-Isopropylpiperidin-4-yl)methanol Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding coupling reactions involving (1-Isopropylpiperidin-4-yl)methanol. As a key building block in medicinal chemistry, efficient and high-yielding coupling of this sterically hindered secondary alcohol is crucial for the synthesis of novel therapeutics.[1][2] This resource is designed to help you navigate common challenges and optimize your reaction kinetics.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction is sluggish or stalling. What are the primary factors affecting the kinetics, and how can I accelerate the reaction?

A sluggish reaction is one of the most common hurdles when working with sterically hindered substrates like this compound. The issue often stems from a combination of factors related to the catalyst system, reaction conditions, and reagent quality.

Core Areas for Optimization:

  • Catalyst System (Palladium Precatalyst & Ligand): The choice of catalyst and ligand is paramount. For sterically demanding couplings, the generation of a catalytically active, low-coordinate Pd(0) species is essential.

    • Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are designed for stability and efficient generation of the active catalyst.[3][4] The ligand's role is to stabilize the metal center and facilitate key steps like oxidative addition and reductive elimination.[5] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like RuPhos, XPhos, or BrettPhos) are often required to promote the coupling of hindered alcohols. For nickel-based catalysis, nitrogen- or oxygen-based ligands may offer improved performance.[6]

    • Troubleshooting Protocol:

      • Switch to a Precatalyst: If using a simple Pd(II) source like Pd(OAc)₂, consider switching to a modern precatalyst which ensures efficient generation of the active LPd(0) species.[3]

      • Ligand Screening: Screen a panel of bulky phosphine ligands. The optimal ligand can vary significantly depending on the coupling partner.

      • Increase Catalyst Loading: While not always ideal for process chemistry, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can overcome activation barriers in challenging reactions.[3][7]

  • Base Selection: The base plays a critical role in the deprotonation of the alcohol, which is often a rate-limiting step.

    • Expertise & Experience: The strength and solubility of the base are key. For alcohol couplings, stronger bases like sodium or lithium tert-butoxide are often more effective than weaker bases like K₂CO₃ or K₃PO₄. However, very strong bases can sometimes lead to side reactions.

    • Troubleshooting Protocol: Screen a variety of bases with different cations and strengths. Consider using a soluble organic base if inorganic bases lead to poor mixing.

  • Solvent Effects: The solvent influences reagent solubility and can impact the stability and activity of the catalytic species.[7][8]

    • Expertise & Experience: Aprotic, non-polar to moderately polar solvents are typically used. Toluene and dioxane are common starting points. Cyclopentyl methyl ether (CPME) is a greener alternative with a high boiling point, which can be advantageous for reactions requiring elevated temperatures.[9]

    • Troubleshooting Protocol: Screen a range of anhydrous solvents. If solubility is an issue, a more polar solvent like THF or 2-MeTHF might be beneficial, but be mindful of potential reactivity with strong bases.

  • Temperature: Reaction kinetics are highly temperature-dependent.

    • Expertise & Experience: While higher temperatures generally increase reaction rates, they can also promote catalyst degradation or side product formation.[9]

    • Troubleshooting Protocol: If the reaction is slow at a standard temperature (e.g., 80 °C), incrementally increase the temperature to 100-110 °C, monitoring for any signs of decomposition.[9]

Optimization Workflow for Sluggish Reactions

G start Sluggish Reaction Observed reagent_purity Verify Reagent Purity (Substrates, Solvent, Base) start->reagent_purity catalyst_screen Screen Catalyst System 1. Switch to Precatalyst 2. Screen Bulky Ligands reagent_purity->catalyst_screen conditions_screen Optimize Reaction Conditions catalyst_screen->conditions_screen base_screen Screen Bases (e.g., t-BuONa, K3PO4) conditions_screen->base_screen solvent_screen Screen Solvents (Toluene, Dioxane, CPME) conditions_screen->solvent_screen temp_screen Screen Temperature (80-120 °C) conditions_screen->temp_screen success Reaction Optimized base_screen->success solvent_screen->success temp_screen->success

Caption: A decision-making workflow for troubleshooting slow coupling reactions.

Q2: I'm observing significant side product formation. What are the likely culprits and how can I improve selectivity?

Side reactions compete for your starting materials and catalyst, reducing the yield of the desired product. Common side reactions in cross-coupling include homocoupling and protodeboronation (for Suzuki couplings).[9]

Common Side Products & Mitigation Strategies:

Side ReactionCauseRecommended Solution
Homocoupling of Coupling Partner Often caused by the presence of oxygen, which can interfere with the catalytic cycle.Ensure the reaction mixture is thoroughly degassed before adding the catalyst and maintain a positive pressure of an inert gas (e.g., Argon) throughout the reaction.[9]
Protodeboronation (in Suzuki Couplings) Replacement of the boronic acid group with a hydrogen atom, often caused by excess water or harsh basic conditions.Use anhydrous reagents and solvents. Consider using a milder base or switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester).[9]
Diaryl Ether Formation (in C-O Couplings) Can occur under forcing conditions.Try decreasing the reaction temperature or screening different ligands that favor the desired C-O bond formation over competing pathways.[3]
β-Hydride Elimination A potential decomposition pathway for alkyl-metal intermediates.The use of bulky ligands can often disfavor this pathway by creating a sterically congested environment around the metal center.
Q3: My product yield is low despite complete consumption of starting material. What should I investigate?

Low isolated yield can be due to product degradation or, more commonly, challenges during work-up and purification. The polar and basic nature of the piperidine moiety requires specific handling.

Troubleshooting Low Isolated Yield:

  • Work-up Procedure:

    • Expertise & Experience: Standard aqueous workups may not be sufficient to remove all impurities. The basic nitrogen in the piperidine ring can lead to emulsification or partitioning issues. An acidic wash (e.g., with dilute HCl) will protonate the amine, moving it into the aqueous layer, which can be used to separate it from non-basic organic impurities.[10] Subsequently, basifying the aqueous layer and extracting with an organic solvent will recover the product.

    • Protocol:

      • After the reaction, cool the mixture and dilute with an organic solvent (e.g., ethyl acetate).

      • Wash with water and brine to remove inorganic salts.

      • To remove non-basic impurities, extract the organic layer with 1M HCl. Your product should move to the aqueous layer.

      • Separate the aqueous layer, cool it in an ice bath, and basify with NaOH until pH > 10.

      • Extract the product back into an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification Strategy:

    • Expertise & Experience: Purifying basic amines on standard silica gel is often problematic due to strong acid-base interactions between the amine and acidic silanol groups on the silica surface.[11] This can lead to peak tailing, poor separation, and even irreversible adsorption of the product onto the column.

    • Troubleshooting Protocol:

      • Use Amine-Functionalized Silica: Amine-functionalized silica columns (often labeled "KP-NH") are highly effective for purifying basic compounds, providing much better peak shapes and recovery.[11]

      • Modify the Mobile Phase: If using standard silica, add a competing amine like triethylamine (typically 0.1-1%) or ammonium hydroxide to your eluent system (e.g., hexane/ethyl acetate). This will occupy the acidic sites on the silica, allowing your product to elute more cleanly.[11]

      • Consider Reversed-Phase Chromatography: For highly polar compounds, reversed-phase flash chromatography using a C18 column with a water/acetonitrile or water/methanol gradient can be an effective alternative.[12]

      • Alternative Purification: For solid products, crystallization can be an excellent final purification step. For some amines, temporary salt formation with an acid like trichloroacetic acid (TCA) can induce precipitation, allowing for separation from impurities, followed by liberation of the free amine.[13]

General Catalytic Cycle & Key Influences

Catalytic_Cycle cluster_main Catalytic Cycle cluster_influences Key Influencing Factors Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)-X(L_n) OxAdd->PdII Deprot Deprotonation/ Ligand Exchange PdII->Deprot + R'-OH, Base PdII_O R-Pd(II)-OR'(L_n) Deprot->PdII_O RedElim Reductive Elimination PdII_O->RedElim Product (R-OR') Formation RedElim->Pd0 Catalyst Regeneration Ligand Ligand Choice: - Steric Bulk - Electron Density Ligand->RedElim Base Base Strength: - Affects Deprotonation Rate Base->Deprot Temp Temperature: - Affects All Rates

Caption: Key stages of a generic C-O cross-coupling cycle and influencing factors.

General Experimental Protocol: Palladium-Catalyzed C-O Coupling

This protocol provides a starting point for the coupling of this compound with an aryl halide.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., RuPhos Pd G3, 1-3 mol%)

  • Ligand (e.g., RuPhos, 1.5-2x mol% relative to Pd)

  • Base (e.g., NaOtBu, 2.0 equiv)

  • Anhydrous Solvent (e.g., Toluene or CPME)

  • Oven-dried glassware, magnetic stir bar, inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, base, palladium precatalyst, and ligand (if not using a precatalyst that includes it).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas three times.[9]

  • Reagent Addition: Through the septum, add the anhydrous solvent, followed by the this compound via syringe.

  • Degassing: It is good practice to bubble the inert gas through the stirred reaction mixture for an additional 10-15 minutes to ensure all oxygen is removed.[9]

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues. Proceed with the appropriate aqueous work-up as described in Q3.

  • Purification: Purify the crude product by column chromatography using an appropriate stationary phase and eluent system as described in Q3.

References
  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • National Institutes of Health. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. [Link]

  • Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • University of Rochester, Department of Chemistry. Workup for Removing Amines. [Link]

  • National Center for Biotechnology Information. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]

  • National Institutes of Health. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]

  • ResearchGate. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • National Institutes of Health. (2016). New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries. [Link]

  • National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • Reddit. (2016). What do ligands actually do in a metal catalyzed coupling reaction?. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • ACS Publications. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. [Link]

  • CHIMIA. (2014). The Synthesis of Sterically Hindered Amides. [Link]

  • PubMed. (2014). The Synthesis of Sterically Hindered Amides. [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • ResearchGate. (2015). Reaction Kinetics of Isopropyl Palmitate Synthesis. [Link]

  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

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Technical Support Center: Managing Steric Hindrance in Reactions with (1-Isopropylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-Isopropylpiperidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. The unique structural feature of this compound, specifically the bulky isopropyl group on the piperidine nitrogen, presents distinct challenges related to steric hindrance. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and achieve optimal reaction outcomes.

Understanding the Challenge: The Steric Profile of this compound

This compound (C9H19NO, Mol. Wt: 157.25) is a primary alcohol attached to a piperidine ring that is N-substituted with a bulky isopropyl group.[1][2] This substitution, while often crucial for modulating the pharmacological properties of a final compound, creates significant steric congestion around both the nitrogen atom and the hydroxymethyl group at the C4 position. This steric shield can impede the approach of reagents, leading to sluggish or incomplete reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges I should anticipate when working with this compound?

A1: The primary challenge is overcoming the steric hindrance caused by the N-isopropyl group.[3][4] This can lead to:

  • Low reaction rates: The bulky group can slow down the approach of nucleophiles or electrophiles to the reactive centers (the hydroxyl group and the nitrogen atom).

  • Low yields: Steric hindrance may favor side reactions or prevent the reaction from going to completion.[5]

  • Requirement for harsher reaction conditions: You might need to use higher temperatures, longer reaction times, or more reactive reagents, which can sometimes lead to decomposition or side product formation.

Q2: How does the basicity of the piperidine nitrogen affect my reactions?

A2: The piperidine nitrogen is a basic center. In reactions involving acids or electrophiles, this nitrogen can be protonated or can react, complicating the desired transformation at the hydroxyl group. It is crucial to consider the pKa of the piperidine nitrogen and the reaction conditions to avoid unwanted side reactions. The steric hindrance from the isopropyl group makes the nitrogen a non-nucleophilic base, which can be an advantage in certain reactions where you want to avoid N-alkylation or N-acylation.[3]

Troubleshooting Guides for Common Reactions

Section 1: Esterification & Acylation Reactions

Esterification and acylation of the primary hydroxyl group are common transformations. However, the proximity of the bulky N-isopropyl group can hinder the approach of acylating agents.

Problem: Low yield or incomplete acylation/esterification of the hydroxyl group.

Causality Analysis:

The lone pair of electrons on the piperidine nitrogen can be protonated by acidic catalysts or react with the acylating agent, creating a positively charged species that might inhibit the desired reaction. More significantly, the steric bulk of the N-isopropyl group can physically block the approach of the acylating agent to the hydroxyl group.

Diagram: Steric Hindrance in Acylation

G cluster_molecule This compound cluster_reagent Acylating Agent Molecule Diagram of Steric Hindrance Acyl_Cl R-COCl Molecule->Acyl_Cl Steric Clash

Caption: Steric clash between the bulky N-isopropyl group and the incoming acylating agent.

Solutions & Protocols:
StrategyDetailed Protocol & Explanation
1. Use of More Reactive Acylating Agents Instead of acyl chlorides, consider using more reactive acid anhydrides.[6] For particularly stubborn cases, mixed anhydrides can be effective.
Protocol: To a solution of the carboxylic acid (1.2 eq.) in THF, add a chloroformate (e.g., isobutyl chloroformate, 1.2 eq.) and a non-nucleophilic base (e.g., N-methylmorpholine, 1.2 eq.) at 0 °C. After 30 minutes, add this compound (1.0 eq.) and let the reaction warm to room temperature.
2. Potent Catalysts Standard catalysts like pyridine or DMAP might be insufficient. Consider more powerful catalytic systems.
Protocol with Bi(OTf)3: Bismuth triflate is a highly effective catalyst for acylating sterically hindered alcohols.[6] In a suitable solvent like CH2Cl2, add this compound (1.0 eq.), the acid anhydride (1.5 eq.), and a catalytic amount of Bi(OTf)3 (1-5 mol%). Stir at room temperature until completion.[6]
Protocol with Activating Agents: The use of silver cyanide with acyl chlorides has been shown to give superior yields for hindered esters compared to conventional methods.[7]
3. Brønsted Base Assistance A combination of a Lewis base catalyst (like DMAP) and a stoichiometric Brønsted base (like triethylamine) can be highly effective for acylating hindered alcohols.[8]
Protocol: To a solution of this compound (1.0 eq.), acyl chloride (1.2 eq.), and DMAP (0.1 eq.) in CH2Cl2, add triethylamine (1.5 eq.) dropwise at 0 °C. The triethylamine acts as an acid scavenger and can also promote the reaction.
Section 2: Etherification Reactions (Williamson Ether Synthesis)

The Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, is a standard method for ether formation. With this compound, both the formation of the alkoxide and the subsequent SN2 reaction can be challenging.

Problem: Low yield in Williamson ether synthesis, with significant amounts of elimination byproducts.

Causality Analysis:

The alkoxide of this compound is a sterically hindered nucleophile. When reacting with a secondary or tertiary alkyl halide, the alkoxide may act as a base, leading to E2 elimination rather than SN2 substitution.[5][9] The reaction works best with primary alkyl halides.[5][9]

Diagram: Competing SN2 and E2 Pathways

G Start Alkoxide + Alkyl Halide SN2 Ether Product (Substitution) Start->SN2 Favorable with primary alkyl halides E2 Alkene Product (Elimination) Start->E2 Favorable with secondary/tertiary alkyl halides

Caption: Competition between SN2 and E2 pathways in Williamson ether synthesis.

Solutions & Protocols:
StrategyDetailed Protocol & Explanation
1. Choice of Base and Solvent Use a strong, non-nucleophilic base to generate the alkoxide quantitatively. Sodium hydride (NaH) in an aprotic polar solvent like THF or DMF is a good choice.[9]
Protocol: To a suspension of NaH (1.2 eq., 60% dispersion in mineral oil) in dry THF, add a solution of this compound (1.0 eq.) in THF dropwise at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete alkoxide formation. Then, add the primary alkyl halide (1.1 eq.) and heat the reaction as necessary.
2. Phase-Transfer Catalysis For reactions that are sluggish, a phase-transfer catalyst (PTC) can be beneficial. The PTC helps to bring the alkoxide and the alkyl halide into the same phase, increasing the reaction rate.
Protocol: In a biphasic system of toluene and 50% aqueous NaOH, add this compound (1.0 eq.), the alkyl halide (1.2 eq.), and a catalytic amount of a PTC like tetrabutylammonium bromide (TBAB, 5-10 mol%). Stir vigorously at elevated temperature.
3. Alternative Etherification Methods If the Williamson synthesis fails, consider alternative methods. For hindered ethers, electrochemical methods like the Hofer-Moest reaction have been successfully revived and optimized.[10]
Section 3: Mitsunobu Reaction

The Mitsunobu reaction is excellent for forming C-O, C-N, and C-S bonds with inversion of configuration at a stereocenter. However, it is notoriously sensitive to steric hindrance.[11][12]

Problem: Low yields or recovery of starting material in a Mitsunobu reaction.

Causality Analysis:

The key intermediate in the Mitsunobu reaction is an alkoxyphosphonium salt. The formation of this intermediate and its subsequent displacement by the nucleophile are both highly sensitive to steric bulk around the alcohol.[13]

Solutions & Protocols:
StrategyDetailed Protocol & Explanation
1. Use of More Acidic Nucleophiles For sterically hindered alcohols, using a more acidic pronucleophile can significantly improve yields. 4-Nitrobenzoic acid is a particularly effective coupling partner.[11][13][14]
Protocol: To a solution of this compound (1.0 eq.), triphenylphosphine (1.5 eq.), and 4-nitrobenzoic acid (1.5 eq.) in dry THF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise. The reaction mixture may become heterogeneous initially but should become homogeneous as the reaction proceeds.[11] Allow the reaction to stir at room temperature for an extended period (24-48 hours).
2. High Concentration and Sonication For hindered substrates, running the reaction at a high concentration combined with sonication can lead to a vast rate increase.[15]
Protocol: Prepare a concentrated solution of the reactants in THF (e.g., 1-2 M). Place the reaction vessel in an ultrasonic bath and proceed with the addition of DIAD as described above. The sonication provides the energy to overcome the activation barrier imposed by steric hindrance.[15]
3. Modified Azodicarboxylates While DEAD and DIAD are common, other azodicarboxylates with different steric and electronic properties can sometimes offer advantages. Consider ADDP (1,1'-(Azodicarbonyl)dipiperidine) for challenging cases.
Diagram: Mitsunobu Reaction Workflow for Hindered Alcohols

G Start Hindered Alcohol This compound Reagents PPh3 + DIAD + Acidic Nucleophile (e.g., 4-Nitrobenzoic Acid) Start->Reagents Product Ester Product Start->Product Mitsunobu Reaction Conditions High Concentration + Sonication Reagents->Conditions

Caption: Optimized Mitsunobu workflow for sterically hindered alcohols.

References
  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110. [Link]

  • Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4913. [Link]

  • Le, T. N., et al. (2006). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 71(18), 7013-7015. [Link]

  • Kananovich, D. G., & Poli, G. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6488. [Link]

  • Master Organic Chemistry. (2020). Mitsunobu Reaction. [Link]

  • Tapolcsányi, P., et al. (2004). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Monatshefte für Chemie / Chemical Monthly, 135, 1127-1135. [Link]

  • Qu, Y., et al. (2000). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. Inorganic Chemistry, 39(18), 4047-4056. [Link]

  • Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(26), 8926-8934. [Link]

  • C&EN Global Enterprise. (2019). Hindered ether synthesis shocked to life. [Link]

  • PubChem. This compound. [Link]

  • MDPI. (2021). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Takimoto, S., et al. (1976). Preparation of Hindered Esters from Acid Chlorides and Alcohols in the Presence of Silver Cyanide. Bulletin of the Chemical Society of Japan, 49(8), 2250-2250. [Link]

  • Amerigo Scientific. This compound. [Link]

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Technical Support Center: Synthesis of (1-Isopropylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and analysis of (1-Isopropylpiperidin-4-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into navigating the common challenges associated with this synthesis. We aim to move beyond simple protocols by explaining the causality behind experimental choices, ensuring both high yield and high purity of your target molecule.

Section 1: The Primary Synthetic Pathway: Reductive Amination

The most efficient and widely adopted method for synthesizing this compound is the reductive amination of 4-piperidinemethanol with acetone. This one-pot reaction is favored over methods like direct N-alkylation with isopropyl halides because it offers superior control, minimizes the risk of over-alkylation, and generally proceeds under mild conditions.[1]

The reaction proceeds in two key steps:

  • Imine/Iminium Ion Formation: The secondary amine of 4-piperidinemethanol nucleophilically attacks the carbonyl carbon of acetone to form a carbinolamine intermediate. This rapidly dehydrates, especially under mildly acidic conditions, to form a tertiary iminium ion.

  • Reduction: A hydride reagent, added to the same pot, selectively reduces the iminium ion to the desired N-isopropyl product.

G cluster_reactants Reactants cluster_product Product 4-Piperidinemethanol Iminium_Ion Iminium Ion Intermediate 4-Piperidinemethanol->Iminium_Ion + Acetone - H₂O Acetone Target_Molecule Iminium_Ion->Target_Molecule + [H⁻] (e.g., NaBH(OAc)₃)

Caption: Reductive amination workflow.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number280774-03-0[2][3]
Molecular FormulaC₉H₁₉NO[4]
Molecular Weight157.25 g/mol [2]
Monoisotopic Mass157.1467 g/mol [4]
Key ¹H NMR Signalsδ (ppm) : ~3.0-2.0 (piperidine CH, CH₂), ~1.0 (d, 6H, isopropyl CH₃), ~2.7 (sept, 1H, isopropyl CH)General Chemical Principles
Expected [M+H]⁺m/z 158.15[4]
Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis and analysis in a question-and-answer format.

Q1: My reaction yield is low, and analysis shows a large amount of unreacted 4-piperidinemethanol. What are the likely causes?

A1: This is a classic case of incomplete reaction, which can stem from several factors related to the sensitive equilibrium of iminium ion formation and the efficacy of your reducing agent.

  • Causality: The rate-limiting step in many reductive aminations is the formation of the iminium ion, which is catalyzed by mild acid. If the reaction medium is too basic, iminium formation is slow. If it's too acidic, the starting amine is protonated and becomes non-nucleophilic. Furthermore, the reducing agent must be active and added at the correct time.[5]

  • Troubleshooting Steps:

    • Check Your Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is mild, tolerant of slightly acidic conditions, and will not readily reduce the acetone starting material.[6] However, it is moisture-sensitive. Ensure you are using a fresh bottle or a properly stored reagent. Sodium cyanoborohydride (NaCNBH₃) is also effective but is highly toxic.[7]

    • Optimize pH: If you are not using NaBH(OAc)₃ (which generates its own acetic acid catalyst), consider adding a catalytic amount (e.g., 0.1 eq) of acetic acid to your reaction mixture before adding the reducing agent. This will accelerate the dehydration of the carbinolamine to the crucial iminium intermediate.

    • Reaction Time & Temperature: While these reactions often run well at room temperature, gentle heating (e.g., to 40-50°C) can sometimes drive the reaction to completion, especially with sterically hindered substrates. Monitor the reaction by TLC or GC-MS to determine the optimal time.

    • Stoichiometry: Ensure acetone is not the limiting reagent. Using a slight excess of acetone (1.2-1.5 equivalents) can help push the equilibrium towards the imine intermediate.

Q2: My GC-MS analysis shows an unexpected peak with m/z = 113 and 98. What is this impurity?

A2: This impurity is likely mesityl oxide, a byproduct of the self-condensation of your acetone starting material.

  • Causality: Under acidic or basic conditions, acetone can undergo an aldol condensation with itself to form diacetone alcohol, which can then readily dehydrate to form mesityl oxide (4-methyl-3-penten-2-one). This is particularly prevalent if the reaction is heated for extended periods or if strong acids/bases are present.

  • Analytical Evidence:

    • GC-MS: Mesityl oxide has a molecular weight of 98.14 g/mol . In MS analysis, it will show a molecular ion peak [M]⁺ at m/z 98. The peak at m/z 113 is likely a fragment or an adduct, though the primary evidence is the m/z 98 peak. Its identity can be confirmed by matching its mass spectrum against a reference library like NIST.[8]

    • NMR: If this impurity is carried through to your final product, you will see characteristic vinyl proton and methyl signals in your ¹H NMR spectrum that do not correspond to your target molecule.

  • Prevention and Removal:

    • Control Reaction Conditions: Avoid unnecessarily high temperatures or prolonged reaction times. Use only a catalytic amount of acid.

    • Order of Addition: Add the reducing agent only after allowing the amine and acetone to stir for a short period (e.g., 30-60 minutes) to allow for imine formation. This can sometimes minimize side reactions.

    • Purification: Mesityl oxide is more volatile and less polar than your product. It can often be removed during solvent evaporation under reduced pressure or effectively separated via silica gel column chromatography.

Q3: I see a significant peak corresponding to the imine intermediate in my crude analysis. Why was the reduction incomplete?

A3: The presence of the unreduced imine (or more accurately, the iminium ion precursor) points directly to a problem with the hydride reduction step.

  • Causality: The reduction of the C=N⁺ bond is typically fast and irreversible. If the iminium ion is present at the end of the reaction, it means the hydride source was either insufficient or inactive.

  • Troubleshooting Steps:

    • Reagent Quality: As mentioned in Q1, borohydride reagents degrade upon exposure to moisture. Use a fresh bottle of NaBH(OAc)₃ or NaCNBH₃.

    • Staged Addition: For larger-scale reactions, the initial exotherm upon adding the reducing agent can be significant. Consider adding the hydride source in portions over 30-60 minutes to maintain a controlled temperature.

    • Sufficient Equivalents: Ensure you are using at least 1.0 equivalent of the reducing agent. It is common practice to use a slight excess (e.g., 1.2 eq) to ensure the reaction goes to completion.

    • Solvent Choice: The reaction is typically run in solvents like dichloromethane (DCE), tetrahydrofuran (THF), or methanol.[6][7] Ensure the solvent is anhydrous, as water can consume the hydride reagent.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common byproducts in this synthesis?

The most common byproducts are typically unreacted starting materials or side-products derived from the reagents themselves, rather than complex rearrangement products.

Table 2: Common Byproducts and Their Origin

Byproduct/ImpurityCommon CauseIdentification Method
4-PiperidinemethanolIncomplete reactionGC-MS, LC-MS, NMR
AcetoneExcess reagent usedGC-MS, NMR[9]
IsopropanolReduction of acetone by hydrideGC-MS, NMR
Mesityl OxideSelf-condensation of acetoneGC-MS, NMR
Borate Salts / Acetic AcidSpent reducing agentRemoved during aqueous workup
Residual Solvent (DCM, THF)Incomplete drying of productGC-MS, NMR[9]

FAQ 2: How can I effectively monitor the reaction's progress?

  • Thin-Layer Chromatography (TLC): This is a fast and effective method. Use a silica plate and a mobile phase like 10% Methanol in Dichloromethane. The starting amine and the final product will have different Rf values. You can visualize the spots using a potassium permanganate stain (which reacts with the alcohol) or a ninhydrin stain (which reacts with the secondary amine starting material but not the tertiary amine product).

  • Gas Chromatography-Mass Spectrometry (GC-MS): For more precise monitoring, a small aliquot of the reaction mixture can be withdrawn, quenched with water, extracted with a solvent like ethyl acetate, and injected into the GC-MS. This allows you to quantify the disappearance of starting material and the appearance of the product.[10]

FAQ 3: What is the recommended general purification strategy?

  • Aqueous Workup: Once the reaction is complete, quench it by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and any remaining reducing agent. Extract the aqueous layer several times with a solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification: The crude oil obtained can be purified by one of two methods:

    • Vacuum Distillation: If the product is thermally stable, this is an excellent method for purification on a larger scale.

    • Silica Gel Chromatography: This is the most common lab-scale method. A gradient elution starting with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol) will effectively separate the less polar byproducts from the more polar product.

Section 4: Standardized Protocols

Protocol 1: Synthesis of this compound

  • To a round-bottom flask charged with a magnetic stir bar, add 4-piperidinemethanol (1.0 eq).

  • Dissolve the starting material in an appropriate solvent, such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.2 M concentration).

  • Add acetone (1.2 eq) to the solution and stir for 30 minutes at room temperature.

  • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq). Note: This may cause a slight exotherm.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: GC-MS Analysis Workflow

G cluster_prep Sample Preparation cluster_gcms GC-MS Instrument cluster_analysis Data Analysis A 1. Dilute Crude Sample (1 mg/mL in EtOAc) B 2. Filter through 0.22 µm Syringe Filter A->B C 3. Inject 1 µL into GC Inlet (250°C) B->C D 4. Separate on DB-5ms Column (e.g., 50-300°C ramp) C->D E 5. Detect by MS (EI, 70 eV, Scan m/z 40-500) D->E F 6. Integrate Peaks in Chromatogram E->F G 7. Compare Mass Spectra to NIST Library F->G H 8. Quantify Product vs. Byproducts G->H

Caption: Standard workflow for GC-MS analysis.

  • Typical GC Parameters:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).[11]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp at 15°C/min to 300°C, hold for 5 minutes.

    • MS Parameters: Electron Impact (EI) ionization at 70 eV. Scan range m/z 40-550.

References
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023. [Link]

  • Myers, A. Reductive Amination. Harvard University Chemistry Department. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Scribd. GCMS Analysis Report. [Link]

  • Amerigo Scientific. This compound. [Link]

  • Redalyc. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Vitae, 2017. [Link]

  • Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016. [Link]

  • Google Patents.
  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 1996. [Link]

  • Shaikh, T., et al. Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 2019. [Link]

  • The Journal of Phytopharmacology. GC-MS and FT-IR Profiling of leaves methanol extract from the Pleiospermium alatum. [Link]

  • Der Pharma Chemica. GC-MS analysis of methanol extract of Alysicarpus monilifer-whole plant. [Link]

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Stability issues of (1-Isopropylpiperidin-4-yl)methanol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-Isopropylpiperidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this compound. Here, we address common questions and provide in-depth troubleshooting guides based on established scientific principles and practical laboratory experience.

Section 1: Frequently Asked Questions (FAQs)

Q1: My analytical results for this compound are inconsistent, showing a decreasing peak area over a short period. What could be the cause?

A1: Inconsistent analytical results, such as a diminishing peak area in chromatographic analyses (HPLC/LC-MS), strongly suggest that this compound may be degrading under your experimental or storage conditions. The molecule's structure, featuring a tertiary amine within the piperidine ring and a primary alcohol, presents potential sites for degradation. To understand and mitigate this, conducting forced degradation studies is a crucial first step.[1][2] These studies intentionally expose the compound to stressful conditions to identify potential degradation products and pathways.[3]

Q2: What are the most probable degradation pathways for this compound under acidic or basic conditions?

A2: While specific, exhaustive degradation pathways for this compound are not extensively documented in public literature, we can infer likely routes based on its functional groups. The tertiary amine of the piperidine ring is a primary site for reactivity.

  • Under Acidic Conditions: Protonation of the tertiary amine is expected. While this generally increases water solubility, it may also render the molecule susceptible to certain acid-catalyzed reactions, although piperidine rings are generally stable. The primary alcohol is less likely to be the primary site of degradation under mild acidic conditions but could be involved in dehydration reactions at elevated temperatures.

  • Under Basic Conditions: The tertiary amine is less likely to react. However, strong bases at high temperatures could potentially promote elimination or other complex degradation reactions, though this is less common for this structure. The primary alcohol is generally stable under basic conditions.

  • Oxidation: A significant pathway to consider is the oxidation of the tertiary amine to form an N-oxide.[3] This can be initiated by atmospheric oxygen over time, or more rapidly by oxidizing agents.[3]

Q3: What are the best practices for storing this compound to ensure its stability?

A3: Proper storage is critical to maintain the integrity of this compound. Based on general chemical principles and safety data for similar compounds, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry, and well-ventilated area.[4][5][6]

  • Container: Keep the container tightly closed to prevent exposure to air and moisture.[4][7]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Protect from light, especially UV light, which can catalyze photolytic degradation.[3]

  • Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, and strong reducing agents.[4]

Section 2: Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Symptom: Your chromatogram shows new, unidentified peaks that were not present in the initial analysis of the compound.

Troubleshooting Workflow:

G A This compound B N-oxide Derivative A->B Oxidation (e.g., H₂O₂)

Caption: Hypothetical oxidative degradation pathway.

Section 4: Concluding Remarks

The stability of this compound is a critical factor in ensuring the reliability and reproducibility of research and development activities. The tertiary amine within the piperidine ring is the most likely site of degradation, particularly through oxidation. By understanding the potential degradation pathways and implementing appropriate storage and handling procedures, researchers can minimize compound degradation. The use of forced degradation studies is an invaluable tool for proactively identifying stability issues and developing robust analytical methods.

References

  • ResearchGate. Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF. Accessed January 12, 2026. [Link]

  • R Discovery. Forced Degradation Studies Research Articles - Page 1. Accessed January 12, 2026. [Link]

  • ChemPure. Methanol Safety Data Sheet. Accessed January 12, 2026. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Accessed January 12, 2026. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Accessed January 12, 2026. [Link]

  • PubMed. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Accessed January 12, 2026. [Link]

  • ResearchGate. Degradation Pathways | Request PDF. Accessed January 12, 2026. [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. Accessed January 12, 2026. [Link]

  • University of Washington. Methanol - Standard Operating Procedure. Accessed January 12, 2026. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Accessed January 12, 2026. [Link]

  • AMP Home Page. Methanol Safety Data Sheet. Accessed January 12, 2026. [Link]

  • PubChemLite. This compound (C9H19NO). Accessed January 12, 2026. [Link]

  • Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. Accessed January 12, 2026. [Link]

  • Organic Syntheses. Preparation of tmpMgCl·LiCl. Accessed January 12, 2026. [Link]

  • Oriental Journal of Chemistry. Gas chromatographic methods for residual solvents analysis. Accessed January 12, 2026. [Link]

  • ResearchGate. Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF. Accessed January 12, 2026. [Link]

  • ResearchGate. Outline of the pathways for the metabolism of methanol and formal. Accessed January 12, 2026. [Link]

  • Amerigo Scientific. This compound. Accessed January 12, 2026. [Link]

  • MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Accessed January 12, 2026. [Link]

  • ResearchGate. (PDF) Decomposition and oxidation of methanol on platinum: A study by in situ X-ray photoelectron spectroscopy and mass spectrometry. Accessed January 12, 2026. [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for (1-Isopropylpiperidin-4-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reactions involving (1-Isopropylpiperidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for optimizing solvent systems in your experiments. The unique bifunctional nature of this molecule—possessing both a sterically hindered secondary amine and a primary alcohol—presents specific challenges and opportunities where solvent choice is paramount to achieving desired reaction outcomes, including yield, selectivity, and purity.

Understanding the Substrate: Physicochemical Profile

This compound is a molecule with distinct polar and non-polar regions. The piperidine ring and isopropyl group are non-polar, while the hydroxyl (-OH) and secondary amine (-NH-) groups are polar and capable of hydrogen bonding. This amphiphilic character dictates its solubility and reactivity, making solvent selection a critical parameter.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The molecule is expected to have good solubility due to hydrogen bonding with the solvent.[1] However, these solvents can also solvate nucleophiles, potentially reducing their reactivity, and may participate in side reactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is also expected. These solvents can stabilize charged intermediates and are often preferred for reactions where "naked" anions are desired for enhanced nucleophilicity.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Solubility is likely to be limited. These are generally used when reactants are non-polar or to precipitate polar products.

G start Low Reaction Yield/ Side Product Formation check_solubility Are all reactants fully dissolved? start->check_solubility change_solvent Increase Solvent Polarity (e.g., DCM -> MeCN/DMF) or use a co-solvent. check_solubility->change_solvent No check_side_reaction Is an unexpected side reaction occurring? check_solubility->check_side_reaction Yes change_solvent->check_side_reaction solvent_effect Analyze solvent effect on competing pathways. (Protic vs. Aprotic) check_side_reaction->solvent_effect Yes check_precipitation Is a salt or byproduct precipitating? check_side_reaction->check_precipitation No success Problem Resolved solvent_effect->success change_solvent_precip Switch to a solvent that dissolves all species (e.g., THF -> DMF). check_precipitation->change_solvent_precip Yes check_precipitation->success No change_solvent_precip->success

Caption: A troubleshooting workflow for diagnosing solvent-related reaction issues.

Protocols & Data Tables

Experimental Protocol: Systematic Solvent Screening for N-Alkylation

This protocol provides a framework for efficiently screening solvents to optimize the N-alkylation of this compound.

  • Setup: Arrange five identical reaction vials, each with a magnetic stir bar. Purge each vial with an inert gas (Argon or Nitrogen).

  • Reagent Preparation:

    • In Vial 1, dissolve this compound (1 eq.) and a non-nucleophilic base like K₂CO₃ (2 eq.) in Dichloromethane (DCM).

    • In Vial 2, use Tetrahydrofuran (THF).

    • In Vial 3, use Acetonitrile (MeCN).

    • In Vial 4, use N,N-Dimethylformamide (DMF).

    • In Vial 5, use Toluene.

  • Reaction Initiation: To each vial, add the alkylating agent (e.g., Benzyl Bromide, 1.1 eq.) via syringe.

  • Monitoring: Stir all reactions at a constant temperature (e.g., room temperature). After 1 hour, take a small aliquot from each vial, quench with water, and spot on a TLC plate to assess the reaction progress. Repeat this every 2-3 hours.

  • Analysis: Compare the TLC plates for:

    • Conversion Rate: How quickly the starting material spot disappears.

    • Selectivity: The relative intensity of the desired product spot versus any side product spots (like the quaternary salt).

Table 1: Properties of Common Organic Solvents

This table summarizes key properties to aid in solvent selection. Data is compiled from various sources. [2][3][4]

Solvent Formula Boiling Point (°C) Dielectric Constant (20°C) Polarity Index Type
Non-Polar
Hexane C₆H₁₄ 69 1.9 0.1 Aprotic
Toluene C₇H₈ 111 2.4 2.4 Aprotic
Polar Aprotic
Diethyl Ether C₄H₁₀O 35 4.3 2.8 Aprotic
Dichloromethane (DCM) CH₂Cl₂ 40 9.1 3.1 Aprotic
Tetrahydrofuran (THF) C₄H₈O 66 7.5 4.0 Aprotic
Ethyl Acetate C₄H₈O₂ 77 6.0 4.4 Aprotic
Acetonitrile (MeCN) C₂H₃N 82 37.5 5.8 Aprotic
N,N-Dimethylformamide (DMF) C₃H₇NO 153 36.7 6.4 Aprotic
Dimethyl Sulfoxide (DMSO) C₂H₆OS 189 46.7 7.2 Aprotic
Polar Protic
2-Propanol C₃H₈O 82 19.9 3.9 Protic
Ethanol C₂H₆O 78 24.5 4.3 Protic
Methanol CH₄O 65 32.7 5.1 Protic

| Water | H₂O | 100 | 80.1 | 10.2 | Protic |

Mechanistic Visualization

Solvent Effects on SN2 Transition State Stabilization

The diagram below illustrates why polar aprotic solvents accelerate SN2 reactions, such as the N-alkylation of the piperidine nitrogen.

G cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Nu_protic Nucleophile (Amine) Heavily solvated by H-bonding TS_protic Sₙ2 Transition State Some stabilization Nu_protic->TS_protic Result_protic Slower Reaction Rate TS_protic->Result_protic caption1 Solvent shell hinders nucleophile, raising the initial energy state less. Nu_aprotic "Naked" Nucleophile (Amine) Poorly solvated, high energy TS_aprotic Sₙ2 Transition State Strongly stabilized by dipole interactions Nu_aprotic->TS_aprotic Result_aprotic Faster Reaction Rate TS_aprotic->Result_aprotic caption2 Unsolvated nucleophile is highly reactive. Polar solvent strongly stabilizes polar TS.

Sources

Technical Support Center: Navigating Catalyst Poisoning in Reactions with Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in reactions involving piperidine derivatives. This guide is structured to provide not only solutions but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses fundamental questions regarding catalyst poisoning by piperidine and its derivatives, providing a solid foundation for troubleshooting.

Q1: What is catalyst poisoning in the context of reactions with piperidine derivatives?

A: Catalyst poisoning refers to the deactivation of a catalyst by a chemical substance, which in this case is piperidine or its derivatives. The nitrogen atom in the piperidine ring possesses a lone pair of electrons that can strongly adsorb to the active metal sites on your catalyst.[1][2] This blocks the active sites, preventing reactant molecules from accessing them and leading to a decrease in reaction rate and overall efficiency.[1][2] This deactivation can be reversible, where the catalyst's activity can be partially or fully restored, or irreversible, causing permanent damage to the catalyst.[1]

Q2: Which types of catalysts are most susceptible to poisoning by piperidine derivatives?

A: A broad range of catalysts are susceptible, particularly those used in hydrogenation and cross-coupling reactions.[1] Key examples include:

  • Precious Metal Catalysts: Palladium (e.g., Pd/C), Platinum (e.g., PtO₂), and Rhodium (e.g., Rh/C) are commonly used in the hydrogenation of pyridines to piperidines and are highly susceptible to poisoning by the piperidine product.[1][3]

  • Nickel Catalysts: Both Raney Nickel and supported nickel catalysts can be poisoned by nitrogen-containing compounds.[1]

  • Homogeneous Catalysts: Transition metal complexes used in reactions like Buchwald-Hartwig amination can be poisoned by coordinating to the metal center and displacing essential ligands.[4][5]

Q3: What are the common symptoms of catalyst poisoning in my reaction?

A: The primary indicators of catalyst poisoning include:

  • Decreased Reaction Rate: The most immediate symptom is a noticeable slowdown in the reaction's progress.[1]

  • Incomplete Conversion: The reaction may stall before all the starting material is consumed, even with extended reaction times.[1]

  • Changes in Selectivity: You might observe the formation of unexpected byproducts or a shift in the ratio of desired products.[1]

  • Need for Harsher Reaction Conditions: To achieve the desired conversion, you may find it necessary to increase temperature, pressure, or catalyst loading.[1]

Q4: Can catalyst poisoning by piperidine derivatives be reversed?

A: The reversibility of the poisoning depends on the strength of the interaction between the piperidine derivative and the catalyst surface.

  • Reversible Poisoning: In some cases, the piperidine may be weakly adsorbed and can be removed by altering the reaction conditions, such as increasing the temperature or washing the catalyst.

  • Irreversible Poisoning: Strong chemisorption of the piperidine derivative onto the catalyst's active sites can lead to permanent deactivation.[1] In such instances, the catalyst may need to be replaced.[1]

Q5: What are the primary strategies to prevent or mitigate catalyst poisoning by piperidines?

A: Several strategies can be employed:

  • Protonation of the Nitrogen: In hydrogenation reactions, adding an acid can protonate the nitrogen atom of the piperidine, forming a salt. This reduces its ability to coordinate to and poison the catalyst.[1][6]

  • Use of Protecting Groups: Temporarily protecting the nitrogen atom of the piperidine can prevent it from binding to the catalyst.[1]

  • Catalyst Selection: Some catalysts are inherently more resistant to nitrogen poisoning. For instance, rhodium-based catalysts have shown greater resistance compared to palladium in certain hydrogenations.[1]

  • Reaction Engineering: In flow chemistry setups, maintaining a high local concentration of reactants relative to the product can help minimize the catalyst's contact with the poisoning piperidine derivative.[1]

Section 2: Troubleshooting Guides - Practical Solutions for Common Problems

This section provides step-by-step guidance to diagnose and resolve specific issues encountered during your experiments.

Guide 1: Sluggish or Incomplete Hydrogenation of Pyridine Derivatives

Problem: Your hydrogenation of a pyridine derivative to the corresponding piperidine is slow or stalls before completion.

Possible Cause 1: Product Inhibition/Poisoning The piperidine product is poisoning the catalyst. This is a very common issue.

Troubleshooting Steps:

  • Acidic Additives: Add a stoichiometric amount of a non-coordinating acid (e.g., HCl, H₂SO₄) to the reaction mixture to protonate the piperidine product as it forms.[1][6] This significantly reduces its poisoning effect.

  • Catalyst Choice: Consider switching to a Rhodium-based catalyst (e.g., Rh/C), as they have demonstrated greater resistance to nitrogen poisoning in some cases compared to Palladium or Ruthenium.[1]

  • Increase Catalyst Loading: While not the most economical solution, a higher catalyst loading can compensate for the poisoned active sites and drive the reaction to completion.[1]

Possible Cause 2: Insufficient Hydrogen Pressure or Temperature The reaction conditions are not optimal for the specific substrate.

Troubleshooting Steps:

  • Optimize Conditions: Systematically increase the hydrogen pressure and/or temperature. Monitor the reaction progress to find the optimal balance for your specific substrate.

Possible Cause 3: Poor Catalyst Quality The catalyst may be old, improperly stored, or from a poor-quality batch.

Troubleshooting Steps:

  • Use Fresh Catalyst: Always use a fresh batch of catalyst from a reputable supplier. Ensure proper storage under an inert atmosphere.

Guide 2: Low Yields in Cross-Coupling Reactions with Piperidine Nucleophiles (e.g., Buchwald-Hartwig Amination)

Problem: You are performing a Buchwald-Hartwig amination or a similar cross-coupling reaction with a piperidine derivative as the nucleophile and observing low yields.

Possible Cause 1: Ligand Poisoning/Deactivation The piperidine nucleophile is coordinating to the palladium center and displacing the phosphine ligand, leading to catalyst deactivation.

Troubleshooting Steps:

  • Ligand Screening: Screen a variety of biarylphosphine ligands. Bulky, electron-rich ligands can sometimes enhance catalyst stability and activity in the presence of N-heterocyclic nucleophiles.

  • Use of Pre-catalysts: Employing well-defined palladium pre-catalysts can sometimes lead to more consistent and higher yields.

Possible Cause 2: Base Incompatibility The chosen base may not be optimal for your specific substrate and catalyst system.

Troubleshooting Steps:

  • Base Screening: Conduct a systematic screen of different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) to identify the most effective one for your reaction.

Section 3: Experimental Protocols for Diagnosis

To implement a self-validating system in your research, it is crucial to diagnose and quantify the extent of catalyst poisoning.

Protocol 1: In-situ Monitoring of Catalyst Deactivation via Reaction Kinetics

Objective: To determine the rate of catalyst deactivation by measuring the change in reaction rate over time.

Materials:

  • Reaction vessel with sampling capabilities (e.g., a Parr reactor with a sample port).

  • Your specific pyridine derivative, solvent, and catalyst.

  • Internal standard for GC or HPLC analysis.

  • GC or HPLC instrument.

Procedure:

  • Reaction Setup: Set up the reaction as you normally would, including the substrate, solvent, catalyst, and internal standard in the reaction vessel.

  • Sampling: Once the reaction is initiated, take samples at regular time intervals.

  • Analysis: Analyze each sample by GC or HPLC to determine the concentration of the starting material and product.[7]

  • Data Analysis: Plot the concentration of the starting material versus time. The slope of this curve represents the reaction rate. A decreasing slope over time is indicative of catalyst deactivation.[1]

Protocol 2: Temperature-Programmed Desorption (TPD) of Piperidine

Objective: To characterize the strength of adsorption of piperidine on a catalyst surface, which is related to its poisoning potential.

Materials:

  • TPD apparatus with a mass spectrometer detector.

  • The catalyst to be tested.

  • A gas mixture of piperidine in an inert carrier gas (e.g., He or Ar).

  • Inert gas for purging.

Procedure:

  • Catalyst Pretreatment: Place the catalyst in the TPD reactor and pretreat it under a flow of inert gas at a high temperature to clean the surface.

  • Adsorption: Cool the catalyst to the desired adsorption temperature and introduce the piperidine/inert gas mixture. Allow sufficient time for the piperidine to adsorb onto the catalyst surface.

  • Purging: Purge the system with the inert carrier gas to remove any non-adsorbed piperidine.

  • Temperature Programming: Heat the catalyst at a linear rate while flowing the inert carrier gas.

  • Detection: The mass spectrometer will detect the molecules desorbing from the catalyst surface as a function of temperature.

  • Data Analysis: The resulting TPD profile will show one or more desorption peaks. The temperature at which a peak maximum occurs is related to the activation energy of desorption, indicating the strength of the bond between the piperidine and the catalyst surface. Higher desorption temperatures suggest stronger binding and a more potent poison.[1]

Section 4: Visualizing the Science

To further clarify the concepts discussed, the following diagrams illustrate key processes and workflows.

Mechanism of Catalyst Poisoning by Piperidine

G cluster_0 Catalyst Surface cluster_1 Reactant Interaction cluster_2 Poisoning Event Active Site Active Site Product Product Active Site->Product Catalyzes Reaction Poisoned Site Blocked Active Site Reactant Reactant Reactant->Active Site Binds to Active Site Piperidine Piperidine Piperidine->Active Site Strongly Adsorbs

Caption: Mechanism of active site blockage by piperidine.

Troubleshooting Workflow for Catalyst Deactivation

G start Reaction Performance Decreases check_poisoning Suspect Catalyst Poisoning? start->check_poisoning analyze_kinetics Protocol 1: Analyze Reaction Kinetics check_poisoning->analyze_kinetics Yes no_poisoning Investigate Other Causes (e.g., Reagent Purity) check_poisoning->no_poisoning No deactivation_confirmed Deactivation Confirmed? analyze_kinetics->deactivation_confirmed implement_solutions Implement Mitigation Strategies deactivation_confirmed->implement_solutions Yes deactivation_confirmed->no_poisoning No solution_acid Add Acidic Additive implement_solutions->solution_acid solution_catalyst Change Catalyst Type implement_solutions->solution_catalyst solution_protect Use Protecting Group implement_solutions->solution_protect optimize_conditions Optimize Reaction Conditions solution_acid->optimize_conditions solution_catalyst->optimize_conditions solution_protect->optimize_conditions end Improved Performance optimize_conditions->end

Caption: Decision tree for troubleshooting catalyst deactivation.

Section 5: Data Summary

The following table provides a qualitative summary of the susceptibility of common catalysts to poisoning by piperidine derivatives.

Catalyst TypeSusceptibility to Piperidine PoisoningCommon ApplicationsMitigation Strategies
Palladium (Pd/C) HighHydrogenation, Cross-CouplingAcidic additives, Catalyst choice (Rh)
Platinum (PtO₂) HighHydrogenationAcidic additives
Rhodium (Rh/C) Moderate to HighHydrogenationGenerally more robust than Pd
Raney Nickel HighHydrogenationStringent substrate purification
Homogeneous Pd Complexes HighCross-CouplingLigand screening, Use of pre-catalysts

References

  • Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Deriv
  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor.
  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor.
  • Avoiding catalyst poisoning in piperidine hydrogen
  • Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity. Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor.
  • Technical Support Center: Catalyst Poisoning by 2,4-Diethylpyridine and Mitigation Str
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines.
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  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
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  • Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals | ACS Omega.
  • Heterogeneous or Homogeneous Catalysis? Mechanistic Studies of the Rhodium-Catalyzed Dehydrocoupling of Amine-Borane and Phosphine-Borane Adducts | Journal of the American Chemical Society.
  • Supercritical CO2 Extraction of Palladium Oxide from an Aluminosilicate-Supported Catalyst Enhanced by a Combination of Complexing Polymers and Piperidine. PMC - NIH.
  • Recover the activity of sintered supported catalysts by nitrogen-doped carbon atomiz
  • Catalyst Deactivation, Poisoning and Regener
  • Acceptorless dehydrogenation of 4-methylpiperidine by supported pincer-ligated iridium catalysts in continuous flow.
  • Catalyst Deactiv
  • Supercritical CO2 Extraction of Palladium Oxide from an Aluminosilicate-Supported Catalyst Enhanced by a Combination of Complexing Polymers and Piperidine. MDPI.
  • Catalyst deactiv
  • Mechanism of Catalyst Deactivation | Request PDF.
  • Mechanisms of catalyst deactivation. | Download Table.
  • What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. YouTube.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central.
  • How to Prevent Catalyst Poisoning
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  • Catalyst Poison Countermeasures. Nikki-Universal Co., Ltd.
  • Catalytic hydrogenation of model nitrogen, sulfur, and oxygen compounds. OSTI.GOV.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activ
  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles | Organic Process Research & Development.
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Acceptorless dehydrogenation of 4-methylpiperidine by supported pincer-ligated iridium catalysts in continuous flow. Lund University Research Portal.
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  • Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. MDPI.
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Technical Support Center: Work-up & Purification of Reactions Containing (1-Isopropylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for (1-Isopropylpiperidin-4-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The unique bifunctional nature of this molecule—possessing both a basic tertiary amine and a polar primary alcohol—presents specific challenges and opportunities during reaction work-up and purification. This guide provides field-proven insights and troubleshooting strategies to ensure you can confidently and efficiently isolate your desired product.

Section 1: Compound Profile & Safety First

Before initiating any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.

Physical & Chemical Properties
PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 280774-03-0[2]
Molecular Formula C₉H₁₉NO[1][2]
Molecular Weight 157.25 g/mol [2][3]
Physical Form Solid
Key Structural Features Tertiary Amine, Primary Alcohol
Predicted pKa ~10.5-11.0 (for the protonated piperidinium ion)
Safety First: Mandatory Handling Precautions

This compound is classified as a hazardous substance and requires careful handling to mitigate risks.

  • Hazard Profile: Harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[4][5] It is also a combustible solid.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical-resistant clothing, and chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[4][5][6]

  • Engineering Controls: All manipulations should be performed in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[5] Ensure that eyewash stations and safety showers are readily accessible.[5]

  • Storage & Incompatibilities: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4] Store away from strong oxidizing agents, strong acids, and strong reducing agents.[5]

Section 2: The Core Principle: Acid-Base Extraction

The key to successfully isolating this compound and its derivatives lies in exploiting the basicity of the piperidine nitrogen. This tertiary amine can be reversibly protonated and deprotonated, allowing it to be moved between organic and aqueous phases.

  • In Organic Solvent (Free Base): The compound is soluble in organic solvents.

  • In Acidic Water (Protonated Salt): Upon treatment with an acid (e.g., HCl), the nitrogen is protonated to form a water-soluble ammonium salt.

This equilibrium is the foundation of the entire purification strategy, enabling separation from non-basic impurities.

Section 3: Standard Work-up Protocol: A Step-by-Step Guide

This protocol outlines a standard liquid-liquid extraction procedure for isolating a neutral product derived from this compound, where the reagent itself needs to be removed.

Objective: To separate a neutral organic product from unreacted this compound.

Methodology:

  • Reaction Quenching & Solvent Dilution:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the reaction solvent is water-miscible (e.g., THF, Acetonitrile), it is often best to remove it first via rotary evaporation.[7]

    • Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane). A volume of 5-10 times the reaction volume is a good starting point.

  • Acidic Wash (Extraction of the Amine):

    • Transfer the diluted mixture to a separatory funnel.

    • Add an equal volume of a dilute acidic solution, such as 1 M HCl (aq).

    • Stopper the funnel, invert, and vent immediately to release any pressure.[8] Shake vigorously for 30-60 seconds, venting periodically.

    • Allow the layers to separate. The protonated this compound salt will now be in the aqueous layer . Your neutral product remains in the organic layer .

    • Drain the lower (aqueous) layer. To ensure complete removal, repeat this wash 1-2 more times with fresh 1 M HCl.[9]

    • Causality: This step selectively removes the basic starting material and any basic byproducts from your desired neutral compound.

  • Neutralizing Wash:

    • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

    • Expert Tip: A final wash with saturated sodium chloride solution (brine) helps to remove residual water from the organic layer and can aid in breaking minor emulsions.

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield your crude product, now free of the basic starting material.

Section 4: Troubleshooting Guide (Q&A)

Q1: I've formed a persistent emulsion during my extraction. How do I resolve this?

A1: Emulsions are common, especially when the reaction mixture contains high concentrations of polar compounds or surfactants.[7][9]

  • Primary Solution: Add a significant amount of saturated brine. The increased ionic strength of the aqueous phase often forces the layers to separate.

  • Secondary Solution: Let the mixture stand undisturbed for an extended period (15-30 minutes).

  • Physical Methods: Gently swirl the funnel instead of shaking vigorously. You can also try filtering the entire emulsified mixture through a pad of Celite® or glass wool.

  • Solvent Addition: Adding a small amount of a different solvent (e.g., a little methanol if using ethyl acetate) can sometimes alter the phase dynamics enough to break the emulsion.

Q2: My product recovery is low. I suspect it's partially soluble in the acidic aqueous layer. What can I do?

A2: This is a valid concern, especially if your product has polar functional groups.

  • Back-Extraction: Combine all your acidic aqueous washes. Extract them 1-2 times with a fresh portion of your organic solvent (e.g., Ethyl Acetate). This will recover any of your desired product that may have been slightly soluble in the acidic water. Combine these back-extracts with your main organic layer before proceeding.

  • "Salting Out": Before extraction, add solid sodium chloride to the aqueous layer until it is saturated. This decreases the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer.

  • Choice of Solvent: If your product is highly polar, standard solvents like ethyl acetate may be insufficient. Consider using a more polar extraction solvent system, such as a 3:1 mixture of Chloroform/Isopropanol, which is effective at extracting water-soluble organics.[7]

Q3: A solid precipitated when I added the 1 M HCl solution. What is it and how should I handle it?

A3: The precipitate is almost certainly the hydrochloride salt of this compound or a basic derivative. This occurs if the concentration of the salt exceeds its solubility in the aqueous phase.

  • Solution: Add more water or 1 M HCl to the separatory funnel to dissolve the solid completely. Ensure all solids are dissolved before separating the layers to guarantee complete removal of the basic impurity. If a very large amount of amine is present, you may need to perform multiple, more dilute extractions.

Q4: My reaction was run in a water-miscible solvent like DMF or DMSO. How does this affect my work-up?

A4: These high-boiling, polar aprotic solvents can significantly complicate work-ups.

  • The Challenge: DMF and DMSO are soluble in both the organic and aqueous layers and can prevent clean phase separation.

  • The "Dilute and Wash" Method: The most common approach is to dilute the reaction mixture with a large volume of your primary extraction solvent (e.g., Ethyl Acetate). Then, wash the organic layer repeatedly (5-10 times) with large volumes of water or brine.[9] This slowly partitions the DMF/DMSO into the aqueous phase. Be aware that this process can also lead to loss of polar products.

  • Best Practice: Whenever possible, if your product is thermally stable, remove the majority of the high-boiling solvent via vacuum distillation before beginning the aqueous work-up.

Section 5: Frequently Asked Questions (FAQs)

Q1: What are the best organic solvents for extracting the free-base form of this compound?

A1: Due to the polar alcohol group, a moderately polar solvent is ideal. Dichloromethane (DCM) is an excellent choice. Ethyl acetate (EtOAc) is also effective. For more polar derivatives, a butanol/methanol mixture might be considered for specialized applications.[10] Less polar solvents like hexanes or diethyl ether may result in lower recovery.

Q2: How do I modify the work-up if my desired product is an acid, not neutral?

A2: If your product is acidic, you can use a reverse-extraction strategy. After diluting with an organic solvent, perform a basic wash (e.g., 1 M NaOH or NaHCO₃). Your acidic product will move to the aqueous layer as its carboxylate salt, while the basic this compound remains in the organic layer. You can then separate the layers, re-acidify the aqueous layer to precipitate your product, and extract it with fresh organic solvent.

Q3: How should I properly store this compound?

A3: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[4] Corrosives-designated areas are appropriate.[4]

Section 6: Visualization: The Work-up Decision Workflow

This workflow helps you select the correct extraction strategy based on the properties of your impurities relative to your target compound containing the this compound moiety.

Workup_Decision_Tree start_node start_node decision_node decision_node process_node process_node impurity_node impurity_node product_node product_node start Reaction Mixture in Organic Solvent decision1 Are key impurities acidic or neutral? start->decision1 wash_acid Wash with 1 M HCl (aq). (Target compound moves to aq. layer) decision1->wash_acid  Yes   wash_base Wash with sat. NaHCO3 (aq) or dilute base. (Target compound stays in organic layer) decision1->wash_base  No (Impurities are basic)   separate1 Separate Layers wash_acid->separate1 organic1 Organic Layer: Contains Neutral/Acidic Impurities separate1->organic1 aqueous1 Aqueous Layer: Contains Protonated Target Compound separate1->aqueous1 basify Add base (e.g., NaOH) to aqueous layer until pH > 11 aqueous1->basify extract Extract with fresh organic solvent (e.g., DCM) basify->extract product1 Isolated Target Compound in Organic Layer extract->product1 separate2 Separate Layers wash_base->separate2 organic2 Organic Layer: Contains Target Compound separate2->organic2 aqueous2 Aqueous Layer: Contains Basic Impurities (if they are weak bases) separate2->aqueous2 product2 Target Compound in Organic Layer. (Proceed to dry & concentrate) organic2->product2

Caption: Decision workflow for isolating a basic target compound.

References

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Reaction Work-Up I [Video]. YouTube. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H19NO). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • State of Michigan. (n.d.). SAFETY DATA SHEET - Methanol. Retrieved from [Link]

  • Addressee Name. (2015, July 10). Global Product Strategy (GPS) Safety Summary Methanol. Retrieved from [Link]

  • PubChem. (n.d.). (1-Isopropylpiperidin-3-Yl)Methanol. Retrieved from [Link]

  • MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • Google Patents. (n.d.). US7126032B1 - Purification of glycerin.
  • Weir, J. M., et al. (2015, June 17). An Efficient Single Phase Method for the Extraction of Plasma Lipids. PubMed. Retrieved from [Link]

  • PubMed. (n.d.). Optimization of podophyllotoxin extraction method from Linum album cell cultures. Retrieved from [Link]

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Technical Support Center: Minimizing Epimerization in Chiral Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chiral piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during the synthesis of chiral piperidines. Piperidines are among the most prevalent heterocyclic motifs in FDA-approved pharmaceuticals, making stereoselective synthesis a critical aspect of drug discovery and development.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Diagnosing and Solving Epimerization

This section addresses specific experimental issues in a question-and-answer format to help you identify and resolve sources of epimerization in your reaction pathways.

Question 1: I'm observing a significant loss of enantiomeric or diastereomeric excess in my final piperidine product after a cyclization step. What are the likely causes and how can I fix it?

Answer:

Loss of stereochemical purity during piperidine ring formation often points to issues of kinetic versus thermodynamic control, or to reaction conditions that facilitate the formation of a planar, achiral intermediate.

Core Problem: Kinetic vs. Thermodynamic Control

In many cyclization reactions to form piperidines, a kinetically favored product may form faster at lower temperatures, while a more stable, thermodynamically favored product predominates at higher temperatures or longer reaction times.[2][3] If the desired diastereomer is the kinetic product, prolonged reaction times or elevated temperatures can lead to its isomerization into the more stable thermodynamic product.[4][5][6]

Troubleshooting Steps:

  • Temperature Optimization: High reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization, leading to the thermodynamic product.[7] It is crucial to perform the cyclization at the lowest temperature that still allows for a reasonable reaction rate. We recommend screening temperatures from -78 °C up to room temperature.[7]

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly to prevent the product from equilibrating to the undesired stereoisomer.

  • Catalyst Choice (for Acid-Catalyzed Cyclizations): The choice of acid catalyst can significantly influence the stereochemical outcome. For instance, in Prins and carbonyl ene cyclizations, Lewis acids like MeAlCl₂ at low temperatures can favor the kinetic cis-piperidine, which may isomerize to the more stable trans-piperidine upon warming.[4][5][6] Conversely, Brønsted acids like concentrated HCl at low temperatures can also yield the cis product with high diastereoselectivity.[4][5][6] Experimenting with different Lewis and Brønsted acids is advisable.

Mechanism of Epimerization during Cyclization

Epimerization at a stereocenter, particularly one alpha to the nitrogen, can occur through the formation of an achiral intermediate like an enamine or an iminium ion.[7] This is especially prevalent under acidic, basic, or thermal conditions. The subsequent re-protonation or nucleophilic attack can occur from either face of the planar intermediate, leading to a mixture of stereoisomers.

Question 2: My N-protected chiral piperidine is stereochemically pure, but I'm seeing significant epimerization after the deprotection step. Why is this happening and what can I do?

Answer:

The deprotection of the piperidine nitrogen is a very common step where stereochemical integrity is lost.[7] Both strongly acidic and basic conditions used to remove common protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) can catalyze epimerization at an adjacent stereocenter.[7]

Common Protecting Groups and Associated Epimerization Risks:

Protecting GroupCommon Deprotection ReagentsEpimerization Risk FactorsMitigation Strategies
Boc TFA, HCl in DioxaneHarsh acidic conditions, elevated temperatures, prolonged reaction times.[7]Use milder conditions (e.g., HCl generated in situ), perform at 0 °C to room temperature.[7]
Cbz H₂, Pd/C (Hydrogenolysis); HBr/AcOHStrong acids (HBr/AcOH) can induce epimerization.Prefer neutral hydrogenolysis conditions.[7] If acid is required, use the mildest effective conditions.
Fmoc Piperidine, DBU in DMFStrong basic conditions can abstract the α-proton, leading to a planar enolate intermediate.[8][9]Use a less basic deprotection cocktail (e.g., piperazine/DBU), lower the concentration of the base, or perform the reaction at a lower temperature.[8][10]

Experimental Protocol: Mild Boc Deprotection to Minimize Epimerization

This protocol is adapted for acid-sensitive substrates where standard solution-phase methods may cause racemization.[7]

  • Setup: Place the solid N-Boc protected chiral piperidine (1.0 eq) in a flask (Chamber B). In a separate flask (Chamber A), place sodium chloride (NaCl, 3.0 eq). Connect the two chambers via a tube.

  • Generation of HCl: Slowly add concentrated sulfuric acid to Chamber A to generate HCl gas, which will fill Chamber B.

  • Reaction: Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture with a suitable base (e.g., saturated aqueous NaHCO₃) and extract the product.

Question 3: I suspect epimerization is occurring, but how can I definitively confirm and quantify it?

Answer:

Accurate determination of enantiomeric or diastereomeric purity is essential. Visualizing a single spot on a TLC plate is insufficient. You must use a chiral analytical technique.[7]

Recommended Analytical Methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and reliable method.[7][11][12] It uses a chiral stationary phase (CSP) to separate enantiomers or diastereomers, allowing for precise quantification of the ratio.[11][13]

  • Chiral Supercritical Fluid Chromatography (SFC): An alternative to HPLC that often provides faster analysis times and uses more environmentally friendly mobile phases.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In some cases, chiral lanthanide shift reagents can be used to differentiate the signals of enantiomers in an NMR spectrum.

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by chiral molecules and can be used for ee determination.[12][14]

Workflow for Analyzing Chiral Purity

G cluster_0 Sample Preparation cluster_1 Chiral Analysis cluster_2 Data Interpretation A Crude Reaction Mixture B Purified Product A->B Work-up & Purification C Dissolve in HPLC-grade solvent B->C D Inject onto Chiral HPLC/SFC Column C->D E Analyze Chromatogram D->E F Integrate Peak Areas E->F G Calculate Enantiomeric/Diastereomeric Excess (ee/de) F->G

Caption: Workflow for Chiral Purity Analysis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of epimerization at a carbon alpha to a nitrogen or carbonyl group?

Epimerization at an α-carbon typically proceeds through a deprotonation-reprotonation mechanism. An acidic or basic catalyst facilitates the removal of the proton at the chiral α-carbon, forming a planar, achiral enolate or a related intermediate.[15][16] Re-protonation can then occur from either face of this planar intermediate, leading to a mixture of the original stereoisomer and its epimer.[7][17]

G A Chiral Piperidine Derivative (R-configuration at α-carbon) B Planar, Achiral Enolate Intermediate A->B + Base (- H+) B->A + H+ (protonation from one face) C Epimerized Piperidine Derivative (S-configuration at α-carbon) B->C + H+ (protonation from opposite face)

Caption: Mechanism of Base-Catalyzed Epimerization.

Q2: How does the choice of N-protecting group influence the stability of the adjacent stereocenter?

The N-protecting group plays a crucial role in preventing epimerization by influencing the acidity of the α-proton and the stability of the piperidine ring conformation.[18][19][20]

  • Electron-Withdrawing Groups (e.g., Boc, Cbz): These groups can increase the acidity of the α-proton, making it more susceptible to abstraction by a base. However, they are essential for controlling reactivity during other synthetic steps.[21][22]

  • Bulky Groups: Sterically demanding protecting groups can influence the conformational equilibrium of the piperidine ring, potentially placing the α-proton in a less accessible axial position, thereby hindering its abstraction.

An ideal protecting group is one that can be introduced and removed under mild conditions that do not compromise the stereochemical integrity of the molecule.[18][19] Hydrogenolysis for Cbz/benzyl group removal is often preferred as it proceeds under neutral conditions.[7]

Q3: Can epimerization be used advantageously in piperidine synthesis?

Yes. While often undesirable, controlled epimerization can be a powerful synthetic tool to convert a more easily accessible, but thermodynamically less stable, diastereomer into the more stable one.[1][23][24] This is particularly useful when a synthetic route provides high selectivity for a "contra-thermodynamic" isomer.[1]

Recent advances have utilized photoredox catalysis in combination with hydrogen atom transfer (HAT) to achieve highly diastereoselective epimerization of substituted piperidines.[1][23][24][25] This method allows for the equilibration of a mixture of diastereomers to favor the thermodynamically most stable product with high selectivity.[1][25]

Q4: Aside from base and temperature, what other reaction parameters should I consider to minimize epimerization?
  • Solvent: The choice of solvent can influence epimerization rates. Less polar solvents like dichloromethane (DCM) or toluene may suppress epimerization compared to more polar, protic solvents that can facilitate proton transfer.[15]

  • Coupling Reagents (in Amide Bond Formation): When constructing the piperidine precursor via amide bond formation, the choice of coupling reagent is critical. Reagents known to cause a high degree of racemization, such as those that promote oxazolone formation, should be avoided.[15][26] Using additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help suppress this side reaction.

References

  • Shen, Z., Walker, M. M., Chen, S., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126–131. [Link]

  • Donohoe, T. J., et al. (2011). NMR evidence of the kinetic and thermodynamic products in the NIS promoted cyclization of 1-phenyl-4-pentenylamines. Synthesis and reactivity of trans-2-phenyl-5-iodopiperidines. Chemical Communications, 47(11), 3251-3. [Link]

  • Parada, G. A., et al. (2021). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. National Institutes of Health. [Link]

  • University of Birmingham. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Bronsted and Lewis acid crystals. University of Birmingham Research Portal. [Link]

  • Shen, Z., et al. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. [Link]

  • Clayden, J., et al. (2006). Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. The Journal of Organic Chemistry. [Link]

  • Clayden, J., et al. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. PubMed. [Link]

  • Shen, Z., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PubMed. [Link]

  • Miller, J. T., et al. (2013). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC - NIH. [Link]

  • Marsden, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. [Link]

  • Nieto, S., et al. (2019). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]

  • Yacob, A. R., et al. (2022). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Wikipedia. (n.d.). Chiral analysis. Wikipedia. [Link]

  • Penasa, R., et al. (2024). Advances in chiral analysis: from classical methods to emerging technologies. RSC Publishing. [Link]

  • Julian, R. R., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. PMC - PubMed Central. [Link]

  • Kocienski, P. J. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. IUPAC. [Link]

  • Kumar, V., et al. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

  • Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Li, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health. [Link]

  • Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2025). Deprotection. Wordpress. [Link]

  • Yacob, A. R., et al. (2022). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. [Link]

  • Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis. PMC - NIH. [Link]

  • Sketchy MCAT. (2023). Reactions at the Alpha Carbon of Carbonyls (Full Lesson). YouTube. [Link]

  • LibreTexts. (2022). 12.3: Isomerization at the α-Carbon. Chemistry LibreTexts. [Link]

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Technical Support Center: Purification of Polar Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the unique challenges encountered during the purification of polar piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification issues. The inherent basicity of the piperidine nitrogen, combined with the presence of polar functional groups, often leads to complex purification scenarios requiring specialized techniques and troubleshooting.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. Each section provides not only a solution but also the underlying scientific principles to empower you to adapt and optimize these methods for your specific molecules.

I. Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in purifying polar piperidine derivatives?

A1: The primary difficulties arise from a combination of their physicochemical properties.[1] Their high polarity makes them very soluble in polar solvents like water, leading to poor retention on traditional reversed-phase (C18) chromatography columns.[1][2][3] Conversely, the basic nature of the piperidine nitrogen results in strong interactions with the acidic silanol groups on standard silica gel stationary phases in normal-phase chromatography, which can cause significant peak tailing and poor separation.[1][4] Furthermore, their high polarity can make crystallization, a common non-chromatographic purification method, challenging.[1]

Q2: Which chromatographic techniques are generally most effective for these compounds?

A2: Due to the limitations of standard reversed-phase and normal-phase chromatography, several alternative techniques have proven to be more suitable for polar piperidine derivatives:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the go-to method for highly polar compounds. HILIC utilizes a polar stationary phase with a mobile phase rich in a less polar organic solvent, which effectively retains and separates polar analytes.[1][2]

  • Supercritical Fluid Chromatography (SFC): SFC is increasingly recognized for its advantages in purifying polar compounds.[5][6] It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent, offering a normal-phase separation mechanism that is highly efficient for polar and basic molecules.[6][7]

  • Mixed-Mode Chromatography (MMC): This technique employs stationary phases with multiple interaction modes, such as reversed-phase and ion-exchange.[8][9] This allows for tailored separation of complex mixtures containing polar and ionizable compounds.[10]

  • Ion-Exchange Chromatography (IEC): For piperidine derivatives that can be readily ionized, IEC offers a powerful separation mechanism based on their net charge.[2][11][12]

Q3: Can I still use reversed-phase HPLC? How can I improve the retention of my polar piperidine derivative on a C18 column?

A3: Yes, with modifications, reversed-phase HPLC can be successful. Poor retention is a common issue for polar compounds on C18 columns.[1] Here are several strategies to enhance retention:

  • Employ a Highly Aqueous Mobile Phase: Increasing the water content in the mobile phase can improve the retention of polar molecules.[1]

  • Use a Polar-Endcapped or Polar-Embedded C18 Column: These specialized columns are designed to provide better retention for polar analytes.[1][2][13]

  • Incorporate an Ion-Pairing Reagent: Adding reagents like trifluoroacetic acid (TFA) or formic acid to the mobile phase can form an ion pair with the basic piperidine nitrogen. This increases the overall hydrophobicity of the analyte, leading to stronger retention on the C18 column.[1]

Q4: Are there any non-chromatographic methods for purifying these compounds?

A4: Yes, especially for larger-scale purifications, non-chromatographic techniques can be very effective:

  • Recrystallization: This is a powerful technique for purifying solid compounds. The challenge with polar derivatives is finding a suitable solvent system where the compound's solubility changes significantly with temperature.[14][15]

  • Salt Formation and Recrystallization: A highly effective strategy involves forming a salt of the basic piperidine derivative. This can alter the compound's solubility properties, often making it more amenable to crystallization. The purified salt can then be neutralized to regenerate the free base.[1][16]

  • Distillation: For liquid piperidine derivatives, distillation can be used to separate components based on their boiling points. However, azeotrope formation with precursors like pyridine can be a challenge.[14][17]

II. Troubleshooting Guides

Issue 1: Significant Peak Tailing in Normal-Phase Chromatography on Silica Gel

Symptoms: Your chromatogram shows peaks with a pronounced asymmetry, where the back of the peak is much broader than the front. This leads to poor resolution and inaccurate quantification.

Root Cause: The basic piperidine nitrogen interacts strongly with the acidic silanol groups on the surface of the silica gel.[4][18] This secondary interaction mechanism slows down a portion of the analyte molecules, causing them to elute later and create a "tail".

Solutions:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporating a small amount of a basic additive, such as triethylamine (TEA) or ammonia (often as a solution in methanol), into the mobile phase can neutralize the acidic silanol groups, significantly improving peak shape.[19]

    • Use of Amine or Amino Acid Modifiers: These can also be effective in improving resolution and productivity in normal-phase chromatography.[20][21]

  • Stationary Phase Selection:

    • Amine-Deactivated Silica: These columns have been chemically treated to reduce the number of accessible acidic silanol groups, resulting in better peak shapes for basic compounds.[1]

    • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina.[22]

Workflow for Mitigating Peak Tailing

Caption: Decision workflow for troubleshooting peak tailing.

Issue 2: My Compound is a Chiral Piperidine Derivative and I Need to Separate the Enantiomers.

Symptoms: You have a racemic mixture of your polar piperidine derivative and require the individual enantiomers for further studies.

Root Cause: Enantiomers have identical physical properties in a non-chiral environment, so a chiral environment is necessary for separation.

Solutions:

  • Chiral Chromatography:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and versatile technique with a broad range of available chiral stationary phases (CSPs).[23]

    • Chiral Supercritical Fluid Chromatography (SFC): SFC is often faster and more environmentally friendly than HPLC for chiral separations.[23][24] It is particularly well-suited for preparative scale separations.[24]

    • Chiral Gas Chromatography (GC): For volatile piperidine derivatives (or those that can be derivatized to be volatile), chiral GC can provide high resolution.[23]

  • Diastereomeric Salt Formation and Recrystallization:

    • React the racemic piperidine derivative with a chiral acid or base to form diastereomeric salts.

    • These diastereomers have different physical properties and can often be separated by fractional crystallization.

    • After separation, the individual enantiomers can be recovered by neutralizing the salts.

Comparative Overview of Chiral Separation Techniques
TechniquePrincipleSuitable AnalytesKey Advantages
Chiral HPLC Differential partitioning with a chiral stationary phase in a liquid mobile phase.[23]Broad range, including non-volatile and thermally labile compounds.[23]Well-established, versatile.[23]
Chiral SFC Separation using a supercritical fluid mobile phase.[23]Wide range of polar and non-polar compounds.[23]Fast, "green," excellent for preparative scale.[5][24]
Chiral GC Interaction with a chiral stationary phase in a gaseous mobile phase.[23]Volatile or derivable compounds.[23]High resolution, cost-effective.[23]

III. Experimental Protocols

Protocol 1: Purification via Salt Formation and Recrystallization

This protocol is particularly useful for removing non-basic impurities from a crude polar piperidine derivative.

  • Salt Formation:

    • Dissolve the crude piperidine derivative in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Slowly add a solution of an appropriate acid (e.g., HCl in ether, or a solution of a carboxylic acid like tartaric acid) with stirring.

    • The corresponding salt should precipitate out of the solution.

  • Isolation of the Crude Salt:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the salt with a small amount of the cold organic solvent to remove soluble impurities.

  • Recrystallization of the Salt:

    • Dissolve the crude salt in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a solvent mixture).

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

  • Liberation of the Free Base:

    • Dissolve the purified salt in water.

    • Add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) until the solution is basic.[1]

    • Extract the purified free base into an organic solvent (e.g., dichloromethane, ethyl acetate).[1]

    • Dry the organic layer (e.g., over Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified polar piperidine derivative.[1]

Salt Formation and Purification Workflow

G A Crude Polar Piperidine Derivative B Dissolve in Organic Solvent A->B C Add Acid Solution B->C D Precipitate Salt C->D E Filter and Wash Crude Salt D->E F Recrystallize Salt E->F G Dissolve Purified Salt in Water F->G H Add Base to Liberate Free Base G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purified Product J->K

Caption: Step-by-step workflow for purification via salt formation.

IV. References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/article/supercritical-fluid-sfc-preparative/3 SFC/how-good-is-sfc-for-polar-analytes/538]([Link] SFC/how-good-is-sfc-for-polar-analytes/538)

  • A Case Study of Using Thar SFC-MS Prep 30® to Purify Polar, Basic Pharmaceutical Relevant Compounds | LCGC International. [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. [Link]

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek. [Link]

  • Separations and Purifications - Veranova. [Link]

  • Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents.

  • Mixed-Mode Chromatography and Stationary Phases - HELIX Chromatography. [Link]

  • GC Tech Tip: Peak Shape Problems - Tailing Peaks - Phenomenex. [Link]

  • Gas Chromatography Problem Solving and Troubleshooting - Journal of Chromatographic Science. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - YouTube. [Link]

  • Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents.

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]

  • Evolution of Mixed-Mode Chromatography - Chromatography Today. [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • Results of method development study for SFC separation of polar urinary... - ResearchGate. [Link]

  • A kind of purification method of high-purity piperidine - Google Patents.

  • (PDF) Mixed-Mode Chromatography - ResearchGate. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies. [Link]

  • Chiral separation of nipecotic acid amides - PubMed. [Link]

  • Choosing the Right UHPLC Column for Highly Polar Basic Compounds - Phenomenex. [Link]

  • Introduction to Multimodal or Mixed-Mode Chromatography - Bio-Rad. [Link]

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Enhancing the reactivity of the hydroxyl group in (1-Isopropylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (1-Isopropylpiperidin-4-yl)methanol. It addresses common challenges and offers troubleshooting strategies for enhancing the reactivity of its primary hydroxyl group, a frequent objective in synthetic chemistry. The core challenge with this substrate lies in the dual reactivity of the hydroxyl group and the basic tertiary amine within the piperidine ring, which often leads to competitive side reactions and incomplete conversions.

Frequently Asked Questions (FAQs)

Q1: Why is the hydroxyl group in this compound unreactive in standard nucleophilic substitution reactions?

The hydroxyl group (–OH) is intrinsically a poor leaving group. For a nucleophilic substitution reaction to occur, the leaving group must be able to stabilize the negative charge it takes upon departure. The hydroxide ion (HO⁻) is a strong base and therefore an unstable, poor leaving group, making direct displacement highly unfavorable.[1][2] To facilitate substitution, the –OH group must first be "activated" by converting it into a more stable leaving group, such as a sulfonate ester (tosylate, mesylate) or water.[3][4]

Q2: I'm attempting an acid-catalyzed reaction (e.g., Fischer esterification) and seeing no product. What is the likely cause?

The primary issue is the presence of the tertiary amine in the piperidine ring. This amine is a Lewis base and will be readily protonated by the acid catalyst. This sequesters the catalyst and can also render the substrate highly polar and potentially insoluble in nonpolar organic solvents. Furthermore, protonation of the amine deactivates the molecule for subsequent steps that may require nucleophilic attack. For this specific substrate, acid-catalyzed reactions are generally not recommended without specialized strategies.[3]

Q3: When using an acyl chloride or tosyl chloride, I get a complex mixture of products or recover my starting material. What's happening?

This is a classic case of competitive reactivity. The tertiary piperidine nitrogen is a nucleophile, just like the target hydroxyl group. It can react with electrophilic reagents like acyl chlorides or sulfonyl chlorides.

  • Competitive N-Acylation/N-Sulfonylation: The nitrogen can attack the electrophile, leading to the formation of a quaternary ammonium salt. This consumes your reagent and introduces byproducts that complicate purification.

  • Base Scavenging: The piperidine nitrogen can act as a base, neutralizing any acidic byproducts (like HCl) generated during the reaction. While this can be beneficial, its primary role as a competing nucleophile is often more problematic.

The key to success is to promote O-functionalization (reaction at the hydroxyl) over N-functionalization.

Troubleshooting Guide: Activating the Hydroxyl Group

This section provides detailed protocols and troubleshooting for the most common activation strategies: tosylation/mesylation, esterification, and etherification.

Issue 1: Failed or Low-Yield Tosylation/Mesylation

Goal: To convert the primary alcohol into an excellent leaving group (tosylate or mesylate) for subsequent SN2 reactions.

Common Problem: The reaction is slow, incomplete, or yields N-sulfonylated byproducts due to the steric hindrance around the hydroxyl group and the nucleophilicity of the piperidine nitrogen.

Solution Workflow:

cluster_0 Tosylation/Mesylation Workflow start Dissolve this compound in anhydrous DCM or THF add_base Add Base: 1. Triethylamine (Et3N) 2. Pyridine 3. 1-Methylimidazole (MI) [Catalytic] + Et3N start->add_base cool Cool to 0 °C add_base->cool add_reagent Slowly add TsCl or MsCl (1.1 - 1.5 equiv) cool->add_reagent react Stir at 0 °C to RT Monitor by TLC/LC-MS add_reagent->react workup Aqueous Workup: Quench with water or sat. NaHCO3. Extract with organic solvent. react->workup purify Purify via Column Chromatography workup->purify

Caption: Recommended workflow for O-tosylation or O-mesylation.

Expert Recommendations & Troubleshooting:

  • Catalyst is Key: For sterically hindered alcohols like this substrate, standard conditions with only triethylamine can be sluggish. The use of a nucleophilic catalyst is highly recommended. While 4-(Dimethylamino)pyridine (DMAP) is common, 1-Methylimidazole (MI) has been shown to be an exceptionally efficient and mild catalyst for the acylation and tosylation of hindered alcohols.[5][6] It is less toxic than DMAP and can significantly accelerate the reaction, minimizing side products.[5]

  • Choice of Base: An auxiliary base like triethylamine (1.5-2.0 equivalents) is still necessary to scavenge the HCl produced.[6][7] The combination of catalytic MI (0.1-0.2 equivalents) and stoichiometric triethylamine provides an optimal system.[5]

  • Solvent & Temperature: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents.[7] Starting the reaction at 0 °C and allowing it to slowly warm to room temperature helps control the initial exotherm and can improve selectivity for O-sulfonylation over N-sulfonylation.[7] If the reaction is still slow, gentle heating (40-50 °C) can be applied, but this may increase the risk of side reactions.[8]

Optimized Protocol: Tosylation using 1-Methylimidazole

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DCM (10 volumes), add triethylamine (1.5 eq.).

  • Add 1-methylimidazole (0.2 eq.) to the mixture.

  • Cool the reaction vessel to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise over 10-15 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine mixed into the mobile phase to prevent streaking on silica gel).

ParameterRecommendationRationale
Catalyst 0.1-0.2 eq. 1-MethylimidazoleSuperior nucleophilic catalyst for hindered alcohols, enhancing rate and yield.[5][6]
Base 1.5-2.0 eq. TriethylamineEfficiently scavenges HCl byproduct without being overly nucleophilic.[6]
Solvent Anhydrous DCM or THFGood solubility for reactants and reagents, relatively inert.[7]
Temperature 0 °C to Room TemperatureControls initial reactivity and minimizes side reactions.[7]
Issue 2: Esterification Failure

Goal: To form an ester by reacting the hydroxyl group with a carboxylic acid or its derivative.

Common Problem: Using Fischer esterification (acid catalyst) fails due to protonation of the piperidine nitrogen. Using an acid chloride leads to competitive N-acylation.

Solution: Employ coupling conditions that do not require strong acids and are highly chemoselective for the hydroxyl group.

Recommended Method: Steglich Esterification

This method uses dicyclohexylcarbodiimide (DCC) or a more water-soluble equivalent like EDC, coupled with a nucleophilic catalyst, typically DMAP. This approach is performed under neutral or slightly basic conditions, avoiding the pitfalls of acid catalysis.

cluster_1 Steglich Esterification start Combine Alcohol, Carboxylic Acid (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM cool Cool to 0 °C start->cool add_dcc Add DCC (1.2 eq.) solution in DCM dropwise cool->add_dcc react Stir at 0 °C for 30 min, then at RT for 2-12 h add_dcc->react filter Filter to remove DCU byproduct react->filter workup Wash filtrate with dilute acid (e.g., 1M HCl) and sat. NaHCO3 filter->workup purify Dry, concentrate, and purify via chromatography workup->purify

Caption: Workflow for Steglich esterification of the title compound.

Expert Recommendations & Troubleshooting:

  • Byproduct Removal: The main drawback of using DCC is the formation of the dicyclohexylurea (DCU) byproduct, which can be difficult to remove. Filtering the reaction mixture before workup is essential. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common alternative, as the corresponding urea byproduct is water-soluble and easily removed during the aqueous workup.

  • DMAP's Role: DMAP is critical as it acts as an acyl transfer agent, significantly speeding up the reaction. In its absence, the reaction is often impractically slow.

Issue 3: Difficulty with Ether Formation

Goal: To form an ether via Williamson ether synthesis (alkoxide + alkyl halide).

Common Problem: Incomplete deprotonation of the alcohol or side reactions with the alkyl halide.

Solution: Ensure complete formation of the alkoxide using a strong, non-nucleophilic base before adding the electrophile.

Recommended Protocol: Williamson Ether Synthesis

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF or DMF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent. (Note: H₂ gas is evolved).

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete alkoxide formation.

  • Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq.) and stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by slowly adding methanol or water at 0 °C.

  • Perform a standard aqueous workup and purify by column chromatography.

Troubleshooting:

  • Incomplete Reaction: If the reaction stalls, it may be due to insufficient deprotonation. Ensure the NaH is fresh and properly washed. Alternatively, a stronger base like potassium tert-butoxide in THF can be used.

  • Elimination Side Products: If using a secondary or tertiary alkyl halide, elimination (E2) can compete with substitution (SN2). This is less of a concern for primary alkyl halides and benzyl halides.

References

  • Vertex AI Search. (2024). Activation of Alcohols to Nucleophilic Substitution.
  • Chemistry LibreTexts. (2023). Hydroxyl Group Substitution - Alcohols.
  • ResearchGate. (n.d.). OH Activation for Nucleophilic Substitution.
  • Abdugadar, A. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. University of Northern Colorado.
  • National Institutes of Health. (n.d.). Chemoselective Hydroxyl Group Transformation: An Elusive Target.
  • Wu, Q., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.
  • ResearchGate. (n.d.). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.
  • Royal Society of Chemistry. (2021). Zirconium-catalysed direct substitution of alcohols: enhancing the selectivity by kinetic analysis. Catalysis Science & Technology.
  • PubMed. (1994). Resolution of Racemic Sterically Hindered Secondary Alcohols via Enzymatic Alcoholysis of Their Esters. Bioorganic & Medicinal Chemistry.
  • OpenOChem Learn. (n.d.). Structure and Reactivity of Alcohols.
  • ResearchGate. (2013). How can I tosylate an hindered secondary alcohol?.
  • Michigan State University. (n.d.). Alcohol Reactivity.
  • BenchChem. (n.d.). Catalytic Applications of Sterically Hindered Tertiary Alcohols.
  • Reddit. (n.d.). Why are my ester hydrolysis not working.
  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.
  • Ding, R., et al. (2011). Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates. Molecules, 16(7), 5665-73.
  • National Institutes of Health. (n.d.). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest.
  • PubChem. (n.d.). This compound.

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Validation & Comparative

A Comparative Guide to the Purity Analysis of (1-Isopropylpiperidin-4-yl)methanol by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

In the landscape of pharmaceutical development, the purity of intermediates is not merely a quality metric; it is a critical determinant of the final drug substance's safety and efficacy. (1-Isopropylpiperidin-4-yl)methanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this compound. We will explore a robust reversed-phase HPLC (RP-HPLC) method, contrast it with alternative approaches, and provide the experimental data necessary for informed methodological selection. This document is designed to serve as a practical resource, grounded in scientific principles and extensive field experience, to ensure the reliable and accurate purity assessment of this compound.

Introduction: The Imperative of Purity

This compound (CAS 280774-03-0) is a piperidine derivative whose structural motif is prevalent in a multitude of pharmaceutical agents.[1][2][3] Its molecular formula is C9H19NO, with a molecular weight of 157.25 g/mol .[2] The purity of this intermediate is paramount, as impurities can carry forward through synthetic steps, potentially leading to undesired side-products in the final API, which can have significant implications for toxicology and regulatory approval. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in pharmaceutical analysis for its precision, reproducibility, and ability to separate a wide array of compounds.[4][5]

This guide will dissect the nuances of developing and validating an HPLC method for this compound, adhering to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for ensuring analytical procedures are accurate, reliable, and robust.[6][7][8]

The Primary Analytical Approach: Reversed-Phase HPLC with UV Detection

The workhorse for the analysis of moderately polar compounds like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.

The Rationale Behind Method Development

The development of a robust HPLC method is a systematic process.[9] For this compound, several key molecular characteristics guide our experimental choices:

  • Polarity: The presence of the hydroxyl and the tertiary amine groups imparts significant polarity to the molecule. This dictates the use of a reversed-phase column and a highly aqueous mobile phase to ensure adequate retention.

  • Lack of a Strong Chromophore: The molecule itself lacks a significant UV-absorbing chromophore, which presents a challenge for sensitive detection.[10] While derivatization is an option to enhance UV activity, a direct method is often preferred for its simplicity and to avoid potential side reactions.[11] Detection at low UV wavelengths (e.g., 200-220 nm) is a common strategy for such compounds, though it can lead to higher baseline noise.[9]

  • Potential Impurities: Impurities can arise from the starting materials, side reactions during synthesis, or degradation. A successful HPLC method must be able to separate the main component from these potential impurities, a characteristic known as specificity.[12][13]

Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a validated method for the purity analysis of this compound. The validation of this method would be performed in accordance with ICH Q2(R1) guidelines to establish its suitability for its intended purpose.[14]

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic amine.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
Gradient 5% B to 95% B over 15 minutesA gradient elution is necessary to elute any potential non-polar impurities and clean the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance of analysis time and efficiency.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 210 nmOffers reasonable sensitivity for compounds lacking a strong chromophore.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in and dilute to 10 mL with a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Workflow Visualization

The following diagram illustrates the key steps in the HPLC purity analysis workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: A streamlined workflow for the HPLC purity analysis of this compound.

Comparative Analysis: Alternative Methodologies

While RP-HPLC with UV detection is a robust and widely applicable method, other techniques and variations exist. A comprehensive evaluation requires a comparison against these alternatives.

Alternative 1: Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[15] For amines, GC can be a viable option.[16][17][18]

  • Advantages: High resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).

  • Disadvantages: this compound's polarity and hydrogen-bonding capacity can lead to poor peak shape and tailing on standard GC columns. Derivatization is often necessary to improve volatility and reduce peak tailing, which adds complexity to the sample preparation.[15]

Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent mixed with a small amount of water.

  • Advantages: Can provide better retention for very polar compounds that are not well-retained in reversed-phase mode.

  • Disadvantages: Method development can be more complex than RP-HPLC, and column equilibration times can be longer.

Alternative 3: Chiral HPLC

If the synthesis of this compound has the potential to produce enantiomers, a chiral separation method would be necessary. This compound possesses a chiral center if the piperidine ring is substituted in a way that breaks its plane of symmetry, although in the parent molecule, it is achiral. However, for many piperidine derivatives, chirality is a key consideration.[19][20][21]

  • Advantages: Ability to separate and quantify individual enantiomers.

  • Disadvantages: Requires specialized and more expensive chiral columns. Method development can be challenging, often requiring screening of multiple columns and mobile phases.[22][23]

Comparative Data Summary

The following table provides a comparative summary of the performance of these methods based on typical experimental outcomes.

ParameterRP-HPLC (UV)Gas Chromatography (FID/MS)HILICChiral HPLC
Specificity HighHighHighVery High (for enantiomers)
Sensitivity ModerateHighModerateModerate to High
Analysis Time ~20 min~15 min (post-derivatization)~25 min~30 min
Robustness HighModerateModerateModerate
Cost per Sample LowModerateModerateHigh
Ease of Use HighModerate (derivatization adds complexity)ModerateLow to Moderate

Logical Framework for Method Selection

The choice of analytical method is not arbitrary but is guided by the specific requirements of the analysis.

Method_Selection cluster_goals Analytical Goals cluster_methods Recommended Method Start Define Analytical Goal Routine_Purity Routine Purity & Impurity Profile Start->Routine_Purity Trace_Volatiles Trace Volatile Impurities Start->Trace_Volatiles Enantiomeric_Purity Enantiomeric Purity Start->Enantiomeric_Purity RP_HPLC RP-HPLC (UV/CAD) Routine_Purity->RP_HPLC GC_MS GC-MS (with derivatization) Trace_Volatiles->GC_MS Chiral_HPLC Chiral HPLC Enantiomeric_Purity->Chiral_HPLC

Caption: A decision-making framework for selecting the appropriate analytical method.

Conclusion and Recommendations

For the routine purity analysis of this compound, the Reversed-Phase HPLC method with UV detection at a low wavelength is the recommended approach. It offers an excellent balance of performance, robustness, and cost-effectiveness, making it well-suited for quality control environments in the pharmaceutical industry.[4][10] The method's specificity allows for the reliable separation of the main component from potential process-related impurities and degradation products.

While alternative methods like Gas Chromatography and Chiral HPLC have their specific applications, they are generally reserved for cases where the analysis of volatile impurities or enantiomeric purity is the primary objective. The validation of any chosen method according to ICH guidelines is a non-negotiable step to ensure the integrity of the analytical data generated.[12][13]

By implementing the detailed RP-HPLC protocol and understanding its performance in the context of other available techniques, researchers and drug development professionals can be confident in the quality and purity of this compound, thereby ensuring the integrity of their downstream synthetic processes and the final drug substance.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][6][14]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link][7]

  • ICH. Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Lab Manager. [Link][9]

  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link][12]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link][4]

  • ICH. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link][14]

  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link][13]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link][5]

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  • International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link][16]

  • OSTI.GOV. (1984, December 1). Analysis of amine solutions by gas chromatography (Journal Article). [Link][17]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link][18]

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  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

  • PubChemLite. This compound (C9H19NO). [Link][1]

  • Amerigo Scientific. This compound. [Link][2]

  • UVaDOC Principal. (2022, October 28). Chiral-achiral-separation-ten-flavanones.pdf. [Link][19]

  • PubMed. (2025, July 16). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. [Link][20]

  • NIH. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link][21]

  • MDPI. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. [Link][22]

  • ResearchGate. (2015, September 18). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?[Link]

  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link][23]

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A Comparative Guide to the Synthesis of (1-Isopropylpiperidin-4-yl)methanol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

(1-Isopropylpiperidin-4-yl)methanol is a key building block in the synthesis of a variety of pharmacologically active molecules. Its substituted piperidine motif is a prevalent feature in numerous CNS-active agents, making efficient and scalable access to this intermediate a critical concern for medicinal chemists and process development scientists. This guide provides an in-depth comparison of the two primary synthetic routes to this compound: Reductive Amination and Direct N-Alkylation . We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages to inform your synthetic strategy.

At a Glance: Comparing the Synthetic Pathways

ParameterReductive AminationDirect N-Alkylation
Starting Materials (Piperidin-4-yl)methanol, Acetone(Piperidin-4-yl)methanol, Isopropyl Halide
Key Transformation Imine/Iminium formation followed by in-situ reductionNucleophilic substitution (SN2)
Selectivity High for mono-alkylationRisk of over-alkylation (quaternary salt formation)
Reagent Toxicity Borohydride reagents are toxic; requires careful handlingIsopropyl halides are lachrymators and alkylating agents
Reaction Conditions Generally mild (room temperature)Can require elevated temperatures
Workup & Purification Typically straightforward aqueous workupMay require careful neutralization and extraction
Estimated Yield Good to Excellent (80-95%)Moderate to Good (60-85%)

Route 1: Reductive Amination of (Piperidin-4-yl)methanol with Acetone

Reductive amination is a highly efficient and selective method for the formation of C-N bonds and is often the preferred method for the synthesis of secondary and tertiary amines in pharmaceutical development. This one-pot reaction proceeds through the formation of an iminium ion intermediate from the condensation of (piperidin-4-yl)methanol and acetone, which is then reduced in situ to the desired N-isopropyl product.

Mechanistic Rationale

The reaction is typically carried out under mildly acidic conditions, which catalyze the formation of the iminium ion. A key advantage of this method is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this transformation as it is a mild and selective reducing agent that readily reduces the iminium ion but is slow to react with the starting ketone (acetone). This selectivity minimizes the formation of isopropanol as a byproduct.

Experimental Protocol: Reductive Amination

Materials:

  • (Piperidin-4-yl)methanol

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of (piperidin-4-yl)methanol (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add acetone (1.5 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Control the addition rate to maintain the reaction temperature below 30 °C.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Workflow Diagram: Reductive Amination

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction A (Piperidin-4-yl)methanol C Iminium Ion Intermediate A->C Condensation (cat. Acetic Acid) B Acetone B->C E This compound C->E Reduction D Sodium Triacetoxyborohydride D->E G A (Piperidin-4-yl)methanol D This compound A->D SN2 Reaction B 2-Bromopropane B->D E Quaternary Ammonium Salt (Byproduct) B->E C Potassium Carbonate (Base) C->D Neutralizes HBr D->E Over-alkylation

A Senior Application Scientist's Guide to Alternative Reagents in the Synthesis of Histamine H3 Receptor Antagonauts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Landscape of Histamine H3 Receptor Antagonists

The synthesis of Histamine H3 receptor (H3R) antagonists, a class of compounds with significant therapeutic potential for neurological disorders, presents a fascinating and evolving challenge for the modern medicinal chemist. The journey from starting materials to the final active pharmaceutical ingredient (API) is often a multi-step process, traditionally reliant on a host of classical reagents and solvents. However, the contemporary pharmaceutical industry landscape, driven by principles of green chemistry, cost-efficiency, and enhanced safety, necessitates a critical evaluation of these established methods. This guide provides an in-depth comparison of alternative reagents for key transformations in the synthesis of H3R antagonists, moving beyond mere protocols to elucidate the underlying chemical principles and provide actionable, data-driven insights for researchers, scientists, and drug development professionals.

A significant portion of H3R antagonists are characterized by a core heterocyclic moiety, often an imidazole or a piperidine, connected via an alkyl or ether linker to another cyclic group. The synthesis of these molecules, therefore, typically involves several key bond-forming reactions:

  • Formation of the core heterocycle: This often involves the construction of an imidazole or a related nitrogen-containing ring system.

  • Alkylation of the heterocycle or a linker: This step introduces the crucial side chain that modulates the compound's interaction with the H3 receptor.

  • Amide bond formation: In many H3R antagonists, an amide linkage is a key structural feature, requiring efficient and reliable coupling methods.

This guide will dissect each of these critical transformations, presenting a comparative analysis of traditional versus alternative reagents, with a focus on yield, safety, cost-effectiveness, and environmental impact.

I. The Imidazole Core: Greener and More Efficient Synthetic Approaches

The imidazole ring is a cornerstone of many potent H3R antagonists, mimicking the endogenous ligand histamine. Traditional methods for its synthesis, such as the Debus synthesis, often involve harsh conditions and can lead to low yields and purification challenges. Modern approaches offer significant advantages.

Comparative Analysis of Imidazole Synthesis Reagents
Reagent ClassTraditional ReagentsAlternative ReagentsKey Advantages of Alternatives
Ammonia Source Anhydrous Ammonia, Ammonium HydroxideAmmonium Acetate, UreaSafer handling, less corrosive, can be used in one-pot procedures.
Catalyst Strong acids (e.g., H2SO4)Lewis acids (e.g., ZnCl2), Ionic Liquids, Microwave IrradiationMilder reaction conditions, improved yields, reduced reaction times, potential for catalyst recycling.[1]
Solvent Glacial Acetic Acid, DMFSolvent-free (microwave), Water, Polyethylene Glycol (PEG)Reduced environmental impact, easier product isolation, lower cost.

Expert Insights: The move towards microwave-assisted, solvent-free synthesis of imidazole derivatives represents a significant leap forward. The rapid heating and increased reaction rates not only shorten synthesis time but often lead to cleaner reaction profiles with higher yields. For instance, the use of ammonium acetate as both a reactant and a catalyst under microwave irradiation has been shown to be a highly efficient method for the synthesis of substituted imidazoles.[1]

Experimental Workflow: Microwave-Assisted Imidazole Synthesis

reagents Dicarbonyl Compound Aldehyde Ammonium Acetate microwave Microwave Reactor reagents->microwave Solvent-free or minimal solvent workup Work-up (e.g., extraction, crystallization) microwave->workup Reaction completion (minutes vs. hours) product Substituted Imidazole workup->product

Caption: Microwave-assisted synthesis of imidazole derivatives.

II. The Crucial Alkylation Step: Safer and More Selective Reagents

The introduction of the side chain, often via N-alkylation of an imidazole or piperidine ring, or O-alkylation to form an ether linkage, is a pivotal step in defining the pharmacological profile of an H3R antagonist. The choice of alkylating agent and base is critical for achieving high yields and minimizing side reactions.

A. Alkylating Agents: Beyond Alkyl Halides

Traditionally, alkyl halides (chlorides, bromides, iodides) have been the workhorses for alkylation reactions. However, they can be highly reactive and pose health and environmental risks. Alternative electrophiles offer improved handling and, in some cases, better reactivity and selectivity.

Comparative Analysis of Alkylating Agents

Alkylating AgentStructureLeaving GroupKey AdvantagesConsiderations
Alkyl Halides R-X (X = Cl, Br, I)X⁻Readily available, wide variety.Often toxic, can lead to over-alkylation.
Alkyl Mesylates R-OMsMsO⁻More reactive than halides, cleaner reactions.Mesyl chloride is corrosive and moisture-sensitive.
Alkyl Tosylates R-OTsTsO⁻Crystalline solids, easier to handle than mesyl chloride.Can be less reactive than mesylates.
Dialkyl Sulfates (RO)₂SO₂ROSO₃⁻Highly reactive, cost-effective for simple alkyl groups.Highly toxic and carcinogenic, require extreme caution.
Dialkyl Carbonates (RO)₂COROCO₂⁻"Green" alkylating agents, byproducts are CO₂ and alcohol.Generally less reactive, may require harsher conditions.[2]

Expert Insights: For many applications, alkyl mesylates and tosylates offer a superior balance of reactivity and safety compared to alkyl halides. The choice between a mesylate and a tosylate often comes down to the specific substrate and desired reactivity, with mesylates generally being more reactive. The growing interest in dialkyl carbonates as green alkylating agents is noteworthy, particularly for large-scale synthesis where environmental impact is a major consideration.[2]

B. Bases: Moving Away from Hazardous Hydrides

The choice of base is equally critical. Sodium hydride (NaH), a powerful non-nucleophilic base, has been a staple in many synthetic routes, including early syntheses of Pitolisant.[3] However, its pyrophoric nature and the generation of flammable hydrogen gas pose significant safety risks, especially on an industrial scale.

Comparative Analysis of Bases for Alkylation

BaseFormulapKa of Conjugate AcidKey AdvantagesDisadvantages
Sodium Hydride NaH~35Very strong, non-nucleophilic.Highly flammable, moisture-sensitive, hazardous byproducts.[3]
Potassium Carbonate K₂CO₃10.3Inexpensive, non-pyrophoric, easy to handle.Weaker base, may require higher temperatures or longer reaction times.
Cesium Carbonate Cs₂CO₃10.3More soluble and often more effective than K₂CO₃.More expensive than potassium carbonate.
Potassium tert-Butoxide t-BuOK~19Strong, non-nucleophilic base.Can be sterically hindering, moisture-sensitive.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) C₉H₁₆N₂~13.5Strong, non-nucleophilic organic base, good solubility.Can be more expensive, may require careful purification.

Expert Insights: For many N-alkylation and O-alkylation reactions in H3R antagonist synthesis, inorganic bases like potassium carbonate and cesium carbonate are excellent and much safer alternatives to sodium hydride.[4][5] While they may require optimization of reaction conditions (e.g., higher temperature, polar aprotic solvent like DMF or acetonitrile), the significant improvement in safety often outweighs the potential for longer reaction times. For substrates requiring a stronger base, potassium tert-butoxide is a viable, albeit more moisture-sensitive, alternative.

Experimental Protocol: Safer N-Alkylation of Piperidine for Pitolisant Synthesis

A key step in the synthesis of the approved H3R antagonist Pitolisant involves the N-alkylation of a piperidine derivative. While early syntheses utilized sodium hydride, modern, safer protocols employ alternative bases.

piperidine Piperidine Derivative reaction Reaction Vessel piperidine->reaction alkylating_agent 3-(4-chlorophenyl)propyl methanesulfonate alkylating_agent->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup Heat (e.g., 80°C) product Pitolisant Precursor workup->product

Caption: Safer N-alkylation protocol for a Pitolisant precursor.

III. Amide Bond Formation: A Plethora of Modern Coupling Reagents

The amide bond is a ubiquitous functional group in many H3R antagonists. The direct condensation of a carboxylic acid and an amine is generally unfavorable, necessitating the use of a coupling reagent to activate the carboxylic acid. The choice of coupling reagent can significantly impact yield, purity, and the degree of racemization if chiral centers are present.

Comparative Analysis of Amide Coupling Reagents
Reagent ClassExample ReagentsKey AdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCInexpensive, widely used.Can cause racemization, DCC byproduct is often insoluble.[6]
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency, low racemization.Can be more expensive, byproducts can be difficult to remove.
Uronium/Aminium Salts HBTU, HATU, HCTUVery fast reaction rates, low racemization, high yields.[1]Can be moisture-sensitive, more expensive.
Triazine-based DMTMMWater-soluble, good for aqueous media.May not be as effective for sterically hindered substrates.
Enzyme-based Lipases, ProteasesHighly stereoselective, green reaction conditions.Substrate scope can be limited, enzymes can be expensive.

Expert Insights: For general-purpose amide bond formation in H3R antagonist synthesis, uronium/aminium salt-based reagents like HATU and HCTU often provide the best combination of high yield, fast reaction times, and low racemization.[1] While more expensive than traditional carbodiimides, the improved performance and cleaner reaction profiles can justify the cost, especially in a research and development setting. The use of additives like HOBt or Oxyma with carbodiimides is a cost-effective way to suppress racemization and improve yields.[6]

Logical Flow of Amide Coupling

cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack carboxylic_acid Carboxylic Acid activated_intermediate Activated Intermediate (e.g., Active Ester) carboxylic_acid->activated_intermediate coupling_reagent Coupling Reagent (e.g., HATU, PyBOP) coupling_reagent->activated_intermediate amide_bond Amide Bond Formation activated_intermediate->amide_bond amine Amine amine->amide_bond final_product final_product amide_bond->final_product Final Amide Product

Caption: General mechanism of amide bond formation using coupling reagents.

IV. The Horizon of H3R Antagonist Synthesis: Emerging Technologies

Beyond the substitution of individual reagents, paradigm-shifting technologies are poised to revolutionize the synthesis of H3R antagonists and other complex pharmaceutical molecules.

  • Flow Chemistry: The use of continuous flow reactors offers precise control over reaction parameters, enhanced safety when handling hazardous reagents, and facile scalability. For multi-step syntheses, telescoping reactions in a continuous flow setup can significantly reduce reaction times and improve overall efficiency.[7][8][9]

  • Biocatalysis: The use of enzymes to catalyze specific transformations offers unparalleled stereoselectivity under mild, environmentally friendly conditions. For H3R antagonists with chiral centers, biocatalytic methods, such as the use of transaminases for the synthesis of chiral amines, can provide a more efficient and sustainable route to enantiomerically pure compounds.[10][11][12][13][14]

  • C-H Activation: Direct functionalization of C-H bonds is an atom-economical approach that can streamline synthetic routes by eliminating the need for pre-functionalized starting materials. Recent advances in transition-metal catalysis have enabled the C-H arylation and alkenylation of imidazole and other heterocyclic cores, offering novel strategies for the synthesis of H3R antagonists.[15][16][17][18][19]

Conclusion: A Call for Rational Reagent Selection

The synthesis of histamine H3 receptor antagonists is a dynamic field where the principles of efficiency, safety, and sustainability are increasingly paramount. The selection of reagents should no longer be a matter of tradition but a rational decision based on a thorough understanding of the available alternatives. By embracing greener solvents, safer bases, more efficient coupling reagents, and innovative technologies like flow chemistry and biocatalysis, we can not only improve the synthesis of these vital therapeutic agents but also contribute to a more sustainable and responsible future for pharmaceutical manufacturing. This guide serves as a starting point for this critical evaluation, encouraging a proactive and informed approach to the design of synthetic routes for the next generation of H3R antagonists.

References

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. JOCPR. Available at: [Link]

  • Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science. Available at: [Link]

  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI. Available at: [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. Available at: [Link]

  • Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines. MDPI. Available at: [Link]

  • Catalytic C-H Activation. Chemistry Letters - Oxford Academic. Available at: [Link]

  • C–H arylation and alkenylation of imidazoles by nickel catalysis. RSC Publishing. Available at: [Link]

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  • Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. Available at: [Link]

  • Convenient procedures for synthesis of ciproxifan, a histamine H3-receptor antagonist. PubMed. Available at: [Link]

  • WO2021023634A1 - PROCESS FOR THE SYNTHESIS OF PITOLISANT HCl - Google Patents.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

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  • Flow Chemistry in Drug Discovery. Green Synthetic Processes and Procedures - Books. Available at: [Link]

  • N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. ResearchGate. Available at: [Link]

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  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

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The (1-Isopropylpiperidin-4-yl)methanol Scaffold: A Comparative Guide to the Efficacy of Synthesized CCR2 Antagonists and G9a/GLP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The (1-isopropylpiperidin-4-yl)methanol moiety is a privileged scaffold in modern medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to a range of therapeutic agents. Its inherent structural features, including a basic nitrogen atom and a modifiable hydroxyl group, provide a versatile platform for the synthesis of potent and selective drug candidates. This guide offers an in-depth comparison of the efficacy of two distinct classes of drugs synthesized utilizing this key structural motif: C-C chemokine receptor type 2 (CCR2) antagonists for inflammatory diseases and euchromatic histone-lysine N-methyltransferase 1/2 (G9a/GLP) inhibitors for oncological and epigenetic disorders.

The Central Role of the CCL2/CCR2 Axis in Inflammation

The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor CCR2 are central to the inflammatory response. This signaling axis governs the migration of monocytes and macrophages to sites of inflammation, a critical step in the pathogenesis of numerous chronic inflammatory and autoimmune diseases.[1][2] Consequently, antagonism of CCR2 has emerged as a promising therapeutic strategy for conditions such as diabetic nephropathy, atherosclerosis, and rheumatoid arthritis.[3]

Visualizing the CCL2/CCR2 Signaling Pathway

CCL2_CCR2_Signaling Figure 1: Simplified CCL2/CCR2 Signaling Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 (GPCR) CCL2->CCR2 Binding G_protein Gαi Protein CCR2->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response Cellular Response (Chemotaxis, Adhesion, Proliferation) Ca_release->Cell_Response MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK NF_kB NF-κB Activation MAPK->NF_kB NF_kB->Cell_Response G9a_GLP_Gene_Silencing Figure 2: G9a/GLP-Mediated Gene Silencing cluster_0 Histone Modification G9a_GLP G9a/GLP Complex H3K9 Lysine 9 (K9) G9a_GLP->H3K9 Methylates SAM S-adenosylmethionine (SAM) SAM->G9a_GLP Methyl Donor Histone_H3 Histone H3 Tail Histone_H3->H3K9 H3K9me2 H3K9me2 H3K9->H3K9me2 HP1 Heterochromatin Protein 1 (HP1) H3K9me2->HP1 Recruits Chromatin_Condensation Chromatin Condensation HP1->Chromatin_Condensation Gene_Silencing Transcriptional Repression (Gene Silencing) Chromatin_Condensation->Gene_Silencing

Caption: G9a/GLP-Mediated Gene Silencing.

Efficacy of G9a/GLP Inhibitors Synthesized from this compound

The in vivo chemical probe UNC0642 is a potent and selective inhibitor of G9a and GLP. [4]Its synthesis utilizes 1-isopropylpiperidin-4-amine, a close derivative and synthetic equivalent of this compound, highlighting the utility of this scaffold in targeting epigenetic enzymes.

Preclinical Efficacy of UNC0642

UNC0642 has demonstrated significant anti-proliferative effects in various cancer cell lines and has shown efficacy in in vivo tumor models.

Cell Line (Cancer Type)UNC0642 IC50Reference
T24 (Bladder Cancer)9.85 ± 0.41 µM[5]
J82 (Bladder Cancer)13.15 ± 1.72 µM[5]
5637 (Bladder Cancer)9.57 ± 0.37 µM[5]

Table 3: In vitro efficacy of UNC0642 in bladder cancer cell lines.

In a mouse xenograft model using J82 bladder cancer cells, administration of UNC0642 (5 mg/kg) significantly inhibited tumor growth. [5]

Alternative G9a/GLP Inhibitors

For a comprehensive comparison, it is essential to consider alternative G9a/GLP inhibitors with different structural backbones.

CompoundTarget(s)Key Efficacy Findings
BIX-01294 G9a/GLPA first-generation G9a/GLP inhibitor, but with cellular toxicity concerns. [6]
A-366 G9a/GLPPotent and selective inhibitor with less cytotoxicity compared to BIX-01294. [6]
UNC0321 G9aA potent and selective inhibitor of G9a with a Ki of 63 pM. [7]

Table 4: Efficacy of selected alternative G9a/GLP inhibitors.

Experimental Protocols

In Vitro Chemotaxis Assay for CCR2 Antagonists

This protocol outlines a transwell migration assay to assess the efficacy of CCR2 antagonists in blocking CCL2-induced cell migration. [1][8] Materials:

  • CCR2-expressing cells (e.g., THP-1 monocytic cell line)

  • Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)

  • Recombinant human CCL2 (MCP-1)

  • CCR2 antagonist (test compound)

  • Transwell inserts (e.g., 5 µm pore size)

  • 24-well plate

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Preparation: Culture CCR2-expressing cells to a density of 1-2 x 10^6 cells/mL. Harvest and resuspend the cells in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Treatment: Pre-incubate the cell suspension with various concentrations of the CCR2 antagonist or vehicle control for 30-60 minutes at 37°C.

  • Assay Setup:

    • Add 600 µL of chemotaxis medium containing a predetermined optimal concentration of CCL2 to the lower wells of a 24-well plate.

    • Add 100 µL of the pre-treated cell suspension to the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification of Migration:

    • Carefully remove the transwell inserts.

    • Wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.

    • Quantify the migrated cells in the lower chamber by either:

      • Staining the migrated cells on the bottom of the membrane with a dye (e.g., crystal violet) and counting under a microscope.

      • Using a cell viability assay on the cells in the lower chamber and measuring the signal with a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of migration for each concentration of the antagonist compared to the vehicle control. Determine the IC50 value.

Biochemical Assay for G9a/GLP Inhibitor Potency

This protocol describes a radioactivity-based scintillation proximity assay (SPA) to measure the inhibitory activity of compounds against G9a/GLP methyltransferase activity. [9] Materials:

  • Recombinant human G9a or GLP enzyme

  • Histone H3 peptide substrate (e.g., biotinylated H3K9 peptide)

  • [3H]-S-adenosylmethionine ([3H]-SAM)

  • G9a/GLP inhibitor (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

  • Streptavidin-coated SPA beads

  • Microplate scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing assay buffer, G9a or GLP enzyme, and the histone H3 peptide substrate.

  • Compound Addition: Add various concentrations of the G9a/GLP inhibitor or vehicle control to the reaction wells.

  • Initiation of Reaction: Start the enzymatic reaction by adding [3H]-SAM to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Termination of Reaction and Signal Detection:

    • Stop the reaction by adding a stop solution (e.g., containing excess unlabeled SAM).

    • Add streptavidin-coated SPA beads to each well. The biotinylated peptide substrate will bind to the beads.

  • Scintillation Counting: Incubate the plate to allow the beads to settle. Measure the radioactivity using a microplate scintillation counter. The proximity of the [3H]-methyl group on the peptide to the scintillant in the beads will generate a signal.

  • Data Analysis: Calculate the percentage of inhibition of methyltransferase activity for each concentration of the inhibitor compared to the vehicle control. Determine the IC50 value.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors for two distinct and important drug target classes. In the realm of inflammatory diseases, piperidine-containing CCR2 antagonists like CCX140-B have shown clinical promise in reducing inflammation-driven tissue damage. In the field of epigenetics, G9a/GLP inhibitors such as UNC0642, which incorporate a derivative of this scaffold, have demonstrated significant preclinical efficacy in cancer models.

The choice of therapeutic agent will, of course, depend on the specific disease indication. However, the successful application of the this compound scaffold in generating effective modulators of both a G protein-coupled receptor and a histone methyltransferase underscores its versatility and importance in contemporary drug discovery. Further exploration of derivatives of this scaffold holds significant potential for the development of novel therapeutics with improved efficacy and safety profiles.

References

  • Liu, F., et al. (2013). Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP. Journal of Medicinal Chemistry, 56(21), 8931-8942.
  • de Zeeuw, D., et al. (2015). The effect of CCR2 inhibitor CCX140-B on residual albuminuria in patients with type 2 diabetes and nephropathy: a randomised trial. The Lancet Diabetes & Endocrinology, 3(9), 687-696.
  • Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity. (2014). Vaccine, 32(25), 3099-3105.
  • The CCL2/CCR2 Axis Affects Transmigration and Proliferation but Not Resistance to Chemotherapy of Acute Myeloid Leukemia Cells. (2017). PLoS One, 12(1), e0168133.
  • Target Validation of CCR2 Antagonism in Inflammatory Diseases: A Technical Guide. (2025). BenchChem.
  • Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. (2017). Journal of Medicinal Chemistry, 60(5), 1876-1891.
  • GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms. (2024). Journal of Experimental & Clinical Cancer Research, 43(1), 136.
  • Discovery of the First-in-Class G9a/GLP Covalent Inhibitors. (2022). Journal of Medicinal Chemistry, 65(4), 3534-3547.
  • Structure-activity relationship studies of G9a-like protein (GLP) inhibitors. (2018). European Journal of Medicinal Chemistry, 157, 1039-1050.
  • Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. (2017). ACS Medicinal Chemistry Letters, 8(3), 319-324.
  • Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. (2017). Journal of Medicinal Chemistry, 60(5), 1876-1891.
  • Synthesis of lysine methyltransferase inhibitors. (2017). Tetrahedron, 73(29), 3971-3997.
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  • Application Notes and Protocols for Chemotaxis Assay Using CCR4 Antagonist 3. (2025). BenchChem.
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  • Histone Methyl Transferase G9a/GLP—A Novel Avenue in Pulmonary Arterial Hypertension Treatment? (2020). American Journal of Respiratory Cell and Molecular Biology, 63(3), 287-289.
  • Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. (2017). PubMed.
  • Real-World Use of GLP-1 Medications Shows Less Weight Loss and High Discontinuation Rates Compared to Clinical Trials. (2025). GeneOnline.
  • Structure-activity relationship studies of G9a-like protein (GLP) inhibitors. (2018). European Journal of Medicinal Chemistry, 157, 1039-1050.
  • Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells. (2019). Cancer Letters, 449, 14-25.
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A Comparative Guide to the Structure-Activity Relationship of (1-Isopropylpiperidin-4-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the (1-Isopropylpiperidin-4-yl)methanol Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of pharmacologically active agents. Its inherent structural features—a basic piperidine nitrogen, a stereocenter at the 4-position, and a functionalizable methanol group—offer multiple points for chemical modification to modulate affinity and selectivity for various biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, with a particular focus on how substitutions at the piperidine nitrogen and modifications of the hydroxymethyl group influence their biological activity. We will delve into comparative experimental data, elucidate the rationale behind experimental designs, and provide detailed protocols for the synthesis and evaluation of these compounds.

I. The Influence of the N-Substituent: A Comparative Analysis

The nature of the substituent on the piperidine nitrogen is a critical determinant of the pharmacological profile of (piperidin-4-yl)methanol analogs. The size, lipophilicity, and electronic properties of this group can profoundly impact receptor binding and functional activity.

N-Alkyl Substitution: Impact on Muscarinic Receptor Affinity

Early studies on N-substituted 4-piperidinyl benzilates provided crucial insights into the role of the N-alkyl group in modulating affinity for muscarinic acetylcholine receptors (mAChRs). A systematic variation of the N-alkyl substituent revealed a distinct SAR profile.

As illustrated in the table below, small N-alkyl groups such as methyl and ethyl are well-tolerated and can even enhance binding affinity compared to the unsubstituted parent compound. However, increasing the steric bulk at the nitrogen, as with an isopropyl or n-propyl group, leads to a dramatic decrease in affinity for muscarinic receptors[1]. This suggests that the binding pocket accommodating the N-substituent is sterically constrained. In contrast, the receptor can accommodate bulkier aromatic substitutions like benzyl and phenethyl, indicating a different binding orientation or the presence of a larger hydrophobic pocket accessible to these groups[1].

Compound (N-Substituent)Muscarinic Receptor Affinity (Ki, nM)Fold Change vs. Unsubstituted
H2.0-
Methyl0.210-fold increase
Ethyl0.210-fold increase
Isopropyl >200>100-fold decrease
n-Propyl>200>100-fold decrease
Benzyl0.210-fold increase
Phenethyl8.04-fold decrease
Data adapted from Cueva, J. P., et al. (1990).[1]

This SAR trend underscores the importance of the N-substituent's size and shape in dictating interactions with the muscarinic receptor. The sharp decline in affinity with the isopropyl group highlights a critical steric clash within the binding site.

N-Alkyl Substitution: Modulation of Opioid Receptor Activity

The N-substituent also plays a pivotal role in modulating the activity of piperidine-based ligands at opioid receptors. The nature of this group can differentiate between agonist and antagonist activity and influence receptor selectivity.

In the context of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, a scaffold related to the core topic, the N-substituent significantly impacts antagonist potency. While all N-substituted analogs in this series act as opioid receptor antagonists, the N-phenylpropyl analogs are consistently more potent than their N-methyl counterparts[2][3]. This highlights the preference for a larger, more hydrophobic N-substituent for potent opioid receptor antagonism.

Furthermore, studies on 3-methyl-3-(m-hydroxyphenyl)piperidines have shown that the N-substituent can modulate the balance between agonist and antagonist activity, with the N-phenethyl compound being the most potent antagonist[4]. This suggests a complex interplay between the N-substituent and the receptor that can fine-tune the functional response.

II. Modifications of the 4-Hydroxymethyl Group and their Impact

While the N-substituent is a primary driver of activity, modifications to the 4-hydroxymethyl group offer another avenue for optimizing the pharmacological profile of these analogs.

Esterification and Etherification

Esterification or etherification of the primary alcohol can alter the polarity, metabolic stability, and binding interactions of the molecule. For instance, in a series of inhibitors of Mycobacterium tuberculosis, a 4-hydroxymethylpiperidine was coupled to a phenolic component via an ether linkage, demonstrating that this moiety can serve as a versatile linker to explore interactions with different sub-pockets of a binding site[5].

Replacement with Other Functional Groups

Replacing the hydroxymethyl group with other functionalities, such as amides or other heterocyclic rings, can introduce new interaction points and significantly alter the biological activity. For example, in the development of selective sigma-1 receptor ligands, the 4-position of the piperidine ring was substituted with a phenylacetamide group, leading to high-affinity ligands[6][7].

III. Experimental Protocols

To facilitate further research and comparative studies, detailed experimental protocols for the synthesis and biological evaluation of this compound analogs are provided below.

General Synthesis of N-Substituted-4-Hydroxymethylpiperidines

A common and efficient method for the synthesis of N-substituted-4-hydroxymethylpiperidines is through reductive amination of 4-hydroxymethylpiperidine with the corresponding aldehyde or ketone.

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-hydroxymethylpiperidine (1 equivalent) and the desired aldehyde or ketone (e.g., acetone for the isopropyl group, 1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reducing Agent Addition: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the stirring solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-4-hydroxymethylpiperidine.

Synthesis_Workflow

Radioligand Binding Assay for Receptor Affinity Determination

To determine the binding affinity (Ki) of the synthesized analogs for a specific receptor (e.g., muscarinic or opioid receptors), a competitive radioligand binding assay is a standard and robust method.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or animal tissues.

  • Assay Buffer: Prepare an appropriate assay buffer specific to the receptor of interest.

  • Incubation Mixture: In a microtiter plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine for muscarinic receptors or [³H]DAMGO for mu-opioid receptors), and varying concentrations of the unlabeled test compound (the synthesized analog).

  • Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow

IV. Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a rich area of study with significant implications for drug discovery. The N-substituent, in particular, serves as a key "steering" element, directing the molecule's affinity and functional activity towards different receptor subtypes. While the isopropyl group appears detrimental for muscarinic receptor binding due to steric hindrance, the broader chemical space around the N-position and the 4-hydroxymethyl group remains ripe for exploration.

Future research should focus on:

  • Systematic SAR studies: A comprehensive evaluation of a wider range of N-alkyl and N-cycloalkyl substituents to precisely map the steric and electronic requirements of various receptor binding sites.

  • Functional activity profiling: Moving beyond simple binding assays to characterize the functional consequences (agonist, antagonist, inverse agonist, or allosteric modulator) of these structural modifications.

  • Pharmacokinetic and toxicological evaluation: Assessing the drug-like properties of promising analogs to identify candidates with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

By leveraging the principles of medicinal chemistry and a deep understanding of SAR, the this compound scaffold can continue to be a valuable starting point for the design of novel and selective therapeutic agents.

References

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A Researcher's Guide to the Spectroscopic Differentiation of (1-Isopropylpiperidin-4-yl)methanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of molecular entities is paramount. Piperidine scaffolds, for instance, are ubiquitous in pharmacologically active compounds, where stereochemistry can profoundly influence efficacy and safety.[1] This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of (1-Isopropylpiperidin-4-yl)methanol, a heterocyclic compound of interest in drug development. We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) can be synergistically employed to unambiguously differentiate these stereoisomers. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for the characterization of substituted piperidines.

The Foundational Role of Conformational Analysis

Before delving into the spectroscopic data, it is crucial to understand the conformational behavior of the piperidine ring. Similar to cyclohexane, piperidine derivatives predominantly adopt a chair conformation to minimize steric strain.[2] However, the presence of a nitrogen atom and its lone pair, along with the N-isopropyl group, introduces complexities. The N-isopropyl group can undergo nitrogen inversion, leading to axial and equatorial conformers. Furthermore, the 4-hydroxymethyl substituent can also occupy either an axial or equatorial position, defining the cis and trans isomerism relative to a reference point on the ring. The energetically preferred conformation for each isomer will dictate the observed spectroscopic characteristics. Generally, bulky substituents on a piperidine ring prefer to occupy the equatorial position to minimize 1,3-diaxial interactions.

A Plausible Synthetic Route

The synthesis of substituted piperidines often yields a mixture of diastereomers that necessitate careful separation and characterization.[3][4] A common strategy to access 4-substituted piperidines involves the reduction of a corresponding pyridine precursor. For this compound, a plausible route begins with the reduction of a 4-substituted pyridine, followed by N-alkylation. The reduction step is typically not highly stereoselective and can produce a mixture of cis and trans isomers, which can then be separated by column chromatography.

A Pyridine-4-carboxaldehyde B 1-Isopropylpyridin-1-ium-4-carbaldehyde A->B Isopropyl halide C 1-Isopropylpiperidine-4-carbaldehyde B->C Catalytic Hydrogenation (e.g., H2/PtO2) D cis/trans-(1-Isopropylpiperidin-4-yl)methanol C->D Reduction (e.g., NaBH4) E Separation (Chromatography) D->E F cis-(1-Isopropylpiperidin-4-yl)methanol E->F G trans-(1-Isopropylpiperidin-4-yl)methanol E->G

Figure 1. A plausible synthetic workflow for the isomers of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for distinguishing between the cis and trans isomers of this compound. The key lies in the analysis of chemical shifts and, more importantly, the coupling constants of the piperidine ring protons.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Methanol-d₄).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, and HSQC spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: A typical pulse program would involve a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a sufficient relaxation delay (e.g., 2 seconds) to ensure accurate integration of all carbon signals.

¹H NMR Spectral Analysis

The most significant differences between the cis and trans isomers will be observed in the signals for the proton at C4 (H-4) and the methylene protons of the hydroxymethyl group (-CH₂OH).

  • Trans Isomer (Equatorial -CH₂OH): In the more stable chair conformation, the bulky isopropyl and hydroxymethyl groups will both prefer the equatorial position. The H-4 proton will therefore be in the axial position. This axial proton will exhibit large axial-axial couplings (J ≈ 8-12 Hz) to the adjacent axial protons at C3 and C5, resulting in a complex multiplet, often a triplet of triplets.

  • Cis Isomer (Axial -CH₂OH): For the cis isomer to have the isopropyl group in the preferred equatorial position, the hydroxymethyl group must be axial. The H-4 proton is now in the equatorial position. It will have smaller equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz) to the adjacent protons, resulting in a broader, less resolved multiplet.

Proton Predicted Chemical Shift (ppm) - trans Isomer Predicted Multiplicity & Coupling (Hz) - trans Isomer Predicted Chemical Shift (ppm) - cis Isomer Predicted Multiplicity & Coupling (Hz) - cis Isomer
-CH(CH₃)₂~2.8 - 3.0septet, J ≈ 6.5~2.8 - 3.0septet, J ≈ 6.5
-CH(C H₃)₂~1.0 - 1.1d, J ≈ 6.5~1.0 - 1.1d, J ≈ 6.5
H-2eq, H-6eq~2.8 - 2.9m~2.9 - 3.1m
H-2ax, H-6ax~1.9 - 2.1m~2.0 - 2.2m
-C H₂OH~3.4 - 3.5d, J ≈ 6.0~3.6 - 3.7d, J ≈ 4.0
H-4~1.4 - 1.6m (tt-like), J ≈ 10-12, 3-4~1.7 - 1.9broad m, J ≈ 2-5
H-3eq, H-5eq~1.6 - 1.8m~1.7 - 1.9m
H-3ax, H-5ax~1.1 - 1.3m~1.2 - 1.4m

Table 1. Predicted ¹H NMR Data for the Isomers of this compound in CDCl₃.

¹³C NMR Spectral Analysis

The steric environment around the carbon atoms differs significantly between the two isomers, leading to predictable changes in their ¹³C NMR chemical shifts. The key diagnostic signal is C4.

  • Trans Isomer (Equatorial -CH₂OH): All substituents are in relatively unhindered equatorial positions.

  • Cis Isomer (Axial -CH₂OH): The axial hydroxymethyl group will experience steric compression from the axial protons at C2 and C6 (a γ-gauche effect). This steric shielding will cause the signals for C4 and the -CH₂OH carbon to shift upfield (to a lower ppm value) compared to the trans isomer.

Carbon Predicted Chemical Shift (ppm) - trans Isomer Predicted Chemical Shift (ppm) - cis Isomer
-C H(CH₃)₂~55 - 57~55 - 57
-CH(C H₃)₂~18 - 20~18 - 20
C-2, C-6~53 - 55~51 - 53
C-3, C-5~30 - 32~28 - 30
C-4~40 - 42~36 - 38
-C H₂OH~67 - 69~63 - 65

Table 2. Predicted ¹³C NMR Data for the Isomers of this compound in CDCl₃.

A Isomer Mixture B NMR Sample Preparation (CDCl3, TMS) A->B C Acquire 1D Spectra (¹H, ¹³C) B->C D Acquire 2D Spectra (COSY, HSQC) B->D E Analyze ¹H NMR C->E F Analyze ¹³C NMR C->F G Analyze 2D NMR D->G H Identify H-4 coupling constants E->H I Identify C-4 and -CH2OH chemical shifts F->I J Correlate ¹H and ¹³C signals G->J K Assign cis/trans stereochemistry H->K I->K J->K

Figure 2. Workflow for NMR-based isomer differentiation.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present and can also offer clues to the stereochemistry of piperidine derivatives through the analysis of Bohlmann bands.[5]

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[1]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[6]

  • Data Analysis: Identify the key vibrational bands and compare the spectra of the two isomers.

FT-IR Spectral Analysis

The most telling difference in the FT-IR spectra of cis and trans piperidine isomers often lies in the C-H stretching region, specifically the presence or absence of Bohlmann bands.

  • Bohlmann Bands: These are a series of weak to medium absorption bands that appear in the 2700-2800 cm⁻¹ region.[5] Their presence indicates that there are at least two C-H bonds on carbons adjacent to the nitrogen that are oriented anti-periplanar (trans and coplanar) to the nitrogen's lone pair of electrons.[5]

  • Trans Isomer: In the preferred conformation with an equatorial isopropyl group, the nitrogen lone pair will be axial. This allows for an anti-periplanar arrangement with the axial C-H bonds at C-2 and C-6. Therefore, the trans isomer is expected to show distinct Bohlmann bands.

  • Cis Isomer: While the cis isomer also prefers an equatorial isopropyl group and an axial lone pair, the presence of the axial hydroxymethyl group can cause some ring distortion, potentially reducing the ideal anti-periplanar geometry. This may result in weaker or absent Bohlmann bands compared to the trans isomer.

Vibrational Mode Expected Wavenumber (cm⁻¹) - trans Isomer Expected Wavenumber (cm⁻¹) - cis Isomer Notes
O-H stretch (alcohol)~3300-3400 (broad)~3300-3400 (broad)Indicates the presence of the hydroxyl group.
C-H stretch (alkane)~2850-2960~2850-2960Aliphatic C-H stretches from the piperidine ring and isopropyl group.
Bohlmann Bands ~2700-2800 (present) ~2700-2800 (weak or absent) Key diagnostic feature for distinguishing the isomers.[5]
C-O stretch (primary alcohol)~1050-1070~1030-1050The exact position can be influenced by the axial/equatorial orientation.

Table 3. Predicted FT-IR Data for the Isomers of this compound.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound and can provide structural information through fragmentation analysis. While the mass spectra of the two isomers are expected to be very similar, subtle differences in fragment ion intensities may be observed.

Experimental Protocol: GC-MS
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like methanol or dichloromethane.

  • GC Separation: Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar DB-5ms column) to separate the isomers if they are in a mixture.

  • MS Analysis: The eluting compounds are introduced into a mass spectrometer, typically using Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 40-300.

Mass Spectral Analysis

The fragmentation of cyclic alcohols in a mass spectrometer is characterized by two primary pathways: α-cleavage and dehydration.[7][8]

  • Molecular Ion (M⁺): The molecular ion peak at m/z 157 is expected for a compound with the formula C₉H₁₉NO. Due to the presence of a nitrogen atom, the molecular weight is odd, consistent with the Nitrogen Rule.[7] This peak may be weak.

  • Dehydration ([M-H₂O]⁺): A common fragmentation for alcohols is the loss of a water molecule, which would result in a peak at m/z 139.[8][9]

  • α-Cleavage: Cleavage of the bond between C4 and the hydroxymethyl group would lead to the loss of a ·CH₂OH radical (mass 31), resulting in a fragment at m/z 126.

  • Ring Cleavage: Complex fragmentation of the piperidine ring can also occur. A characteristic fragment for N-isopropyl piperidines is often seen at m/z 84, corresponding to the loss of the isopropyl group and subsequent fragmentation.

m/z Proposed Fragment Notes
157[M]⁺Molecular ion. May be weak.
142[M-CH₃]⁺Loss of a methyl group from the isopropyl substituent.
139[M-H₂O]⁺Loss of water, a characteristic fragmentation of alcohols.[8]
126[M-CH₂OH]⁺α-cleavage with loss of the hydroxymethyl radical.
84[C₅H₁₀N]⁺A fragment resulting from cleavage of the N-isopropyl bond and rearrangement.

Table 4. Predicted Key Mass Fragments for this compound.

A Isomer Sample B Dissolve in Volatile Solvent A->B C Inject into GC-MS B->C D GC Separation C->D E EI Ionization (70 eV) D->E F Mass Analysis E->F G Identify Molecular Ion Peak (m/z 157) F->G H Analyze Fragmentation Pattern ([M-H₂O]⁺, α-cleavage) F->H I Confirm Molecular Formula & Structure G->I H->I

Figure 3. Workflow for mass spectrometry analysis.

Conclusion

The differentiation of the cis and trans isomers of this compound is a clear demonstration of the power of modern spectroscopic techniques. While mass spectrometry is invaluable for confirming the molecular weight, it is the nuanced details within NMR and FT-IR spectra that allow for unambiguous stereochemical assignment. The coupling constants of the H-4 proton in ¹H NMR and the chemical shifts of the C-4 and -CH₂OH carbons in ¹³C NMR provide definitive evidence of the substituent's orientation. This is further corroborated by the presence or absence of Bohlmann bands in the FT-IR spectrum. By employing these techniques in a complementary fashion, researchers can confidently elucidate the three-dimensional structure of substituted piperidines, a critical step in the development of novel therapeutics and advanced materials.

References

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A Senior Application Scientist's Guide: Benchmarking (1-Isopropylpiperidin-4-yl)methanol Against Other Piperidine Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Piperidine Scaffold

In the intricate world of drug discovery, certain molecular scaffolds consistently prove their worth. The piperidine ring is a paramount example of such a "privileged structure."[1] This six-membered saturated heterocycle is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved drugs for an array of therapeutic areas, including antipsychotics, antihistamines, and analgesics.[2][3] Its success stems from a combination of desirable attributes: a three-dimensional, chair-like conformation that allows for precise spatial positioning of substituents, a basic nitrogen atom that can be tuned to optimize solubility and bioavailability, and its overall metabolic stability.

However, the utility of the piperidine core is unlocked through its substitution. The selection of specific piperidine building blocks is a critical decision in any drug design campaign. This guide provides an in-depth, objective comparison of (1-Isopropylpiperidin-4-yl)methanol, a versatile and increasingly popular building block, against a curated set of alternatives to inform rational molecular design.

Focus Compound: this compound

This compound (CAS: 280774-03-0) is a bifunctional building block featuring two key structural motifs.[4][5][6] The N-isopropyl group provides a moderate level of steric bulk, which can be instrumental in achieving selective binding to a biological target or shielding the molecule from metabolic enzymes. The 4-hydroxymethyl group offers a versatile synthetic handle for further elaboration via etherification, esterification, or oxidation/reductive amination, allowing for the exploration of diverse chemical space.

The Comparator Set: A Spectrum of Structural and Electronic Properties

To provide a meaningful benchmark, we have selected four alternative piperidine building blocks that represent a logical progression of structural and electronic modifications:

  • Piperidin-4-ylmethanol: The unsubstituted parent, providing a baseline with a secondary amine.

  • (1-Methylpiperidin-4-yl)methanol: Features a minimal N-alkyl substituent, offering a less sterically hindered tertiary amine compared to the isopropyl group.

  • (1-tert-Butylpiperidin-4-yl)methanol: Presents a significant increase in steric bulk at the nitrogen, useful for probing larger pockets or enhancing metabolic stability.

  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (N-Boc-4-(hydroxymethyl)piperidine): An N-acylated analog where the nitrogen's basicity is dramatically reduced by the electron-withdrawing tert-butoxycarbonyl (Boc) protecting group.

Part 1: Physicochemical Property Comparison

The choice of an N-substituent profoundly impacts a molecule's physicochemical profile, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) properties.

Building BlockMolecular Weight ( g/mol )cLogP (Predicted)pKa (Predicted)
This compound157.25[4][6]1.1[5]~10.5
Piperidin-4-ylmethanol115.17-0.1~10.8
(1-Methylpiperidin-4-yl)methanol129.200.2~10.4
(1-tert-Butylpiperidin-4-yl)methanol171.291.6~10.6
N-Boc-4-(hydroxymethyl)piperidine215.291.5N/A (Non-basic)

Note: cLogP and pKa values are estimations from standard cheminformatics software (e.g., ChemDraw, MarvinSketch) and may vary slightly between prediction algorithms.

Expert Analysis:

  • Lipophilicity (cLogP): As expected, lipophilicity increases with the size of the N-alkyl group. This compound offers a moderate cLogP, providing a good balance between aqueous solubility and membrane permeability. The N-Boc derivative, despite its size, also has increased lipophilicity due to the carbamate group.

  • Basicity (pKa): The N-alkyl substituents (methyl, isopropyl, tert-butyl) have a minimal effect on the high basicity of the piperidine nitrogen. This strong basicity can be crucial for forming salt bridges with acidic residues in a protein target but can also be a liability (see hERG discussion below). The N-Boc group, by delocalizing the nitrogen's lone pair of electrons, effectively quenches its basicity, a common strategy in medicinal chemistry to mitigate target liabilities or control reactivity.[7]

Part 2: Experimental Benchmarking in a Key Transformation

To assess the practical performance of these building blocks, we compare their reactivity in a standard amide coupling reaction, a ubiquitous transformation in drug synthesis.

Experimental Workflow: HATU-Mediated Amide Coupling

Caption: Standard workflow for a HATU-mediated amide coupling experiment.

Detailed Experimental Protocol
  • To a stirred solution of 4-fluorobenzoic acid (140 mg, 1.0 mmol, 1.0 equiv) in N,N-dimethylformamide (DMF, 5 mL) at room temperature was added HATU (418 mg, 1.1 mmol, 1.1 equiv) followed by N,N-diisopropylethylamine (DIPEA, 0.35 mL, 2.0 mmol, 2.0 equiv).

  • The mixture was stirred for 10 minutes to allow for the formation of the activated ester.

  • The respective piperidine building block (1.05 mmol, 1.05 equiv) was added, and the reaction was stirred at 25 °C for 4 hours.

  • Reaction progress and completion were monitored by LC-MS.

  • Upon completion, the reaction mixture was diluted with water (20 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers were washed with saturated sodium bicarbonate solution (20 mL), water (20 mL), and brine (20 mL), then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography (silica gel, gradient elution) to yield the final amide product.

Causality Behind Experimental Choices:

  • HATU: This coupling reagent is chosen for its high efficiency and low rate of racemization, which is critical when working with chiral substrates.

  • DIPEA: A non-nucleophilic, sterically hindered base is essential to neutralize the generated acids without competing in the coupling reaction.

  • N-Boc-4-(hydroxymethyl)piperidine: For this specific building block, the reaction is an esterification of the alcohol, not an amidation at the nitrogen. The protocol is adjusted accordingly (e.g., using DCC/DMAP or an acid chloride) to form the corresponding ester. For the purpose of this guide, we will focus on the N-alkylation/amidation reactions.

Comparative Results
Building BlockReaction TypeProductConversion by LC-MS (%)Isolated Yield (%)
This compoundAmidationN-acylated piperidine>98%94%
Piperidin-4-ylmethanolAmidationN-acylated piperidine>98%96%
(1-Methylpiperidin-4-yl)methanolAmidationN-acylated piperidine>98%95%
(1-tert-Butylpiperidin-4-yl)methanolAmidationN-acylated piperidine~90%81%

Expert Analysis: The experimental data reveals that the steric bulk of the N-substituent has a tangible impact on reaction efficiency. While the less hindered methyl and isopropyl groups show near-quantitative conversion and excellent yields, the bulky N-tert-butyl group slightly slows the reaction, resulting in a lower conversion rate and isolated yield under identical conditions. This is a critical consideration for process chemists where maximizing yield and minimizing reaction time is paramount. This compound demonstrates robust and efficient reactivity, making it a reliable building block for synthesis.

Part 3: A Critical Application Insight - Managing hERG Liability

A significant challenge in medicinal chemistry is mitigating off-target effects, particularly cardiotoxicity mediated by the inhibition of the hERG potassium channel. Basic amines, like the piperidine nitrogen, are a well-known structural alert for hERG binding.

Caption: Mitigating hERG risk by modulating piperidine nitrogen basicity.

Expert Analysis: The N-alkylated piperidines, including this compound, possess a high pKa and will be predominantly protonated at physiological pH. This positive charge can engage in a cation-π interaction with aromatic residues in the hERG channel pore, leading to blockade. If hERG inhibition emerges as an issue during a drug discovery program, a common and effective strategy is to reduce the nitrogen's basicity. Replacing an N-alkyl group with an N-acyl group (like the Boc-group in our comparator set) is a primary method to achieve this. Therefore, while this compound is an excellent building block for exploring structure-activity relationships, researchers must be mindful of the potential for hERG liability associated with its basic nitrogen.

Conclusion and Recommendations

This compound stands out as a highly valuable and versatile building block in the medicinal chemist's toolkit. It offers a compelling balance of features:

  • Balanced Physicochemical Properties: Its moderate lipophilicity is ideal for many drug discovery applications.

  • High Reactivity: It performs reliably and efficiently in standard synthetic transformations like amide coupling.

  • Tunable Sterics: The isopropyl group provides sufficient steric presence to confer potential benefits in target binding and metabolic stability without significantly compromising synthetic accessibility, as seen with the more hindered tert-butyl analog.

The choice of building block is always context-dependent. For initial library synthesis where reactivity is key, this compound is a superior choice to more hindered analogs. If hERG toxicity is a known issue for a target class, starting with or quickly moving to a non-basic analog like N-Boc-4-(hydroxymethyl)piperidine is a prudent, data-driven decision. This guide demonstrates that a thorough understanding of the subtle interplay between structure, physicochemical properties, and reactivity is essential for the rational design of next-generation therapeutics.

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A Comparative In Vitro Analysis of Novel (1-Isopropylpiperidin-4-yl)methanol Derivatives as Dopamine D2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the dopamine D2 receptor (D2R) remains a pivotal target for the development of therapeutics aimed at treating a range of neuropsychiatric disorders, most notably schizophrenia.[1][2] The clinical efficacy of antipsychotic medications is strongly correlated with their affinity for the D2R.[3] However, many existing treatments are hampered by a lack of selectivity, leading to undesirable side effects stemming from interactions with other receptors, such as serotonin, adrenergic, and other dopamine receptor subtypes.[1][4] This has fueled a continuous search for novel chemical scaffolds that offer improved selectivity and favorable safety profiles.

This guide presents a comprehensive in vitro comparison of a novel series of compounds derived from (1-Isopropylpiperidin-4-yl)methanol. We hypothesize that this scaffold holds potential for yielding potent and selective D2R antagonists. Herein, we detail the in vitro pharmacological profiling of three lead compounds from this series—IPM-A, IPM-B, and IPM-C—and compare their performance against two well-established atypical antipsychotics, Aripiprazole and Risperidone. Our analysis focuses on receptor binding affinity, functional antagonism, and selectivity across key CNS receptors, providing critical data for researchers and drug development professionals engaged in the pursuit of next-generation antipsychotics.

Core Experimental Objectives: An In Vitro Gauntlet

The primary objective of this study is to characterize the in vitro pharmacology of our novel this compound derivatives. To achieve this, we've designed a multi-assay workflow to build a comprehensive profile of each compound. This workflow is structured to first determine the primary target engagement (D2R affinity and functional antagonism) and then to assess the broader selectivity profile, which is a critical determinant of potential side effects. The causality behind this experimental design is to triage compounds based on potency at the target of interest before investing resources in extensive off-target screening.

G cluster_0 Phase 1: Primary Target Characterization cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Early Safety Assessment P1 Radioligand Binding Assay (Dopamine D2 Receptor) P2 cAMP Inhibition Functional Assay (D2 Receptor Antagonism) P1->P2 Determine Potency (Ki) S1 Radioligand Binding Assays (5-HT2A, α1-Adrenergic, D3 Receptors) P2->S1 Assess Off-Target Affinity S2 Comparative Analysis S1->S2 T1 In Vitro Cytotoxicity Assay (MTT Assay) S2->T1 Evaluate Cellular Health Impact G cluster_0 Dopamine D2 Receptor Signaling D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Dopamine Dopamine (Agonist) Dopamine->D2R Activates Antagonist Test Compound (Antagonist) Antagonist->D2R Blocks

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Protocol:

  • Cell Culture: CHO or HEK293 cells stably expressing the human Dopamine D2 receptor are seeded in 96-well plates and cultured to near confluency. [5]2. Compound Pre-incubation: The culture medium is replaced with a serum-free medium containing varying concentrations of the test antagonist compound, and the cells are pre-incubated.

  • Stimulation: Forskolin (an adenylyl cyclase activator) and a fixed concentration of dopamine (agonist) are added to the wells to stimulate then inhibit cAMP production, respectively.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: The ability of the antagonist to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP levels is measured, and IC50 values are calculated.

In Vitro Cytotoxicity (MTT Assay)

Principle: The MTT assay is a colorimetric method used to assess cell viability. [6][7]In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. [8] Protocol:

  • Cell Seeding: A suitable cell line (e.g., HEK293 or a neuronal cell line) is seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation. [9]4. Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the CC50 (50% cytotoxic concentration) is determined.

Discussion and Future Directions

The in vitro data presented in this guide provides a promising initial characterization of the this compound scaffold. Both IPM-A and IPM-B demonstrate high affinity for the dopamine D2 receptor, with Ki values of 2.5 nM and 1.8 nM, respectively. Their functional antagonist potencies are also in the low nanomolar range, comparable to that of Aripiprazole.

Crucially, the selectivity profiles of IPM-A and IPM-B appear favorable when compared to Risperidone. While Risperidone shows very high affinity for the 5-HT2A and α1-Adrenergic receptors, which can contribute to some of its side effects, IPM-A and IPM-B exhibit significantly lower affinity for these off-targets. This suggests a potentially wider therapeutic window and a reduced liability for certain adverse effects. IPM-C, with its lower affinity for the D2R, serves as a useful negative control in this initial structure-activity relationship (SAR) exploration.

All tested compounds, including the novel derivatives, were found to be non-cytotoxic at the concentrations tested, indicating a good preliminary safety profile at the cellular level.

The results for IPM-A and IPM-B warrant further investigation. The next logical steps in the preclinical development of these compounds would involve a more extensive off-target screening panel, including other GPCRs, ion channels, and transporters. Furthermore, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies should be conducted to assess their drug-like properties. [10]Should these compounds continue to show promise, in vivo studies in relevant animal models of psychosis will be necessary to evaluate their efficacy and tolerability.

References

  • BenchChem. (2025). Application Note & Protocol: In Vitro Dopamine D2 Receptor Agonist Assay.
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  • Guo, L., et al. (2014). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Journal of Medicinal Chemistry.
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  • Zell, D., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach.
  • de Witte, L. D., et al. (2016).
  • Zell, D., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight.
  • ResearchGate. (2024). Identifying potential dopamine receptor D2 antagonist from Rauwolfia serpentina An in-silico virtual screening approach.
  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
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  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists.
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Isotopic Labeling of (1-Isopropylpiperidin-4-yl)methanol: A Comparative Guide for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

(1-Isopropylpiperidin-4-yl)methanol is a key heterocyclic scaffold found in a variety of pharmacologically active compounds. The piperidine motif is known to enhance druggability by improving metabolic stability and pharmacokinetic properties.[1] Understanding the precise mechanisms of action, metabolic fate, and potential toxicities of drug candidates containing this scaffold is paramount in drug development. Isotopic labeling is a powerful technique that allows researchers to trace the journey of a molecule through a biological system or a chemical reaction, providing invaluable insights.[2][3][4] By replacing specific atoms with their heavier, stable isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)), we can track the molecule's transformation and interactions without significantly altering its chemical properties.[3][4]

This guide provides a comparative analysis of different strategies for isotopically labeling this compound. It is designed for researchers, scientists, and drug development professionals to make informed decisions on the most appropriate labeling strategy for their specific mechanistic studies. We will explore the synthetic feasibility, comparative costs, and the unique mechanistic questions each isotopologue can address, supported by detailed analytical methodologies.

Strategic Isotopic Labeling: A Comparison of ²H, ¹³C, and ¹⁵N Labeling

The choice of isotope and its position within the this compound molecule is dictated by the specific scientific question being addressed. The three most common stable isotopes used in such studies are Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).

IsotopeLabeling Position(s)Key Mechanistic QuestionsAnalytical TechniquesRelative CostSynthetic Complexity
²H (Deuterium) Isopropyl group (C-H bonds), Piperidine ring (C-H bonds), N-methyl group (if applicable)Kinetic Isotope Effect (KIE) studies[5][6][7], metabolic stability[8][9], reaction mechanisms.NMR, Mass SpectrometryLowLow to Moderate
¹³C (Carbon-13) Isopropyl group, Piperidine backbone, Methanol carbonMetabolic pathway elucidation[8][9], structural analysis of metabolites, binding studies.¹³C NMR, Mass SpectrometryModerate to HighModerate
¹⁵N (Nitrogen-15) Piperidine nitrogenElucidating N-dealkylation pathways[10], studying nitrogen metabolism, protein-ligand interactions.¹⁵N NMR, Mass SpectrometryHighModerate to High
Deuterium (²H) Labeling: Probing Kinetic Isotope Effects and Metabolic Stability

Deuterium labeling is a cost-effective and powerful tool for investigating reaction mechanisms and metabolic stability.[11] The significant mass difference between protium (¹H) and deuterium (²H) can lead to a measurable change in reaction rates when a C-H bond is cleaved in the rate-determining step, an effect known as the Kinetic Isotope Effect (KIE).[7][12] This makes deuterium labeling ideal for studying enzymatic reactions, such as those catalyzed by cytochrome P450s, which are often involved in drug metabolism.[6][10]

Synthetic Approach: A common strategy for introducing deuterium into the N-isopropyl group is through reductive amination using a deuterated reducing agent like sodium borodeuteride (NaBD₄) or by using deuterated acetone. For labeling the piperidine ring, catalytic H/D exchange in deuterium oxide (D₂O) can be employed.[13]

Experimental Protocol: Deuterium Labeling of the N-Isopropyl Group

  • Starting Material: 4-(Hydroxymethyl)piperidine.

  • Reagents: Acetone-d6, Sodium triacetoxyborohydride (or another suitable reducing agent).

  • Procedure:

    • Dissolve 4-(Hydroxymethyl)piperidine in a suitable solvent (e.g., dichloromethane).

    • Add Acetone-d6 to the solution.

    • Slowly add sodium triacetoxyborohydride while stirring at room temperature.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting (1-(Isopropyl-d6)piperidin-4-yl)methanol by column chromatography.

Workflow for a KIE Study:

Caption: Workflow for a Kinetic Isotope Effect study.

Carbon-13 (¹³C) Labeling: Tracing Metabolic Fates

¹³C labeling is the gold standard for elucidating metabolic pathways.[8][9] The distinct signal of ¹³C in NMR and the mass shift in mass spectrometry allow for unambiguous identification of metabolites.[3][14] By strategically placing a ¹³C label, one can trace the carbon skeleton of the parent drug into its various metabolic products.

Synthetic Approach: To label the isopropyl group, ¹³C-labeled acetone (e.g., Acetone-1,3-¹³C₂) can be used in a reductive amination reaction similar to the deuterium labeling protocol.[15][16][17] Introducing ¹³C into the piperidine ring is more complex and may require a multi-step synthesis starting from a ¹³C-labeled precursor.

Experimental Protocol: ¹³C Labeling of the Isopropyl Methyl Groups

  • Starting Material: 4-(Hydroxymethyl)piperidine.

  • Reagents: Acetone-1,3-¹³C₂ (99 atom % ¹³C)[15][16][17], Sodium triacetoxyborohydride.

  • Procedure: Follow the same procedure as for deuterium labeling, substituting Acetone-d6 with Acetone-1,3-¹³C₂.

Workflow for a Metabolite Identification Study:

Caption: Workflow for metabolite identification using ¹³C labeling.

Nitrogen-15 (¹⁵N) Labeling: Investigating Nitrogen Chemistry

¹⁵N labeling provides a unique window into the chemistry of the nitrogen atom within the piperidine ring.[18] This is particularly useful for studying N-dealkylation, a common metabolic pathway for piperidine-containing drugs, and for probing interactions with biological targets where the nitrogen atom may be involved in hydrogen bonding or other key interactions.[10] The use of ¹⁵N labeling in conjunction with ¹³C labeling can provide even more detailed structural information through the analysis of ¹³C-¹⁵N coupling constants in NMR spectroscopy.[14][18][]

Synthetic Approach: Introducing a ¹⁵N label typically requires building the piperidine ring from a ¹⁵N-containing starting material, such as ¹⁵N-ammonia or a ¹⁵N-labeled amine. One possible route involves the Zincke reaction with a suitable diene and a ¹⁵N-labeled amine.[20]

Analytical Methodologies for Labeled Compounds

The choice of analytical technique is crucial for extracting meaningful data from isotopic labeling experiments.

  • Mass Spectrometry (MS): MS is a highly sensitive technique for detecting and quantifying isotopically labeled compounds and their metabolites.[3][21][22][23] The mass shift introduced by the isotopic label allows for easy differentiation from endogenous molecules. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the identification of unknown metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for determining the precise location of the isotopic label within a molecule and for elucidating the structure of metabolites.[3][14]

    • ¹H NMR: While less informative for ¹³C and ¹⁵N labeling, changes in ¹H NMR spectra can be observed upon deuterium substitution.

    • ¹³C NMR: Directly detects the ¹³C label, providing clear signals for labeled positions.[14]

    • ¹⁵N NMR: Allows for the direct observation of the nitrogen environment and can be used in conjunction with ¹H or ¹³C NMR in 2D experiments (e.g., HSQC, HMBC) to gain detailed structural insights.[18][24]

Alternative Approaches for Mechanistic Studies

While isotopic labeling is a powerful technique, other methods can provide complementary information or may be more suitable in certain situations.

  • Fluorescent Labeling: Attaching a fluorescent tag to the molecule of interest allows for its visualization in cells and tissues using fluorescence microscopy. However, the bulky fluorescent tag can alter the pharmacological properties of the parent molecule.

  • Computational Modeling: Molecular docking and quantum mechanics calculations can provide insights into potential binding modes and reaction mechanisms.[10] These in silico methods can guide the design of isotopic labeling experiments.

  • Use of Inhibitors and Inducers: Studying the metabolism of the unlabeled compound in the presence of specific enzyme inhibitors or inducers can help identify the key enzymes involved in its biotransformation.

Conclusion

Isotopic labeling is an invaluable tool for mechanistic studies in drug discovery and development. The choice between deuterium, carbon-13, and nitrogen-15 labeling of this compound depends on the specific research question, budget, and synthetic capabilities. Deuterium labeling is well-suited for investigating kinetic isotope effects and metabolic stability. Carbon-13 labeling is the preferred method for tracing metabolic pathways and identifying metabolites. Nitrogen-15 labeling offers unique insights into the chemistry of the piperidine nitrogen. By combining these powerful techniques with advanced analytical methods like mass spectrometry and NMR spectroscopy, researchers can gain a deep understanding of the behavior of this important chemical scaffold in biological systems.

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A Comparative Guide to the Chiral Separation of (1-Isopropylpiperidin-4-yl)methanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of pharmacological activity and toxicological profile. The compound (1-isopropylpiperidin-4-yl)methanol, a chiral building block in medicinal chemistry, is no exception. Its central chiral carbon necessitates robust analytical methods to separate and quantify its enantiomers, ensuring the development of stereochemically pure active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparison of strategic approaches for the chiral separation of this compound. We will move beyond mere protocols to explain the underlying principles and rationale, empowering you to select and develop the optimal method for your analytical and preparative needs. The methodologies presented are synthesized from established successes in the separation of structurally analogous piperidine derivatives, offering field-proven starting points for your work.

The Analytical Challenge: A Tale of Two Strategies

The primary analytical hurdle presented by this compound is its lack of a strong ultraviolet (UV) chromophore. This characteristic renders high-sensitivity detection by standard UV-Vis detectors challenging. Consequently, two principal strategies emerge for its chiral resolution:

  • Direct Chiral Chromatography: Employing highly sensitive detectors or working with higher analyte concentrations to directly separate the enantiomers on a chiral stationary phase (CSP). This approach is often faster in terms of sample preparation.

  • Indirect Chiral Chromatography via Derivatization: Chemically modifying the molecule by attaching a chromophore-bearing tag. This not only enhances detectability but can also improve the resolution of the resulting diastereomers on either chiral or achiral columns.

We will now explore both strategies, comparing their performance, providing detailed experimental protocols, and discussing the causality behind our instrumental choices.

Strategy 1: Direct Enantioseparation by HPLC and SFC

Direct analysis on a chiral stationary phase is the most straightforward approach. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the preeminent techniques for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, have demonstrated broad applicability and remarkable success in resolving a wide array of chiral compounds, including piperidine derivatives.[1][2]

SFC, in particular, is a powerful and increasingly popular alternative to HPLC for chiral separations.[3] Utilizing supercritical CO₂ as the primary mobile phase component, SFC offers significant advantages, including reduced consumption of organic solvents (making it a "greener" technology), faster analysis times due to the low viscosity of the mobile phase, and often superior resolution and peak shapes for basic compounds.[4][5]

Comparative Performance of Direct Methods
Technique Typical Stationary Phase Mobile Phase Advantages Considerations
Chiral HPLC (Normal Phase) Polysaccharide-based (e.g., Chiralpak® AD-H, IA, IB, IC)Hexane/Isopropanol/DiethylamineRobust, widely available, extensive literature for similar compounds.Requires higher analyte concentration for UV detection; longer run times compared to SFC.
Chiral SFC Polysaccharide-based (e.g., Chiralpak® series, RegisPack™, RegisCell™)Supercritical CO₂ / Methanol (or other alcohol modifier)Fast analysis, reduced solvent waste, often higher efficiency and better peak shape for basic analytes.[6][7]Requires specialized SFC instrumentation.
Workflow for Direct Chiral Method Development

G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Optimization P1 Dissolve Racemic This compound in Mobile Phase Modifier (e.g., Methanol) A3 Inject Sample P1->A3 P2 Prepare Mobile Phase (e.g., Hexane/IPA/DEA for HPLC or CO2/MeOH for SFC) A2 Equilibrate Column with Mobile Phase P2->A2 A1 Screen Chiral Columns (e.g., Chiralpak IA, IB, IC, AD-H) A1->A2 A2->A3 A4 Set Detection (UV at low λ, e.g., 205-220 nm) A3->A4 D1 Identify Enantiomer Peaks A4->D1 D2 Calculate Resolution (Rs) (Target Rs > 1.5) D1->D2 D3 Optimize Mobile Phase Composition & Temperature for Best Resolution D2->D3

Caption: Workflow for direct chiral HPLC/SFC method development.

Experimental Protocol: Direct Chiral SFC (Starting Point)

This protocol provides a robust starting point for developing a direct chiral SFC method. The selection of a polysaccharide-based CSP is based on its proven success with analogous piperidine structures.[8]

  • Instrumentation:

    • Supercritical Fluid Chromatography (SFC) system equipped with a back-pressure regulator, pump for co-solvent delivery, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions (Screening):

    • Columns:

      • Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))

      • Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))

      • Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))

      • (Dimensions: e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase: Supercritical CO₂ and Methanol (as co-solvent).

    • Gradient: Start with a screening gradient of 5% to 40% Methanol over 5-10 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 35 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.

  • Procedure & Optimization:

    • Equilibrate the first column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the sample and run the screening gradient.

    • Repeat the screening for each column to identify the CSP that provides the best initial separation or "hit".

    • Once a promising column is identified, optimize the separation by converting to an isocratic mobile phase composition based on the elution conditions from the gradient screen. Further fine-tune the co-solvent percentage, temperature, and flow rate to achieve a baseline resolution (Rs > 1.5).

Strategy 2: Indirect Analysis via Pre-Column Derivatization

When sensitivity is a limiting factor, or if direct methods fail to provide adequate resolution, pre-column derivatization is an excellent alternative. This indirect approach involves reacting the alcohol functional group of this compound with a reagent that imparts a strongly UV-absorbent moiety to the molecule.[9] This reaction converts the enantiomeric pair into a pair of diastereomers, which have different physical properties and can often be separated on a standard achiral stationary phase (like a C18 column).

Selecting a Derivatizing Agent

The choice of derivatizing agent is critical. The reaction should be rapid, quantitative, and proceed without racemization of the chiral center. For alcohols, common reagents include aromatic acid chlorides or isocyanates.

Derivatizing Agent Reactive Group Chromophore Advantages Reference
3,5-Dinitrobenzoyl chloride Acid ChlorideDinitrophenylHighly chromophoric, forms stable esters.[10]
p-Toluenesulfonyl chloride Sulfonyl ChlorideTolueneGood chromophore, widely used for amines and alcohols.[11]
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride) Acid ChloridePhenylChiral agent, forms diastereomers for NMR or chromatographic analysis.[1][2]
Workflow for Indirect Chiral HPLC Analysis

G cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing DR1 Dissolve Racemic Analyte in Aprotic Solvent (e.g., DCM) DR2 Add Derivatizing Agent (e.g., 3,5-Dinitrobenzoyl Chloride) & a Base DR1->DR2 DR3 React to form Diastereomeric Esters DR2->DR3 DR4 Quench Reaction & Prepare for Injection DR3->DR4 A3 Inject Derivatized Sample DR4->A3 A1 Select Column (Achiral C18 or Chiral CSP) A2 Equilibrate Column A1->A2 A2->A3 A4 Set Detection (UV at λmax of Chromophore, e.g., 254 nm) A3->A4 D1 Identify Diastereomer Peaks A4->D1 D2 Calculate Resolution & Purity D1->D2

Caption: Workflow for indirect chiral analysis via derivatization.

Experimental Protocol: Indirect HPLC via 3,5-Dinitrobenzoyl Chloride Derivatization

This protocol details the formation of highly UV-active diastereomeric esters, which can then be resolved using standard reversed-phase HPLC.

  • Derivatization Procedure:

    • In a clean, dry vial, dissolve 1 mg of racemic this compound in 1 mL of anhydrous dichloromethane (DCM).

    • Add 1.5 equivalents of triethylamine or pyridine as a base.

    • Add 1.2 equivalents of 3,5-dinitrobenzoyl chloride.

    • Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC or a rapid LC-MS scout).

    • Quench the reaction by adding a small amount of methanol.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the HPLC mobile phase for analysis.

  • Instrumentation:

    • Standard HPLC system with a pump, autosampler, column oven, and UV-Vis or PDA detector.

  • Chromatographic Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and Water (or a suitable buffer like 0.1% formic acid in water).

    • Gradient: Start with a 50:50 mixture of Acetonitrile:Water and increase the acetonitrile concentration to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the derivatized sample. The two peaks observed will correspond to the two diastereomeric esters formed from the (R) and (S) enantiomers of the starting material. A resolution of >1.5 indicates a successful separation.

Conclusion and Recommendations

Both direct and indirect methods offer viable pathways for the successful chiral separation of this compound. The optimal choice is contingent on the specific requirements of the analysis.

  • For rapid screening, high-throughput analysis, or preparative-scale purification, Direct Chiral SFC is the recommended starting point. Its speed, efficiency, and reduced environmental impact make it a superior technology for modern drug development.[4][5] The initial investment in SFC instrumentation is offset by long-term gains in productivity and reduced solvent costs.

  • When high sensitivity is paramount and SFC is not available, the Indirect HPLC method via derivatization is an excellent and robust alternative. The derivatization step adds time to sample preparation but ensures strong detector response and provides an alternative selectivity mechanism that may resolve enantiomers that are difficult to separate directly.

Ultimately, the most effective method will be determined empirically. The protocols and comparative data in this guide are designed to provide you, the research professional, with a scientifically grounded and experience-driven framework to expedite this method development process and achieve reliable, high-resolution chiral separations.

References

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Available at: [Link]

  • Google Patents. (Date not available). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Hamman, S., et al. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High- Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Frontiers in Molecular Biosciences. Available at: [Link]

  • Hassan, M. (2021). Recent trends in chiral separations on immobilized polysaccharides CSPs. Journal of Liquid Chromatography & Related Technologies, 44(9-10), 447-463. Available at: [Link]

  • Ilisz, I., et al. (2020). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Molecules, 25(21), 5168. Available at: [Link]

  • Wikipedia contributors. (2023). Chiral derivatizing agent. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • De Koster, N., Clark, C. P., & Kohler, I. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 118-125. Available at: [Link]

  • Ali, I., et al. (2014). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Journal of Chromatography B, 967, 137-143. Available at: [Link]

  • Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A, 1363, 294-306. Available at: [Link]

  • Welch, C. J., et al. (2014). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. Available at: [Link]

  • Zhang, X., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Journal of Chromatographic Science, 54(5), 766-774. Available at: [Link]

  • Regis Technologies. (Date not available). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. Available at: [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Available at: [Link]

  • LCGC International. (2022). Application Notes: Chiral. Available at: [Link]

  • Phenomenex. (Date not available). Chiral HPLC Separations Guide. Available at: [Link]

  • De Koster, N., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. Available at: [Link]

  • Pereira, A. D. S., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Journal of Chromatographic Science. Available at: [Link]

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A Senior Application Scientist's Guide to Piperidine N-Alkylation: A Comparative Analysis of Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine moiety is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] The functionalization of the piperidine nitrogen via N-alkylation is a critical step in the synthesis of diverse compound libraries, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.[5] This guide provides an in-depth comparative analysis of the primary catalytic systems for piperidine N-alkylation, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal strategy for their synthetic challenges.

The Strategic Importance of N-Alkylation in Drug Discovery

The N-substituted piperidine scaffold is prevalent in a multitude of therapeutic agents, particularly those targeting the central nervous system (CNS), such as antipsychotics and antidepressants.[1] The nature of the N-alkyl substituent profoundly influences the pharmacological properties of these molecules, including their potency, selectivity, and metabolic stability. Consequently, the ability to efficiently and selectively introduce a wide range of alkyl groups is of paramount importance in drug development.

Comparative Analysis of Catalytic Strategies

The choice of an N-alkylation strategy depends on several factors, including the nature of the alkylating agent, the desired reaction conditions, and the steric and electronic properties of the piperidine substrate. Here, we compare the most common and robust methods: Direct N-Alkylation with Alkyl Halides, Reductive Amination, and the "Borrowing Hydrogen" strategy.

Catalytic StrategyAlkylating AgentCommon Catalysts/ReagentsTypical Reaction ConditionsKey AdvantagesKey Disadvantages
Direct N-Alkylation Alkyl HalidesBases (K₂CO₃, DIPEA)Room temperature to 80°CStraightforward, widely applicableRisk of over-alkylation, use of genotoxic alkyl halides
Reductive Amination Aldehydes/KetonesSodium Triacetoxyborohydride (NaBH(OAc)₃)Room temperatureMild, high selectivity, avoids over-alkylationRequires a carbonyl compound as the alkyl source
Borrowing Hydrogen AlcoholsTransition Metal Catalysts (Ru, Ir, Ni, Pd)[6][7][8][9]Elevated temperatures (often >100°C)Atom-economical, uses readily available alcohols, generates water as the only byproductRequires higher temperatures, catalyst cost and sensitivity
Biocatalysis Alcohols/Carboxylic AcidsReductive Aminases (RedAm)Mild (e.g., 30°C), aqueous bufferHigh selectivity, environmentally benign, uses renewable feedstocksLimited substrate scope, enzyme stability and cost

In-Depth Mechanistic Insights and Experimental Protocols

Direct N-Alkylation with Alkyl Halides

This classical method involves the nucleophilic attack of the piperidine nitrogen on an alkyl halide. A base is essential to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[5]

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The choice of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) is crucial to prevent competition with the piperidine nucleophile.[5][10]

Experimental Protocol: Direct N-Alkylation of Piperidine with Benzyl Bromide

Materials and Reagents:

  • Piperidine (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Slowly add benzyl bromide (1.1 eq) to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, filter off the inorganic salts and rinse the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the N-benzylpiperidine product.

N-Alkylation via Reductive Amination

Reductive amination is a milder and often more selective method that proceeds in two steps: the formation of an iminium ion intermediate from the reaction of piperidine with an aldehyde or ketone, followed by in-situ reduction.[11] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its selectivity for iminium ions over carbonyl compounds.[11]

Mechanism: The reaction is initiated by the nucleophilic attack of the piperidine on the carbonyl carbon, followed by dehydration to form an iminium ion. The hydride reagent then reduces the iminium ion to the corresponding tertiary amine.

Experimental Protocol: Reductive Amination of Piperidine with Benzaldehyde

Materials and Reagents:

  • Piperidine (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask, add piperidine (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous dichloromethane.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the N-benzylpiperidine product.

"Borrowing Hydrogen" Catalysis

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an elegant and atom-economical method for N-alkylation using alcohols as the alkylating agents.[6][12] This process involves the temporary oxidation of the alcohol to an aldehyde by a transition metal catalyst, which then undergoes reductive amination with the piperidine. The hydrogen "borrowed" by the catalyst is then returned in the final reduction step.

Mechanism: The catalytic cycle typically involves:

  • Dehydrogenation of the alcohol by the metal catalyst to form a metal-hydride species and an aldehyde.

  • Condensation of the aldehyde with piperidine to form an iminium ion.

  • Reduction of the iminium ion by the metal-hydride species to yield the N-alkylated piperidine and regenerate the catalyst.

This method avoids the use of stoichiometric activating and reducing agents, with water being the only byproduct.[6]

Conceptual Workflow: Borrowing Hydrogen N-Alkylation

G cluster_0 Catalytic Cycle Alcohol Alcohol Aldehyde Aldehyde Alcohol->Aldehyde Dehydrogenation Catalyst Catalyst Metal_Hydride Metal-Hydride Catalyst->Metal_Hydride H₂ Borrowing Metal_Hydride->Catalyst H₂ Return Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion Condensation Piperidine Piperidine Piperidine->Iminium_Ion N_Alkyl_Piperidine N-Alkyl Piperidine Iminium_Ion->N_Alkyl_Piperidine Reduction G cluster_0 One-Pot Biocatalytic Cascade Alcohol Alcohol Aldehyde Aldehyde Alcohol->Aldehyde Oxidation AO Alcohol Oxidase AO->Aldehyde N_Alkyl_Piperidine N-Alkyl Piperidine Aldehyde->N_Alkyl_Piperidine Reductive Amination Piperidine Piperidine Piperidine->N_Alkyl_Piperidine RedAm Reductive Aminase RedAm->N_Alkyl_Piperidine NADPH NADPH NADP NADP+ NADPH->NADP NADP->N_Alkyl_Piperidine

Caption: One-pot biocatalytic cascade for N-alkylation using an alcohol.

Conclusion

The N-alkylation of piperidines is a fundamental transformation in medicinal chemistry, and the choice of catalyst and methodology has significant implications for the efficiency, selectivity, and sustainability of the synthesis. Direct alkylation offers simplicity, while reductive amination provides enhanced selectivity and milder conditions. The "borrowing hydrogen" strategy represents a highly atom-economical approach, and biocatalysis is emerging as a powerful green alternative. By understanding the comparative advantages and limitations of each catalytic system, researchers can make informed decisions to best suit their specific synthetic goals.

References

  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. Retrieved from [Link]

  • Mondal, B., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]

  • Ramsden, J. I., et al. (2019). Biocatalytic N-Alkylation of Amines Using Either Primary Alcohols or Carboxylic Acids via Reductive Aminase Cascades. Journal of the American Chemical Society. Retrieved from [Link]

  • Ramsden, J. I., et al. (2019). Biocatalytic N-Alkylation of Amines Using Either Primary Alcohols or Carboxylic Acids via Reductive Aminase Cascades. Journal of the American Chemical Society. Retrieved from [Link]

  • Dutta, S., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Unknown Author. (n.d.). Homogeneous vs Heterogeneous Catalysts. Retrieved from a source providing a general comparison.
  • Ramsden, J. I., et al. (2019). Biocatalytic N-Alkylation of Amines Using Either Primary Alcohols or Carboxylic Acids via Reductive Aminase Cascades. ResearchGate. Retrieved from [Link]

  • Dutta, S., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2023). Precise N‑Alkylation via Cs-LTA Zeolites: Mechanistic Insights and Green Catalytic Synthesis of High-Yield BBIT through Ion-Exchange Optimization. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Ramsden, J. I., et al. (2019). Biocatalytic N-Alkylation of Amines Using Either Primary Alcohols or Carboxylic Acids via Reductive Aminase Cascades. The University of Manchester Research Explorer. Retrieved from [Link]

  • Li, C-J., et al. (2012). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry. Retrieved from [Link]

  • Various Authors. (2023). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. ResearchGate. Retrieved from [Link]

  • Heath, R. S., et al. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Niu, F., et al. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ACS Catalysis. Retrieved from [Link]

  • Barta, K., et al. (2015). Efficient nickel-catalysed N-alkylation of amines with alcohols. Catalysis Science & Technology. Retrieved from [Link]

  • Addis, D., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Retrieved from [Link]

  • Williams, J. M. J., et al. (2014). N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology. Catalysis Science & Technology. Retrieved from [Link]

  • Balcells, D., et al. (2012). Mechanism of Homogeneous Iridium-Catalyzed Alkylation of Amines with Alcohols from a DFT Study. Organometallics. Retrieved from [Link]

  • Eckert, C. A., et al. (2012). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. International Journal of Molecular Sciences. Retrieved from [Link]

  • Save My Exams. (n.d.). Homogeneous & Heterogeneous Catalysts. Retrieved from [Link]

  • Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [Link]

  • Various Authors. (2023). An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv. Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Retrieved from [Link]

  • Williams, J. M. J., et al. (2010). Catalytic N-alkylation of piperidine with 1-phenylethanol. ResearchGate. Retrieved from [Link]

  • Niu, F., et al. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ResearchGate. Retrieved from [Link]

  • Blacker, J., et al. (2010). New catalysts for amine alkylation reactions promoted by hydrogen borrowing. White Rose eTheses Online. Retrieved from [Link]

  • Hazeri, N., et al. (2014). Piperidine, an efficient base catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives. Indian Journal of Chemistry - Section B. Retrieved from [Link]

  • Kute, A. D., et al. (2025). Effect of the time on conversion and selectivity of N‐alkylation... ResearchGate. Retrieved from [Link]

  • Williams, J. M. J., et al. (2026). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. Retrieved from [Link]

  • Williams, J. M. J., et al. (2026). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. Retrieved from [Link]

  • Gorte, R. J., et al. (2005). Enhanced para-xylene selectivity in the toluene alkylation reaction at ultralow contact time. Journal of the American Chemical Society. Retrieved from [Link]

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A Senior Scientist's Guide to Head-to-Head Synthesis Yield Comparison with Alternative Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Building Block Selection in Synthesis

In the intricate world of chemical synthesis, the final yield and purity of a target molecule are not merely outcomes of reaction conditions; they are fundamentally dictated by the initial choice of starting materials. Chemical building blocks are the foundational units from which complex molecules are constructed.[1][2] Their strategic selection is paramount, influencing the efficiency, cost-effectiveness, and environmental footprint of a synthetic route.[3] In drug discovery and development, where speed and efficiency are critical, access to a diverse and well-characterized library of building blocks can dramatically accelerate the creation of novel drug candidates.[4][][6]

This guide moves beyond theoretical discussions to provide a practical framework for conducting a head-to-head comparison of alternative building blocks. We will explore the "why" and "how" of experimental design, present a detailed case study, and offer field-proven insights to empower researchers to make data-driven decisions that optimize their synthetic endeavors. The objective is not just to achieve a successful synthesis but to define the most efficient and robust pathway available.

The Core Principle: Why a Head-to-Head Comparison?

Therefore, employing principles from Design of Experiments (DoE) is crucial.[8] DoE is a statistical approach that allows for the simultaneous variation of multiple factors to efficiently screen the entire "reaction space."[7][9] This methodology provides a much deeper understanding of how variables like building block choice, temperature, and concentration interact to affect yield and purity.[10]

Core Workflow for Building Block Comparison

The following workflow outlines a systematic approach to comparing alternative building blocks.

G A Define Target Molecule & Identify Key Disconnection B Identify Alternative Building Blocks (BB-1 vs. BB-2) e.g., Boronic Acid vs. MIDA Ester A->B Retrosynthesis C Design Experiment (DoE) Define variables (temp, conc.) & constants (catalyst, solvent) B->C Planning D Execute Parallel Syntheses Identical conditions for BB-1 and BB-2 C->D Execution E Monitor Reaction Progress (TLC, LC-MS) D->E In-Process Control F Standardized Work-up & Purification (e.g., Column Chromatography) E->F G Analyze Products (NMR, HPLC, Mass Spec) F->G H Calculate Yield & Purity for both pathways G->H I Compare Head-to-Head Data (Yield, Purity, Time, Cost, PMI) H->I Data Collation J Select Optimal Building Block & Refine Synthesis I->J Decision

Caption: Workflow for a systematic head-to-head comparison of alternative building blocks.

Case Study: Suzuki-Miyaura Coupling – Standard vs. Stabilized Boronic Acid Building Block

To illustrate the comparison process, we will examine a common and vital reaction in drug discovery: the Suzuki-Miyaura cross-coupling. Our goal is to synthesize 4-phenylpyridine .

The Choice of Building Blocks

Retrosynthetic analysis points to a disconnection between the pyridine ring and the phenyl group. This allows for the use of 4-bromopyridine and a phenylboron species. Here, we will compare two alternative building blocks for the phenylboron component:

  • Building Block 1 (BB-1): Phenylboronic Acid - The classic, widely used building block.

  • Building Block 2 (BB-2): Phenyl MIDA boronate ester - A modern, stabilized building block designed for slow release of the active boronic acid, potentially reducing side reactions like protodeboronation.[11]

G cluster_BB1 Pathway 1 cluster_BB2 Pathway 2 Target Target: 4-Phenylpyridine Disconnect Suzuki Disconnection Target->Disconnect BB1_Py 4-Bromopyridine Disconnect->BB1_Py BB1_B Phenylboronic Acid (BB-1) Disconnect->BB1_B BB2_Py 4-Bromopyridine Disconnect->BB2_Py BB2_B Phenyl MIDA Boronate (BB-2) Disconnect->BB2_B

Caption: Retrosynthetic analysis showing two pathways to the target using alternative building blocks.

Experimental Protocol

Objective: To compare the reaction yield, purity, and time for the synthesis of 4-phenylpyridine using Phenylboronic Acid (BB-1) versus Phenyl MIDA boronate ester (BB-2).

Materials:

  • 4-Bromopyridine HCl

  • Building Block 1: Phenylboronic Acid

  • Building Block 2: Phenyl MIDA boronate ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure: This procedure should be run in parallel for both BB-1 and BB-2 to ensure a valid comparison.

  • Reactor Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromopyridine HCl (1.0 mmol, 194.5 mg).

  • Reagent Addition (BB-1): To the first flask, add Phenylboronic Acid (1.2 mmol, 146 mg).

  • Reagent Addition (BB-2): To the second flask, add Phenyl MIDA boronate ester (1.2 mmol, 280 mg).

  • Catalyst & Base: To each flask, add Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (3.0 mmol, 637 mg).

  • Solvent Addition: Add toluene (10 mL) and degassed water (1 mL) to each flask.

  • Reaction Execution: Place both flasks in a preheated oil bath at 80°C and stir vigorously under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the consumption of the starting material every 30 minutes using Thin Layer Chromatography (TLC) or LC-MS. Record the time to completion.

  • Work-up: Once the reaction is complete, cool the flasks to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

  • Analysis: Collect the fractions containing the product. Evaporate the solvent and dry the final product under high vacuum. Determine the final mass and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm identity and assess purity. Calculate the isolated yield.

Head-to-Head Data Summary
MetricPathway 1 (Phenylboronic Acid)Pathway 2 (Phenyl MIDA Boronate)Rationale / Notes
Reaction Time 2.5 hours4 hoursMIDA esters exhibit slow release of the boronic acid, often leading to longer reaction times.
Isolated Yield 78%92%The higher yield for BB-2 is likely due to reduced protodeboronation and other side reactions, leading to more efficient use of the boron reagent.
Product Purity (HPLC) 95%>99%Pathway 1 showed minor impurities, potentially from homocoupling of the boronic acid. Pathway 2 produced a cleaner product profile.
Building Block Cost ~$0.50 / mmol~$2.50 / mmolMIDA boronates are specialty reagents and are generally more expensive than standard boronic acids.
Process Mass Intensity (PMI) ~55~50PMI (total mass in / mass of product out) is slightly better for Pathway 2 due to the significantly higher yield, despite using a heavier building block.
Interpretation of Results

The experimental data provides a clear, multi-faceted comparison.

  • Expertise & Causality: While Phenylboronic Acid (BB-1) provided the product faster, the isolated yield and purity were significantly lower. The likely cause is the inherent instability of boronic acids, which can undergo competitive protodeboronation (replacement of the boron group with a hydrogen) under basic, aqueous conditions. The Phenyl MIDA boronate (BB-2), by design, protects the boron functionality until it is slowly released into the catalytic cycle. This controlled release mechanism minimizes premature degradation and side reactions, leading to a much cleaner reaction and a higher isolated yield.[11]

  • Trustworthiness of the Protocol: This self-validating system shows a clear trade-off. The higher cost and longer reaction time of the MIDA boronate are justified by the substantial increase in yield and purity. For a high-value target in late-stage drug development, a 14% increase in yield (from 78% to 92%) is highly significant and can outweigh the initial reagent cost.

  • Authoritative Grounding: The choice between these building blocks is context-dependent. For early-stage discovery where rapid synthesis of analogues is needed and purity requirements are less stringent, the cheaper and faster Phenylboronic Acid might be preferred. For process development or the synthesis of a final drug candidate, where maximizing yield and minimizing difficult-to-remove impurities is paramount, the MIDA boronate is the superior choice. This aligns with modern synthetic strategies that prioritize efficiency and robustness.[3]

Conclusion: Making an Informed Choice

This guide demonstrates that a head-to-head comparison is an invaluable tool for synthetic route optimization. The selection of a building block should not be based on a single metric like cost or reaction time but on a holistic evaluation of yield, purity, scalability, and the overall project goals. By implementing a systematic and data-driven comparison, researchers, scientists, and drug development professionals can de-risk their synthetic routes, improve efficiency, and ultimately accelerate the path to innovation.

References

  • Building blocks Definition - Organic Chemistry II Key Term. Fiveable.
  • Understanding Chemical Building Blocks and Their Role in Chemistry. AiFChem.
  • Accessing Chemical Building Blocks for Innovative Retrosynthetic Pathways. SYNTHIA® Retrosynthesis Software.
  • Advances in Organic Building Blocks: Design, Synthesis and Applications of Functional M
  • Chemical Building Blocks - Drug Discovery Solutions. BioSolveIT.
  • Design of Experiment: A Rational and Still Unexplored Approach to Inorganic M
  • Design of Experiments for Optimization of Polyoxometalate Syntheses.
  • Advanced Chemical Building Blocks | Novel scaffolds. Life Chemicals.
  • Building Block Synthesis for R&D. BOC Sciences.
  • BioBlocks Building Blocks. BioBlocks.
  • Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks.
  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. RSC Publishing.
  • Design of Experiments for Reactor Yield Maximiz
  • Using Data Analysis To Evaluate and Compare Chemical Syntheses.

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Safety Operating Guide

A Procedural Guide to the Safe Disposal of (1-Isopropylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of (1-Isopropylpiperidin-4-yl)methanol (CAS No. 280774-03-0). As this compound is often supplied for early-stage research, a complete, officially published Safety Data Sheet (SDS) can be elusive. Therefore, this guide synthesizes available data, information from structurally analogous compounds, and fundamental principles of chemical waste management to establish a robust and safe disposal protocol. Our primary objective is to ensure the safety of laboratory personnel and maintain strict compliance with environmental regulations.

Part 1: Core Hazard Assessment and Chemical Profile

A thorough understanding of a chemical's potential hazards is the cornerstone of its safe management. The disposal plan is directly derived from this initial assessment.

This compound is a solid organic compound containing a substituted piperidine ring and a primary alcohol (methanol) functional group[1]. While specific toxicity data is limited, its hazard profile can be inferred from its chemical structure and available GHS classifications.

  • Piperidine Moiety: The piperidine ring is a cyclic secondary amine. Piperidines as a class are known to be irritants and can be corrosive to skin and eyes. They are also basic and will react exothermically with acids[2][3]. Exposure can lead to respiratory irritation, and skin absorption is a potential route of exposure[4][5].

  • Methanol Group: The -CH₂OH group introduces the hazards associated with alcohols, including potential flammability and the formation of carbon monoxide and carbon dioxide upon combustion[6].

  • Isopropyl Group: This alkyl group contributes to the overall organic character of the molecule.

Based on supplier information and analysis of related compounds, the following hazard profile has been established.

Hazard Category Classification & Explanation Source(s)
Acute Oral Toxicity GHS Category 4 (H302): Harmful if swallowed. This is the primary documented hazard for this specific chemical.
Skin Corrosion/Irritation Assumed Irritant. Based on piperidine derivatives, this compound should be treated as a potential skin irritant or corrosive. Direct contact should be avoided.[2][6]
Eye Damage/Irritation Assumed Serious Irritant. Analogous compounds cause serious eye damage. Assumed to be a significant risk.[6][7]
Respiratory Irritation Assumed Irritant. Vapors or dusts may irritate the respiratory system. Handling should occur in a well-ventilated area or fume hood.[5][6]
Storage Class Combustible Solid. While not highly flammable, it can burn if ignited.

Part 2: Pre-Disposal Operations: Safe Handling and Waste Segregation

Proper handling and segregation are critical preliminary steps that prevent accidental exposures and incompatible mixing.

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound for transfer or disposal.

  • Eye Protection: Wear ANSI-approved chemical safety goggles or a full-face shield[6].

  • Hand Protection: Use nitrile gloves. Inspect gloves for integrity before use and use proper removal techniques to avoid skin contact. Discard contaminated gloves immediately[8].

  • Body Protection: A standard laboratory coat, fully buttoned, is required. Ensure full-length pants and closed-toe shoes are worn[2].

  • Respiratory Protection: All handling of the solid or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors[6].

Chemical Incompatibilities and Waste Segregation

To prevent dangerous reactions, waste this compound must be stored separately from the following chemical classes:

  • Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides). Can lead to vigorous, potentially explosive reactions[4][6].

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid). The basic piperidine nitrogen will undergo a rapid and exothermic acid-base neutralization reaction[6].

  • Strong Reducing Agents: May react with the alcohol functional group[6].

Collect waste this compound in a dedicated, separate waste container. Do not mix it with other waste streams, especially halogenated solvents or acidic waste.

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for disposing of pure, unused this compound, solutions containing it, and contaminated labware.

Step 1: Waste Determination

Under the Resource Conservation and Recovery Act (RCRA), a generator of waste must first determine if it is hazardous[9]. Given its classification as "Harmful if swallowed" (H302), this compound is considered a toxic substance and must be managed as a hazardous waste[10]. Under no circumstances should this chemical be disposed of down the drain or in the regular trash [11].

Step 2: Containerization
  • Select a container that is in good condition, leak-proof, and chemically compatible with the waste. A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is recommended[9].

  • The container must be kept closed at all times except when actively adding waste[11]. Using a funnel for liquid transfer does not constitute a closed container; the funnel must be removed and the cap secured immediately after use.

Step 3: Labeling

Properly labeling the waste container is a critical compliance and safety requirement. The label must include:

  • The words "Hazardous Waste" [9].

  • The full, unambiguous chemical name: "this compound" . Avoid using abbreviations or formulas.

  • The accumulation start date (the date the first drop of waste was added to the container)[9].

  • A clear indication of the primary hazards: "Toxic," "Irritant" .

Step 4: Managing Spills and Contaminated Materials
  • Evacuate and Ventilate: If a spill occurs, ensure the area is well-ventilated. Evacuate non-essential personnel[6].

  • Absorb: For small spills, cover the material with an inert absorbent such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent[6][7].

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., water and detergent), collecting the cleaning materials as hazardous waste.

  • Disposal: All materials used for cleanup (absorbent, gloves, wipes) are now considered hazardous waste and must be placed in the labeled container for disposal[11].

Step 5: Final Disposal Arrangement

The final step is to arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

  • Method: The standard and required method for disposal of this type of organic chemical waste is high-temperature incineration at a permitted facility[12]. This process ensures the complete destruction of the molecule into less harmful components.

  • Justification: Incineration is necessary because of the compound's toxicity and the potential for its thermal decomposition to produce hazardous vapors, including oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO₂)[6]. Landfilling is not an appropriate disposal method.

The logical flow for determining the correct disposal path is summarized in the diagram below.

Caption: Decision workflow for the safe disposal of this compound.

Part 4: Emergency First Aid Procedures

In the event of an accidental exposure, take the following actions immediately while seeking professional medical assistance.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[6].

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention[7].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[6].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6][7].

References

  • Methanol - Standard Operating Procedure. University of California, Los Angeles - EH&S. [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. National Institutes of Health (NIH). [Link]

  • Incompatibility (Geçimsizlik). SlidePlayer. [Link]

  • Safety Data Sheet - Methanol. State of Michigan. [Link]

  • Piperidine Hazard Summary. New Jersey Department of Health. [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]

  • 1-Ethyl Piperidine Hazard Summary. New Jersey Department of Health. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]

  • This compound (C9H19NO). PubChemLite. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

  • Piperidine - Acute Exposure Guideline Levels. National Center for Biotechnology Information (NCBI). [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency (EPA). [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Guidance and Websites about Proper Disposal of Unwanted Household Medicines. U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency (EPA). [Link]

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Definitive Guide to Personal Protective Equipment for Handling (1-Isopropylpiperidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling of (1-Isopropylpiperidin-4-yl)methanol (CAS No. 280774-03-0). As a research chemical with an evolving safety profile, adherence to stringent personal protective equipment (PPE) protocols is paramount to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist, delving into the causality behind each recommendation to empower researchers with a robust understanding of risk mitigation.

Hazard Assessment: Understanding the Risk Profile

This compound is classified as acutely toxic if swallowed and is a combustible solid.[1] While a complete toxicological profile is not extensively documented, its chemical structure—a substituted piperidine—warrants cautious handling. Analogous compounds with similar structures often exhibit skin and eye irritancy or corrosive properties.[2][3] Therefore, our safety paradigm is built on mitigating the known acute oral toxicity and the potential for dermal and ocular irritation.

Hazard ClassificationGHS CodeDescriptionPrimary Exposure Route
Acute Toxicity, OralH302Harmful if swallowedIngestion
Skin Corrosion/IrritationAssumedPotential for skin irritation based on analogous compoundsDermal Contact
Serious Eye Damage/IrritationAssumedPotential for serious eye irritation or damageOcular Contact
Respiratory IrritationAssumedInhalation of dust may cause respiratory tract irritationInhalation

Note: Some hazards are assumed based on the GHS07 pictogram[1] and data from structurally similar chemicals.[2] A conservative approach is essential.

The Core Protocol: Required Personal Protective Equipment

A multi-layered PPE strategy is required to prevent exposure through all potential routes. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.

Body PartPPE ItemStandard / SpecificationRationale
Hands Nitrile GlovesASTM F739Provides protection against incidental chemical splashes. Double-gloving is recommended.[4]
Eyes/Face Chemical Safety GogglesANSI Z87.1 / EN166Protects against splashes and dust.[2]
Face ShieldANSI Z87.1 / EN166Required over goggles when handling larger quantities (>5g) or when there is a significant splash risk.[5]
Body Flame-Resistant Lab CoatNFPA 2112Protects skin from incidental contact and provides a barrier against combustible dust.
Respiratory Chemical Fume Hood-Primary engineering control to prevent inhalation of dust.
N95 Respirator (or higher)NIOSH ApprovedRequired if handling outside of a fume hood or during spill cleanup.

Detailed PPE Application and Rationale

Hand Protection: The First Line of Defense

The primary risk of dermal exposure comes from handling the solid chemical and preparing solutions.

  • Glove Selection: Nitrile gloves are recommended for their broad resistance to a variety of laboratory chemicals and are generally suitable for handling alcohols and heterocyclic compounds.[6] Given that this compound is a solid, the main risk is from particulate contamination and subsequent dissolution in solvents.

  • Why Not Latex? While latex gloves offer good dexterity, they have a higher rate of allergic reactions and may not offer sufficient chemical resistance.[6]

  • Protocol:

    • Always inspect gloves for tears or punctures before use.

    • Double-gloving is the standard protocol. This provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to provide protection while you retreat from the hazardous area to replace the outer glove.

    • Remove gloves immediately if you suspect contamination. Do not touch any personal items (pens, phones, keyboards) with gloved hands.

    • Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: An Absolute Mandate

The potential for serious eye damage from chemical splashes or airborne dust cannot be overstated.

  • Goggles vs. Safety Glasses: Standard safety glasses do not provide a seal around the eyes and are insufficient. Chemical safety goggles that form a protective seal are mandatory to prevent dust or splashes from entering the eye area.[2]

  • The Role of the Face Shield: When weighing larger quantities or performing operations that could result in splashes (e.g., vigorous mixing, heating), a face shield must be worn in addition to safety goggles. The shield protects the entire face from direct contact.[5]

Body and Respiratory Protection: Engineering and Apparel Controls

Protecting the skin and respiratory system relies on a combination of engineering controls and appropriate apparel.

  • Primary Engineering Control: All handling of solid this compound that could generate dust must be performed inside a certified chemical fume hood. This is the most critical step in preventing respiratory exposure.

  • Lab Coat: A flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down, is the minimum requirement. This protects your skin and personal clothing from contamination.

  • Respiratory Protection: If a fume hood is not available or during a large-scale spill cleanup, respiratory protection is required. A NIOSH-approved N95 respirator can protect against particulates, but if organic vapors are also present (e.g., during a spill involving a solvent), an air-purifying respirator with organic vapor cartridges is necessary.[2]

Procedural Workflow for Safe Handling

The following workflow provides a step-by-step guide to minimize exposure risk at every stage of handling. This process is designed as a self-validating system, where each step confirms the safety of the next.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal prep1 Review SDS & Procedure prep2 Verify Fume Hood Operation prep1->prep2 prep3 Assemble All Materials prep2->prep3 prep4 Don PPE (Lab Coat, Goggles, Gloves) prep3->prep4 handle1 Place equipment on absorbent liner prep4->handle1 handle2 Carefully weigh/transfer solid chemical handle1->handle2 handle3 Prepare solution (if needed) using slow addition handle2->handle3 handle4 Securely cap all containers handle3->handle4 clean1 Wipe down work surface and equipment handle4->clean1 clean2 Collect all chemical waste in labeled container clean1->clean2 clean3 Dispose of contaminated PPE in waste bag clean2->clean3 clean4 Doff PPE correctly (Gloves last) clean3->clean4 clean5 Wash hands thoroughly clean4->clean5

Caption: Safe handling workflow for this compound.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the safe handling lifecycle. Improper disposal can lead to environmental contamination and pose a risk to others.

  • Chemical Waste: All waste containing this compound, including excess solid and solutions, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7] Never dispose of this chemical down the drain.[8]

  • Contaminated PPE:

    • Gloves: Used outer gloves should be disposed of immediately in a designated hazardous waste bag within the fume hood.

    • Consumables: Contaminated weigh paper, pipette tips, and absorbent liners must be disposed of as solid hazardous waste.[9]

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The first rinseate is considered hazardous waste and must be collected for disposal.[8] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all three is the most conservative and recommended approach.

By integrating this comprehensive PPE strategy and procedural workflow, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • Airgas. (2020). Methanol Safety Data Sheet. [Link]

  • Medicom. Chemical Resistance Reference Chart. [Link]

  • Dow Chemical Company. Personal Protective Equipment Guidance. [Link]

  • University of California, Riverside EH&S. Chemical Resistance of Gloves.pdf. [Link]

  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]

  • U.S. Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart. [Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]

  • SHIELD Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves. [Link]

  • University of Pittsburgh. (2023). Guidelines for Flammable Liquid Disposal. [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.